molecular formula C18H15NO3 B087795 Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate CAS No. 13180-36-4

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Cat. No.: B087795
CAS No.: 13180-36-4
M. Wt: 293.3 g/mol
InChI Key: KAXJGTFTNGYKFK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-18(21)15-16(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17(15)20/h3-11H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXJGTFTNGYKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302629
Record name ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13180-36-4
Record name NSC152205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a key member of this family, serves as a pivotal intermediate in the synthesis of more complex pharmaceutical compounds. Its structure, featuring a 4-hydroxyquinoline core (which exists in tautomeric equilibrium with the 4-quinolone form), is particularly valuable for developing novel therapeutics, including potential HIV-1 integrase inhibitors and other targeted agents.[3][4]

This guide provides a comprehensive overview of the principal synthetic route to this compound: the Conrad-Limpach synthesis. We will dissect the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern reaction success and yield, offering field-proven insights for researchers in drug discovery and organic synthesis.

The Conrad-Limpach Synthesis: A Mechanistic Deep Dive

The Conrad-Limpach synthesis, first reported in 1887, is a robust and widely adopted method for preparing 4-hydroxyquinolines (4-quinolones) from anilines and β-ketoesters.[5][6] The reaction is a powerful example of thermal cyclization, where high temperatures are used to overcome the energetic barrier of breaking the aromaticity of the aniline ring during the key ring-closing step.[7]

Core Principle

The synthesis proceeds in two fundamental stages:

  • Condensation: An aniline reacts with a β-ketoester to form a β-aminoacrylate (an enamine) intermediate. This step is typically conducted under milder, kinetically controlled conditions.[5][8]

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular ring closure at high temperatures (typically ~250 °C) to form the final 4-hydroxyquinoline product.[5][6]

For the target molecule, This compound , the specific reactants are aniline and ethyl benzoylacetate .

Detailed Reaction Mechanism

The causality behind the Conrad-Limpach reaction lies in a sequence of well-defined chemical transformations:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the electrophilic ketone carbonyl of ethyl benzoylacetate. This is the kinetically favored site of attack over the less reactive ester carbonyl.[5]

  • Schiff Base Formation: The resulting tetrahedral intermediate eliminates a molecule of water to form a Schiff base (imine).

  • Keto-Enol Tautomerization: The Schiff base tautomerizes to the more stable, conjugated enamine intermediate (ethyl 3-anilino-3-phenylacrylate). This intermediate is often stable enough to be isolated before the cyclization step.[5]

  • Electrocyclic Ring Closure: This is the critical, rate-determining step. It requires significant thermal energy (~250 °C) to facilitate the 6-π electrocyclization.[5][9] The enamine attacks an ortho-carbon of the aniline ring, temporarily breaking the ring's aromaticity and forming a new six-membered ring.[7]

  • Rearomatization and Elimination: The cyclic intermediate rapidly rearomatizes. Aided by proton transfers, a molecule of ethanol is eliminated from the ester group, yielding the final, stable 4-hydroxyquinoline product.[5][9] The product exists as a tautomeric mixture, though the 4-quinolone form is often believed to predominate.[5]

G cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Final Product A Aniline C Step 1: Condensation Nucleophilic attack on keto-carbonyl. - H₂O A->C B Ethyl Benzoylacetate (β-Ketoester) B->C D Step 2: Tautomerization Schiff Base → Enamine (Stable Intermediate) C->D Forms Schiff Base E Step 3: Thermal Cyclization High Temp. (~250 °C) 6-π Electrocyclization Breaks Aromaticity Temporarily D->E Isolate & Heat F Step 4: Elimination & Tautomerization - EtOH Rearomatization E->F Cyclic Intermediate Forms G Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate F->G Product Formation

Causality Behind Experimental Choices
  • Choice of Solvent: The thermal cyclization step requires a solvent with a very high boiling point to achieve the necessary reaction temperature.[7] Traditional choices include mineral oil (BP > 275 °C) or diphenyl ether (BP = 259 °C).[7][10] The inert nature of these solvents is crucial; they serve only as a heat-transfer medium without participating in the reaction. Using a high-boiling solvent is a key field-proven insight that dramatically improves yields compared to early solvent-free attempts.[5]

  • High Temperature: The ~250 °C temperature provides the activation energy needed for the electrocyclic ring closure, which involves the temporary disruption of the aniline ring's stable aromatic system.[5][6] This thermodynamic control ensures the formation of the 4-hydroxyquinoline. At lower temperatures (e.g., 140 °C), the kinetically controlled reaction favors aniline attacking the ester group, leading to a β-keto anilide intermediate and ultimately the isomeric 2-hydroxyquinoline product in what is known as the Knorr synthesis.[8][11]

  • Acid Catalyst: A catalytic amount of a strong acid (e.g., H₂SO₄) is often used in the initial condensation step to protonate the keto-carbonyl, making it more electrophilic and accelerating the formation of the Schiff base intermediate.[5]

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (Example)Moles (Example)Role
AnilineC₆H₇N93.139.31 g0.10Reactant
Ethyl BenzoylacetateC₁₁H₁₂O₃192.2119.22 g0.10Reactant
Diphenyl EtherC₁₂H₁₀O170.21150 mL-High-Boiling Solvent
Sulfuric Acid (conc.)H₂SO₄98.082-3 drops-Catalyst
EthanolC₂H₆O46.07As needed-Recrystallization Solvent
Step-by-Step Methodology

Part A: Synthesis of the Enamine Intermediate (Ethyl 3-anilino-3-phenylacrylate)

  • To a 250 mL round-bottom flask, add aniline (0.10 mol) and ethyl benzoylacetate (0.10 mol).

  • Add 2-3 drops of concentrated sulfuric acid to the stirred mixture.

  • Allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. A mild exotherm may be observed.

  • The intermediate can be used directly or purified. For purification, remove any water formed under reduced pressure. The resulting oil or solid is the crude enamine intermediate.

Part B: Thermal Cyclization to Final Product

  • In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 150 mL of diphenyl ether.

  • Heat the diphenyl ether to 250 °C.

  • Slowly add the crude enamine intermediate from Part A to the hot diphenyl ether over 20-30 minutes.

  • Maintain the reaction temperature at 250-255 °C for an additional 30-60 minutes. Monitor the reaction's completion via TLC.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add petroleum ether or hexane to the cooled mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether solvent.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product as a crystalline solid.

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// Nodes A [label="Start", class="start_end"]; B [label="Combine Aniline & Ethyl Benzoylacetate\nAdd H₂SO₄ catalyst", class="process"]; C [label="Stir at Room Temperature (2-4h)", class="process"]; D [label="Isolate Crude Enamine Intermediate", class="process"]; E [label="Heat Diphenyl Ether to 250 °C", class="process"]; F [label="Slowly add Enamine to hot solvent", class="process"]; G [label="Maintain at 250 °C (30-60 min)", class="process"]; H [label="Cool mixture & Precipitate with Hexane", class="process"]; I [label="Filter and Wash Solid", class="process"]; J [label="Recrystallize from Ethanol", class="process"]; K [label="Final Product: White to Yellow Solid", class="output"]; L [label="End", class="start_end"];

// Edges A -> B; B -> C; C -> D; D -> F; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; } dot Caption: Experimental workflow for the synthesis of the target compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyValue / Expected DataSource
CAS Number 13180-36-4[12]
Molecular Formula C₁₈H₁₅NO₃-
Molecular Weight 293.32 g/mol -
Appearance White to Yellow Solid-
¹H NMR Expected signals for aromatic protons (quinoline and phenyl rings), ethyl ester protons (quartet and triplet), and a broad singlet for the hydroxyl proton.General Spectroscopic Principles
IR (cm⁻¹) Peaks corresponding to O-H stretch (broad, ~3400), C=O stretch (ester, ~1700-1730), C=O stretch (quinolone, ~1650), and C=C/C=N stretches (aromatic, ~1500-1600).General Spectroscopic Principles
Mass Spec (ESI-MS) Expected [M+H]⁺ ion at m/z 294.11.Calculated

Applications and Future Outlook

This compound is more than a synthetic curiosity; it is a valuable building block for drug discovery.[2] Its structure is amenable to further functionalization at various positions, allowing for the creation of diverse chemical libraries for biological screening.[1] Key applications include:

  • Pharmaceutical Intermediates: It serves as a precursor for synthesizing compounds targeting bacterial infections and cancer.

  • Antioxidant Research: The 4-hydroxyquinoline moiety is known for its antioxidant properties, making it a subject of interest in formulations designed to combat oxidative stress.

  • Agrochemical Development: Derivatives have been explored for use as fungicides and other agrochemicals.

The continued exploration of synthetic methodologies like the Conrad-Limpach reaction is vital for advancing medicinal chemistry and enabling the discovery of next-generation therapeutics.

References

  • 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. (n.d.). Self-hosted article.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Conrad–Limpach synthesis. (n.d.). Wikipedia.
  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules. Retrieved from [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2022). ChemRxiv. Retrieved from [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2010). Tetrahedron. Retrieved from [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. (2013). Drug Research. Retrieved from [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2008). Arkivoc. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (2019). Oriental Journal of Chemistry. Retrieved from [Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a member of the quinoline class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. The quinoline ring system is a prevalent motif in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a phenyl group at the 2-position and a carboxylate group at the 3-position of the quinoline core in this compound offers a unique molecular framework for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and analytical methodologies.

Physicochemical Properties

PropertyValueSource
Molecular Formula C18H15NO3[2]
Molecular Weight 293.32 g/mol [2]
Physical Form White to Yellow Solid[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Due to the limited availability of experimental data, computational tools can be employed to predict certain properties. However, these should be considered as estimates and validated experimentally.

Synthesis of this compound

The synthesis of 4-hydroxyquinoline derivatives is classically achieved through the Conrad-Limpach or Gould-Jacobs reaction .[3] These methods involve the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of this compound, a plausible and efficient route is the reaction of aniline with ethyl benzoylacetate.

Proposed Synthetic Pathway: Conrad-Limpach Reaction

The reaction proceeds in two main stages: the formation of an enamine intermediate followed by a high-temperature cyclization.

G Aniline Aniline Intermediate Enamine Intermediate (Ethyl 3-anilino-3-phenylacrylate) Aniline->Intermediate Condensation (Acid catalyst, heat) EBA Ethyl Benzoylacetate EBA->Intermediate Product This compound Intermediate->Product Thermal Cyclization (High Temperature, ~250°C)

Caption: Proposed Conrad-Limpach synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-anilino-3-phenylacrylate (Enamine Intermediate)

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of aniline and ethyl benzoylacetate in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enamine intermediate. Purification can be achieved by recrystallization or column chromatography.

Step 2: Cyclization to this compound

  • In a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A), heat the solvent to approximately 250°C.

  • Slowly add the enamine intermediate from Step 1 to the hot solvent.

  • Maintain the reaction at this temperature for a short period (e.g., 15-30 minutes) to facilitate the intramolecular cyclization.

  • Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

  • Collect the solid product by filtration and wash with a low-boiling point solvent (e.g., hexane) to remove the high-boiling point solvent.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectral Properties

While experimental spectra for this compound are not widely published, theoretical predictions and analysis of related structures can provide valuable insights.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the aromatic protons of the quinoline and phenyl rings, and a hydroxyl proton.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.3Triplet3H-OCH2CH3
~4.3Quartet2H-OCH2 CH3
~7.2-8.2Multiplet9HAromatic Protons
~11-12Singlet1H-OH

Note: These are predicted values and the actual spectrum may vary. The aromatic region will likely show a complex multiplet pattern due to the overlapping signals of the nine protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the ethyl group, the aromatic carbons, and the carbonyl carbons of the ester and the quinolone tautomer.

Chemical Shift (ppm)Assignment
~14-OCH2CH3
~61-OCH2 CH3
~115-148Aromatic Carbons
~165C =O (Ester)
~175C -OH (or C=O of quinolone tautomer)

Note: The 4-hydroxyquinoline core exists in tautomeric equilibrium with the 4-quinolone form, which will influence the chemical shifts, particularly of the carbons in the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group
~3400-3200O-H stretch (hydroxyl group)
~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1650C=O stretch (quinolone tautomer)
~1600, 1500, 1450C=C stretch (aromatic rings)

Biological and Pharmacological Potential

While specific biological data for this compound is limited, the 2-phenylquinoline scaffold is a well-established pharmacophore with a wide range of activities.

  • Anticancer Activity: Numerous 2-phenylquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[1]

  • Antimicrobial Activity: The quinoline ring is a core component of several antibacterial and antimalarial drugs. Derivatives of 2-phenylquinoline have shown promising activity against a range of bacteria and parasites.

  • Antiviral Activity: Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum anti-coronavirus agents, including activity against SARS-CoV-2.[4]

The specific substitution pattern of this compound, with a hydroxyl group at the 4-position and an ethyl carboxylate at the 3-position, provides opportunities for further structural modification to optimize its biological activity and pharmacokinetic properties.

Analytical Methodologies

The analysis and quality control of this compound can be performed using standard analytical techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, quantification, and purity assessment of quinoline derivatives.[2][5][6][7] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with an acidic modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development. Detection can be achieved using a UV detector, typically in the range of 220-350 nm.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the synthesized compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule.

G Sample This compound HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity Assessment HPLC->Purity Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity

Caption: Workflow for the analytical characterization of this compound.

Safety and Handling

Specific toxicity data for this compound are not available. However, based on the safety data for related quinoline derivatives, it is prudent to handle this compound with care. For a structurally similar compound, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, the following hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Recommended Precautions:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and materials science. While comprehensive experimental data are still emerging, its synthesis can be reliably achieved through established methods like the Conrad-Limpach reaction. The 2-phenylquinoline scaffold is a known pharmacophore, suggesting that this compound and its derivatives may exhibit interesting biological activities. Further research into its properties, biological evaluation, and applications is warranted to fully explore its potential.

References

  • Nowik, W., Puchała, A., & Stasiewicz-Urban, A. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • PubChem. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. [Link]

  • Maltese, F., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

Sources

Introduction: The Quinoline Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Reactions of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique electronic properties and rigid structure make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][3] Quinoline derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5]

At the heart of this versatile chemical family lies this compound, a highly functionalized and synthetically malleable intermediate. Its structure is characterized by three key reactive zones: the nucleophilic 4-hydroxy group, the modifiable C3-ethyl carboxylate, and the aromatic quinoline core itself. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the principal reactions of this core molecule. We will not only detail the synthetic protocols but also delve into the mechanistic rationale and strategic implications for drug discovery, empowering researchers to harness its full potential.

Synthesis of the Core Scaffold

Before manipulating a scaffold, it is crucial to understand its assembly. The most common and reliable methods for synthesizing 4-hydroxyquinoline derivatives are variations of the Conrad-Limpach or Gould-Jacobs reactions. A typical modern approach involves the cyclocondensation of an aniline derivative with a diethyl malonate derivative, followed by a thermal cyclization. For our specific core molecule, the synthesis often starts from 2-aminobenzophenone, which undergoes a base-catalyzed Friedländer condensation with diethyl malonate.[6]

Synthesis cluster_0 Conrad-Limpach/Friedländer Type Synthesis 2-Aminobenzophenone 2-Aminobenzophenone Intermediate Condensation Intermediate 2-Aminobenzophenone->Intermediate Base Catalyst Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate CoreMolecule Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate Intermediate->CoreMolecule Thermal Cyclization (High Temp)

Caption: General synthetic pathway to the core scaffold.

Reactions at the 4-Hydroxy Group: Modulating Polarity and Pro-drug Potential

The phenolic 4-hydroxy group is arguably the most versatile handle on the molecule. Its acidity and nucleophilicity drive several key transformations. It exists in tautomeric equilibrium with its 4-quinolone form, a critical aspect influencing its reactivity.[7]

O-Alkylation: Tuning Lipophilicity

Alkylation of the hydroxyl group to form 4-alkoxy ethers is a fundamental strategy to increase lipophilicity, enhance membrane permeability, and block potential metabolic sites. The choice of base and solvent is critical for achieving high yields and avoiding side reactions.

Causality: A strong base like sodium hydride (NaH) is used to completely deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide. A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it solvates the cation (Na+) without interfering with the nucleophile, thus accelerating the SN2 reaction with the alkyl halide.

Experimental Protocol: Synthesis of Ethyl 4-methoxy-2-phenylquinoline-3-carboxylate

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium salt.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding ice-cold water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

O-Acylation: Creating Pro-drugs and Esters

Acylation converts the hydroxyl group into an ester, which can function as a pro-drug moiety. These esters are often more lipophilic and can be hydrolyzed in vivo by esterase enzymes to release the active 4-hydroxy parent drug.[8][9]

Experimental Protocol: Synthesis of Ethyl 4-acetoxy-2-phenylquinoline-3-carboxylate

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Reagents: Add triethylamine (1.5 eq) as a base to scavenge the HCl byproduct, followed by the dropwise addition of acetyl chloride (1.2 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be purified by recrystallization.

Transformations of the C3-Ethyl Carboxylate Group

The ester at the C3 position is a gateway to a vast library of amides and other derivatives, which are pivotal for exploring structure-activity relationships (SAR).[10]

Saponification: Unmasking the Carboxylic Acid

The first and most crucial step is often the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This provides a functional handle for subsequent amide coupling reactions.

Experimental Protocol: Synthesis of 4-Hydroxy-2-phenylquinoline-3-carboxylic acid

  • Reaction: Suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.

  • Collection: Collect the resulting precipitate by filtration, wash thoroughly with water to remove salts, and dry under vacuum to obtain the pure carboxylic acid.[11]

Amide Coupling: Building Molecular Diversity

With the carboxylic acid in hand, an almost infinite variety of amides can be synthesized using standard peptide coupling reagents. This is a cornerstone of modern medicinal chemistry for probing interactions with biological targets.[12][13]

Amide_Coupling cluster_1 Amide Synthesis Workflow CarboxylicAcid 4-Hydroxy-2-phenylquinoline- 3-carboxylic acid Activation Active Ester Formation (EDC/HOBt) CarboxylicAcid->Activation AmideProduct N-Substituted-4-hydroxy-2-phenyl- quinoline-3-carboxamide Activation->AmideProduct Amine Primary/Secondary Amine (R-NH₂) Amine->AmideProduct Nucleophilic Acyl Substitution

Caption: Workflow for the synthesis of quinoline-3-carboxamides.

Experimental Protocol: General Amide Synthesis

  • Activation: Dissolve the 4-Hydroxy-2-phenylquinoline-3-carboxylic acid (1.0 eq), a coupling agent like EDC (1.2 eq), and an activator such as HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 30 minutes.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) and a base like triethylamine or DIPEA (2.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase, dry it, and concentrate it. Purify the resulting amide by column chromatography or recrystallization.

The Gateway Reaction: Conversion to 4-Chloroquinoline

Perhaps the most powerful transformation in quinoline chemistry is the conversion of the 4-hydroxy (quinolone) group to a 4-chloro group. The chlorine atom is an excellent leaving group for SNAr (Nucleophilic Aromatic Substitution) reactions, opening the door to a vast range of derivatives.[6][14]

Causality: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used. The lone pair on the quinolone oxygen attacks the electrophilic phosphorus or sulfur atom, initiating a sequence that ultimately replaces the C=O with a C-Cl bond, driven by the formation of stable phosphate or sulfur dioxide byproducts.

Experimental Protocol: Synthesis of Ethyl 4-chloro-2-phenylquinoline-3-carboxylate

  • Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the starting material. A catalytic amount of DMF is sometimes added to facilitate the reaction.

  • Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as saturated sodium bicarbonate solution or aqueous ammonia, until the solution is basic (pH > 8).

  • Extraction & Purification: Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify via column chromatography to yield the 4-chloro derivative.[6]

SNAr Reactions of the 4-Chloro Intermediate

The resulting 4-chloroquinoline is a highly valuable intermediate. It readily reacts with a variety of nucleophiles, most commonly amines, to produce 4-aminoquinoline derivatives, a scaffold found in numerous approved drugs.

Table 1: Representative SNAr Reactions

NucleophileReagent ExampleConditionsProduct Type
AmineAniline, PiperidineBase (e.g., K₂CO₃), Solvent (e.g., DMF, NMP), Heat (80-120 °C)4-Aminoquinoline
ThiolSodium thiophenoxideBase (e.g., NaH), Solvent (e.g., THF, DMF)4-Thioetherquinoline
AlcoholSodium methoxideAnhydrous Methanol, Reflux4-Methoxyquinoline

Conclusion

This compound is far more than a simple molecule; it is a strategic platform for innovation in drug discovery. The reactions at its three primary sites—the 4-hydroxyl, the C3-ester, and the quinoline core via the 4-chloro intermediate—provide a robust and versatile toolkit for generating vast chemical diversity. Understanding the causality behind each protocol allows researchers to troubleshoot, optimize, and rationally design novel compounds with tailored pharmacological profiles. The derivatives stemming from this core continue to populate the pipelines of anticancer, anti-infective, and anti-inflammatory research, cementing the enduring legacy of the quinoline scaffold in medicinal chemistry.[5][10][15]

References

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Discovery of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the foundational chemistry, experimental rationale, and practical execution of its synthesis, grounded in established scientific principles.

Introduction and Significance

This compound is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, anticancer, antiviral, and antioxidant properties[1][2]. The discovery and synthesis of this specific derivative are intrinsically linked to the development of one of the cornerstone reactions in heterocyclic chemistry: the Conrad-Limpach synthesis.

This molecule is not just a chemical curiosity; it serves as a vital intermediate and building block in the synthesis of more complex, biologically active compounds. Understanding its synthesis provides fundamental insights into the construction of the 4-hydroxyquinoline core, a motif essential for exploring new chemical entities in drug discovery.

Historical Context: The Conrad-Limpach Synthesis

The pathway to this compound was paved in 1887 by German chemists Max Conrad and Leonhard Limpach[3][4][5]. They discovered that anilines could be condensed with β-ketoesters under thermal conditions to produce 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones)[3][4]. This reaction, now known as the Conrad-Limpach synthesis, remains a primary and efficient method for accessing this class of compounds.

The specific synthesis of the title compound is a direct application of this named reaction, utilizing aniline and ethyl benzoylacetate as the key starting materials. The elegance of the Conrad-Limpach synthesis lies in its ability to construct the bicyclic quinoline system in a convergent manner from readily available acyclic precursors.

The Core Synthesis: Mechanism and Rationale

The synthesis is a two-stage process: the initial formation of an enamine intermediate followed by a high-temperature thermal cyclization.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Enamine Formation: The process begins with the nucleophilic attack of the aniline's amino group on the ketone carbonyl of ethyl benzoylacetate. This is typically acid-catalyzed and results in the formation of a β-anilinoacrylate intermediate after dehydration. This intermediate exists predominantly as the more stable enamine tautomer.

  • Thermal Electrocyclization: This is the critical and rate-determining step, requiring significant thermal energy (typically ~250 °C)[3][4]. The enamine undergoes an intramolecular electrocyclic ring closure. The high temperature is necessary to overcome the activation energy barrier associated with the temporary disruption of the aniline's aromaticity during ring formation[6].

  • Aromatization: The cyclized intermediate then eliminates a molecule of ethanol to re-establish aromaticity, yielding the stable quinoline ring system.

  • Tautomerization: The final product, this compound, is shown in its enol form ("4-hydroxyquinoline"). However, it exists in a tautomeric equilibrium with its keto form, Ethyl 2-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylate ("4-quinolone")[3]. The keto form is often the predominant tautomer, especially in the solid state.

Caption: Mechanism of the Conrad-Limpach synthesis.

Rationale for Experimental Conditions
  • High Temperature: As mentioned, the thermal cyclization is the most demanding step. Early attempts to perform the cyclization at lower temperatures or without appropriate solvents resulted in very low yields, typically below 30%[3]. The high temperature provides the necessary energy for the intramolecular attack on the aromatic ring.

  • Inert, High-Boiling Solvent: The choice of solvent is critical for success. To achieve and maintain temperatures around 250 °C safely and effectively, a high-boiling, inert solvent is required. Limpach later reported that using solvents like mineral oil or diphenyl ether dramatically increased yields, often to over 90%[3]. These solvents serve as a heat-transfer medium and prevent the decomposition of the reactants and intermediates at such high temperatures[6].

Step-by-Step Experimental Protocol

This protocol represents a validated workflow for the synthesis of this compound.

Stage 1: Synthesis of Ethyl 3-anilino-3-phenylacrylate (Enamine Intermediate)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add aniline (1.0 eq.), ethyl benzoylacetate (1.0 eq.), and a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Workup: Once the theoretical amount of water has been collected, cool the reaction mixture. Remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a viscous oil or low-melting solid. This intermediate can be used in the next step without further purification.

Stage 2: Thermal Cyclization to Final Product
  • Setup: Place a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser. Heat the solvent to 250 °C.

  • Addition: Add the crude enamine intermediate from Stage 1 dropwise or in small portions to the hot solvent. Control the rate of addition to maintain a steady reaction temperature.

  • Reaction: Maintain the reaction mixture at 250 °C for 15-30 minutes after the addition is complete. Monitor the reaction by thin-layer chromatography (TLC).

  • Isolation: Allow the reaction mixture to cool to approximately 100 °C. Add a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide, or acetic acid) to obtain the final product as a crystalline solid.

Experimental_Workflow Experimental Synthesis Workflow Start Reactants: Aniline & Ethyl Benzoylacetate in Toluene Reflux Reflux with Dean-Stark Trap (Acid Catalyst) Start->Reflux Evaporation Solvent Evaporation (Reduced Pressure) Reflux->Evaporation Intermediate Crude Enamine Intermediate Evaporation->Intermediate Cyclization Add to Hot Diphenyl Ether (~250 °C) Intermediate->Cyclization Precipitation Cool & Precipitate with Hexane Cyclization->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration CrudeProduct Crude Product Filtration->CrudeProduct Recrystallization Recrystallization (e.g., from Ethanol) CrudeProduct->Recrystallization FinalProduct Pure Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate Recrystallization->FinalProduct

Caption: Generalized workflow for the two-stage synthesis.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through various analytical techniques.

Table 1: Physicochemical Properties and Spectroscopic Data

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₃-
Molecular Weight 293.32 g/mol -
CAS Number 13180-36-4[7]
Appearance Crystalline solidGeneral Knowledge
Melting Point Data varies; typically >200 °C[8]
¹H NMR δ ~1.3 (t, 3H, -CH₃), ~4.3 (q, 2H, -CH₂-), 7.2-8.2 (m, 9H, Ar-H), ~11-12 (s, 1H, OH/NH)Predicted
¹³C NMR δ ~14, ~60 (-OCH₂CH₃), 110-165 (Aromatic & Quinolone C), ~168 (Ester C=O)Predicted
IR (cm⁻¹) ~3400 (O-H/N-H), ~1700 (Ester C=O), ~1650 (Quinolone C=O), 1600, 1500 (Ar C=C)Predicted
MS (ESI+) m/z 294.1 [M+H]⁺Predicted

Note: NMR and IR values are typical predicted ranges and may vary based on solvent and experimental conditions.

Applications in Research and Drug Development

The 4-hydroxy-2-phenylquinoline core is a valuable pharmacophore. Derivatives have been investigated for a variety of therapeutic applications:

  • Anticancer Agents: The quinoline ring system is found in several anticancer drugs. Modifications of this core structure have led to the discovery of potent histone deacetylase (HDAC) inhibitors and compounds that induce apoptosis in cancer cells[9][10].

  • Antioxidants: The phenolic hydroxyl group, in conjugation with the extended aromatic system, imparts antioxidant properties to these molecules, making them of interest for mitigating oxidative stress[11].

  • Key Synthetic Intermediate: Perhaps its most critical role is as a versatile starting material. The ester and hydroxyl groups provide reactive handles for further functionalization, allowing chemists to build more complex molecules and libraries of compounds for high-throughput screening.

Conclusion

The discovery of this compound is a direct result of the pioneering work of Conrad and Limpach. Its synthesis is a classic illustration of a powerful named reaction that combines readily available starting materials to construct a complex heterocyclic system. The procedure's reliance on high-temperature thermal cyclization highlights a critical concept in organic synthesis—the use of forcing conditions to overcome significant activation energy barriers. For professionals in drug development, a thorough understanding of this synthesis provides not only a practical method for obtaining a valuable molecular scaffold but also a deeper appreciation for the foundational reactions that underpin modern medicinal chemistry.

References

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CAS number 13180-36-4 chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Biological Potential of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (CAS Number: 13180-36-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 13180-36-4, is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide provides a comprehensive overview of the known and anticipated chemical properties of this compound, drawing upon data from related structures to offer insights for researchers. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes the current understanding of its chemical class to provide a foundational resource for its synthesis, characterization, and evaluation.

Chemical and Physical Properties

The fundamental identifiers for this compound are well-established. However, detailed experimental data on its physical properties are not consistently available. The table below summarizes the known identifiers and expected physical characteristics based on related quinoline derivatives. It is crucial to note that properties such as melting point and solubility should be determined empirically for the pure substance.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-hydroxy-2-phenylquinoline-3-carboxylic acid ethyl esterN/A
CAS Number 13180-36-4N/A
Molecular Formula C₁₈H₁₅NO₃N/A
Molecular Weight 293.32 g/mol N/A
Appearance White to yellow solid (Expected)[2]
Melting Point Data not available for this specific compound. Related compounds like 2-phenylquinolin-4(1H)-one have melting points in the range of 242-244 °C.[3]N/A
Boiling Point Data not available. High boiling point expected due to the complex aromatic structure.N/A
Solubility Expected to be soluble in organic solvents like DMSO and ethanol.[4][5]N/A

Synthesis of 4-Hydroxy-2-phenylquinoline Derivatives: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classical and widely employed method for the preparation of 4-hydroxyquinolines.[6][7][8] This reaction involves the condensation of an aniline with a β-ketoester. The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to form the quinoline ring system.[6] The choice of reaction conditions, particularly temperature, can influence the regioselectivity of the final product.

Conrad_Limpach_Synthesis Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + BetaKetoester Ethyl Benzoylacetate (β-ketoester) BetaKetoester->SchiffBase Condensation (Acid Catalyst) Hydroxyquinoline Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate SchiffBase->Hydroxyquinoline Thermal Cyclization (~250°C)

Caption: Generalized workflow of the Conrad-Limpach synthesis.

Representative Experimental Protocol (Adapted from the synthesis of 2-phenylquinolin-4(1H)-one)[3]

Disclaimer: This is a generalized protocol for a related compound and should be adapted and optimized for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1 equivalent) and ethyl benzoylacetate (1.2 equivalents) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Condensation: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to approximately 140-160°C for 2-4 hours to facilitate the formation of the Schiff base intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the formation of the intermediate, increase the temperature to around 250°C and maintain for 1-2 hours to induce cyclization.

  • Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the solvent. The crude product can be collected by filtration.

  • Purification: The crude solid is then washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and types of protons in the molecule, including signals for the aromatic protons on the quinoline and phenyl rings, the ethyl ester protons (a quartet and a triplet), and the hydroxyl proton.

    • ¹³C NMR: Would show the number of distinct carbon environments, including the carbonyl carbons of the ester and the quinoline ring, and the carbons of the aromatic systems.[9]

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[3]

  • Infrared (IR) Spectroscopy: Would identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C=C and C=N stretches of the aromatic quinoline ring.[10]

Potential Biological Activities and Mechanisms of Action

Quinoline derivatives are known to exhibit a broad range of biological activities, with significant potential in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of quinoline derivatives against various cancer cell lines.[11] Two of the prominent proposed mechanisms of action for this class of compounds are the inhibition of topoisomerase II and histone deacetylases (HDACs).

  • Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Some quinoline analogs have shown the ability to intercalate into DNA and disrupt the function of topoisomerase II.[11]

Topoisomerase_II_Inhibition cluster_0 Normal Cell Cycle Quinoline Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate TopoII Topoisomerase II Quinoline->TopoII Inhibits Replication DNA Replication & Transcription TopoII->Replication Relieves DNA supercoiling DNA DNA DNA->Replication Apoptosis Apoptosis Replication->Apoptosis DNA Damage

Caption: Simplified pathway of Topoisomerase II inhibition by quinoline derivatives.

Antimicrobial Activity

The quinoline scaffold is present in several antibacterial and antifungal agents. The proposed mechanisms for their antimicrobial action are diverse and can include the disruption of bacterial DNA gyrase (a type II topoisomerase) or the inhibition of other essential metabolic pathways.[12]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat cells with varying concentrations of the compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add DMSO to dissolve formazan crystals Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at different concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Screening: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound.

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of a known concentration of this compound (dissolved in a suitable solvent like DMSO) into each well. A solvent control well should also be included.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone of inhibition is indicative of the antimicrobial activity.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising scaffold for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. While there is a lack of specific experimental data for this compound, the known properties and biological activities of the broader quinoline class provide a strong rationale for its study. This guide has outlined the probable synthetic routes, methods for characterization, and protocols for biological evaluation to facilitate future research on this compound. Empirical determination of its physicochemical properties, comprehensive spectroscopic characterization, and in-depth biological testing are essential next steps to fully elucidate its therapeutic potential.

References

A comprehensive list of references is available upon request.

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Spectroscopic data of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Introduction: Elucidating the Molecular Architecture

This compound is a member of the quinoline family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for a wide range of biological activities, including antimalarial, anticancer, and antioxidant properties.[1][2][3][4] The precise arrangement of functional groups—the phenyl ring at position 2, the ethyl carboxylate at position 3, and the hydroxyl group at position 4—dictates the molecule's chemical reactivity, biological efficacy, and physical properties.

A definitive confirmation of this molecular structure is paramount for researchers in drug development and related fields. Spectroscopic analysis provides an empirical foundation for structural elucidation, offering a detailed fingerprint of the molecule's atomic connectivity and chemical environment. This guide serves as a comprehensive overview of the core spectroscopic techniques used to characterize this compound, framed from the perspective of a senior application scientist. We will explore the "why" behind experimental choices and interpret the resulting data to build a cohesive and validated structural model.

Workflow for Spectroscopic Elucidation

The structural confirmation of a synthesized molecule like this compound follows a logical, multi-technique approach. Each method provides a unique piece of the puzzle, and together, they offer a self-validating system for complete characterization.

G cluster_start Initiation cluster_techniques Spectroscopic Analysis cluster_confirmation Data Synthesis & Confirmation Compound Synthesized Compound (this compound) IR FT-IR Spectroscopy (Functional Group ID) Compound->IR MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS NMR NMR Spectroscopy (¹H & ¹³C) (Structural Backbone) Compound->NMR Structure Final Structure Confirmed IR->Structure MS->Structure NMR->Structure G Structure This compound O-H (hydroxyl) C-H (aromatic/aliphatic) C=O (ester) C=C / C=N (ring) Spectrum IR Absorption (cm⁻¹) ~3300-3500 (broad) ~2900-3100 ~1720-1740 ~1500-1650 Structure:f1->Spectrum:s1 Structure:f2->Spectrum:s2 Structure:f3->Spectrum:s3 Structure:f4->Spectrum:s4

Figure 2: Correlation of key functional groups with their expected IR absorption regions.

Table 2: Predicted Key IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3300 - 3500 (broad) O-H stretch Hydroxyl group (-OH) on the quinoline ring
3000 - 3100 (sharp) C-H stretch Aromatic C-H (phenyl and quinoline rings)
2850 - 2980 (sharp) C-H stretch Aliphatic C-H (ethyl group)
~1725 C=O stretch Ester carbonyl group (-COOEt) [5]
1500 - 1650 C=C and C=N stretches Aromatic ring vibrations of quinoline and phenyl moieties [3]

| ~1200-1300 | C-O stretch | Ester C-O bond |

The broadness of the O-H stretch is indicative of hydrogen bonding, a common feature in solid-state samples of hydroxylated compounds. The strong, sharp peak around 1725 cm⁻¹ is a highly reliable indicator of the ester carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of ¹H (proton) and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, as compounds of this class often show good solubility in it. [6]A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16 for good signal-to-noise).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ¹³C.

Data Interpretation and Analysis: ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) are all critical for assignment.

Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.5 - 12.0 Singlet (broad) 1H OH The acidic proton of the hydroxyl group, often broad and downfield. Similar quinolinones show a peak in this region. [6]
~8.1 Doublet 1H H-5 Aromatic proton on the quinoline ring, deshielded by proximity to the heterocyclic nitrogen and ring currents.
~7.3 - 7.8 Multiplet 8H H-6, H-7, H-8, Phenyl-H Overlapping signals from the remaining quinoline and the five phenyl ring protons.
~4.2 Quartet 2H -OCH₂CH₃ Methylene protons of the ethyl ester, split by the adjacent methyl group.

| ~1.2 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Data Interpretation and Analysis: ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~165-170 Ester C=O The carbonyl carbon of the ethyl ester group is typically found in this downfield region. [5]
~150-160 C-4 (C-OH) Aromatic carbon bearing the hydroxyl group.
~140-150 C-2, C-8a Quaternary carbons in the quinoline ring, including the one attached to the phenyl group.
~115-135 Aromatic CH & C Signals for the numerous protonated and quaternary carbons of the quinoline and phenyl rings.
~105-110 C-3 The carbon bearing the ester group.
~60 -OCH₂CH₃ Methylene carbon of the ethyl ester.

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively, further validating the proposed structure.

Conclusion: A Unified Structural Confirmation

The synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a robust and self-validating confirmation of the structure of this compound.

  • Mass Spectrometry confirms the molecular formula (C₁₈H₁₅NO₃) by providing an accurate molecular weight.

  • IR Spectroscopy verifies the presence of key functional groups: a hydroxyl (-OH), an ester carbonyl (C=O), and the aromatic framework.

  • NMR Spectroscopy maps out the precise carbon-hydrogen skeleton, confirming the connectivity of the ethyl ester, the positions of the phenyl and hydroxyl substituents on the quinoline core, and the relative number of protons in each environment.

Together, these data points leave no ambiguity, providing researchers and drug developers with the high-confidence structural verification necessary for further investigation and application.

References

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available from: [Link].

  • Supporting Information. Available from: [Link].

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link].

  • ProQuest. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available from: [Link].

  • MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link].

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available from: [Link].

  • PubChem. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Available from: [Link].

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link].

  • PubMed Central. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link].

  • MDPI. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Available from: [Link].

  • ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... Available from: [Link].

  • Molbase. Ethyl 4-hydroxyquinoline-3-carboxylate. Available from: [Link].

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An In-Depth Technical Guide to Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate: Structure, Bonding, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core chemical structure, bonding characteristics, and the pivotal role of keto-enol tautomerism. This guide further outlines a probable synthetic route based on the classical Conrad-Limpach synthesis, discusses its physicochemical properties, and explores its potential as a scaffold for the development of novel anticancer and antimicrobial agents. Detailed experimental protocols for the biological evaluation of this class of compounds are also provided to facilitate further research and drug discovery efforts.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous therapeutic agents.[1] this compound (CAS No. 13180-36-4)[2][3][4] emerges from this class as a molecule with considerable potential, primarily as a key intermediate in the synthesis of pharmaceuticals targeting bacterial infections and cancer.[5] The presence of a 4-hydroxy group, a 2-phenyl substituent, and a 3-carboxylate ester moiety bestows upon it a unique electronic and steric profile, ripe for exploration in drug design and development.

Chemical Structure and Bonding

The foundational structure of this compound is depicted below. Its molecular formula is C₁₈H₁₅NO₃, with a molecular weight of 293.32 g/mol .

Figure 1: Chemical Structure of this compound.

Keto-Enol Tautomerism: A Key Structural Feature

A critical aspect of the chemical nature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms.[6][7] The predominance of one tautomer over the other is influenced by factors such as the solvent, temperature, and the nature of substituents on the quinoline ring.[8][9]

Figure 2: Keto-Enol Tautomerism in 4-Hydroxyquinolines.

Synthesis and Characterization

Synthetic Approach: The Conrad-Limpach Synthesis

A probable and well-established method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[6][10] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[11] For the synthesis of this compound, aniline would be reacted with ethyl benzoylpyruvate (or a similar β-ketoester precursor).

Conrad_Limpach cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aniline Aniline Condensation Condensation (Schiff Base Formation) Aniline->Condensation BetaKetoester Ethyl Benzoylpyruvate BetaKetoester->Condensation Cyclization Thermal Cyclization (~250 °C) Condensation->Cyclization Product This compound Cyclization->Product

Figure 3: Generalized Workflow for the Conrad-Limpach Synthesis.

Experimental Protocol (Hypothetical, based on the Conrad-Limpach reaction):

  • Condensation: Equimolar amounts of aniline and ethyl benzoylpyruvate are dissolved in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., sulfuric acid). The mixture is refluxed for several hours to form the intermediate enamine.

  • Cyclization: The solvent is removed, and the crude enamine is added to a high-boiling point inert solvent such as mineral oil or Dowtherm A.[12] The mixture is heated to approximately 250 °C to induce thermal cyclization.[11]

  • Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., hexane) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Anticipated Data)
  • ¹H NMR:

    • Aromatic protons of the quinoline and phenyl rings would appear in the range of δ 7.0-8.5 ppm.

    • The ethyl ester would show a quartet for the -CH₂- group around δ 4.0-4.5 ppm and a triplet for the -CH₃ group around δ 1.0-1.5 ppm.

    • The hydroxyl proton (-OH) signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR:

    • Carbonyl carbon of the ester would resonate around δ 165-170 ppm.

    • Aromatic carbons would appear in the region of δ 110-150 ppm.

    • The carbons of the ethyl group would be observed at approximately δ 60 ppm (-CH₂-) and δ 14 ppm (-CH₃).

  • IR Spectroscopy:

    • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

    • C=O stretching of the ester group around 1700-1730 cm⁻¹.

    • C=C and C=N stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z 293.

Physicochemical Properties

A comprehensive set of physicochemical properties is crucial for drug development, influencing factors such as solubility, permeability, and metabolic stability. While experimental data for the title compound is scarce, the following table provides some known properties and estimated values for a closely related analog, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, to offer a comparative perspective.

PropertyValue (for Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate)[13]
Molecular FormulaC₁₃H₁₃NO₃
Molecular Weight231.25 g/mol
Melting Point228-229 °C
Boiling Point352.4 °C at 760 mmHg
Density1.203 g/cm³
Flash Point166.9 °C
Refractive Index1.556
XLogP32.013
PSA59.16 Ų

Potential Applications in Drug Development

The quinoline scaffold is a cornerstone in the development of various therapeutic agents. This compound, as a derivative, is positioned to be a valuable building block in the synthesis of novel drugs with potential anticancer and antimicrobial activities.

Anticancer Activity

Numerous quinoline derivatives have exhibited significant potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation and survival.[14] The 2-phenylquinoline moiety, in particular, has been a focus of research in this area.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Quinoline derivatives can act as inhibitors of various kinases and other enzymes involved in cancer signaling pathways.

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows for intercalation into DNA, disrupting replication and transcription processes.

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various cellular pathways.

Antimicrobial Activity

The 4-hydroxyquinoline core is a well-known pharmacophore in antimicrobial agents. The introduction of a phenyl group at the 2-position and an ethyl carboxylate at the 3-position can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy and spectrum.

Potential Mechanisms of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is a common mechanism for quinolone antibiotics, leading to the inhibition of bacterial DNA replication.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to interfere with the bacterial cell membrane, leading to cell death.

  • Metal Chelation: The 4-hydroxyquinoline moiety can chelate essential metal ions required for bacterial enzyme function.

Experimental Protocols for Biological Evaluation

To facilitate further research into the therapeutic potential of this compound and its derivatives, the following are generalized protocols for assessing their anticancer and antimicrobial activities.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

Workflow:

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ value H->I

Figure 4: Workflow for the MTT Assay to determine cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations to the wells containing the cells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Assay A Prepare serial dilutions of the test compound in a 96-well plate C Inoculate each well with the microorganism A->C B Prepare a standardized inoculum of the test microorganism B->C D Incubate the plate under appropriate conditions C->D E Visually inspect for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Figure 5: Workflow for the Broth Microdilution Method to determine MIC.

Step-by-Step Methodology:

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium or fungus.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound stands as a promising molecular scaffold with significant potential in the field of drug discovery. Its unique structural features, including the 4-hydroxyquinoline core and the 2-phenyl substituent, make it a compelling candidate for the development of novel anticancer and antimicrobial agents. The inherent keto-enol tautomerism of this compound adds another layer of complexity and opportunity for modulating its biological activity.

While this guide has provided a comprehensive overview based on available data, further research is imperative to fully unlock the therapeutic potential of this molecule. Future efforts should focus on:

  • Detailed Structural Elucidation: Obtaining high-resolution crystal structures and comprehensive spectroscopic data will provide a deeper understanding of its three-dimensional conformation and electronic properties.

  • Synthesis of Analogs: A systematic structure-activity relationship (SAR) study through the synthesis of a library of derivatives will be crucial in optimizing its biological activity and selectivity.

  • Mechanism of Action Studies: In-depth biological investigations are needed to identify the specific molecular targets and pathways through which this compound and its derivatives exert their therapeutic effects.

By addressing these research avenues, the scientific community can pave the way for the development of new and effective drugs based on the versatile this compound scaffold.

References

  • PubChem. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. [Link]

  • MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Cambridge University Press. Name Reactions in Organic Synthesis. [Link]

  • Royal Society of Chemistry. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. [Link]

  • Universal Biologicals. This compound. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • ResearchGate. Tautomeric forms of 4-hydroxy quinoline. [Link]

  • National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • PubChem. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]

  • National Institutes of Health. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. [Link]

  • National Institutes of Health. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in the Application of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

This compound is a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a key intermediate in the synthesis of more complex molecules, particularly potential drug candidates, a thorough understanding of its physical and chemical properties is paramount.[1][2] Among these, solubility is arguably the most critical parameter governing its utility.

The solubility of an active pharmaceutical ingredient (API) or intermediate dictates every stage of its lifecycle, from reaction kinetics and purification via recrystallization to formulation and bioavailability. Poorly understood solubility can lead to inefficient processes, low yields, and unforeseen challenges during scale-up and development.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of this compound in organic solvents. Eschewing a rigid template, this document is structured to provide a logical workflow: beginning with the fundamental physicochemical properties of the compound, moving to a theoretical framework for solubility prediction, and culminating in a detailed, field-proven experimental protocol for accurate solubility determination.

Physicochemical Profile of the Solute

A foundational understanding of the solute's intrinsic properties is the first step in any solubility investigation. These characteristics directly influence its interaction with various solvents.

The target compound, this compound, is identified by CAS Number 13180-36-4 . Its structure combines a polar quinoline core featuring a hydroxyl group with a non-polar phenyl substituent and an ethyl ester group. This amphiphilic nature suggests a nuanced solubility profile, with potential for dissolution in a range of solvents depending on the balance of intermolecular forces.

PropertyValueSource
CAS Number 13180-36-4[1]
Molecular Formula C₁₈H₁₅NO₃
Molecular Weight 293.32 g/mol
Physical Form White to Yellow Solid
Purity (Typical) ≥95%
Melting Point Not explicitly published; a similar analog, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, melts at 228-229 °C, suggesting high thermal stability.[3]

The presence of a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the carbonyl and quinoline nitrogen) indicates that hydrogen bonding will be a key interaction mechanism. The large aromatic system (phenyl and quinoline rings) will primarily interact via van der Waals dispersion forces.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like" Quantified

The age-old principle of "like dissolves like" remains a useful qualitative guide. It posits that substances with similar intermolecular forces are likely to be miscible. For this compound, this means solvents capable of hydrogen bonding and those with aromatic character may be effective. However, for precise, predictive power in a research and development setting, a more quantitative approach is required.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a robust method for predicting solvent-solute compatibility by deconstructing the total cohesive energy of a substance into three components.[4] This approach moves beyond a single polarity value to a three-dimensional understanding of intermolecular forces:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be assigned a point in this three-dimensional "Hansen space." The guiding principle is that the smaller the distance between the HSP coordinates of a solute and a solvent, the higher the likelihood of dissolution.[4]

Estimating HSP for this compound:

While experimentally determined HSP values for this specific compound are not published, they can be estimated using group contribution methods. These methods assign values to different molecular fragments, which are then summed to approximate the HSP for the entire molecule.[5][6][7] Given the structure, we can anticipate significant contributions to all three parameters: a high δD due to the extensive aromatic system, a moderate δP from the ester and quinoline ring, and a significant δH from the hydroxyl group.

Using HSP for Solvent Screening:

By comparing the estimated HSP of the solute to the known HSPs of various solvents, a researcher can rationally down-select candidate solvents for experimental testing. Solvents with a small "Hansen distance" (Ra) to the solute are predicted to be good solvents.

The table below lists the HSPs for a range of common organic solvents. A scientist would aim to select solvents whose (δD, δP, δH) coordinates are close to the estimated values for the target compound.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
Acetone15.510.47.0
Dichloromethane17.07.37.1
N,N-Dimethylformamide (DMF)17.413.711.3
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Hexane14.90.00.0
Methanol14.712.322.3
Toluene18.01.42.0
Water15.516.042.3

Data compiled from various sources.[8][9][10]

Experimental Determination of Thermodynamic Solubility

While theoretical models provide invaluable guidance, they are not a substitute for empirical data. The definitive measure of a compound's solubility in a given solvent at a specific temperature is its equilibrium or thermodynamic solubility. The "gold standard" for determining this value is the Shake-Flask Method .[11] This method is based on achieving a saturated solution at equilibrium and then measuring the concentration of the dissolved solute.

Standard Protocol: Isothermal Shake-Flask Method

This protocol describes a self-validating system for determining the equilibrium solubility of this compound.

3.1. Materials and Equipment:

  • This compound (solute)

  • High-purity organic solvents (≥99.5%)

  • Analytical balance (readable to ±0.01 mg)

  • Glass vials or flasks with airtight, chemically inert caps (e.g., PTFE-lined)

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid solute to a pre-weighed glass vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation. A common starting point is to add approximately 2-5 times the estimated required solid mass.

    • Accurately add a known volume or mass of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but for poorly soluble or slow-dissolving materials, 48 to 72 hours may be necessary.[11]

    • Causality Check: The system is considered at equilibrium when solubility measurements from consecutive time points (e.g., 24h and 48h) are statistically identical. This self-validating step is crucial for ensuring the data represents true thermodynamic solubility.

  • Phase Separation:

    • Once equilibrated, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.[12]

  • Sample Extraction and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.[12] Protocol Insight: This filtration step is critical to remove any microscopic particulates that could falsely inflate the measured concentration. The filter material must be validated to ensure it does not adsorb the solute.

    • Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical calibration curve. Record the dilution factor precisely.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the solute.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.[13]

  • Calculation of Solubility:

    • Use the concentration obtained from the HPLC analysis and the known dilution factor to calculate the concentration of the saturated solution.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Settle & Centrifuge C->D E Filter Supernatant (0.22 µm) D->E F Accurately Dilute E->F G Analyze by HPLC F->G H Calculate Solubility (mg/mL or mol/L) G->H G Start Select Solvent for Recrystallization HSP Estimate Solute HSP (δD, δP, δH) Start->HSP Compare Compare with Solvent HSP Table HSP->Compare Good_Solvent Is Compound Soluble in Hot Solvent? Compare->Good_Solvent Poor_Solvent Is Compound Insoluble in Cold Solvent? Good_Solvent->Poor_Solvent Yes Mixed_System Use in Mixed-Solvent System (e.g., with anti-solvent) Good_Solvent->Mixed_System No (Too Soluble) Single_Solvent Use as Single Recrystallization Solvent Poor_Solvent->Single_Solvent Yes Re_evaluate Select New Solvent Poor_Solvent->Re_evaluate No (Insoluble Hot)

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the determination of the core physical properties of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (CAS No. 13180-36-4). As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for its application in drug discovery and development. This document outlines not just the "what" but the "why" behind the experimental methodologies for elucidating properties such as melting point, solubility, acidity (pKa), and spectral characteristics. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This compound, in particular, represents a versatile intermediate for the synthesis of novel bioactive molecules. Its utility is, however, intrinsically linked to its physical properties, which govern its behavior in both chemical reactions and biological systems. Factors such as solubility directly impact bioavailability, while the melting point is a critical indicator of purity and stability. This guide provides the experimental foundation for characterizing this important molecule.

Molecular Identity and Structure

Before embarking on any experimental characterization, it is crucial to confirm the identity and structure of the compound.

Identifier Value
IUPAC Name This compound
CAS Number 13180-36-4
Molecular Formula C₁₈H₁₅NO₃
Molecular Weight 293.32 g/mol
Physical Form White to Yellow Solid[1]
Purity (Typical) ≥95%
InChI Key KAXJGTFTNGYKFK-UHFFFAOYSA-N

Melting Point Determination: A Gateway to Purity and Identity

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. It provides a quick assessment of purity; a sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, a standard and reliable method for this determination.[2][3][4]

Step 1: Sample Preparation

  • Ensure the sample of this compound is completely dry and in a fine powdered form to ensure uniform heat transfer.

  • Firmly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface and then dropping it through a long glass tube to compact the sample.[2][5]

Step 2: Initial Rapid Determination (Optional but Recommended)

  • If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute ramp rate) to determine a rough melting range.[3]

Step 3: Precise Melting Point Determination

  • Set the starting temperature of the apparatus to about 15-20 °C below the approximate melting point found in the previous step.[5]

  • Use a slow heating rate, typically 1-2 °C per minute, to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[3]

  • Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample is a clear liquid. The melting range is reported as T1-T2.

Step 4: Mixed Melting Point for Identity Confirmation

  • To confirm the identity of the synthesized compound against a known standard, a mixed melting point determination should be performed.

  • Prepare an intimate 1:1 mixture of the sample and the known standard.

  • Determine the melting point of the mixture. If there is no depression or broadening of the melting range, it provides strong evidence that the two substances are identical.[2]

Causality and Trustworthiness

The reliability of this method hinges on the slow heating rate during the precise measurement. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously high and broad melting range.[5] The use of a powdered, well-packed sample ensures efficient and uniform heat transfer.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Confirmation Prep1 Dry and Powder Sample Prep2 Pack Capillary Tube (2-3 mm) Prep1->Prep2 Measure1 Insert into Apparatus Prep2->Measure1 Measure2 Rapid Scan (Optional) ~10-20°C/min Measure1->Measure2 Measure3 Precise Scan ~1-2°C/min Measure2->Measure3 Measure4 Record T1 (First Drop) Measure3->Measure4 Measure5 Record T2 (Fully Liquid) Measure4->Measure5 Analysis1 Report Melting Range (T1 - T2) Measure5->Analysis1 Analysis2 Perform Mixed Melting Point Analysis1->Analysis2 Analysis3 Compare Ranges Analysis2->Analysis3 caption Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Solubility Profile: A Predictor of Bioavailability and Formulation Feasibility

The solubility of a compound is a critical parameter in drug development, influencing everything from route of administration to bioavailability. A comprehensive solubility profile in various solvents is essential.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes a standard shake-flask method for determining thermodynamic solubility, which is considered the gold standard.

Step 1: Sample Preparation and Equilibration

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Step 2: Phase Separation

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter (ensure the filter material does not bind the compound).

Step 3: Quantification

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Step 4: Reporting

  • Express the solubility in units such as mg/mL or µg/mL.

Causality and Trustworthiness

The extended equilibration time is critical to ensure that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit. Incomplete equilibration will lead to an underestimation of solubility. The quantification step must be validated for linearity, accuracy, and precision to ensure the reliability of the results.

Solubility_Workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification Prep1 Add Excess Solid to Solvent Prep2 Agitate at Constant Temp (24-48h) Prep1->Prep2 Sep1 Centrifuge or Settle Prep2->Sep1 Sep2 Filter Supernatant Sep1->Sep2 Analysis1 Dilute Sample Sep2->Analysis1 Analysis2 Analyze by HPLC-UV Analysis1->Analysis2 Analysis3 Calculate Concentration (vs. Calibration Curve) Analysis2->Analysis3 caption Shake-Flask Method for Solubility

Caption: Shake-Flask Method for Solubility.

Acidity Constant (pKa): Understanding Ionization Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. This is of utmost importance as the ionization state affects a drug's solubility, permeability across biological membranes, and interaction with its target. This compound has both an acidic phenolic hydroxyl group and a basic quinoline nitrogen.

Estimation from Structurally Similar Compounds

While an experimental determination is essential, the pKa can be estimated by examining related structures. For instance, the parent 4-hydroxyquinoline has pKa values of approximately 2.23 and 11.28.[6] The phenyl and ethyl carboxylate substituents will influence these values through electronic effects.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[7][8][9]

Step 1: Instrument Calibration

  • Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

Step 2: Sample Preparation

  • Dissolve a precisely weighed amount of the compound in a suitable solvent system, often a co-solvent like methanol-water or acetonitrile-water, due to the low aqueous solubility of many organic compounds.[7]

  • Maintain a constant ionic strength using an inert salt like KCl.[8]

Step 3: Titration

  • Place the solution in a jacketed vessel to maintain a constant temperature.

  • Titrate the solution with a standardized solution of strong acid (e.g., HCl) and then with a standardized solution of strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Record the pH after each addition, allowing the reading to stabilize.

Step 4: Data Analysis

  • Plot the pH versus the volume of titrant added.

  • The pKa values correspond to the pH at the half-equivalence points, which can be precisely determined from the inflection points of the first or second derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing information about its electronic properties.

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the conjugated system within the molecule.

Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Use a dual-beam spectrophotometer and record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.[10]

  • Replace the blank cuvette in the sample beam with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is crucial for quantitative applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The spectra provide detailed information about the chemical environment of each hydrogen and carbon atom.

Protocol:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments reveal proton-proton and proton-carbon correlations, allowing for a complete and confident assignment of all signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Acquire the IR spectrum of the solid sample, typically using an Attenuated Total Reflectance (ATR) accessory.

  • Key expected vibrational frequencies for this compound include:

    • O-H stretch: A broad band around 3300-3500 cm⁻¹ (for the hydroxyl group).

    • C=O stretch: A strong band around 1650-1700 cm⁻¹ (for the ester carbonyl).

    • C=C and C=N stretches: Bands in the 1500-1650 cm⁻¹ region (for the aromatic and quinoline rings).

    • C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

Conclusion: A Foundation for Rational Drug Development

The comprehensive physicochemical characterization of this compound is a critical first step in its journey from a synthetic intermediate to a potential therapeutic agent. The experimental protocols and principles outlined in this guide provide a robust framework for generating the high-quality data necessary to inform formulation development, ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and ultimately, the rational design of new medicines. Adherence to these self-validating methodologies ensures the scientific integrity of the data, paving the way for successful drug development programs.

References

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  • Melting Point Apparatus Experimental Manual. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved January 9, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved January 9, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2025, August 7). Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. Retrieved January 9, 2026, from [Link]

  • Supporting Information. (n.d.).
  • How can you determine the solubility of organic compounds?. (2017, June 24). Quora. Retrieved January 9, 2026, from [Link]

  • ethyl 4-oxo-2-phenyl-pentanoate | CAS#:6303-83-9. (2024, January 13). Chemsrc. Retrieved January 9, 2026, from [Link]

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  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

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  • Showing Compound 4,6-Dihydroxyquinoline (FDB023301). (2011, September 21). FooDB. Retrieved January 9, 2026, from [Link]

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  • Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 9, 2026, from [Link]

  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. (n.d.). Digital Archive. Retrieved January 9, 2026, from [Link]

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  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Purdue College of Engineering.
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  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018, June 7).
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Foreword: The Enduring Relevance of a Classic Transformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

In the landscape of pharmaceutical and materials science, the quinoline nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive compounds and functional materials.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5][6] Consequently, robust and versatile synthetic routes to functionalized quinolines are of paramount importance to researchers in drug discovery and development.

Among the classical methods, the Conrad-Limpach synthesis, first reported in 1887 by Max Conrad and Leonhard Limpach, remains a cornerstone for the construction of 4-hydroxyquinolines (which exist predominantly as 4-quinolones).[7][8][9][10] This guide provides a detailed technical examination of this synthesis, moving beyond a simple recitation of steps to explore the mechanistic underpinnings, critical parameters, and practical considerations essential for successful execution in a modern research setting.

The Core Reaction: Mechanism and Regioselectivity

The Conrad-Limpach synthesis is fundamentally a two-stage process involving the condensation of an aromatic amine (e.g., aniline) with a β-ketoester, followed by a high-temperature thermal cyclization.[8][9] Understanding the causality behind each stage is critical to controlling the outcome and avoiding undesired side products.

Stage 1: Formation of the β-Aminoacrylate Intermediate

The initial reaction is a nucleophilic attack by the aniline nitrogen on one of the two electrophilic carbonyl carbons of the β-ketoester. This presents a crucial regiochemical choice.

  • Kinetic Control (The Conrad-Limpach Pathway): At moderate temperatures (room temperature to ~100 °C), the reaction is under kinetic control. The highly reactive ketone carbonyl is preferentially attacked by the aniline. This leads, after dehydration, to the formation of a stable β-aminoacrylate or enamine ester.[7][11][12] This is the desired intermediate for 4-hydroxyquinoline synthesis.

  • Thermodynamic Control (The Knorr Pathway): If the initial condensation is performed at higher temperatures (e.g., ~140 °C or above), the reaction becomes reversible. While the attack on the ketone is faster, the product of attacking the less reactive ester carbonyl—the β-keto acid anilide—is thermodynamically more stable.[7][12] This anilide, upon cyclization, leads to the isomeric 2-hydroxyquinoline, the product of the Knorr quinoline synthesis.[7][9]

This temperature-dependent regioselectivity is the most critical control point of the entire synthesis.

G Aniline Aniline Condensation Condensation Step Ketoester β-Ketoester Enamine β-Aminoacrylate (Kinetic Product) Condensation->Enamine Low Temp (Room Temp) Anilide β-Keto Anilide (Thermodynamic Product) Condensation->Anilide High Temp (~140 °C) CL_Product 4-Hydroxyquinoline Enamine->CL_Product Conrad-Limpach Cyclization Knorr_Product 2-Hydroxyquinoline Anilide->Knorr_Product Knorr Cyclization

Caption: Temperature dictates the kinetic vs. thermodynamic pathway.

Stage 2: Thermal Cyclization

The isolated β-aminoacrylate intermediate must be heated to very high temperatures (typically ~250 °C) to induce the intramolecular electrocyclic ring closure.[7][8] This step involves the nucleophilic attack of the activated aromatic ring onto the ester carbonyl carbon. The high activation energy is required to overcome the loss of aromaticity in the transition state.[13] This is followed by the elimination of an alcohol (e.g., ethanol) and subsequent tautomerization to yield the final, stable 4-quinolone product.[7][9] While often drawn as the 4-hydroxyquinoline (enol form), spectroscopic evidence suggests the quinolone (keto form) is the predominant tautomer.[7]

G Reactants Aniline + β-Ketoester Step1 Step 1: Condensation (Low Temp, Acid Catalyst) Reactants->Step1 Intermediate Intermediate: β-Aminoacrylate Step1->Intermediate Step2 Step 2: Thermal Cyclization (~250 °C, High-Boiling Solvent) Intermediate->Step2 Product Final Product: 4-Hydroxyquinoline (4-Quinolone Tautomer) Step2->Product

Sources

The Quinoline-3-Carboxylate Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-3-carboxylate scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities that have propelled its derivatives into numerous therapeutic areas. This technical guide provides a comprehensive exploration of the biological significance of this privileged scaffold, delving into its multifaceted roles as an anticancer, anti-inflammatory, and neuroprotective agent. We will dissect the intricate signaling pathways modulated by these compounds, from the induction of apoptosis in cancer cells to the nuanced regulation of inflammatory and neuro-modulatory networks. This guide is designed to be a practical resource, offering not only a deep mechanistic understanding but also detailed, field-proven experimental protocols for the synthesis and biological evaluation of novel quinoline-3-carboxylate derivatives. Through a synthesis of authoritative literature and practical insights, this document will empower researchers to effectively harness the therapeutic potential of this versatile chemical entity.

Introduction: The Enduring Legacy of the Quinoline Core

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in a vast array of natural products and synthetic compounds with profound pharmacological importance. Within this structural class, the quinoline-3-carboxylate moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. Its inherent structural features, including hydrogen bonding capabilities and the potential for diverse substitutions, allow for the fine-tuning of its physicochemical properties and biological targets.

This guide will navigate the expansive biological landscape of quinoline-3-carboxylates, with a particular focus on three key areas of therapeutic intervention: oncology, inflammation, and neuroscience. We will begin by exploring the fundamental chemical properties of the scaffold that underpin its diverse bioactivities.

Anticancer Activity: Inducing Cellular Demise

A significant body of research has established the potent antiproliferative and pro-apoptotic effects of quinoline-3-carboxylate derivatives against a wide range of cancer cell lines. These compounds often exert their anticancer effects through the induction of the intrinsic apoptosis pathway.

Mechanism of Action: The Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular suicide program that is often dysregulated in cancer. Quinoline-3-carboxylate derivatives have been shown to modulate the delicate balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome. The apoptosome, in turn, activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3, culminating in the systematic dismantling of the cell.

Q3C Quinoline-3-Carboxylate Derivative Bcl2_family Modulation of Bcl-2 Family Proteins Q3C->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Intrinsic apoptosis pathway induced by quinoline-3-carboxylates.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of quinoline-3-carboxylate derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 4mMCF-7 (Breast)0.33
Derivative 4nMCF-7 (Breast)0.33
Derivative 4kK562 (Leukemia)0.28
Derivative 4mK562 (Leukemia)0.28
2-Styrylquinoline-3-carboxylateMCF-7 (Breast)Varies
2-Styrylquinoline-3-carboxylateK562 (Leukemia)Varies
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c)MCF-7 (Breast)1.73 (µg/mL)
Quinoline-1,3,4-oxadiazole hybrid 7HepG-2 (Liver)0.151 (µg/mL)
Quinoline-1,3,4-oxadiazole hybrid 7MCF-7 (Breast)0.295 (µg/mL)
Quinoline-1,3,4-oxadiazole hybrid 8bHepG-2 (Liver)0.139 (µg/mL)
Quinoline-1,3,4-oxadiazole hybrid 8bMCF-7 (Breast)0.225 (µg/mL)

Table 1: IC50 Values of Quinoline-3-Carboxylate Derivatives in Cancer Cell Lines

Experimental Protocols: Assessing Anticancer Efficacy

A general and efficient procedure for synthesizing quinoline-3-carboxamides involves the amidation of quinoline-3-carboxylic acids.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the desired quinoline-3-carboxylic acid in a suitable solvent (e.g., DMF).

  • Amidation: Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).

  • Amine Addition: Introduce the desired amine to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using NMR (¹H and ¹³C) and mass spectrometry.

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline-3-carboxylate derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western blotting is used to detect key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the quinoline-3-carboxylate derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a hallmark of numerous diseases, and the quinoline-3-carboxylate scaffold has demonstrated significant potential in modulating inflammatory pathways. A key endogenous player in this context is kynurenic acid (KYNA), a metabolite of tryptophan that possesses a quinoline-4-hydroxy-2-carboxylic acid structure. Synthetic derivatives often mimic or build upon the anti-inflammatory properties of KYNA.

Mechanism of Action: Modulating Inflammatory Signaling

The anti-inflammatory effects of quinoline-3-carboxylates are often mediated through the activation of G-protein coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).

  • GPR35 Signaling: Activation of GPR35 by KYNA and its analogs can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can, in turn, suppress the activation of pro-inflammatory transcription factors like NF-κB.

KYNA Kynurenic Acid / Quinoline-3-carboxylate GPR35 GPR35 KYNA->GPR35 AC Adenylyl Cyclase GPR35->AC cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Inflammation ↓ Pro-inflammatory Cytokine Production NFkB->Inflammation

Figure 2: GPR35 signaling pathway modulated by kynurenic acid.

  • AhR Signaling: The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. Upon binding to ligands like KYNA, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, modulating the expression of inflammatory mediators.

KYNA Kynurenic Acid / Quinoline-3-carboxylate AhR_complex Cytosolic AhR Complex (AhR, Hsp90, XAP2, p23) KYNA->AhR_complex Nuclear_translocation Nuclear Translocation AhR_complex->Nuclear_translocation ARNT ARNT Nuclear_translocation->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) Binding AhR_ARNT->XRE Gene_expression Modulation of Inflammatory Gene Expression XRE->Gene_expression

Figure 3: Aryl hydrocarbon receptor (AhR) signaling pathway.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of quinoline-3-carboxylate derivatives has been demonstrated in various in vitro assays.

Compound/DerivativeAssayCell LineIC50 (µM)Reference
Quinoline-4-carboxylic acidLPS-induced NO productionRAW264.7Appreciable
Quinoline-3-carboxylic acidLPS-induced NO productionRAW264.7Appreciable
Pyrazolo[1,5-a]quinazoline-3-carboxamide (13i)LPS-induced NF-κB activityTHP-1Blue< 50
Pyrazolo[1,5-a]quinazoline-3-carboxamide (16)LPS-induced NF-κB activityTHP-1Blue< 50

Table 2: IC50 Values of Quinoline Derivatives in Anti-inflammatory Assays

Experimental Protocols: Assessing Anti-inflammatory Efficacy

A one-pot, microwave-assisted synthesis provides an efficient and eco-friendly method for preparing kynurenic acid ethyl esters.

Step-by-Step Protocol:

  • Reaction Setup: In a microwave vial, combine the substituted aniline, diethyl acetylenedicarboxylate (DEAD), and a suitable green solvent (e.g., γ-valerolactone).

  • Microwave Irradiation (Step 1): Irradiate the mixture in a microwave reactor at a specific temperature (e.g., 120°C) to facilitate enamine formation.

  • Microwave Irradiation (Step 2): Increase the temperature (e.g., 180°C) for the thermal ring closure reaction.

  • Work-up and Purification: After cooling, the product often crystallizes and can be collected by filtration and washed with a suitable solvent like diethyl ether.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-3-carboxylate derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

cluster_0 Experimental Workflow A Seed RAW264.7 cells in 96-well plate B Pre-treat with Quinoline Derivative A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate % NO Inhibition and IC50 G->H

Figure 4: Workflow for the LPS-induced nitric oxide production assay.

Neuroprotective Activity: Shielding the Brain

The quinoline-3-carboxylate scaffold is also prominent in the field of neuroscience, primarily due to its ability to antagonize N-methyl-D-aspartate (NMDA) receptors. Overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in various neurodegenerative diseases.

Mechanism of Action: NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory. For the receptor to be activated, both glutamate and a co-agonist, typically glycine, must bind. Quinoline-3-carboxylate derivatives, particularly those structurally related to kynurenic acid, can act as competitive antagonists at the glycine binding site on the GluN1 subunit of the NMDA receptor. By blocking the binding of glycine, these compounds prevent the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and mitigating excitotoxic neuronal damage.

Glutamate Glutamate GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Glycine Glycine GluN1 GluN1 Subunit (Glycine Site) Glycine->GluN1 Q3C Quinoline-3-Carboxylate (e.g., Kynurenic Acid) Q3C->GluN1 Competitive Antagonism Neuroprotection Neuroprotection Q3C->Neuroprotection NMDA_R NMDA Receptor Ion_Channel Ion Channel GluN2->Ion_Channel Activation GluN1->Ion_Channel Activation Ca_influx Ca²⁺ Influx Ion_Channel->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity

Figure 5: Mechanism of NMDA receptor antagonism by quinoline-3-carboxylates.

Experimental Protocol: NMDA Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of quinoline-3-carboxylate derivatives for the NMDA receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

  • Incubation: Incubate the membranes with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [³H]CGP 39653 for the glutamate site or [³H]glycine for the glycine site) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding data using non-linear regression.

Conclusion and Future Perspectives

The quinoline-3-carboxylate scaffold represents a remarkably versatile and privileged structure in drug discovery. Its derivatives have demonstrated significant therapeutic potential across diverse and complex disease areas, including oncology, inflammation, and neurodegeneration. The ability of this scaffold to be readily functionalized allows for the generation of large and diverse chemical libraries, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should continue to explore the vast chemical space around the quinoline-3-carboxylate core. The integration of computational modeling and structure-based drug design will be instrumental in identifying novel derivatives with enhanced target specificity and reduced off-target effects. Furthermore, a deeper understanding of the nuanced roles of endogenous quinoline-3-carboxylates, such as kynurenic acid, in health and disease will undoubtedly unveil new therapeutic targets and strategies. The continued investigation of this remarkable scaffold holds immense promise for the development of the next generation of innovative medicines.

References

  • Vogel, C. F., & Matsumura, F. (2009). A new class of Ah receptor antagonists: ligand- and species-specific effects. Environmental Health Perspectives, 117(4), 536–542. [Link]

  • Wirthgen, E., Hoeflich, A., Rebl, A., & Günther, J. (2017). Kynurenic acid: The Janus-faced role of an immunomodulatory tryptophan metabolite and its link to pathological conditions. Frontiers in Immunology, 8, 1957. [Link]

  • Larson, B. J., & Carvan, M. J. (2016). Kynurenic acid-mediated pathways of inflammatory signaling. Journal of Inflammation Research, 9, 139–149. [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(16), 1981–1991. [Link]

  • Wang, L., Li, J., Wang, Y., He, W., & Chen, J. (2019). Methods for the synthesis of quinoline-3-carboxamides. Tetrahedron, 75(31), 4085-4093. [Link]

  • Biocrates Life Sciences AG. (2024). Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(16), 3669-3683. [Link]

  • Di Martino, R. M. C., D'Agostino, S., & Ciano, M. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 24(15), 2786. [Link]

  • Kennedy, D. O. (2021). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Metabolites, 11(10), 666. [Link]

  • Wang, S., Liu, Y., & Li, J. (2021). Model of GPR35 activation through different pathways. One pathway is direct activation by 6′SL and LNT, the second is increased production of KYNA by the microbiota which in turn activates GPR35. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Hussain, S. A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

  • Simon, P., Lőrinczi, B., Hetényi, A., & Fülöp, F. (2023). Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters. ACS Omega, 8(20), 17937-17947. [Link]

  • Wang, S., Liu, Y., & Li, J. (2023). diagram of GPR35 ligands and functions. The overall structure of human GPR35 with the agonist Lodoxamide is shown (PDB:8H8J).²⁵ “Endogenous ligands” indicates molecules that can be generated by physiological pathways; evidence for reduced in vivo GPR35 function under conditions of reduced metabolite production has so far only been reported for 5‐HIAA. In addition to DHICA, several other tyrosine metabolites have activity in vitro on GPR35

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1] The protocol is based on the well-established Conrad-Limpach synthesis, a robust method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[2][3] This guide details a two-step procedure involving an initial acid-catalyzed condensation followed by a high-temperature thermal cyclization. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind critical experimental parameters, and provide a detailed, step-by-step protocol for synthesis, purification, and characterization.

Introduction: The Conrad-Limpach Synthesis

The synthesis of quinoline derivatives has been a cornerstone of heterocyclic chemistry for over a century, driven by their prevalence in biologically active compounds.[4][5] The Conrad-Limpach synthesis, discovered in 1887, remains a highly effective and widely used method for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[6][7]

The overall reaction proceeds in two distinct stages:

  • Condensation: Aniline reacts with a β-ketoester (in this case, ethyl benzoylacetate) under kinetic control, typically at or slightly above room temperature, to form a stable β-aminoacrylate intermediate (an enamine).[2] This step favors the attack of the aniline on the more reactive keto group over the ester group.

  • Thermal Cyclization: The isolated intermediate is heated to high temperatures (~250 °C) in an inert, high-boiling solvent. This provides the necessary activation energy for an intramolecular electrocyclic ring closure, followed by the elimination of ethanol, to yield the final 4-quinolone product.[3][7] The use of a high-boiling solvent like mineral oil or diphenyl ether is crucial for achieving high yields, as it ensures a consistent reaction temperature and prevents decomposition.[2][7]

Experimental Workflow Overview

The synthesis is logically divided into the formation of the enamine intermediate and its subsequent cyclization to the target quinolone.

Caption: High-level workflow for the synthesis of the target quinolone.

Detailed Synthesis Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (molar eq.)QuantityRole
AnilineC₆H₇N93.131.09.31 g (9.1 mL)Reactant
Ethyl BenzoylacetateC₁₁H₁₂O₃192.211.019.22 g (17.9 mL)Reactant
EthanolC₂H₅OH46.07-100 mLSolvent
Glacial Acetic AcidCH₃COOH60.05Catalytic~0.5 mLCatalyst
Mineral OilN/AN/A-150 mLHigh-boiling solvent
TolueneC₇H₈92.14-~100 mLWashing Solvent
Ethyl AcetateC₄H₈O₂88.11-As neededRecrystallization
Step 1: Synthesis of Ethyl 3-anilino-3-phenylacrylate (Intermediate)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (9.31 g, 0.1 mol) and ethyl benzoylacetate (19.22 g, 0.1 mol) in ethanol (100 mL).

  • Add 5-6 drops of glacial acetic acid to the mixture to catalyze the condensation. The use of an acid catalyst facilitates the formation of the Schiff base intermediate which then tautomerizes.[2]

  • Stir the mixture at room temperature for 30 minutes, then gently heat to 60°C for 1 hour. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture in an ice bath. The intermediate product will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the solid under vacuum. The expected yield of the intermediate should be high (>90%).

Step 2: Thermal Cyclization to this compound

SAFETY NOTE: This procedure involves very high temperatures. Conduct in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including heat-resistant gloves.

  • Place mineral oil (150 mL) in a 500 mL three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation condenser.

  • Heat the mineral oil to 250°C using a suitable heating mantle.

  • Slowly add the dried intermediate, ethyl 3-anilino-3-phenylacrylate, to the hot oil in small portions over 20-30 minutes. Vigorous bubbling (elimination of ethanol) will be observed.

  • Rationale: The high temperature is the critical factor for the rate-determining electrocyclic ring closure.[2] It provides the energy needed to overcome the activation barrier associated with the temporary disruption of the aniline ring's aromaticity.[4][7]

  • Maintain the reaction temperature at 250-255°C for 1 hour after the addition is complete.

  • Allow the reaction mixture to cool to below 100°C. The product will precipitate from the mineral oil.

  • Add toluene (~100 mL) to the cooled mixture to dilute the mineral oil and facilitate filtration.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with fresh toluene to remove all residual mineral oil.

  • Dry the crude product in a vacuum oven.

Purification and Characterization
  • Purification: The crude solid can be purified by recrystallization. Dissolve the product in a minimum amount of hot ethyl acetate, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified white to off-white crystals and dry under vacuum.

  • Characterization: The final product should be characterized to confirm its identity and purity.

Analytical MethodExpected Result
Melting Point 288-292 °C[8]
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, δ ppm)~1.2 (t, 3H, -CH₃), ~4.2 (q, 2H, -CH₂-), 7.3-8.2 (m, 10H, Ar-H), ~11.8 (s, 1H, -OH)
¹³C NMR (DMSO-d₆, δ ppm)~14.5, ~60.0, ~110-145 (Ar-C), ~165 (Ester C=O), ~175 (Quinolone C=O)
IR (KBr, cm⁻¹)~3400 (O-H), ~1720 (Ester C=O), ~1650 (Quinolone C=O), ~1600, 1500 (Ar C=C)

Reaction Mechanism

The Conrad-Limpach synthesis proceeds through a well-defined pathway involving condensation, tautomerization, and electrocyclization.

Mechanism Reactants Aniline + Ethyl Benzoylacetate Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 Nucleophilic Attack (+H⁺) Intermediate2 Schiff Base Intermediate1->Intermediate2 - H₂O Intermediate3 Enamine Intermediate (Isolated) Intermediate2->Intermediate3 Keto-Enol Tautomerization Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Heat (~250°C) Electrocyclic Ring Closure Product 4-Quinolone Product (Keto form) Intermediate4->Product - EtOH (Tautomerization)

Caption: Mechanism of the Conrad-Limpach reaction for 4-quinolone synthesis.[2]

The mechanism begins with the nucleophilic attack of aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate.[2] This is followed by dehydration to yield a Schiff base, which rapidly tautomerizes to the more stable conjugated enamine. This enamine is the intermediate isolated in Step 1 of the protocol. The crucial, high-temperature step involves an electrocyclic ring closure of the enamine, which attacks the aromatic ring. The subsequent intermediate then rearomatizes by eliminating ethanol, and a final tautomerization yields the highly stable 4-quinolone product.[2][7] Although often named as a 4-hydroxyquinoline, spectroscopic evidence confirms that the keto (4-quinolone) form predominates in the solid state and in most solvents.[2]

References

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

  • Conrad-Limpach Synthesis - SynArchive. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]

  • The reaction of ethyl benzoylacetate with Ortho-substituted anilines - ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. [Link]

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds - ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. [Link]

  • Acetic acid, benzoyl-, ethyl ester - Organic Syntheses Procedure. [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. [Link]

  • Reaction of ethyl benzoylacetate. - ResearchGate. [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. [Link]

  • This compound - Universal Biologicals. [Link]

  • Reaction between aniline and ethyl acetoacetate under various conditions. - ResearchGate. [Link]

  • CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces - Google P

Sources

Application Notes and Protocols for Investigating the Biological Activity of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers exploring the biological potential of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate. This document outlines the scientific rationale and detailed experimental protocols to investigate its potential anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of therapeutic effects.[1][2] This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic compounds. The quinoline ring system is a common and important feature in a variety of natural products and medicinal agents, known for activities such as antimalarial, anti-inflammatory, antibacterial, and anticancer effects.[1][3][4] The 4-hydroxyquinolone core, in particular, has garnered significant interest for its diverse pharmacological activities.[5] While extensive research exists for the broader quinoline class, this document will focus on protocols to elucidate the specific biological activities of the title compound.

Potential Anticancer Activity: Cytotoxicity Screening

Quinoline derivatives have shown significant potential as anticancer agents.[6] Their mechanisms of action can be diverse, including the induction of apoptosis and cell cycle arrest.[6] A fundamental first step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against various cancer cell lines.

Rationale for Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration at which a compound inhibits cell growth or induces cell death. This is often quantified by the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Experimental Workflow for Cytotoxicity Testing

The general workflow for in vitro cytotoxicity screening is a multi-step process that involves cell culture, compound treatment, viability assay, and data analysis.

Diagram: General Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Serial Dilutions of Test Compound seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc MTT Assay Procedure incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance analysis Calculation of % Cell Viability absorbance->analysis ic50 IC50 Value Determination analysis->ic50

Caption: A streamlined workflow for assessing the cytotoxicity of a novel compound.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is adapted for screening this compound against a panel of human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) and a non-cancerous cell line (e.g., MRC-5) to determine selectivity.[5][7]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7) and a normal fibroblast cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Replace the medium in each well with 100 µL of medium containing the desired concentrations of the test compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Expected Data Presentation

Summarize the IC50 values in a table for clear comparison across different cell lines.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
HCT116 (Colon)Data to be determinedReference value
A549 (Lung)Data to be determinedReference value
MCF-7 (Breast)Data to be determinedReference value
MRC-5 (Normal)Data to be determinedReference value

Potential Antimicrobial Activity

Quinoline derivatives are well-known for their antibacterial properties.[8][9] The evaluation of the antimicrobial activity of a novel compound involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Rationale for MIC Determination

The broth microdilution method is a standard technique for determining the MIC of a compound against various bacterial and fungal strains.[10] This method allows for the simultaneous testing of multiple concentrations and provides a quantitative measure of antimicrobial potency.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is designed to assess the antimicrobial spectrum of this compound against Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][9]

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

Procedure:

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Expected Data Presentation

Present the MIC values in a table to summarize the antimicrobial spectrum of the compound.

Table 2: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)

MicroorganismCompound MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureusData to be determinedReference value
Bacillus subtilisData to be determinedReference value
Escherichia coliData to be determinedReference value
Pseudomonas aeruginosaData to be determinedReference value

Potential Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated significant anti-inflammatory properties.[1][3] The anti-inflammatory potential of a compound can be assessed in vitro by measuring its ability to inhibit key inflammatory mediators or enzymes, such as cyclooxygenases (COX).

Rationale for In Vitro Anti-inflammatory Assays

In vitro assays provide a preliminary indication of a compound's anti-inflammatory potential. For instance, the inhibition of COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The xylene-induced ear edema test in mice is a common in vivo model for acute inflammation.[1][11]

Protocol: In Vivo Xylene-Induced Ear Edema in Mice

This protocol provides a method to evaluate the acute anti-inflammatory effect of this compound.[11]

Materials:

  • This compound

  • Male mice

  • Xylene

  • Reference anti-inflammatory drug (e.g., diclofenac, ibuprofen)

  • Normal saline

Procedure:

  • Animal Grouping: Divide the mice into groups (e.g., control, reference drug, and different doses of the test compound).

  • Compound Administration: Administer the test compound or reference drug intraperitoneally (IP). Administer normal saline to the control group.

  • Induction of Edema: After 30 minutes, apply a drop of xylene to both the inner and outer surfaces of the left ear of each mouse.

  • Sample Collection: After 2 hours, sacrifice the mice and cut a circular section from both ears.

  • Measurement: Weigh the ear sections and calculate the difference in weight between the left (treated) and right (untreated) ears.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Antioxidant Activity

Some quinoline derivatives are known to possess antioxidant properties.[12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Rationale for DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. The degree of discoloration is proportional to the antioxidant's scavenging activity.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound and DPPH Preparation: Prepare a stock solution of the test compound and a series of dilutions in methanol. Prepare a fresh solution of DPPH in methanol.

  • Assay Reaction: In a 96-well plate, add a solution of the test compound at various concentrations to a solution of DPPH. Include a control (DPPH and methanol) and a positive control (ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Expected Data Presentation

The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: Hypothetical Antioxidant Activity of this compound

CompoundDPPH Scavenging IC50 (µg/mL)
This compoundData to be determined
Ascorbic Acid (Positive Control)Reference value

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the biological activities of this compound. By following these methodologies, researchers can generate reliable and reproducible data to assess its potential as a lead compound for the development of new therapeutic agents.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (URL: [Link])

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (URL: [Link])

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (URL: [Link])

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (URL: [Link])

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (URL: [Link])

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (URL: [Link])

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: Not available)
  • Ethyl 4-hydroxyquinoline-3-carboxylate. (URL: [Link])

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (URL: [Link])

  • Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. (URL: [Link])

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Deriv
  • Investigation of antioxidant activity for the synthesized polyhydroquinoline derivatives. 4a: DPPH, 4b: Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, 4c. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (URL: [Link])

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (URL: [Link])

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (URL: [Link])

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (URL: [Link])

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (URL: [Link])

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (URL: [Link])

  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (URL: [Link])

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (URL: [Link])

  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). (URL: [Link])

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (URL: [Link])

  • Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (URL: [Link])

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (URL: [Link])

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL: Not available)
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (URL: [Link])

  • Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. (URL: [Link])

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (URL: [Link])

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (URL: [Link])

  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (URL: [Link])

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (URL: [Link])

  • Synthesis of the Polyhydroquinoline Derivative 4-(2-Chloro-Phenyl)-2,7,7-Trimethyl5-oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylic Acid Ethyl Ester: Antimicrobial and Enzyme Modulator. (URL: [Link])

  • Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (URL: [Link])

Sources

Synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the underlying chemical principles, provides detailed experimental protocols, and discusses the significance of this class of compounds.

Introduction: The Significance of the Quinoline Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Derivatives of quinoline have demonstrated efficacy as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. Specifically, the 4-hydroxy-2-phenylquinoline-3-carboxylate framework is of significant interest due to its potential as a precursor for more complex pharmaceutical agents and its inherent biological properties, including antioxidant and potential cytotoxic activities.[1] The strategic placement of the hydroxyl, phenyl, and carboxylate groups offers multiple points for further functionalization, making it a versatile platform for the development of new therapeutic agents.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 4-hydroxyquinoline derivatives is most prominently achieved through well-established named reactions, primarily the Conrad-Limpach synthesis and the Camps cyclization. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[2][3] The reaction proceeds in two key stages: the initial condensation of the aniline with the β-ketoester to form an enamine or a Schiff base, followed by a high-temperature thermal cyclization.[2][4][5]

The choice of reaction conditions, particularly temperature, dictates the regioselectivity of the initial condensation. At lower temperatures, the aniline preferentially attacks the more electrophilic acetyl carbonyl group of a β-ketoester like ethyl acetoacetate, leading to the formation of an enamine intermediate. This intermediate, upon heating, cyclizes to afford the 4-hydroxyquinoline product. Conversely, at higher temperatures, the aniline can react with the ester carbonyl to form an anilide, which upon cyclization would lead to a 2-hydroxyquinoline isomer (the Knorr synthesis).

The cyclization step is the rate-determining step and requires significant thermal energy (typically 250-300 °C) to overcome the activation barrier associated with the electrocyclic ring closure and subsequent aromatization.[2] The use of high-boiling point, inert solvents such as mineral oil, diphenyl ether, or Dowtherm A is critical for achieving high yields by ensuring a consistent high temperature and preventing decomposition of the reactants and products.[2][6]

Click to view the DOT script for the Conrad-Limpach Synthesis Workflow

Conrad_Limpach_Synthesis Reactants Aniline + Ethyl Benzoylacetate Condensation Condensation (Acid or Heat) Reactants->Condensation Step 1 Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization Step 2 Product Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate Cyclization->Product

Caption: General workflow of the Conrad-Limpach synthesis.

The Camps Cyclization

The Camps cyclization provides an alternative route to hydroxyquinolines, starting from an o-acylaminoacetophenone. This intramolecular condensation is typically base-catalyzed and can yield a mixture of isomeric hydroxyquinolines. The regioselectivity of the cyclization is influenced by the nature of the substituents and the reaction conditions.

Click to view the DOT script for the Camps Cyclization Mechanism

Camps_Cyclization StartingMaterial o-Acylaminoacetophenone Base Base (e.g., OH-) StartingMaterial->Base Reacts with EnolateFormation Enolate Formation Base->EnolateFormation Catalyzes IntramolecularAttack Intramolecular Aldol Condensation EnolateFormation->IntramolecularAttack Undergoes CyclizedIntermediate Cyclized Intermediate IntramolecularAttack->CyclizedIntermediate Dehydration Dehydration CyclizedIntermediate->Dehydration Followed by Product Hydroxyquinoline Dehydration->Product

Caption: Key steps in the base-catalyzed Camps cyclization.

Experimental Protocols

The following protocols are detailed procedures for the synthesis of the target compound and its derivatives. These are based on established methodologies and should be adapted and optimized as necessary for specific substrates and scales.

Protocol 1: Synthesis of this compound via Conrad-Limpach Synthesis

This protocol describes a two-step synthesis involving the initial formation of the enamine intermediate followed by thermal cyclization.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
AnilineC₆H₇N93.1310 mmol, 0.93 gFreshly distilled
Ethyl benzoylacetateC₁₁H₁₂O₃192.2110 mmol, 1.92 g
p-Toluenesulfonic acidC₇H₈O₃S172.200.1 mmol, 17.2 mgCatalyst
TolueneC₇H₈92.1450 mLAnhydrous
Dowtherm AC₁₂H₁₀O / C₁₂H₁₀~16650 mLHigh-boiling solvent
HexaneC₆H₁₄86.18As neededFor washing
Ethyl acetateC₄H₈O₂88.11As neededFor recrystallization

Step 1: Synthesis of the Enamine Intermediate

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (10 mmol), ethyl benzoylacetate (10 mmol), p-toluenesulfonic acid (0.1 mmol), and toluene (50 mL).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (0.18 mL) is collected in the Dean-Stark trap (approximately 2-4 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude enamine intermediate as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • To the flask containing the crude enamine intermediate, add Dowtherm A (50 mL).

  • Heat the mixture to 250 °C with stirring in a well-ventilated fume hood. A sand bath or a heating mantle with a temperature controller is recommended for precise temperature control.

  • Maintain the temperature for 1-2 hours. The product will precipitate out of the solution as the reaction progresses.

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the precipitated solid and wash it thoroughly with hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization.

Purification: Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure.

  • IR Spectroscopy: Obtain an IR spectrum to identify key functional groups (e.g., O-H, C=O, C=C).

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight.

Protocol 2: One-Pot Synthesis of this compound Derivatives

This protocol offers a more streamlined approach by combining the condensation and cyclization steps in a single pot, which can be advantageous for library synthesis.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
Substituted Aniline--10 mmol
Ethyl benzoylacetateC₁₁H₁₂O₃192.2110 mmol, 1.92 g
Diphenyl etherC₁₂H₁₀O170.2150 mLHigh-boiling solvent
HexaneC₆H₁₄86.18As neededFor washing
EthanolC₂H₆O46.07As neededFor recrystallization

Procedure:

  • In a 100 mL round-bottom flask, combine the substituted aniline (10 mmol), ethyl benzoylacetate (10 mmol), and diphenyl ether (50 mL).

  • Heat the mixture to 250-260 °C with stirring for 2-3 hours. Use a condenser to prevent the loss of reactants.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add hexane (100 mL) to the cooled mixture to precipitate the product.

  • Filter the solid product, wash thoroughly with hexane, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

Click to view the DOT script for the One-Pot Synthesis Workflow

One_Pot_Synthesis Start Combine Reactants: Substituted Aniline, Ethyl Benzoylacetate, High-Boiling Solvent Heating Heat to High Temperature (e.g., 250-260 °C) Start->Heating Reaction Condensation and Cyclization Occur Heating->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitate Product with Hexane Cooling->Precipitation Purification Filter, Wash, and Recrystallize Precipitation->Purification FinalProduct Purified Quinoline Derivative Purification->FinalProduct

Caption: Streamlined one-pot synthesis of quinoline derivatives.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions for the enamine formation.
Decomposition of productAvoid excessive heating times. Use a high-purity, inert solvent.
Side Product Formation Incorrect temperature for condensationFor the Conrad-Limpach synthesis, ensure the initial condensation to the enamine is performed at a lower temperature before proceeding to high-temperature cyclization.
Presence of waterUse anhydrous solvents and freshly distilled aniline.
Difficulty in Purification Product is an oilAttempt purification by column chromatography on silica gel.
Product is insolubleTry different recrystallization solvents or solvent mixtures.

Safety Precautions

  • High Temperatures: The thermal cyclization step involves very high temperatures. Use appropriate heating equipment and take precautions to prevent burns.

  • Solvents: Toluene, hexane, and diphenyl ether are flammable and/or have health hazards. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagents: Aniline and its derivatives are toxic. Handle with care and avoid inhalation and skin contact.

Conclusion

The synthesis of this compound derivatives is a well-established field with robust and versatile methods like the Conrad-Limpach synthesis. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently access a wide range of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis, purification, and characterization of this important class of heterocyclic molecules, paving the way for further exploration of their therapeutic potential.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. [Link]

  • Jones, G. (Ed.). (1977). The Chemistry of Heterocyclic Compounds, Quinolines, Part I. John Wiley & Sons.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 25(1), 166-187. [Link]

  • Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., ... & Reider, P. J. (1996). A survey of solvents for the Conrad-Limpach synthesis of 4-hydroxyquinolines. The Journal of Organic Chemistry, 61(10), 3398-3405. [Link]

  • Camps, R. (1899). Ueber die Darstellung von Hydroxychinolinen. Archiv der Pharmazie, 237(1), 659-691. [Link]

  • Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Tkach, V. N. (2017). Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/methyl quinolin-2(1H)-one as anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(8), 235-239. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

Sources

The Role of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] Among these, Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate stands out as a promising, yet underexplored, nucleus for the development of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis, potential applications in anticancer and anti-inflammatory drug discovery, and detailed protocols for its evaluation, designed for researchers, scientists, and drug development professionals.

I. Introduction to a Privileged Scaffold

The 2-phenylquinoline framework is recognized as a "privileged structure" in drug discovery, signifying its ability to bind to multiple biological targets with high affinity.[2] The introduction of a hydroxyl group at the 4-position and an ethyl carboxylate at the 3-position modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. While specific data for the title compound is emerging, the broader class of 2-phenyl-4-hydroxyquinoline derivatives has shown significant promise as anticancer and anti-inflammatory agents.[1] This document will synthesize the available knowledge on related compounds to provide a robust framework for investigating this compound as a lead compound.

II. Synthesis of this compound

The construction of the 4-hydroxyquinoline core is classically achieved through the Conrad-Limpach synthesis.[3][4] This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, a plausible approach involves the reaction of aniline with ethyl benzoylacetate.

Protocol: Synthesis via Conrad-Limpach Reaction

Materials:

  • Aniline

  • Ethyl benzoylacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Hexane

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • Condensation: In a round-bottom flask, dissolve equimolar amounts of aniline and ethyl benzoylacetate in a minimal amount of ethanol. Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. The resulting crude intermediate, an enamine, can be used directly in the next step.

  • Cyclization: Add the crude enamine to a high-boiling point solvent such as Dowtherm A or polyphosphoric acid in a separate flask equipped with a reflux condenser. Heat the mixture to approximately 250°C for 30-60 minutes.[3] The high temperature is crucial for the intramolecular cyclization.

  • Isolation and Purification: After cooling, pour the reaction mixture into a beaker of ice water. The solid product will precipitate out. Collect the precipitate by filtration and wash it thoroughly with water and then with a cold non-polar solvent like hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality of Experimental Choices: The use of a high-boiling point solvent in the cyclization step is critical to provide the necessary activation energy for the intramolecular ring closure, which involves the formation of a new carbon-carbon bond on the aromatic ring.[3] The acidic catalyst in the initial condensation step protonates the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the nucleophilic attack by the aniline.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Start Materials: Aniline & Ethyl Benzoylacetate condensation Condensation (Ethanol, Acid Catalyst, RT) start->condensation intermediate Crude Enamine Intermediate condensation->intermediate cyclization Thermal Cyclization (High-Boiling Solvent, ~250°C) intermediate->cyclization precipitation Precipitation (Ice Water) cyclization->precipitation filtration Filtration & Washing precipitation->filtration purification Purification (Recrystallization/Chromatography) filtration->purification product This compound purification->product

A streamlined workflow for the synthesis of the title compound.

III. Applications in Anticancer Drug Discovery

Quinoline derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of enzymes crucial for cancer cell proliferation and survival.[1] While specific IC50 values for this compound are not widely reported, data from structurally similar 4-oxoquinoline-3-carboxamide and 2-phenylquinoline derivatives provide a strong rationale for its investigation as a potential anticancer agent.[5][6]

Potential Anticancer Mechanisms of Action
  • Topoisomerase II Inhibition: Many potent anticancer drugs, such as etoposide, function by inhibiting topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[5] Certain 4-oxoquinoline derivatives have been shown to exhibit anticancer activity through a similar mechanism.[5]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the reactivation of tumor suppressor genes. Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel HDAC inhibitors, suggesting a potential mechanism for the title compound.[6][7]

Diagram: Potential Anticancer Mechanisms

G cluster_anticancer Potential Anticancer Mechanisms compound Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate topo_inh Topoisomerase II Inhibition compound->topo_inh Potential Target hdac_inh HDAC Inhibition compound->hdac_inh Potential Target dna_damage DNA Damage & Replication Stress topo_inh->dna_damage gene_exp Altered Gene Expression hdac_inh->gene_exp apoptosis Apoptosis dna_damage->apoptosis gene_exp->apoptosis

Hypothesized anticancer mechanisms of action.
Anticancer Activity of Structurally Related Compounds

The following table summarizes the reported anticancer activities of quinoline derivatives that are structurally related to the title compound. This data provides a strong impetus for the evaluation of this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Oxoquinoline-3-carboxamideGastric (ACP03)1.92 - 5.18[5]
2-Phenylquinoline-4-carboxylic acid derivativeK562 (Leukemia)24.45[6]
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the title compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

IV. Applications in Anti-Inflammatory Drug Discovery

Chronic inflammation is a key pathological feature of numerous diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents, with some exhibiting potent inhibitory effects on key inflammatory mediators.[1]

Potential Anti-Inflammatory Mechanisms of Action
  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Some quinoline derivatives have been shown to inhibit COX enzymes, suggesting a potential mechanism for the title compound's anti-inflammatory activity.[1]

  • Modulation of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Several quinoline derivatives have been reported to inhibit the NF-κB signaling pathway.

Diagram: Potential Anti-inflammatory Mechanisms

G cluster_antiinflammatory Potential Anti-inflammatory Mechanisms compound Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate cox_inh COX-1/COX-2 Inhibition compound->cox_inh Potential Target nfkb_inh NF-κB Pathway Inhibition compound->nfkb_inh Potential Target prostaglandin_red Reduced Prostaglandin Synthesis cox_inh->prostaglandin_red cytokine_red Reduced Pro-inflammatory Cytokine Production nfkb_inh->cytokine_red inflammation_red Reduced Inflammation prostaglandin_red->inflammation_red cytokine_red->inflammation_red

Sources

Application Notes & Protocols: Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate as a Cyclooxygenase (COX) Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules.[1] This particular derivative has emerged as a valuable tool for studying inflammatory processes, primarily through its inhibitory action on cyclooxygenase (COX) enzymes.[2]

The inhibition of COX enzymes is a cornerstone of anti-inflammatory therapy.[3] These enzymes, existing mainly as two isoforms (COX-1 and COX-2), are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[5] Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[5]

This document provides a detailed guide to the application of this compound and its analogs as COX inhibitors. It outlines the underlying mechanism of action and provides comprehensive, field-proven protocols for its characterization in both enzymatic and cell-based assays.

Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway

The primary mechanism by which this compound and related structures exert their anti-inflammatory effects is through the competitive inhibition of the cyclooxygenase active site. This action blocks the initial, rate-limiting step in the synthesis of prostanoids from arachidonic acid.

The process begins when cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[4] PGH2 is subsequently converted by various tissue-specific synthases into a range of prostanoids, including prostaglandins (PGE2, PGD2) and thromboxanes (TXA2), which drive the classic signs of inflammation: vasodilation, edema, and pain. By blocking the COX active site, the inhibitor prevents the formation of PGH2 and all downstream inflammatory mediators.

Molecular modeling studies of similar 4-carboxyl quinoline derivatives in the COX-2 active site have shown that key structural features contribute to potent and selective inhibition. The phenyl ring at the C-2 position can orient into a secondary pocket of the COX-2 enzyme, a feature that contributes to selectivity over COX-1.[6] The carboxyl group (or in this case, the ethyl carboxylate group) can form critical interactions with residues such as Arginine 120 at the mouth of the active site, anchoring the molecule for effective inhibition.[6]

COX_Pathway cluster_phospholipids membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by injury) aa Arachidonic Acid pla2->aa Releases cox COX-1 / COX-2 Enzymes aa->cox Substrate pgh2 Prostaglandin H2 (PGH2) cox->pgh2 Catalyzes synthases Prostaglandin/Thromboxane Synthases pgh2->synthases Substrate prostanoids Prostanoids (Prostaglandins, Thromboxanes) synthases->prostanoids Converts to inflammation Inflammation, Pain, Fever prostanoids->inflammation Mediates inhibitor Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate inhibitor->cox INHIBITS

Caption: Arachidonic acid cascade and point of inhibition.

Quantitative Inhibitory Activity Data

Compound IDStructure / Key FeaturesTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Analog 1 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acidCOX-20.043>513[6]
Celecoxib Reference DrugCOX-20.060405[6]
Analog 2 (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acidCOX-20.18-[7]
Analog 3 5-ethyl-4-methoxy-2-phenylquinolinePlatelet Aggregation (COX-dependent)0.08-[2]

Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Selectivity Index (SI) is the ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher number indicates greater selectivity for COX-2.

Experimental Protocols

Part A: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol provides a robust method for determining the IC50 of this compound against purified COX-1 and COX-2 enzymes. The assay measures the peroxidase component of COX activity by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[8]

Causality Behind Experimental Choices:

  • Enzymes: Using purified ovine or human recombinant COX-1 and COX-2 allows for direct measurement of inhibition without confounding cellular factors.[4]

  • Detection Method: The colorimetric detection of oxidized TMPD provides a simple, rapid, and reliable readout that can be measured with a standard plate reader, making it suitable for screening.[8]

  • Controls: Including a "100% initial activity" control (enzyme without inhibitor) and a "background" control (no enzyme) is critical for accurate data normalization and calculation of percent inhibition.

Materials:

  • Purified COX-1 and COX-2 enzymes (e.g., ovine or human recombinant)

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic Acid (substrate)

  • This compound (test inhibitor)

  • Known COX inhibitor (e.g., Indomethacin or Celecoxib) as a positive control

  • DMSO (for dissolving inhibitor)

  • 96-well microplate

  • Microplate reader (capable of measuring absorbance at ~590-610 nm)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare working solutions of Assay Buffer, Heme, and enzymes according to the supplier's instructions. Keep enzymes on ice at all times.[8]

    • Prepare a concentrated stock solution of the test inhibitor (e.g., 10 mM) in DMSO. Create a serial dilution series in DMSO to test a range of final concentrations (e.g., 100 µM to 0.1 nM).

    • Prepare the substrate solution (Arachidonic Acid) immediately before use as per the supplier's protocol.[8]

  • Assay Plate Setup (perform in triplicate):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the desired inhibitor dilution (or DMSO for vehicle control).

  • Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 10 µL of TMPD solution to all wells.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.

    • Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction (V, change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Correct the rates by subtracting the average rate of the Background wells.

    • Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 (where V_control is the rate of the 100% Initial Activity wells).

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC50 value.

Protocol_Workflow_A prep 1. Reagent Preparation setup 2. Plate Setup (Background, Control, Inhibitor) prep->setup incubate 3. Pre-incubation (37°C, 10 min) setup->incubate react 4. Reaction Initiation (Add Substrate) incubate->react read 5. Kinetic Read (Absorbance at 590 nm) react->read analyze 6. Data Analysis (Calculate % Inhibition, IC50) read->analyze

Caption: Workflow for the in vitro COX inhibition assay.

Part B: Cell-Based Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the inhibitor's ability to suppress the inflammatory response in a cellular context. It uses the murine macrophage cell line J774A.1, which produces nitric oxide (NO) via inducible nitric oxide synthase (iNOS) upon stimulation with lipopolysaccharide (LPS). Inhibition of NO production is a hallmark of anti-inflammatory activity.[9]

Causality Behind Experimental Choices:

  • Cell Model: Macrophages are key cells in the innate immune response. J774A.1 or THP-1 cells are robust and widely accepted models for studying inflammation.[9]

  • Stimulus: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of inflammatory pathways, including NF-κB, leading to the expression of iNOS and COX-2.[9]

  • Endpoint: Nitric oxide is a pro-inflammatory mediator, and its production can be easily and quantitatively measured using the Griess reagent. This provides a reliable proxy for the overall inflammatory state of the cell.

Materials:

  • J774A.1 macrophage cell line

  • DMEM culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test inhibitor)

  • Griess Reagent System

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed J774A.1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the desired inhibitor concentrations. Include a "vehicle control" group with DMSO at the same final concentration used for the inhibitor.

    • Pre-incubate the cells with the inhibitor for 1 hour.

  • Inflammatory Stimulation:

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated control" wells.

    • Incubate the plate for an additional 24 hours at 37°C, 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component B of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Calculate the Percent Inhibition of NO production relative to the LPS-stimulated vehicle control.

    • Plot the Percent Inhibition versus inhibitor concentration to determine the IC50.

    • Optional but recommended: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the cells remaining in the original plate to ensure that the observed inhibition is not due to cytotoxicity.

Protocol_Workflow_B seed 1. Seed Macrophages (5x10^4 cells/well) incubate1 2. Adherence Incubation (24h) seed->incubate1 treat 3. Pre-treat with Inhibitor (1h) incubate1->treat stimulate 4. Stimulate with LPS (1 µg/mL, 24h) treat->stimulate collect 5. Collect Supernatant stimulate->collect griess 6. Perform Griess Assay collect->griess analyze 7. Read Absorbance (540 nm) & Calculate IC50 griess->analyze

Caption: Workflow for the cell-based NO inhibition assay.

Troubleshooting and Scientific Considerations

  • Solubility: Quinolone derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in DMSO before preparing dilutions in aqueous buffer or medium. If precipitation occurs, consider using a lower starting concentration or adding a surfactant like Tween-20 (for enzymatic assays only).

  • Cytotoxicity: In cell-based assays, it is crucial to distinguish between anti-inflammatory effects and cell death. Always run a parallel cytotoxicity assay. A compound that is toxic at the same concentrations it inhibits an inflammatory marker is not a viable specific inhibitor.

  • Mechanism Validation: While COX inhibition is the likely mechanism, the compound could have off-target effects. To confirm that the effects in a cellular assay are COX-dependent, one could measure the production of a specific prostaglandin (e.g., PGE2) by ELISA or LC-MS/MS as a more direct downstream marker of COX activity.

Conclusion

This compound is a representative member of a promising class of COX inhibitors. Its quinoline scaffold provides a robust framework for designing potent and selective anti-inflammatory agents. The protocols detailed in this guide offer a validated framework for researchers to characterize the inhibitory potential of this and related compounds, from direct enzyme interaction to efficacy in a cellular model of inflammation. These methods are fundamental to the pre-clinical evaluation of novel anti-inflammatory drug candidates and serve as essential tools for professionals in pharmacology and drug discovery.

References

  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]

  • Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]

  • PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • Laufer, S. (2009). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Zhu, Y., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

  • Al-Salahi, R., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Universal Biologicals. (n.d.). This compound. [Link]

  • PMC. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

  • PubMed. (n.d.). N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). [Link]

  • Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed. [Link]

  • Chen, Y. L., et al. (2001). Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents. PubMed. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • Althuis, T. H., et al. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. PubMed. [Link]

  • PMC - NIH. (n.d.). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • PubMed. (n.d.). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. [Link]

  • ResearchGate. (n.d.). Analgesic and Anti-Inflammatory Activity of 5-Aryl-4-Aroyl-3-Hydroxy-1-Carboxymethyl-3-Pyrrolin-2-Ones | Request PDF. [Link]

  • PMC - NIH. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Quinoline Synthesis with Microwave Technology

Quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2][3] Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is a key intermediate in the synthesis of more complex, biologically active molecules. Traditional methods for its synthesis, such as the Conrad-Limpach reaction, often require high temperatures and long reaction times, which can lead to side product formation and lower yields.[4][5][6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[7][8][9][10] By utilizing microwave irradiation, reactions can be completed in minutes rather than hours, often with higher yields and improved product purity.[10] This is due to the efficient and uniform heating of the reaction mixture through direct interaction with polar molecules, leading to rapid temperature elevation and accelerated reaction rates.[7] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound utilizing microwave irradiation, grounded in the principles of the Conrad-Limpach synthesis.

Reaction Mechanism: The Conrad-Limpach Synthesis

The synthesis of this compound proceeds via the Conrad-Limpach reaction. This reaction involves the condensation of an aniline with a β-ketoester, in this case, aniline and ethyl benzoylacetate, followed by a thermal cyclization to form the 4-hydroxyquinoline product.[4][5][11][12]

The mechanism can be described in the following key steps:

  • Formation of a Schiff Base: The reaction initiates with the nucleophilic attack of the aniline on the keto group of the ethyl benzoylacetate to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of a Schiff base.

  • Keto-Enol Tautomerization: The Schiff base undergoes keto-enol tautomerization to form an enamine intermediate.

  • Electrocyclic Ring Closing: At elevated temperatures, the enamine undergoes an electrocyclic ring-closing reaction, which is the rate-determining step, to form a new heterocyclic ring.[4]

  • Aromatization: The cyclized intermediate then eliminates a molecule of ethanol and undergoes tautomerization to yield the stable 4-hydroxyquinoline aromatic system.[4][13]

Microwave irradiation dramatically accelerates the thermally-driven cyclization and dehydration steps, significantly reducing the overall reaction time.

Visualizing the Reaction Pathway

Conrad_Limpach Reactants Aniline + Ethyl Benzoylacetate Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation (-H2O) Enamine Enamine Tautomer Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Electrocyclic Ring Closing (Microwave Accelerated) Product Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate Cyclized_Intermediate->Product Aromatization (-EtOH)

Caption: The Conrad-Limpach reaction mechanism for the synthesis of this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed for use with a dedicated scientific microwave reactor equipped with temperature and pressure sensors.

Materials and Reagents:

Reagent/MaterialGradeSupplier
AnilineReagentPlus®, ≥99.5%Sigma-Aldrich
Ethyl benzoylacetate≥98%Sigma-Aldrich
Diphenyl ether99%Sigma-Aldrich
EthanolAnhydrous, ≥99.5%Sigma-Aldrich
HexaneACS reagent, ≥98.5%Sigma-Aldrich
Ethyl acetateACS reagent, ≥99.5%Sigma-Aldrich
10 mL microwave reaction vessel with stir barCEM, Anton Paar, etc.

Instrumentation:

  • Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer

  • Mass Spectrometer

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine aniline (1.0 mmol, 93 mg) and ethyl benzoylacetate (1.0 mmol, 192 mg).

  • Solvent Addition: Add 2 mL of a high-boiling, microwave-transparent solvent such as diphenyl ether. While solvent-free reactions are possible, a high-boiling solvent ensures even heat distribution and prevents localized overheating.[6]

  • Microwave Irradiation:

    • Seal the reaction vessel securely.

    • Place the vessel inside the microwave cavity.

    • Set the reaction parameters as follows:

      • Temperature: 250 °C (Use a pre-stirring time of 30 seconds)

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Power: 300 W (maximum)

      • Stirring: High

  • Cooling and Work-up:

    • After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's cooling system.

    • Once cooled, carefully open the vessel in a fume hood.

    • Pour the reaction mixture into 20 mL of hexane to precipitate the product.

    • Stir the resulting suspension for 15 minutes.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, washing with cold hexane (2 x 10 mL) to remove the diphenyl ether.

    • Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.

  • Characterization:

    • Dry the purified product under vacuum.

    • Determine the melting point.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Aniline & Ethyl Benzoylacetate Solvent Add Diphenyl Ether Reactants->Solvent Seal Seal Vessel Solvent->Seal Irradiate Microwave Irradiation (250°C, 10 min) Seal->Irradiate Cool Cool to RT Irradiate->Cool Precipitate Precipitate in Hexane Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Characterize Characterize Product (NMR, MS, MP) Recrystallize->Characterize

Caption: General experimental workflow for the microwave-assisted synthesis of this compound.

Optimization and Troubleshooting

Issue Potential Cause Solution
Low Yield Incomplete reactionIncrease hold time in 5-minute increments. Ensure accurate temperature monitoring.
Decomposition of productDecrease reaction temperature to 220-240 °C.
Inefficient microwave couplingAdd a small amount of a polar co-solvent like DMF or ethanol if using a non-polar primary solvent.[14]
Side Product Formation Reaction temperature too highLower the reaction temperature.
Presence of impuritiesUse high-purity starting materials and anhydrous solvents.[14]
Poor Reproducibility Inconsistent vessel positioningEnsure the reaction vessel is placed in the same position within the microwave cavity for each run.[14]
Inaccurate temperature readingCheck calibration of the temperature sensor. Use an internal fiber-optic probe for the most accurate reading.

Conclusion

The described microwave-assisted protocol offers a rapid, efficient, and reproducible method for the synthesis of this compound. By significantly reducing reaction times from hours to minutes, this method aligns with the principles of green chemistry by saving energy and potentially reducing waste.[8][9] This protocol serves as a robust starting point for researchers in medicinal chemistry and drug discovery, enabling faster access to key quinoline intermediates for further synthetic elaboration.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SpringerLink.
  • Microwave assisted green organic synthesis. (2024, November 21). ScienceDirect.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap.
  • Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives. (n.d.). Benchchem.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). SpringerLink.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020, November 5). PubMed.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
  • Conrad–Limpach synthesis. (n.d.). Wikipedia.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central.
  • Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. (n.d.). CONICET.
  • Conrad-Limpach Synthesis. (n.d.). SynArchive.
  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press.
  • The reaction of ethyl benzoylacetate with Ortho-substituted anilines. (2025, August 5). ResearchGate.
  • This compound synthesis. (n.d.). ChemicalBook.
  • "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. (2025, December 21). ResearchGate.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (n.d.). ResearchGate.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central.
  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (n.d.). PubMed Central.
  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. (n.d.). PubMed Central.

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Application Notes and Protocols for the One-Pot Synthesis of Substituted Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Quinolines and One-Pot Syntheses

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] Specifically, substituted quinoline-3-carboxylates are crucial intermediates and active pharmaceutical ingredients (APIs) in their own right, serving as key building blocks for more complex therapeutic agents.[3][4] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile, making the development of efficient and versatile synthetic routes a high-priority endeavor for researchers in drug discovery and development.

Traditional multi-step syntheses, while effective, often suffer from drawbacks such as lower overall yields, increased consumption of time and resources, and the generation of significant chemical waste from intermediate purification steps.[5][6] In contrast, one-pot synthesis has emerged as a powerful strategy to enhance chemical efficiency.[5] By subjecting a reactant to successive chemical reactions in a single reactor, one-pot procedures circumvent the need for isolating intermediates, thereby saving time, minimizing waste, and often improving overall yield.[5][7] This approach aligns with the principles of green chemistry and offers significant economic and practical advantages, particularly in an industrial or pharmaceutical R&D setting.[6][8]

This guide provides detailed application notes and robust, field-proven protocols for the one-pot synthesis of substituted quinoline-3-carboxylates, focusing on two of the most reliable and versatile methods: the Gould-Jacobs reaction and the Friedländer annulation.

Pillar 1: Foundational Synthetic Strategies

The construction of the quinoline ring system can be achieved through several named reactions. For the synthesis of the target quinoline-3-carboxylates, the Gould-Jacobs and Friedländer reactions are particularly well-suited for one-pot adaptations.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with 4-quinolones.[8] The classical sequence involves two main stages:

  • Condensation: An aniline reacts with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[8] This step is a nucleophilic substitution where the amino group of the aniline displaces the ethoxy group of the DEEM.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically 200-250 °C), followed by the elimination of ethanol, to form the ethyl 4-hydroxyquinoline-3-carboxylate.[9][10]

The high temperature required for cyclization is a critical parameter. It provides the activation energy for the 6-electron cyclization process.[8] However, these harsh conditions can sometimes lead to side reactions or degradation of the product.[11] Modern adaptations, such as the use of microwave irradiation or specialized catalysts like Eaton's reagent, can significantly reduce reaction times and improve yields by providing more efficient and controlled energy input.[9][11]

The Friedländer Annulation

The Friedländer synthesis is a flexible and straightforward method for producing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester).[12][13] The reaction is typically catalyzed by either an acid or a base.[13]

The mechanism can proceed via two primary pathways:

  • Aldol Condensation First: The 2-aminoaryl carbonyl and the methylene-containing compound undergo an aldol condensation, which is then followed by cyclization and dehydration to form the quinoline ring.

  • Schiff Base Formation First: The amine and the carbonyl group of the other reactant first form a Schiff base (imine), which then undergoes an intramolecular aldol-type reaction to cyclize, followed by dehydration.[11]

The choice of catalyst (acidic or basic) can influence the predominant pathway and the overall efficiency of the reaction.[13] A significant advantage of the Friedländer synthesis is its convergence, bringing together two key fragments to rapidly build the quinoline core. The primary limitation has historically been the availability and stability of the required 2-aminoaryl carbonyl compounds.[3] To address this, one-pot procedures have been developed where the 2-aminoaryl carbonyl is generated in situ from a stable precursor, such as a 2-nitroaryl carbonyl, immediately prior to the condensation step.[7]

Pillar 2: Experimental Protocols & Data

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for reproducible results.

Protocol 1: Microwave-Assisted One-Pot Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol leverages the efficiency of microwave heating to dramatically shorten reaction times and improve yields compared to conventional thermal methods.[11] The excess diethyl ethoxymethylenemalonate (DEEM) acts as both a reagent and a high-boiling solvent.

Workflow Diagram:

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Microwave Irradiation cluster_2 Step 3: Isolation & Purification A Add aniline and DEEM to microwave vial B Seal the vial A->B C Heat in microwave reactor (e.g., 250°C, 10 min) B->C D Cool to room temperature to precipitate product C->D E Filter the solid D->E F Wash with ice-cold acetonitrile E->F G Dry under vacuum F->G

Caption: One-pot microwave-assisted Gould-Jacobs synthesis workflow.

Materials and Equipment:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetonitrile (ice-cold)

  • Microwave synthesis vial (2.5 mL) with magnetic stirring bar

  • Dedicated microwave synthesis system (e.g., Biotage® Initiator+)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol, 3 equivalents).[11]

  • Seal the vial securely.

  • Place the vial in the microwave synthesis system and heat the mixture to 250 °C. Hold at this temperature for 10 minutes.

  • After the irradiation is complete, allow the vial to cool to room temperature. The product will typically precipitate as a solid.

  • Filter the precipitated product and wash the solid with ice-cold acetonitrile (approx. 3 mL).[11]

  • Dry the resulting solid under vacuum to yield the pure ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative.

Data Presentation:

EntryAnilineTemperature (°C)Time (min)Yield (%)
1Aniline25010~47
24-Chloroaniline25015~55
34-Methoxyaniline25015~62
Yields are approximate and can vary based on the specific equipment and purity of reagents. Data adapted from similar microwave-assisted syntheses.[11]
Protocol 2: One-Pot Friedländer Synthesis from a 2-Nitrobenzaldehyde Precursor

This protocol demonstrates a highly efficient one-pot synthesis where a stable 2-nitrobenzaldehyde is first reduced in situ to the corresponding 2-aminobenzaldehyde, which then immediately undergoes a Friedländer condensation with a β-ketoester without being isolated.[7]

Reaction Mechanism Diagram (Friedländer Annulation):

Friedlander_Mechanism Reactants 2-Aminobenzaldehyde + Ethyl Acetoacetate SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H2O) Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Aldol Addition Product Ethyl 2-methylquinoline- 3-carboxylate Cyclized->Product Dehydration (-H2O)

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Materials and Equipment:

  • 2-Nitrobenzaldehyde

  • Ethyl acetoacetate

  • Iron powder

  • 1 M Hydrochloric acid (HCl)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a round-bottom flask, add 2-nitrobenzaldehyde (10 mmol), iron powder (30 mmol, 3 equivalents), and ethanol (50 mL).[7]

  • Heat the mixture to reflux and add 1 M HCl (1 mL, catalytic amount) dropwise.

  • Maintain the reflux for 1-2 hours, monitoring the reduction of the nitro group by TLC. The starting material is consumed to form the 2-aminobenzaldehyde.

  • After the reduction is complete, add ethyl acetoacetate (12 mmol, 1.2 equivalents) and powdered KOH (10 mmol, 1 equivalent) to the same flask.

  • Continue to reflux the mixture for an additional 2-4 hours, monitoring the formation of the quinoline product by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • Perform a standard aqueous work-up by dissolving the residue in ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating.

  • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to obtain the desired substituted quinoline-3-carboxylate.

Data Presentation:

Entry2-NitrobenzaldehydeMethylene CompoundYield (%)
12-NitrobenzaldehydeEthyl acetoacetate75-85
25-Chloro-2-nitrobenzaldehydeAcetylacetone80-90
32-NitrobenzaldehydeCyclohexanone70-80
Yields are representative for this one-pot procedure and can vary. Data adapted from published one-pot Friedländer syntheses.[7]

Pillar 3: Trustworthiness & Causality

  • Self-Validation: The protocols provided include monitoring steps (TLC) to allow the researcher to validate the progress of the reaction at each critical stage. The final products should be characterized by standard analytical techniques (NMR, MS, IR) to confirm their identity and purity.

  • Causality in Protocol 1: The use of a significant excess of DEEM is intentional; it drives the initial condensation to completion and serves as a solvent capable of reaching the high temperatures required for cyclization under microwave conditions.[11] The choice of ice-cold acetonitrile for washing is based on the product's poor solubility in this solvent at low temperatures, ensuring minimal loss during purification.

  • Causality in Protocol 2: The in situ generation of 2-aminobenzaldehyde is a key design element. This intermediate is often unstable and prone to self-condensation.[3] By generating it in the presence of the second coupling partner (the β-ketoester), it is trapped in the desired Friedländer reaction as it forms, maximizing the yield of the target quinoline.[7] The addition of KOH in the second step is crucial as it serves as the base catalyst for the cyclocondensation.

Conclusion

The one-pot synthesis of substituted quinoline-3-carboxylates via the Gould-Jacobs and Friedländer reactions offers a highly efficient, resource-conscious, and scalable alternative to traditional multi-step methods. By understanding the underlying mechanisms and the rationale behind the specific reaction conditions, researchers can successfully implement and adapt these protocols to generate a diverse library of quinoline derivatives for applications in drug discovery and materials science.

References

Sources

Application Notes & Protocols: Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate as a Versatile Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology

Within the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets. The quinoline ring system is a prominent member of this class.[1] Its derivatives are integral to a wide array of pharmaceuticals, and they play a particularly significant role in the development of anticancer agents.[1][2] Quinoline-based compounds can exert their cytotoxic effects through diverse mechanisms, including the inhibition of tyrosine kinases, interference with DNA replication via topoisomerase inhibition, induction of apoptosis, and cell cycle arrest.[2][3][4]

This guide focuses on a specific and promising starting point for drug discovery: Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate . This scaffold combines the established biological relevance of the 4-hydroxyquinoline core with strategically positioned functional groups—a phenyl ring at the 2-position and an ethyl carboxylate at the 3-position—that serve as ideal handles for chemical modification. The purpose of these application notes is to provide a comprehensive, experience-driven framework for leveraging this scaffold to synthesize, screen, and evaluate novel anticancer drug candidates. We will delve into synthetic strategies, mechanistic hypotheses, and detailed protocols for both in vitro and in vivo validation.

Synthetic Strategy and Derivatization

The power of a scaffold lies in its amenability to chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies. The this compound scaffold offers several key positions for derivatization.

Rationale for Modification:

  • C3-Ester Group: This is the most versatile position. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This allows for the introduction of various functionalities to modulate properties like solubility, cell permeability, and target engagement. 4-oxoquinoline-3-carboxamide derivatives have shown significant cytotoxic activity.[5][6]

  • C2-Phenyl Ring: Substitution on this aromatic ring (e.g., with electron-donating or -withdrawing groups) can significantly alter the electronic properties of the entire quinoline system, potentially enhancing interactions with biological targets.

  • N1-Position: While the parent scaffold exists predominantly in the 4-hydroxy tautomeric form, derivatization at the N1 position can be explored to lock the conformation and explore the 4-quinolone chemical space.

Protocol 1: Synthesis of the Core Scaffold

The synthesis of the core scaffold can be achieved via established methods like the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-keto ester followed by thermal cyclization.[7]

Workflow for Scaffold Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization at C3-Position Aniline Aniline Condensation Condensation Aniline->Condensation BetaKeto Diethyl benzoylmalonate BetaKeto->Condensation Cyclization Thermal Cyclization (e.g., in Diphenyl ether) Condensation->Cyclization Scaffold Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate Cyclization->Scaffold Hydrolysis Saponification (e.g., NaOH, EtOH/H2O) Scaffold->Hydrolysis Acid 4-hydroxy-2-phenylquinoline- 3-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Acid->Coupling Library Library of Novel Amide Derivatives Coupling->Library Amine Diverse Amines (R-NH2) Amine->Coupling

Caption: Synthetic workflow from starting materials to a library of novel derivatives.

Protocol 2: Saponification and Amide Coupling

This protocol details the conversion of the C3-ester to a diverse library of amides.

Step 1: Saponification (Ester to Carboxylic Acid)

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with cold 1M HCl.

  • Collect the resulting precipitate (4-hydroxy-2-phenylquinoline-3-carboxylic acid) by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Amide Coupling (HATU-mediated)

  • In an inert atmosphere (N2 or Ar), suspend the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the suspension and stir for 10 minutes at room temperature to activate the acid.

  • Add the desired primary or secondary amine (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated NaHCO3 solution, water, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.

Potential Mechanisms of Action and Biological Targets

Quinoline derivatives are known to interact with a multitude of targets crucial for cancer cell survival and proliferation.[8] Based on existing literature, derivatives from the this compound scaffold could plausibly act through several mechanisms.

  • Kinase Inhibition: Many quinolines function as ATP-competitive inhibitors of protein kinases. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Epidermal Growth Factor Receptors (EGFR), and serine/threonine kinases like Pim-1, which are often dysregulated in cancer.[3][4]

  • Topoisomerase II Inhibition: Similar to established chemotherapeutics like doxorubicin, quinoline structures can intercalate into DNA and inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[3][4] This leads to double-strand breaks and subsequent apoptosis.[9]

  • Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, the desired downstream effect is the induction of programmed cell death (apoptosis) and halting the cell cycle to prevent further proliferation.[1][2]

Hypothesized Signaling Pathway Inhibition

G cluster_pathway Cell Signaling Cascade cluster_downstream Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Quinoline Quinoline Derivative Quinoline->RTK Apoptosis Apoptosis Quinoline->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of a receptor tyrosine kinase pathway by a quinoline derivative.

In Vitro Evaluation: A Stepwise Screening Cascade

Initial screening of newly synthesized compounds is performed in vitro using cancer cell lines to determine cytotoxicity and gain preliminary mechanistic insights.[10][11] This is a cost-effective method to triage compounds before advancing to more complex studies.[11][12]

In Vitro Screening Workflow

G Start Synthesized Compound Library Step1 Primary Screen: Cytotoxicity Assay (MTT) Determine IC50 Values Start->Step1 Step2 Secondary Screen: Apoptosis Assay (Annexin V / PI) Step1->Step2 Active Compounds Step3 Mechanistic Studies: Cell Cycle Analysis Target-Based Assays Step2->Step3 Result Identify Lead Compounds Step3->Result

Caption: A logical workflow for the in vitro evaluation of new anticancer agents.

Protocol 3: Cell Viability/Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13] It is the foundational assay for determining the concentration of a compound that inhibits 50% of cell growth (IC50).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Table 1: Template for Summarizing IC50 Data

Compound ID R-Group (Amide) IC50 (µM) vs. MCF-7 IC50 (µM) vs. A549 IC50 (µM) vs. HCT116
Parent Ester -OEt > 100 > 100 > 100
I-a -NH-CH2-Ph 15.2 21.8 18.5
I-b -NH-(4-Cl-Ph) 8.7 12.3 9.9
I-c -NH-Cyclohexyl 45.1 52.6 48.2

| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |

In Vivo Evaluation: Preclinical Xenograft Models

Compounds that demonstrate promising in vitro potency and a clear mechanism of action must be evaluated in a living organism to assess their efficacy and toxicity profile.[14][15] The human tumor xenograft model in immunodeficient mice is the industry standard for this purpose.[14][16]

Protocol 4: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss or mortality).[14] This is a prerequisite for designing the efficacy study.

  • Animal Acclimation: Acclimate healthy immunodeficient mice (e.g., BALB/c nude or NSG) for at least one week.

  • Group Assignment: Assign mice (n=3-5 per group) to receive escalating doses of the test compound (e.g., 10, 30, 100 mg/kg) and a vehicle control.

  • Drug Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal injection, oral gavage) according to a set schedule (e.g., daily for 5 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur). Record body weight at least three times per week.

  • Endpoint: The study typically lasts 1-2 weeks. The MTD is determined based on the collected body weight and clinical observation data.

Table 2: Template for MTD Study Data Summary

Group Dose (mg/kg) Number of Animals Mean Body Weight Change (%) Clinical Observations
1 Vehicle Control 5 +2.5% Normal
2 10 5 +1.8% Normal
3 30 5 -4.2% Normal
4 100 5 -18.5% Mild lethargy, ruffled fur

| 5 | 200 | 5 | -25.0% (Study terminated) | Severe toxicity |

Protocol 5: Tumor Xenograft Efficacy Study

This study evaluates the ability of the test compound to inhibit tumor growth in vivo.

  • Tumor Cell Implantation: Prepare a suspension of human cancer cells (e.g., 2-5 million cells in a mixture of media and Matrigel®) and inject it subcutaneously into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Allow tumors to grow. Once they reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers 2-3 times per week. The formula (Length x Width²) / 2 is commonly used.[14][17]

  • Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (n=8-10 per group): Vehicle Control, Test Compound (at one or two doses below the MTD), and a Positive Control (e.g., Paclitaxel).

  • Treatment and Monitoring: Administer the treatments according to the predetermined schedule. Continue to monitor tumor volume and body weight.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 21-28 days).[17]

  • Data Analysis: Euthanize the mice and excise the tumors. Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group relative to the vehicle control.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its core structure is known to interact with key oncogenic pathways. The protocols outlined in this guide provide a rigorous, step-by-step framework for advancing from initial synthesis to preclinical proof-of-concept. By systematically applying these methods—from targeted derivatization and robust in vitro screening to well-designed in vivo efficacy studies—researchers can efficiently identify and optimize lead candidates, paving the way for the next generation of quinoline-based cancer therapies.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Zaman, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Kumar, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

  • Kano, Y., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological & Pharmaceutical Bulletin, 21(8), 843-8. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). ResearchGate. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17721–17728. [Link]

  • Dittmann, K., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 12(3), 315-327. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. [Link]

  • Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. (2018). ResearchGate. [Link]

  • Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. (2017). ResearchGate. [Link]

  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6428. [Link]

  • da Silva, F., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6651-6666. [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2015). Molecules, 20(10), 17942-17957. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2024). RSC Advances. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). ResearchGate. [Link]

  • da Silva, F., et al. (2014). Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. Molecules, 19(5), 6651-66. [Link]

Sources

Protocol for the Selective N-Alkylation of 4-Hydroxyquinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably the quinolone class of antibiotics.[1][2] The strategic modification of this core, particularly at the N-1 position, is a critical step in tuning the molecule's pharmacokinetic and pharmacodynamic properties. This application note provides a detailed, field-proven protocol for the N-alkylation of 4-hydroxyquinoline-3-carboxylate esters, a key class of intermediates in the synthesis of these valuable compounds.[3] We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, offer troubleshooting advice, and present a framework for adapting this protocol to various research and development needs.

Scientific Foundation: Mechanism and Regioselectivity

The N-alkylation of the 4-hydroxyquinoline-3-carboxylate system is not merely a straightforward substitution; it is governed by the principles of tautomerism and nucleophilic character. The starting material exists in equilibrium between the 4-hydroxyquinoline and the 4-quinolone tautomeric forms, with the latter being the predominant and more stable species.

The reaction proceeds via a base-mediated deprotonation. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base such as sodium hydride (NaH) is typically used to abstract the acidic proton from the nitrogen at the N-1 position. This deprotonation generates a highly reactive nucleophilic enolate intermediate.[4]

A key question in this synthesis is the site of alkylation: the nitrogen (N-1) or the oxygen (O-4). Experimental evidence and theoretical calculations overwhelmingly support the selective formation of the N-alkylated product.[4] This regioselectivity can be rationalized using Pearson's Hard-Soft Acid-Base (HSAB) theory. The enolate intermediate possesses two nucleophilic centers: the "harder" oxygen and the "softer" nitrogen. Alkyl halides (e.g., ethyl iodide, benzyl bromide), being "soft" electrophiles, preferentially react with the soft nitrogen center, leading to the desired N-alkylated product.[4] While O-alkylation can occur, it is generally a minor pathway under standard conditions.[1]

Reaction_Mechanism Substrate 4-Hydroxyquinoline- 3-carboxylate Enolate Nucleophilic Enolate Intermediate Substrate->Enolate Deprotonation (N-H) Base Base (e.g., K₂CO₃, NaH) Base->Substrate Product N-Alkyl-4-oxo-1,4-dihydroquinoline- 3-carboxylate Enolate->Product SN2 Attack on R-X AlkylHalide Alkyl Halide (R-X) (e.g., EtI, BnBr) AlkylHalide->Enolate

Caption: Mechanism of N-alkylation.

Master Experimental Protocol

This protocol outlines a general and robust procedure for the N-alkylation of ethyl 4-hydroxyquinoline-3-carboxylate. It can be adapted for various alkylating agents and scaled as needed.

Materials and Equipment
  • Reagents:

    • Ethyl 4-hydroxyquinoline-3-carboxylate (Starting Material)

    • Alkylating Agent (e.g., Ethyl Iodide, Benzyl Bromide, Methyl Iodide)

    • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Extraction Solvent: Ethyl Acetate (EtOAc)

    • Washing Solutions: Deionized Water, Saturated Brine Solution

    • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Heating mantle with temperature control

    • Nitrogen or Argon gas inlet (especially if using NaH)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for purification (chromatography column or crystallization dishes)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Stir the solution until all solid has dissolved.

  • Base Addition:

    • Using K₂CO₃: Add anhydrous potassium carbonate (2.0-3.0 eq) to the stirred solution.

    • Using NaH: Caution: NaH is highly reactive and flammable. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the solution at 0 °C. Allow the mixture to stir for 15-30 minutes at this temperature to ensure complete deprotonation.[1]

  • Alkylating Agent Addition: Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] The reaction is usually complete within 2-8 hours.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude product and dissolve inorganic salts.

    • Extract the aqueous mixture three times with ethyl acetate.[5]

    • Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel to yield the pure N-alkylated product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the N-alkylation of ethyl 4-hydroxyquinoline-3-carboxylate. Yields are representative and may vary based on scale and purification efficiency.

Alkylating AgentBase (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)
Ethyl IodideK₂CO₃ (2.0)DMF60485-95
Benzyl BromideK₂CO₃ (2.0)DMF50390-98
Methyl IodideNaH (1.1)DMF60-802-680-90[1]
Propargyl BromideK₂CO₃ (2.5)AcetonitrileReflux680-90

Experimental Workflow and Troubleshooting

A clear understanding of the experimental flow is essential for successful execution. The following diagram illustrates the process from start to finish.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Setup 1. Assemble Dry Glassware under N₂/Ar Dissolve 2. Dissolve Substrate in Anhydrous Solvent Setup->Dissolve AddBase 3. Add Base (K₂CO₃ or NaH) Dissolve->AddBase AddReagent 4. Add Alkylating Agent AddBase->AddReagent Heat 5. Heat and Stir (Monitor by TLC) AddReagent->Heat Quench 6. Quench with Water Heat->Quench Extract 7. Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Wash 8. Wash & Dry Organic Layer Extract->Wash Concentrate 9. Concentrate in vacuo Wash->Concentrate Purify 10. Purify by Recrystallization or Chromatography Concentrate->Purify Characterize 11. Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Step-by-step experimental workflow.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Insufficient temperature or reaction time.3. Poor quality of solvent or reagents.1. Use freshly dried or new anhydrous base.2. Gradually increase temperature (e.g., to 80-100 °C) and/or extend reaction time.3. Use anhydrous grade solvents and pure reagents.
Incomplete Reaction 1. Insufficient amount of base or alkylating agent.2. Reaction has not reached equilibrium or completion.1. Increase stoichiometry of the limiting reagent (typically base or alkylating agent) to 1.5-2.5 eq.2. Extend the reaction time and continue monitoring by TLC.
Formation of Side Products 1. O-alkylation occurring (rare but possible).2. Degradation of starting material or product at high temperatures.1. A change in solvent may alter selectivity. However, N-alkylation is strongly favored.[4]2. Lower the reaction temperature and increase the reaction time accordingly.
Difficult Purification 1. Product is highly soluble in the crystallization solvent.2. Product and starting material have similar polarity.1. Try a different solvent system for recrystallization (e.g., ethanol, isopropanol, or a mixed system like EtOAc/Hexane).2. Optimize column chromatography conditions (e.g., use a shallow solvent gradient).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire reaction in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • DMF/DMSO: These solvents are readily absorbed through the skin. Avoid all contact.

    • Sodium Hydride (NaH): NaH is a water-reactive flammable solid. Handle exclusively under an inert atmosphere (N₂ or Ar). Quench any excess NaH carefully with a slow addition of isopropanol or ethanol before aqueous work-up.

    • Alkyl Halides: Many alkylating agents are toxic, lachrymatory, and/or carcinogenic. Handle with extreme care.

Conclusion

The N-alkylation of 4-hydroxyquinoline-3-carboxylates is a fundamental and highly reliable transformation in synthetic organic and medicinal chemistry. The protocol described herein is robust, scalable, and provides excellent yields of the desired N-alkylated products with high regioselectivity. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate diverse libraries of 4-quinolone derivatives for biological screening and the development of novel therapeutic agents.

References

  • Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, 591-594. [Link]

  • Borysenko, M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(23), 5698. [Link]

  • Kaur, N., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8585-8609. [Link]

  • ResearchGate. (n.d.). Plausible mechanism of the synthesis of 4-quinolones from N-aryl... ResearchGate. [Link]

  • Mubeen, M., et al. (2022). Quinolone: a versatile therapeutic compound class. RSC Advances, 12(54), 35252-35268. [Link]

  • Saito, T., et al. (2016). Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. Journal of the American Chemical Society, 138(3), 945-952. [Link]

  • Chu, D. T., et al. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis, and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry, 31(11), 2058-2063. [Link]

  • Ivanov, I., & Mladenova, R. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 19, 1756-1766. [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88. [Link]

  • O'Donnell, T., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs, 18(12), 603. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • O'Donnell, T., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs, 18(12), 603. [Link]

  • ResearchGate. (n.d.). Chemistry and Mechanism of Action of the Quinolone Antibacterials. ResearchGate. [Link]

  • O'Donnell, T., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. MDPI. [Link]

  • Szatmári, I., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3469. [Link]

  • ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. ResearchGate. [Link]

  • Ali, A., et al. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 21(8), 1058. [Link]

  • Aldred, K. J., et al. (2014). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Journal of Antimicrobial Chemotherapy, 69(8), 2017-2027. [Link]

  • Szatmári, I., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Angstrom Chemicals. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate. Angstrom Chemicals. [Link]

  • Lahna, F., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Derivatives of this heterocyclic system are particularly renowned for their broad-spectrum antimicrobial properties, targeting a range of bacterial and fungal pathogens.[1][2] The emergence of multidrug-resistant (MDR) strains of bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents that operate via new mechanisms of action to circumvent existing resistance.[3]

Quinoline-based compounds exert their antimicrobial effects through diverse mechanisms. These can include the intercalation with microbial DNA and RNA, thereby disrupting replication and transcription processes. Furthermore, certain derivatives are known to inhibit crucial bacterial enzymes such as DNA gyrase and topoisomerase, which are essential for nucleic acid and protein biosynthesis.[1] The planar and hydrophobic nature of the quinoline ring also facilitates interactions with microbial cell membranes, leading to a compromise in their integrity and permeability, which can ultimately result in cell lysis.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a representative quinoline derivative, in antimicrobial studies. While specific antimicrobial data for this particular compound is still emerging, the protocols outlined herein are based on established methodologies for the evaluation of novel antimicrobial agents and are tailored for the investigation of quinoline-based molecules. These application notes will detail the necessary steps for determining the antimicrobial efficacy, starting from preliminary screening to more in-depth characterization.

Section 1: Preliminary Antimicrobial Screening

The initial phase of evaluating a novel compound like this compound involves screening for any antimicrobial activity. The agar disk diffusion method is a widely used, qualitative technique for this purpose due to its simplicity and cost-effectiveness.[4]

Agar Disk Diffusion Assay

This method provides a preliminary indication of the compound's ability to inhibit microbial growth. A zone of inhibition around a disk impregnated with the test compound suggests antimicrobial activity.

Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), select several well-isolated colonies.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.

  • Application of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the inoculated agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The presence of a clear zone around the disk indicates growth inhibition. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Section 2: Quantitative Antimicrobial Susceptibility Testing

Following a positive preliminary screening, it is crucial to quantify the antimicrobial activity of the compound. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for this.[4][5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]

Broth Microdilution Method for MIC Determination

This is a quantitative method that determines the MIC of a compound in a liquid medium.[4]

Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The final volume in each well should be 50 µL.

  • Preparation of Microbial Inoculum:

    • Prepare a microbial suspension as described in section 1.1 and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized microbial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), the MBC can be determined following the MIC test.

Protocol:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10-15 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation:

    • Incubate the agar plate at 35-37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow for In Vitro Antimicrobial Testing

antimicrobial_workflow cluster_prep Preparation cluster_screening Screening cluster_quantitative Quantitative Analysis cluster_results Results Compound This compound Stock Disk_Diffusion Agar Disk Diffusion Compound->Disk_Diffusion MIC Broth Microdilution (MIC) Compound->MIC Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Disk_Diffusion Inoculum->MIC Disk_Diffusion->MIC If active MBC Subculture for MBC MIC->MBC MIC_Value Determine MIC Value MIC->MIC_Value MBC_Value Determine MBC Value MBC->MBC_Value

Caption: Workflow for in vitro antimicrobial evaluation.

Section 3: Cytotoxicity Assessment

A crucial step in the development of any new antimicrobial agent is to assess its potential toxicity to mammalian cells.[6][7][8] A compound that is highly effective against microbes but also highly toxic to host cells has limited therapeutic potential.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

Protocol:

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Workflow for Cytotoxicity Assessment

cytotoxicity_workflow Start Seed Mammalian Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Start->Adherence Treatment Treat Cells with Serial Dilutions of Compound Adherence->Treatment Incubate_24_48h Incubate for 24-48 hours Treatment->Incubate_24_48h Add_MTT Add MTT Reagent Incubate_24_48h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze

Caption: General workflow for the MTT cytotoxicity assay.

Section 4: Data Interpretation and Further Steps

Summarizing In Vitro Data

The collected data should be organized into a clear and concise table for easy comparison.

MicroorganismMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028
Selectivity Index

The selectivity index (SI) is a crucial parameter that provides a measure of the compound's therapeutic window. It is calculated as the ratio of the cytotoxicity (IC₅₀) to the antimicrobial activity (MIC).

SI = IC₅₀ / MIC

A higher SI value is desirable, as it indicates that the compound is more toxic to the microbe than to mammalian cells.

Next Steps in Development

If this compound demonstrates potent antimicrobial activity and a favorable selectivity index, the following steps are recommended:

  • Mechanism of Action Studies: Investigate how the compound inhibits microbial growth. This could involve assays for DNA gyrase inhibition, membrane permeabilization, or other potential targets.

  • In Vivo Efficacy Studies: Evaluate the compound's effectiveness in animal models of infection.[10][11][12] This is a critical step to assess the compound's pharmacokinetic and pharmacodynamic properties in a living system.

  • Resistance Development Studies: Assess the potential for microorganisms to develop resistance to the compound over time.

Conclusion

This compound, as a member of the promising quinoline class of compounds, warrants thorough investigation for its potential antimicrobial properties. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its efficacy and safety. By following these established methodologies, researchers can generate reliable and reproducible data to guide the further development of this and other novel quinoline derivatives as potential next-generation antimicrobial agents.

References

  • Hafen, B., & Vender, R. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]

  • National Center for Biotechnology Information. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed. [Link]

  • American Society for Microbiology Journals. (n.d.). Animal models in the evaluation of antimicrobial agents. [Link]

  • ResearchGate. (2021). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. [Link]

  • National Center for Biotechnology Information. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. PubMed Central. [Link]

  • Frontiers. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed Central. [Link]

  • ACS Publications. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • National Center for Biotechnology Information. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. [Link]

  • MDPI. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Pure. (2018). In vitro antimicrobial susceptibility testing methods. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]

Sources

Application Notes & Protocols for the Development of Antioxidant Compounds from Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxidative stress is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This has propelled the search for novel antioxidant compounds with therapeutic potential. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including significant antioxidant effects.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and development of antioxidant compounds derived from Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate. We present a structured workflow, from initial in vitro screening to preliminary safety and mechanistic assessments, underpinned by detailed, field-proven protocols and the scientific rationale for each experimental step.

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The quinoline ring system is a fundamental structural motif present in numerous natural alkaloids and synthetic compounds with pronounced biological activities.[2][4] Their therapeutic applications are diverse, ranging from antimalarial to anticancer agents.[5][6] The antioxidant potential of quinoline derivatives is of particular interest, with studies suggesting that their mechanism of action may involve free radical scavenging and metal chelation.[2][7] The presence of hydroxyl and other electron-donating groups on the quinoline scaffold is often associated with enhanced antioxidant capacity.[2][8] this compound, with its inherent hydroxyl group, presents a compelling starting point for the development of novel antioxidant agents.[9] This guide outlines a systematic approach to characterizing its antioxidant properties and those of its subsequent derivatives.

Strategic Workflow for Antioxidant Compound Development

A logical and phased approach is critical for the efficient evaluation of a candidate antioxidant. The following workflow is proposed for this compound and its derivatives.

Antioxidant Development Workflow cluster_0 Phase 1: In Vitro Antioxidant Screening cluster_1 Phase 2: Preliminary Safety & Cytotoxicity cluster_2 Phase 3: Mechanistic Insights cluster_3 Phase 4: Lead Optimization & Further Development A Synthesis & Characterization of This compound B DPPH Radical Scavenging Assay A->B C ABTS Radical Cation Decolorization Assay A->C D Ferric Reducing Antioxidant Power (FRAP) Assay A->D E MTT Cell Viability Assay B->E C->E D->E F LDH Cytotoxicity Assay E->F G Structure-Activity Relationship (SAR) Studies F->G H Cellular Antioxidant Activity (CAA) Assay F->H I Lead Compound Selection G->I H->I J Advanced Preclinical Studies I->J

Caption: A phased workflow for the development of antioxidant compounds.

Phase 1: Foundational In Vitro Antioxidant Screening

The initial phase focuses on quantifying the fundamental antioxidant capacity of the parent compound, this compound, using well-established and diverse in vitro assays. This multi-assay approach is crucial as antioxidants can act through various mechanisms, and no single assay can capture the total antioxidant profile.[10]

Synthesis of this compound

The synthesis of the parent compound can be achieved through established methods such as the Conrad-Limpach reaction.[11] For the purpose of these protocols, it is assumed that the compound has been synthesized and its purity confirmed by appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and HPLC).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[12][13] The reduction in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[12]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

    • Standard (Ascorbic Acid) Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of ascorbic acid in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and ascorbic acid in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well for each concentration should contain 100 µL of the test compound dilution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance at 517 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100[12] Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[15] The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[15]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] Dilute the resulting solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Standard (Trolox) Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compound or Trolox standard to respective wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula to the DPPH assay.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of the test compound to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[16]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Test Compound and Standard (FeSO₄·7H₂O) Solutions: Prepare stock solutions and serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compound or ferrous sulfate standard to respective wells.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the ferrous sulfate solutions.

    • The FRAP value of the test compound is expressed as µM Fe(II) equivalents.

Assay Principle Standard Measurement Wavelength Typical Expression of Results
DPPHRadical ScavengingAscorbic Acid517 nmIC50 (µg/mL or µM)
ABTSRadical ScavengingTrolox734 nmTEAC (Trolox Equivalents)
FRAPFerric Ion ReductionFeSO₄593 nmµM Fe(II) Equivalents

Phase 2: Preliminary Safety and Cytotoxicity Assessment

Before proceeding to more complex biological assays, it is imperative to assess the cytotoxic profile of the lead compound. This ensures that the observed antioxidant effects in subsequent cell-based assays are not due to toxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Select a relevant cell line (e.g., human dermal fibroblasts or a cancer cell line like HepG2).

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration at which 50% of cell viability is inhibited.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[19] The LDH assay quantifies this released enzyme, providing a measure of cytotoxicity.[19][20]

Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Sample Collection and LDH Reaction:

    • After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[18]

    • Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well.[18]

    • Incubate at room temperature for 30 minutes, protected from light.[18]

    • Add 50 µL of the stop solution.[18]

    • Measure the absorbance at 490 nm.[18]

  • Data Analysis:

    • Cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).[18]

Phase 3: Elucidating Mechanisms of Action

With a foundational understanding of the compound's antioxidant capacity and cytotoxicity, this phase delves into its potential mechanisms of action and structure-activity relationships.

Structure-Activity Relationship (SAR) Studies

To enhance the antioxidant potency of the parent compound, a series of derivatives should be synthesized. Modifications can be made at various positions of the quinoline ring. For instance, the introduction of additional hydroxyl or methoxy groups on the phenyl ring can be explored. The antioxidant activity of these new derivatives should then be evaluated using the same battery of in vitro assays described in Phase 1. This systematic approach will help in identifying the key structural features responsible for the antioxidant activity.

SAR Studies Parent This compound Mod1 Derivative 1 (e.g., -OH at C4' of phenyl ring) Parent->Mod1 Chemical Modification Mod2 Derivative 2 (e.g., -OCH3 at C4' of phenyl ring) Parent->Mod2 Chemical Modification Mod3 Derivative 3 (e.g., -OH at C6 of quinoline ring) Parent->Mod3 Chemical Modification Assay In Vitro Antioxidant Assays (DPPH, ABTS, FRAP) Mod1->Assay Screening Mod2->Assay Screening Mod3->Assay Screening SAR SAR Assay->SAR Structure-Activity Relationship Analysis

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge intracellular reactive oxygen species (ROS).

Principle: The CAA assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will reduce the level of ROS, thereby decreasing the fluorescence intensity.

Protocol:

  • Cell Culture and Loading:

    • Seed a suitable cell line (e.g., HepG2) in a black, clear-bottom 96-well plate.

    • After 24 hours, wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour at 37°C.

  • Compound Treatment and Oxidant Induction:

    • Remove the DCFH-DA solution and treat the cells with the test compound at non-toxic concentrations for 1 hour.

    • Induce oxidative stress by adding a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 538 nm, respectively.

  • Data Analysis:

    • Calculate the CAA value by integrating the area under the curve of fluorescence versus time.

    • Compare the results to a standard antioxidant like quercetin.

Conclusion and Future Directions

The methodologies outlined in this document provide a robust framework for the systematic evaluation of this compound and its derivatives as potential antioxidant agents. Positive results from these assays, particularly a high antioxidant capacity coupled with low cytotoxicity, would warrant progression to more advanced preclinical studies. These may include investigation of specific enzyme inhibition (e.g., xanthine oxidase), assessment of effects on endogenous antioxidant enzymes, and ultimately, evaluation in animal models of oxidative stress-related diseases. The journey from a promising scaffold to a clinically viable therapeutic is long, but the rigorous application of these foundational protocols is a critical first step.

References

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. (n.d.). Ingenta Connect. Retrieved January 9, 2026, from [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. (2013, March 1). Bentham Science. Retrieved January 9, 2026, from [Link]

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024, December 9). Ultimate Treat. Retrieved January 9, 2026, from [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. Retrieved January 9, 2026, from [Link]

  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • FRAP Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 9, 2026, from [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. (2025, November 27). ResearchGate. Retrieved January 9, 2026, from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). protocols.io. Retrieved January 9, 2026, from [Link]

  • A Review: Analytical methods used for In vitro Antioxidant studies. (2024, March 3). IJNRD. Retrieved January 9, 2026, from [Link]

  • In Vitro Methods of Assay of Antioxidants: An Overview. (2008, September 12). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]

  • Quinolines Antioxydant Activity Structure Activity Relation-Ship. (n.d.). IDOSI Publications. Retrieved January 9, 2026, from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 9, 2026, from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 9, 2026, from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Antioxidant activity of new benzo[de]quinolines and lactams: 2D-quantitative structure-activity relationships. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Genesis and development of DPPH method of antioxidant assay. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Antioxidant Activity of New Benzo[de]quinolines and Lactams: 2D-Quantitative Structure-Activity Relationships. (n.d.). Bentham Science. Retrieved January 9, 2026, from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. (2016, June 25). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). Universal Biologicals. Retrieved January 9, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

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Application Notes & Protocols for the Conrad-Limpach Cyclization: A Guide to the Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of a Classic Reaction

First reported in 1887 by Max Conrad and Leonhard Limpach, the Conrad-Limpach cyclization is a cornerstone reaction in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.[1][2][3] This reaction has remained highly relevant due to the prevalence of the quinoline nucleus in a vast array of biologically active molecules and marketed drugs.[4] Quinoline derivatives are instrumental in the treatment of diseases ranging from malaria to cancer, acting as chemotherapeutic agents by targeting bacterial enzymes like DNA gyrase and topoisomerase II/IV.[1]

This guide provides an in-depth exploration of the Conrad-Limpach cyclization, moving beyond a simple recitation of steps to explain the underlying principles that govern its success. We will delve into the reaction mechanism, critical experimental parameters, a detailed laboratory protocol, and modern adaptations, offering researchers and drug development professionals the insights needed to effectively harness this powerful synthetic tool.

Mechanism and Scientific Principles: A Tale of Two Steps

The Conrad-Limpach synthesis is fundamentally a two-stage process: an initial condensation reaction followed by a high-temperature thermal cyclization.[3] Understanding the causality behind each stage is critical for optimizing reaction outcomes.

Stage 1: The Condensation - A Kinetic Crossroads

The reaction commences with the condensation of an aromatic amine (an aniline) with a β-ketoester. At this juncture, the aniline's nucleophilic nitrogen can attack one of two electrophilic sites on the β-ketoester: the ketone carbonyl or the ester carbonyl.[1][5] The reaction conditions, particularly temperature, dictate the outcome, leading to a classic case of kinetic versus thermodynamic control.[5][6]

  • Conrad-Limpach Pathway (Kinetic Control): At moderate temperatures (e.g., room temperature), the reaction is under kinetic control. The more reactive ketone carbonyl is preferentially attacked by the aniline.[1][5] This leads, after dehydration, to the formation of a stable β-aminoacrylate (an enamine), the key intermediate for the synthesis of 4-hydroxyquinolines.[1][2]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., ~140 °C), the reaction favors the thermodynamically more stable product.[5] While the initial attack on the ketone is reversible, the attack on the less reactive ester carbonyl, though slower, is irreversible and leads to the formation of a β-keto anilide.[1][5] This intermediate, upon cyclization, yields the isomeric 2-hydroxyquinoline, the product of the Knorr quinoline synthesis.[1][2]

For the purpose of this guide, we will focus on the Conrad-Limpach pathway, which requires maintaining moderate temperatures during the initial condensation to ensure the formation of the correct β-aminoacrylate intermediate.

Stage 2: The Thermal Cyclization - Overcoming the Aromatic Barrier

The second, and often most demanding, step is the intramolecular electrocyclic ring closure of the β-aminoacrylate intermediate.[1] This step requires significant thermal energy, typically temperatures around 250 °C, to proceed efficiently.[1][3] The high activation energy is necessary to overcome the loss of aromaticity in the aniline ring as the new heterocyclic ring is formed.[4] Following the cyclization, the elimination of an alcohol (from the original ester group) and subsequent tautomerization yield the final 4-hydroxyquinoline product.[1][2] While often depicted as the hydroxy (enol) form, it is believed that the quinolone (keto) form is the predominant tautomer.[1]

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Intermediate1 β-Aminoacrylate (Enamine Intermediate) Aniline->Intermediate1 + β-Ketoester (Condensation, RT) - H₂O Ketoester β-Ketoester Intermediate2 Cyclized Intermediate (Non-aromatic) Intermediate1->Intermediate2 Thermal Cyclization (~250 °C) Product 4-Hydroxyquinoline (via Tautomerization) Intermediate2->Product - EtOH (Aromatization)

Fig 1. Simplified reaction mechanism of the Conrad-Limpach synthesis.

Critical Experimental Parameters

The success of the Conrad-Limpach cyclization hinges on the careful control of several key parameters.

1. Reactants: Anilines and β-Ketoesters The reaction is broadly applicable to a range of substituted anilines and β-ketoesters. The electronic nature of substituents on the aniline ring can influence the nucleophilicity of the amine and the subsequent cyclization step. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can make the cyclization more difficult.

2. The Crucial Role of the Solvent The choice of solvent for the high-temperature cyclization step is arguably the most critical factor for achieving high yields. The solvent must be inert and have a very high boiling point to reach the required ~250 °C.[4]

Historically, the reaction was performed neat, resulting in poor yields (<30%).[1] Limpach later discovered that using an inert, high-boiling solvent like mineral oil dramatically improved yields, often to over 95%.[1] While effective, traditional solvents have drawbacks:

  • Mineral Oil (b.p. > 275 °C): Inexpensive but can be difficult to remove during workup.[4]

  • Diphenyl ether (b.p. 259 °C): Solid at room temperature with an unpleasant odor.[4]

  • Dowtherm A (b.p. 257 °C): A eutectic mixture of diphenyl ether and biphenyl, it is a liquid at room temperature but is more expensive and also has an unpleasant odor.[4]

Recent studies have identified more user-friendly and inexpensive alternatives.[4]

SolventBoiling Point (°C)Typical Yield (%)Notes
Methyl Benzoate19925Lower boiling point leads to lower yield.
Ethyl Benzoate21245Inexpensive but still suboptimal temperature.[4]
Isobutyl Benzoate24766Good yield but more expensive.[4]
2-Nitrotoluene22260Inexpensive alternative.[4]
1,2,4-Trichlorobenzene21460Inexpensive alternative.[4]
Dowtherm A25765Traditional standard, effective but odorous.[4]
2,6-di-tert-butylphenol25365Excellent alternative; clean product, no odor.[4]

Table 1. Impact of various solvents on the yield of a model Conrad-Limpach reaction. Data adapted from a study on 4-nitroaniline.[4] As a general rule, yields improve with solvents having boiling points above 250 °C.[4]

3. Temperature Control As discussed, temperature control is paramount for regioselectivity.

  • Condensation Step: Perform at room temperature or with gentle heating to favor the kinetic β-aminoacrylate product.

  • Cyclization Step: Heat the reaction mixture to reflux in a high-boiling solvent (~250 °C) to drive the cyclization to completion.

4. Acid Catalysis The initial condensation is often catalyzed by a small amount of strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to facilitate the formation of the enamine intermediate.[1][4]

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline

This protocol is adapted from a one-pot modification that demonstrates improved yields and uses a more convenient vinyl ether precursor, which generates the β-ketoester in situ.[4]

Materials and Reagents:

  • 4-Nitroaniline

  • Ethyl 3-ethoxybut-2-enoate

  • High-boiling solvent (e.g., Dowtherm A or 2,6-di-tert-butylphenol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hexanes or Petroleum Ether

  • Standard laboratory glassware, including a round-bottom flask and a short-path distillation apparatus

  • Heating mantle and magnetic stirrer

Experimental_Workflow start Start setup 1. Reaction Setup - Charge flask with reactants & solvent - Add catalytic H₂SO₄ start->setup heat 2. Heating & Distillation - Heat to reflux (~250 °C) - Remove ethanol via distillation setup->heat monitor 3. Monitor Reaction (e.g., via TLC) heat->monitor monitor->heat Incomplete cool 4. Cooldown & Precipitation - Cool mixture to room temp. - Product precipitates monitor->cool Reaction Complete filter 5. Isolate Product - Filter the solid precipitate cool->filter wash 6. Wash & Dry - Wash solid with cold hexanes - Dry under vacuum filter->wash end End (Pure 4-Hydroxyquinoline) wash->end

Fig 2. General experimental workflow for the Conrad-Limpach synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (10.0 g, 72 mmol) and the chosen high-boiling solvent (150 mL).[4]

  • Addition of Reagents: To the stirred mixture, add ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.) followed by 2 drops of concentrated sulfuric acid.[4]

  • Heating and Distillation: Equip the flask with a short-path distillation apparatus to collect the ethanol byproduct. Heat the reaction mixture to reflux (the exact temperature will depend on the solvent, typically ~250 °C). As the reaction progresses, ethanol will distill off.[4]

  • Reaction Time: Maintain the reflux for approximately 1 hour.[4] The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.

  • Cooldown and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product will typically precipitate out of the solvent as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a cold, low-boiling solvent like hexanes or petroleum ether to remove any residual high-boiling reaction solvent. Dry the purified product under vacuum.

Characterization: The final product, 4-hydroxy-2-methyl-6-nitroquinoline, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Process Optimization and Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Cyclization temperature too low. 2. Reaction time insufficient. 3. Inefficient removal of ethanol byproduct.1. Ensure the solvent's boiling point is >250 °C. Use a higher-boiling solvent if necessary. 2. Monitor the reaction by TLC and extend the reflux time until the starting material is consumed. 3. Ensure the distillation setup is efficient in removing ethanol to drive the equilibrium forward.
Formation of 2-Hydroxyquinoline (Knorr Product) The initial condensation temperature was too high, favoring the thermodynamic anilide intermediate.Maintain room temperature or use only gentle warming during the initial mixing of aniline and β-ketoester before proceeding to high-temperature cyclization.
Dark, Tarry Byproducts Decomposition of starting materials or product at high temperatures.Ensure the reaction is not heated excessively beyond the required temperature. Consider using a slightly lower-boiling solvent if decomposition is severe, balancing yield and purity.
Difficulty Removing Reaction Solvent The high-boiling solvent (e.g., mineral oil) is trapped in the product.Perform thorough washing of the filtered product with a solvent in which the product is insoluble but the reaction solvent is soluble (e.g., hexanes, petroleum ether). A slurry wash may be necessary.

Modern Variations: The Advent of Microwave Synthesis

A significant drawback of the classical Conrad-Limpach reaction is the need for very high temperatures and long reaction times. Microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating.[7][8] Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and directly heating the polar reactants and intermediates.[8][9] This rapid, localized heating can lead to higher yields, cleaner reaction profiles, and is more energy-efficient, aligning with the principles of green chemistry.[7][8] While the debate on specific "non-thermal microwave effects" continues, the practical benefits of speed and efficiency in reactions like the Conrad-Limpach are well-documented.[9][10] Researchers have successfully applied microwave conditions to synthesize 4-quinolones, often with the aid of a catalyst, achieving good yields in significantly shorter times.[11]

Applications in Drug Discovery

The 4-hydroxyquinoline scaffold synthesized via the Conrad-Limpach reaction is a "privileged structure" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with biological targets. The ability to easily modify the starting aniline and β-ketoester allows for the creation of diverse libraries of quinoline derivatives for screening.[12] This strategy is a key part of the lead generation and optimization process in modern drug discovery, where cyclization is used to enhance potency, selectivity, and pharmacokinetic properties.[13] The synthesis of compounds with cytotoxic activity against cancer cell lines, including multi-drug resistant ones, highlights the continued therapeutic relevance of this chemistry.[12]

Conclusion

The Conrad-Limpach cyclization is a robust and versatile method for the synthesis of 4-hydroxyquinolines. While its classical execution requires harsh thermal conditions, a thorough understanding of the underlying mechanistic principles allows for rational optimization. By carefully selecting solvents, controlling temperature to ensure correct regioselectivity, and embracing modern techniques like microwave heating, researchers can efficiently access a class of compounds of immense importance to medicinal chemistry and drug development. This guide serves as a foundational resource for implementing and adapting this venerable reaction to meet the challenges of modern chemical synthesis.

References

  • Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

  • Huff, B. E., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access. Retrieved from [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Conrad-Limpach Synthesis. SynArchive. Retrieved from [Link]

  • Illyés, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Retrieved from [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. Retrieved from [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Retrieved from [Link]

  • Conrad-Limpach reaction. ResearchGate. Retrieved from [Link]

  • Acid‐catalyzed multicomponent Conrad–Limpach reaction. ResearchGate. Retrieved from [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Retrieved from [Link]

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. RSC Publishing. Retrieved from [Link]

  • Harnessing the cyclization strategy for new drug discovery. PubMed Central. Retrieved from [Link]

  • Conrad–Limpach reaction | Request PDF. ResearchGate. Retrieved from [Link]

  • THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. ACS Publications. Retrieved from [Link]

  • Dudley, G. B., & Stiegman, A. E. (2018). Changing Perspectives on the Strategic Use of Microwave Heating in Organic Synthesis. The Chemical Record. Retrieved from [Link]

  • Kuhnert, N. (2002). Microwave-assisted Reactions in Organic Synthesis--Are There Any Nonthermal Microwave Effects? Angewandte Chemie International Edition in English. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules. Retrieved from [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. Retrieved from [Link]

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Application Note: Laboratory Scale Synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved via a thermal cyclocondensation reaction, a variation of the Conrad-Limpach-Knorr quinoline synthesis, which is related to the broader class of Friedländer annulation reactions.[1][2][3][4][5] The procedure outlined herein is robust, employing readily available starting materials and standard laboratory equipment. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Scientific Principle

Quinolines and their derivatives are a cornerstone in heterocyclic chemistry, exhibiting a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[6] this compound serves as a key intermediate for the synthesis of more complex, biologically active molecules.[7]

The synthesis described here proceeds through the reaction of aniline with diethyl benzoylmalonate. The core of this transformation is a cyclocondensation reaction. The reaction involves the formation of an enamine intermediate from the aniline and the β-keto group of the diethyl benzoylmalonate, followed by an intramolecular cyclization at elevated temperatures to form the quinoline ring system. This method provides a direct and efficient route to the desired 4-hydroxyquinoline scaffold.

Reaction Mechanism

The reaction can be mechanistically understood in two primary stages:

  • Enamine Formation: The amino group of aniline performs a nucleophilic attack on the benzoyl carbonyl carbon of diethyl benzoylmalonate. This is followed by dehydration to yield a stable enamine intermediate.

  • Thermal Cyclization (Conrad-Limpach): At high temperatures, the enamine undergoes an intramolecular cyclization. The aromatic ring of the aniline moiety attacks the ester carbonyl group, leading to the formation of the heterocyclic ring and elimination of ethanol. The resulting product tautomerizes to the more stable 4-hydroxyquinoline form.

Reaction_Scheme Aniline Aniline Plus1 + Aniline->Plus1 DEBM Diethyl Benzoylmalonate Intermediate Enamine Intermediate DEBM->Intermediate Heat - H₂O Plus1->DEBM Product Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate Intermediate->Product High Temp (Cyclization) - EtOH Ethanol + Ethanol Product->Ethanol

Caption: Overall reaction scheme for the synthesis.

Materials and Methods

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )CAS No.SupplierNotes
Aniline93.1362-53-3Sigma-AldrichReagent grade, freshly distilled if discolored.
Diethyl benzoylmalonate250.266627-64-1TCI Chemicals
Diphenyl ether170.21101-84-8Alfa AesarHigh-boiling solvent.
Ethanol46.0764-17-5Fisher ScientificFor recrystallization.
Hexanes-110-54-3VWRFor washing.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and Dean-Stark trap

  • Heating mantle with a temperature controller and magnetic stirrer

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (silica gel 60 F254)

Detailed Experimental Protocol

Synthesis of this compound

This protocol is adapted from established high-temperature condensation methods for quinoline synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add aniline (9.31 g, 0.1 mol) and diethyl benzoylmalonate (25.03 g, 0.1 mol).

  • Initial Heating: Slowly heat the mixture with stirring in an oil bath to 140-150 °C. Maintain this temperature for 1 hour. During this stage, ethanol is evolved as the enamine intermediate forms.

  • Cyclization: After the initial heating phase, increase the temperature to 240-250 °C. This can be achieved by using a high-temperature heating mantle or a sand bath. Maintain this temperature for 30 minutes to facilitate the cyclization reaction. The mixture will darken and become more viscous.

  • Cooling and Isolation: Allow the reaction mixture to cool to approximately 100 °C. Carefully and slowly add 100 mL of diphenyl ether (pre-heated to ~80 °C) to the viscous mixture with stirring. This will help to dissolve the product and prevent solidification into an unmanageable mass.

  • Precipitation: Continue cooling the mixture in an ice bath with stirring. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold hexanes (2 x 50 mL) to remove the diphenyl ether solvent.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification by Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for recrystallization.

  • Procedure: Dissolve the crude product in a minimum amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the mixture boiled for a few minutes before hot filtration.

  • Crystallization: Allow the hot, filtered solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Workflow A 1. Mix Reactants (Aniline + Diethyl Benzoylmalonate) B 2. Heat to 150°C (1 hr) Formation of Enamine A->B C 3. Heat to 250°C (30 min) Cyclization Reaction B->C D 4. Cool & Dilute (Add Hot Diphenyl Ether) C->D E 5. Precipitate & Filter (Isolate Crude Product) D->E F 6. Recrystallize (From Ethanol) E->F G 7. Characterize (MP, TLC, NMR, IR) F->G

Caption: Experimental workflow from reagents to characterization.

Safety and Hazard Management

All procedures should be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Handle with extreme care.[8]

  • Diethyl Malonate: Causes serious eye irritation and is a combustible liquid. Avoid contact with skin and eyes.[9][10][11]

  • High Temperatures: The reaction is conducted at high temperatures (up to 250 °C). Use appropriate heating equipment and take precautions against thermal burns.

In case of accidental exposure, consult the Safety Data Sheet (SDS) for each chemical immediately.[8][9]

Characterization and Expected Results

  • Appearance: White to off-white crystalline solid.

  • Yield: Typical yields for this reaction range from 65-80% after recrystallization.

  • Melting Point: The literature melting point should be confirmed.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and purity of the final product using a suitable mobile phase (e.g., Ethyl Acetate/Hexanes mixture).

  • Spectroscopic Analysis:

    • ¹H NMR: Expect signals corresponding to the aromatic protons on the quinoline and phenyl rings, a quartet and a triplet for the ethyl ester group, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Signals should correspond to the distinct carbon atoms in the quinoline core, the phenyl substituent, and the ethyl ester.

    • IR Spectroscopy: Look for characteristic peaks for the O-H stretch (broad), C=O stretch (ester), and aromatic C=C and C-H stretches.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction due to insufficient temperature or time.Ensure the reaction temperature reaches 240-250 °C and is maintained for the full duration.
Loss of product during work-up or recrystallization.Use minimal hot solvent for recrystallization. Ensure complete precipitation before filtering.
Dark, Oily Product Impurities from side reactions or starting materials.Ensure aniline is freshly distilled. Purify the crude product carefully by recrystallization, possibly with charcoal treatment.
Reaction Solidifies Product precipitates from the reaction mixture too quickly upon cooling.Add the high-boiling solvent (diphenyl ether) while the mixture is still hot (~100 °C) to maintain solubility.

Conclusion

The described protocol provides a reliable and reproducible method for synthesizing this compound on a laboratory scale. By carefully controlling the reaction temperature and following the outlined purification steps, researchers can obtain a high-purity product suitable for further applications in synthetic and medicinal chemistry. The use of the Friedländer-type condensation offers an efficient pathway to this important heterocyclic scaffold.[12][13]

References

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. ACS Publications. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. PubMed. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Safety Data Sheet: aniline. Chemos GmbH & Co.KG. Available at: [Link]

  • ICSC 1739 - DIETHYLMALONATE. ILO and WHO. Available at: [Link]

  • Diethyl malonate. Multichem. Available at: [Link]

  • Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. National Center for Biotechnology Information (PMC). Available at: [Link]

  • (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • This compound. Universal Biologicals. Available at: [Link]

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Application Notes & Protocols: Investigating Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate as a Histone Deacetylase (HDAC) Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Role of Histone Deacetylases in Oncology

The reversible acetylation of histone proteins is a fundamental epigenetic mechanism governing chromatin structure and gene expression.[1][2] This process is balanced by two opposing enzyme families: histone acetyltransferases (HATs), which are associated with transcriptional activation, and histone deacetylases (HDACs), which promote chromatin condensation and transcriptional repression. In numerous cancers, HDACs are overexpressed or aberrantly recruited, leading to the silencing of tumor suppressor genes and promoting cell proliferation, cell cycle progression, and apoptosis evasion.[1][3][4] This critical role has established HDACs as promising therapeutic targets for cancer treatment.[2] Several HDAC inhibitors (HDACis) have been approved for clinical use, validating this therapeutic strategy.[5][6]

The Quinoline Scaffold as a Privileged Structure for HDAC Inhibition

The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds. Recent research has highlighted the potential of quinoline derivatives as potent HDAC inhibitors.[7][8][9] Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid, a close structural analog to the subject of this guide, have been successfully synthesized and identified as novel HDAC inhibitors with significant anticancer activity.[6][10] These findings provide a strong rationale for investigating novel quinoline-based structures as potential HDACi candidates.

Rationale for Investigating Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

This compound (henceforth referred to as EHPQ) is a synthetic intermediate[11][12] that shares core structural motifs with known quinoline-based HDAC inhibitors. Its 2-phenylquinoline core is analogous to previously reported active compounds.[6][10] This application note provides a comprehensive framework and detailed protocols for the initial characterization of EHPQ as a potential HDAC inhibitor. The outlined workflow is designed to first establish direct enzymatic inhibition, then confirm activity in a cellular context, and finally, assess its potential as an anti-cancer therapeutic by measuring cytotoxicity.

Principle of the Investigative Workflow

The evaluation of EHPQ as an HDAC inhibitor candidate follows a logical, multi-tiered approach. This ensures that resources are directed efficiently, starting with broad, high-throughput screening and progressing to more complex, biologically relevant assays.

investigative_workflow cluster_0 Tier 1: In Vitro Validation cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Functional Outcome enzymatic_assay Protocol 1: In Vitro HDAC Enzymatic Assay docking Protocol 4: Molecular Docking (In Silico) acetylation_assay Protocol 2: Cell-Based Histone Acetylation Assay enzymatic_assay->acetylation_assay Confirm Direct Target Engagement docking->acetylation_assay Confirm Direct Target Engagement mtt_assay Protocol 3: Cellular Viability (MTT) Assay acetylation_assay->mtt_assay Confirm Downstream Cellular Effect end Lead Candidate Assessment mtt_assay->end start EHPQ Candidate start->enzymatic_assay start->docking

Caption: Investigative workflow for EHPQ as an HDAC inhibitor candidate.

Materials and Reagents

Item Supplier (Example) Purpose
This compound (EHPQ)Custom Synthesis/Sigma-AldrichTest Compound
Purified Human Recombinant HDAC1/HDAC2/HDAC3BPS Bioscience/Enzo Life SciencesIn Vitro Assay
Fluorogenic HDAC Assay KitBPS Bioscience/Cayman ChemicalIn Vitro Assay
Vorinostat (SAHA)Selleck Chemicals[13]Positive Control Inhibitor
K562 or HeLa Human Cancer Cell LinesATCCCell-Based Assays
DMEM/RPMI-1640 Culture MediumGibco/Thermo Fisher ScientificCell Culture
Fetal Bovine Serum (FBS)Gibco/Thermo Fisher ScientificCell Culture
Penicillin-Streptomycin SolutionGibco/Thermo Fisher ScientificCell Culture
Anti-acetyl-Histone H3 AntibodyCell Signaling TechnologyAcetylation Assay
HRP-conjugated Secondary AntibodyCell Signaling TechnologyAcetylation Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichViability Assay
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichSolvent
96-well Black, Clear-Bottom Assay PlatesCorningIn Vitro/Cellular Assays
96-well Clear Cell Culture PlatesCorningViability Assay

Experimental Protocols

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

Rationale: This is the primary screening assay to determine if EHPQ directly inhibits HDAC enzyme activity. A fluorogenic assay provides a sensitive and high-throughput method to quantify enzyme kinetics and calculate the half-maximal inhibitory concentration (IC50).[14] The protocol uses a substrate containing an acetylated lysine residue linked to a fluorophore. Upon deacetylation by an active HDAC enzyme, a developer solution cleaves the peptide bond, releasing the fluorophore and generating a quantifiable signal.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • HDAC Assay Buffer: Prepare according to the kit manufacturer's instructions. Keep on ice.

    • Test Compound (EHPQ): Prepare a 10 mM stock solution in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute each concentration into the HDAC Assay Buffer. The final DMSO concentration in the assay must not exceed 1%.[14]

    • Positive Control (Vorinostat/SAHA): Prepare a stock solution and serial dilutions in the same manner as the test compound.[15]

    • HDAC Enzyme: Thaw purified recombinant human HDAC1, 2, or 3 on ice. Dilute the enzyme to the optimal working concentration (determined empirically via titration) in cold HDAC Assay Buffer.[14]

    • Fluorogenic Substrate: Dilute the substrate to its working concentration in HDAC Assay Buffer as per the kit protocol.

  • Assay Procedure (96-well format):

    • Add 40 µL of the diluted HDAC enzyme solution to each well of a black, clear-bottom 96-well plate.

    • Negative Control (Vehicle): Add 10 µL of HDAC Assay Buffer containing 1% DMSO.

    • Positive Control: Add 10 µL of each diluted Vorinostat/SAHA solution.

    • Test Compound: Add 10 µL of each diluted EHPQ solution.

    • Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to all wells. The total reaction volume is 100 µL.

    • Mix gently on an orbital shaker and incubate the plate at 37°C for 30-60 minutes. The optimal time should be within the linear phase of the reaction.

  • Signal Development and Measurement:

    • Stop the enzymatic reaction by adding 50 µL of Developer Solution (containing a protease like trypsin) to each well.[15]

    • Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[14][15]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each EHPQ concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Histone H3 Acetylation Assay (In-Cell ELISA)

Rationale: An in vitro assay confirms direct enzyme interaction, but a cell-based assay is crucial to verify that the compound can penetrate the cell membrane and engage its target in a complex biological environment. This protocol measures the accumulation of acetylated histone H3, a direct downstream consequence of HDAC inhibition.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture K562 or HeLa cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in a 96-well plate at a density of 20,000-40,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of EHPQ and the positive control (Vorinostat) in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or vehicle (DMSO) to the respective wells.

    • Incubate for 18-24 hours at 37°C.

  • Cell Fixing and Permeabilization:

    • Carefully remove the treatment medium.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes.

  • Immunodetection:

    • Wash the wells three times with PBS.

    • Block non-specific binding by adding 150 µL of Blocking Buffer (e.g., 5% BSA in PBS) and incubate for 1 hour.[16]

    • Remove the blocking buffer and add 50 µL of the primary antibody (anti-acetyl-Histone H3) diluted in Blocking Buffer. Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the wells four times with Wash Buffer (e.g., 0.05% Tween-20 in PBS).

    • Add 50 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

    • Wash the wells five times with Wash Buffer.

  • Signal Detection and Quantification:

    • Add 100 µL of a colorimetric HRP substrate (e.g., TMB) to each well.

    • Allow the color to develop for 5-15 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 1 M H2SO4).[16]

    • Read the absorbance on a microplate reader at 450 nm.

Protocol 3: Cellular Viability Assessment (MTT Assay)

Rationale: A key desired outcome for an anti-cancer agent is the ability to reduce the viability of cancer cells. The MTT assay is a standard colorimetric method to assess cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals via mitochondrial reductase enzymes.[17][18] The amount of formazan produced is proportional to the number of viable cells.[19]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., K562) in a clear 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a range of concentrations of EHPQ in complete culture medium.

    • Add the compound solutions to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[20]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[20]

    • Mix thoroughly by gently pipetting or shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells (defined as 100% viability).

    • Plot the percent viability versus the log of the EHPQ concentration and use non-linear regression to determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Conceptual Framework for Molecular Docking

Rationale: Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.[21] This in silico approach can provide valuable insights into the structural basis of inhibition and guide further lead optimization. For EHPQ, docking into the active site of a Class I HDAC (e.g., HDAC1, HDAC2) can help rationalize its inhibitory activity.[22][23]

docking_logic cluster_0 Inputs cluster_1 Process cluster_2 Outputs pdb HDAC Crystal Structure (e.g., from PDB) docking_sim Docking Simulation (e.g., AutoDock, Glide) pdb->docking_sim ligand EHPQ 3D Structure (Energy Minimized) ligand->docking_sim binding_pose Predicted Binding Pose docking_sim->binding_pose binding_energy Binding Energy Score docking_sim->binding_energy interactions Key Interactions (H-bonds, Pi-stacking) docking_sim->interactions

Caption: Logical workflow for a molecular docking study of EHPQ.

Methodology Outline:

  • Protein Preparation: Obtain the 3D crystal structure of a human Class I HDAC (e.g., HDAC1 or HDAC2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of EHPQ and perform energy minimization using a suitable force field.

  • Docking Simulation: Define the binding site (active site pocket containing the catalytic zinc ion). Use docking software (e.g., AutoDock, Schrödinger Glide) to sample multiple conformations of EHPQ within the active site.

  • Pose Analysis: Analyze the resulting docked poses. The best pose is typically selected based on the lowest binding energy score and plausible interactions with key active site residues (e.g., chelation with the Zn2+ ion, hydrogen bonds with the surrounding amino acids).

Data Presentation and Interpretation

Quantitative data from the experimental protocols should be summarized for clear comparison.

Table 1: In Vitro HDAC Inhibition Profile of EHPQ

Compound HDAC1 IC50 (nM) HDAC2 IC50 (nM) HDAC3 IC50 (nM)
EHPQ Experimental Value Experimental Value Experimental Value

| Vorinostat (Control) | ~10-20 | ~15-25 | ~20-30 |

Table 2: Cellular Activity and Cytotoxicity of EHPQ in K562 Cells

Compound Histone H3 Acetylation EC50 (µM) Cell Viability GI50 (µM)
EHPQ Experimental Value Experimental Value

| Vorinostat (Control) | ~0.1-0.5 | ~0.5-2.0 |

Interpretation:

  • A low nanomolar IC50 in the enzymatic assay (Table 1) would indicate potent direct inhibition.

  • The EC50 for histone acetylation (Table 2) should ideally be within a similar range to the enzymatic IC50, confirming cell permeability and target engagement.

  • The GI50 value (Table 2) demonstrates the functional consequence of HDAC inhibition. A potent GI50 suggests that the compound effectively induces cell death or halts proliferation, marking it as a promising anti-cancer candidate.

Conclusion

The protocols detailed in this application note provide a robust, validated pathway for the initial investigation of this compound as a novel HDAC inhibitor. By systematically confirming enzymatic inhibition, cellular target engagement, and cytotoxic effects, researchers can efficiently determine the therapeutic potential of this and other related quinoline compounds. Positive results from this workflow would justify progression to more advanced studies, including isoform selectivity profiling, pharmacokinetic analysis, and in vivo efficacy models.

References

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  • Li, G., & Tian, Y. (2023). Mechanisms of HDACs in cancer development. Frontiers in Oncology, 13, 1243521. Available at: [Link]

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  • Al-Awadhi, F. H., et al. (2022). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. Molecules, 27(19), 6296. Available at: [Link]

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  • Ragno, R., et al. (2014). Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. Bioinformation, 10(1), 15-19. Available at: [Link]

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  • Wang, D., et al. (2005). Toward Selective Histone Deacetylase Inhibitor Design: Homology Modeling, Docking Studies, and Molecular Dynamics Simulations of Human Class I Histone Deacetylases. Journal of Medicinal Chemistry, 48(22), 6936-6947. Available at: [Link]

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  • Zhang, Y., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry, 85, 117242. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Retrieved January 9, 2026, from [Link]

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  • Singh, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 27(19), 6608. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Conrad-Limpach Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Conrad-Limpach synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classical yet powerful reaction to construct 4-hydroxyquinoline scaffolds. As a cornerstone in heterocyclic chemistry, the Conrad-Limpach synthesis offers a direct route to these valuable compounds; however, its successful execution hinges on a nuanced understanding of its mechanism and reaction parameters.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format. The aim is to address specific experimental challenges with scientifically grounded explanations and actionable protocols, ensuring you can navigate the intricacies of this synthesis with confidence.

Understanding the Reaction Pathway

The Conrad-Limpach synthesis is a two-stage process.[4] First, an aniline condenses with a β-ketoester to form a β-aminoacrylate intermediate. This is typically a kinetically controlled step favored at lower temperatures.[5][6] The second stage is a high-temperature, thermal cyclization of this intermediate to yield the final 4-hydroxyquinoline product, which exists in equilibrium with its 4-quinolone tautomer.[4][5] The cyclization is often the rate-determining step and requires significant thermal energy to overcome the aromaticity of the aniline ring.[1][5]

Conrad_Limpach_Mechanism Reactants Aniline + β-Ketoester Intermediate β-Aminoacrylate (Schiff Base) Reactants->Intermediate Condensation (Low Temp, Kinetic Control) Cyclization High-Energy Intermediate Intermediate->Cyclization Thermal Cyclization (~250 °C) Product 4-Hydroxyquinoline (4-Quinolone) Cyclization->Product Elimination & Tautomerization Regioselectivity Start Aniline + β-Ketoester Kinetic β-Aminoacrylate Start->Kinetic Low Temp (Kinetic Control) Thermo β-Keto Anilide Start->Thermo High Temp (Thermodynamic Control) Product4 4-Hydroxyquinoline Kinetic->Product4 Cyclization (~250°C) Product2 2-Hydroxyquinoline Thermo->Product2 Cyclization

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Technical Support Center: Purification of Ethyl Quinolinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ethyl quinolinecarboxylate derivatives. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common challenges encountered in the laboratory. Our focus is not just on the "how," but the "why," ensuring a deep, mechanistic understanding that empowers you to optimize your purification strategies.

Troubleshooting Common Purification Issues

This section addresses specific, practical problems encountered during the purification of ethyl quinolinecarboxylate derivatives.

Question 1: My compound is streaking badly on a silica gel TLC plate and giving poor separation during column chromatography. What is happening and how can I fix it?

Answer:

This is a classic issue when working with nitrogen-containing heterocyclic compounds like quinolines. The streaking, or "tailing," you observe is typically caused by a strong, non-ideal interaction between the basic nitrogen atom on the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This interaction leads to a portion of your compound moving more slowly and smearing down the plate or column, resulting in broad peaks and poor separation.

Causality: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, forming a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel. This prevents the compound from cleanly partitioning back into the mobile phase, causing the observed tailing.

Solutions:

  • Mobile Phase Modification (Preferred Method): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N or TEA): Add 0.5-2% triethylamine to your solvent system (e.g., ethyl acetate/hexane). The triethylamine is a stronger base than your quinoline derivative and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[1]

    • Ammonia in Methanol: For more polar derivatives requiring a solvent system like methanol/dichloromethane, using a pre-mixed solution of 1-10% ammonia in methanol as the polar component can be highly effective.[3]

  • Change the Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Neutral Alumina (Al₂O₃): Alumina is generally less acidic than silica gel and can be a good alternative for purifying basic compounds.[1]

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. This method separates compounds based on hydrophobicity and avoids the acidic interaction issues of normal-phase silica.

Question 2: I'm trying to recrystallize my ethyl quinolinecarboxylate derivative, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the impure solid or when the rate of cooling is too rapid.[4] The presence of impurities can also depress the melting point, exacerbating this issue.

Causality: Crystal formation is a thermodynamically controlled process requiring molecules to arrange themselves in an ordered lattice. Oiling out is a kinetically favored but less specific process of phase separation. Rapid cooling doesn't allow sufficient time for molecules to orient correctly, leading to the formation of an amorphous oil.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshoot this issue.

G start Impure Compound Oils Out During Recrystallization step1 Re-heat solution until homogeneous start->step1 step2 Allow to cool much more slowly (e.g., insulate flask) step1->step2 step3 Does it crystallize? step2->step3 Check after several hours step4 Success! Collect crystals. step3->step4 Yes step5 No. Still an oil. step3->step5 No step6 Add slightly more solvent and re-heat step5->step6 step7 Scratch inner wall of flask with a glass rod step5->step7 Alternative step8 Add a 'seed' crystal of pure product step5->step8 Alternative step9 Try a different solvent or a solvent/anti-solvent system step5->step9 Last Resort step6->step2 Retry cooling step7->step2 Retry cooling step8->step2 Retry cooling

Caption: Decision workflow for troubleshooting oiling out during recrystallization.

Detailed Steps:

  • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help. Do not place it directly in an ice bath.[4][5]

  • Reduce Concentration: The oil may be forming because the solution is too concentrated. Add a small amount (5-10% more) of the hot solvent to the clear solution and repeat the slow cooling process.

  • Induce Crystallization: If the solution becomes supersaturated but still won't crystallize, you can induce it by:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic glass fragments provide a nucleation site for crystal growth.[4]

    • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled, supersaturated solution. This provides a template for further crystallization.[4]

  • Change Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] If a single solvent fails, try a binary solvent/anti-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble, e.g., dichloromethane or ethyl acetate) and then slowly add a miscible "poor" solvent (in which it is insoluble, e.g., hexane or petroleum ether) at room temperature until the solution becomes faintly cloudy. Warm the mixture until it is clear again, then cool slowly.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose between recrystallization and column chromatography for my ethyl quinolinecarboxylate derivative?

A: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is most effective when your crude product is relatively pure (>85-90%) and the impurities have different solubility profiles from your desired compound.[7] It is an excellent technique for removing small amounts of impurities and can yield highly pure crystalline material. It is often faster and uses less solvent than chromatography.

  • Column Chromatography is the method of choice when your crude product is very impure or when you need to separate a mixture of compounds with similar polarities.[8] It is a more powerful separation technique but is also more labor-intensive and requires larger volumes of solvent.

A common workflow is to perform an initial purification by column chromatography to isolate the desired product from major impurities, followed by a final recrystallization to achieve high analytical purity.

Q2: How can I assess the purity of my final product?

A: A combination of techniques should be used for a confident purity assessment.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single, symmetrical spot on the TLC plate when eluted with different solvent systems. Run a TLC with your purified material alongside your crude material to confirm the removal of impurities.[1]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C) that matches the literature value. Impurities tend to depress and broaden the melting point range.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity.[9][10] The absence of signals corresponding to starting materials, byproducts, or residual solvents in the NMR spectrum is a strong indicator of purity. For ethyl quinolinecarboxylates, look for the characteristic ethyl ester signals: a quartet around δ 4.0-4.4 ppm (2H) and a triplet around δ 1.1-1.4 ppm (3H) .[9] The integration of all signals should correspond to the expected number of protons.

  • Mass Spectrometry (MS): Techniques like LC-MS can provide both purity information (from the LC chromatogram) and molecular weight confirmation (from the mass spectrum).

Q3: What are some common residual solvents I might see in my NMR spectrum after purification, and how do I remove them?

A: The solvents used in your reaction workup and purification are the most likely culprits. It's crucial to identify and remove them, especially in drug development, as regulatory bodies have strict limits on residual solvents.[11]

Solvent¹H NMR Signal (approx. δ ppm)Removal Method
Ethyl Acetate ~2.05 (s, 3H), ~4.12 (q, 2H), ~1.26 (t, 3H)High vacuum drying, re-dissolving in a more volatile solvent (e.g., DCM) and re-evaporating, or recrystallization from a different solvent system.
Hexane/Heptane ~0.9 (t), ~1.2-1.4 (m)Easily removed under high vacuum due to high volatility.
Dichloromethane (DCM) ~5.30 (s)Easily removed under high vacuum.
Methanol ~3.49 (s)High vacuum drying, potentially with gentle heating (if compound is stable).
Triethylamine (TEA) ~2.5 (q, 6H), ~1.0 (t, 9H)Can be removed by washing the crude product with a dilute acid (e.g., 1M HCl) during workup before chromatography. If present after, re-purification may be needed.

Note: Chemical shifts can vary slightly depending on the deuterated solvent used for the NMR analysis.

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is used to assess purity and determine the optimal solvent system for column chromatography.

  • Preparation:

    • Prepare a developing chamber by adding your chosen eluent (e.g., 30% Ethyl Acetate in Hexane) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.[1]

    • Prepare a dilute solution of your compound (~1 mg in 0.5 mL of a volatile solvent like ethyl acetate or DCM).

  • Spotting:

    • Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate.

    • Using a capillary tube, spot your sample onto the baseline, keeping the spot as small as possible (1-2 mm diameter). Allow the solvent to evaporate completely.[12]

  • Development:

    • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.[13]

    • Allow the solvent to travel up the plate until it is ~1 cm from the top edge.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm), as quinoline rings are typically UV-active. Circle the visible spots with a pencil.[13]

    • If necessary, use a chemical stain like an iodine chamber for further visualization.[13]

  • Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). For column chromatography, an Rf value of 0.25-0.35 for your target compound in the chosen solvent system is ideal.[13]

Protocol 2: Flash Column Chromatography

This protocol describes the purification of a crude product using a silica gel column.

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up p1 Select eluent via TLC (target Rf ≈ 0.3) p2 Prepare eluent (add 0.5% Et3N if needed) p1->p2 p3 Pack column with silica gel slurry p2->p3 p4 Load sample (dry or wet loading) p3->p4 r1 Run column with eluent (apply gentle pressure) p4->r1 r2 Collect fractions in test tubes r1->r2 r3 Monitor fractions using TLC r2->r3 w1 Combine pure fractions r3->w1 Identify pure fractions w2 Evaporate solvent (rotary evaporator) w1->w2 w3 Dry product under high vacuum w2->w3 end end w3->end Obtain Purified Product

Caption: Standard workflow for flash column chromatography.

  • Column Packing:

    • Select an appropriate size glass column and clamp it vertically.

    • Prepare a slurry of silica gel in your chosen non-polar solvent component (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve your crude product in the absolute minimum amount of your eluent and carefully pipette it onto the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the column and apply gentle positive pressure (using a pump or bulb) to begin elution.

    • Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any final traces of solvent.

References

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. (n.d.).
  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.).
  • Process for the preparation of a quinoline carboxylic acid. (1988).
  • Thin Layer Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). Semantic Scholar. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. [Link]

  • Ethyl quinoline-3-carboxylate. (n.d.). PubChem, National Institutes of Health. [Link]

  • Recrystallization. (2020). YouTube. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Davis, Department of Chemistry. [Link]

  • Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. (n.d.). PubMed Central. [Link]

  • 1H NMR spectrum (CDCl3, 400 MHz) of ethyl 1H-indole-2-carboxylate. (n.d.). ResearchGate. [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • A process for the preparation of quinoline carboxylic acid derivatives. (1986). European Patent Office. [Link]

  • QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. (n.d.). Chongqing Chemdad Co.. [Link]

  • METHOD FOR PURIFYING QUINOLINECARBOXYLIC ACID DERIVATIVE. (2005). WIPO Patentscope. [Link]

  • Ethyl lactate participated three-component dehydrogenative reactions: biomass feedstock in diversity oriented quinoline synthesis. (2021). ResearchGate. [Link]

  • Process for the preparation of a quinoline carboxylic acid. (1994).
  • ICH guideline Q3C (R6) on impurities: guideline for residual solvents. (2019). European Medicines Agency. [Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021). Human Metabolome Database. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Column Chromatography for Terpenoids and Flavonoids. (2012). ResearchGate. [Link]

  • Ethyl cyclohexanecarboxylate. (n.d.). Solubility of Things. [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. [Link]

  • Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. (n.d.). Greenfield Global. [Link]

  • Synthesis and characterization of two potential impurities (des-ethyl-Ganirelix) generated in the Ganirelix manufacturing process. (n.d.). ResearchGate. [Link]

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Pfitzinger Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Pfitzinger synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction. Here, we address common challenges, side reactions, and troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

The Pfitzinger Synthesis: A Brief Overview

The Pfitzinger reaction is a cornerstone transformation in heterocyclic chemistry, involving the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group in the presence of a strong base.[1][2] The reaction proceeds via the initial base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound, cyclization, and dehydration to afford the final substituted quinoline-4-carboxylic acid.[3][4] These products are highly valuable scaffolds in drug discovery, forming the core of compounds with antibacterial, antitumor, and antiviral properties.[1][5]

Core Reaction Pathway

The desired transformation follows a well-understood mechanism, initiated by the ring-opening of isatin to form a keto-acid intermediate.

Pfitzinger_Mechanism Figure 1. The Pfitzinger Reaction Mechanism Isatin Isatin KetoAcid Intermediate (2) (Isatinic Acid Salt) Isatin->KetoAcid 1. Hydrolysis Base Base (e.g., KOH) Imine Imine (3) KetoAcid->Imine 2. Condensation Carbonyl Carbonyl Compound (R1-CO-CH2-R2) Carbonyl->Imine Enamine Enamine (4) Imine->Enamine 3. Tautomerization Product Quinoline-4-carboxylic acid (5) Enamine->Product 4. Cyclization & Dehydration

Caption: Figure 1. The Pfitzinger Reaction Mechanism

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Pfitzinger synthesis.

Q1: My reaction is sluggish, and analysis shows significant amounts of unreacted isatin. What is the primary cause?

A1: This is a classic symptom of incomplete isatin ring-opening, which is the crucial first step of the reaction. The hydrolysis of the isatin amide bond to form the reactive keto-acid intermediate (Isatinic acid) is entirely base-dependent.[1][3] If this step is inefficient, the subsequent condensation with the carbonyl compound cannot occur.

Plausible Causes & Mitigation Strategies:

  • Insufficient Base: The concentration of the base is critical. Standard protocols often call for a significant excess of a strong base like potassium hydroxide (KOH).[6]

    • Troubleshooting Protocol:

      • Ensure the base (e.g., KOH, NaOH) is fresh and has not absorbed significant atmospheric CO₂, which would neutralize it.

      • Increase the stoichiometry of the base. If using 3 equivalents, consider increasing to 4 or 5 equivalents.[6]

      • Perform a preliminary check for base strength if you suspect contamination.

  • Inadequate Hydrolysis Time: The ring-opening is not instantaneous. Mixing the isatin and base for a dedicated period before adding the carbonyl compound is essential.

    • Troubleshooting Protocol:

      • Before adding your ketone or aldehyde, allow the isatin and base solution to stir at room temperature or with gentle warming for an extended period (e.g., 30-60 minutes).[5][7]

      • Monitor the color change; the initial deep color from isatin deprotonation should fade to a lighter yellow or brown as the isatinate salt forms.[5][8]

Q2: The reaction yields a dark, intractable tar with little to no desired product. How can I prevent this?

A2: Tar formation is arguably the most frequent problem, arising from the harsh reaction conditions (strong base, high heat) that can promote polymerization and decomposition of starting materials, intermediates, and even the final product.[7][9]

Plausible Causes & Mitigation Strategies:

  • Excessive Reaction Time and Temperature: The combination of strong alkali and high heat over long periods is a recipe for decomposition.[7]

    • Troubleshooting Protocol:

      • Monitor the reaction closely using Thin Layer Chromatography (TLC). Track the consumption of the limiting reagent and the appearance of the product spot. Stop the reaction as soon as the starting material is consumed or the product spot ceases to intensify.[7]

      • Optimize the temperature. While reflux is common, it may be too aggressive for your specific substrates. Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer period.[6] Compare the outcomes in a small-scale optimization screen.

  • Unsuitability of Substrates: Aldehydes, in particular, can be prone to self-condensation (aldol reactions) or Cannizzaro reactions under strongly basic conditions, leading to complex byproduct mixtures.

    • Troubleshooting Protocol:

      • Ensure the aldehyde is added slowly to the reaction mixture to maintain a low instantaneous concentration.

      • If possible, consider using a ketone, which is generally less prone to these specific side reactions.

  • Alternative Energy Sources: Microwave-assisted synthesis has been shown to reduce reaction times dramatically, which can minimize the formation of degradation byproducts.[1][6] If available, this is a highly recommended optimization route.

Troubleshooting_Flowchart Start Problem: Low Yield / Impure Product CheckSM Recovered Starting Materials? Start->CheckSM Tarry Product is a Dark Tar? CheckSM->Tarry No Isatin Isatin recovered? CheckSM->Isatin Yes OptimizeConditions Action: - Monitor via TLC - Reduce reaction time/temp - Consider microwave synthesis Tarry->OptimizeConditions Yes Ketone Ketone recovered? Isatin->Ketone No OptimizeBase Action: - Increase base concentration - Extend pre-incubation time - Check base quality Isatin->OptimizeBase Yes OptimizeKetone Action: - Increase temperature - Use excess ketone - Check for steric hindrance Ketone->OptimizeKetone Yes

Caption: Figure 2. Troubleshooting flowchart for common Pfitzinger issues.

Q3: My ketone is sterically hindered, and the reaction fails to proceed. Are there ways around this?

A3: Yes, steric hindrance is a known limitation of the Pfitzinger reaction. Bulky groups on either the α-methylene carbon or the carbonyl carbon can inhibit the necessary condensation step to form the imine/enamine intermediate.[10]

Plausible Causes & Mitigation Strategies:

  • Steric Inhibition: The approach of the aniline nitrogen of the ring-opened isatin to the ketone's carbonyl carbon is physically blocked. Research has shown that ketones with increasing ortho-substitution on an aromatic ring or bulky alkyl groups show decreasing yields.[10]

    • Troubleshooting Protocol:

      • Increase Activation Energy: The most straightforward approach is to increase the reaction temperature by using a higher-boiling solvent (e.g., diethylene glycol) or by running the reaction under pressure to exceed the solvent's atmospheric boiling point. Ensure all reactants are stable at the higher temperature.[7]

      • Increase Reactant Concentration: Use a larger excess of the sterically hindered ketone (e.g., 1.5-2.0 equivalents) to drive the equilibrium towards the product.[7]

      • Alternative Syntheses: For extremely hindered cases, the Pfitzinger reaction may not be viable. Alternative quinoline syntheses that do not involve the same sterically sensitive condensation, such as the Friedländer or Doebner-von Miller syntheses, should be considered.[9]

Q4: I used an unsymmetrical ketone (methyl ethyl ketone), and I obtained a mixture of isomers. How can I improve selectivity?

A4: This is an inherent challenge. With an unsymmetrical ketone, condensation can occur via the formation of two different enamine intermediates, leading to regioisomeric quinoline products. For example, using butanone (methyl ethyl ketone) can lead to both 2,3-dimethylquinoline-4-carboxylic acid and 2-ethylquinoline-4-carboxylic acid.

Plausible Causes & Mitigation Strategies:

  • Lack of Regiocontrol: The reaction conditions do not strongly favor the formation of one enamine over the other. While the more thermodynamically stable (i.e., more substituted) enamine is often the precursor to the major product, a mixture is common.[8]

    • Troubleshooting Protocol:

      • Accept and Separate: In many cases, the most practical approach is to proceed with the reaction and then separate the isomers. Quinoline-4-carboxylic acids are often crystalline solids, and careful recrystallization from a suitable solvent (like ethanol or ethanol/water mixtures) can often isolate the major isomer.[1]

      • Modify Conditions (Empirical): While there are no universal rules, systematically varying the base (e.g., KOH vs. potassium tert-butoxide) or solvent system may alter the isomeric ratio. This requires empirical screening.

      • Alternative Strategy: If a single isomer is absolutely required, it is often better to start with a different carbonyl compound that enforces the desired regiochemistry. For example, to exclusively synthesize the 2-ethyl product, one could use 1-phenylbutan-2-one and later remove the phenyl group if necessary, though this adds steps.

Optimized General Protocol

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Isatin (1.0 eq)

  • Carbonyl Compound (1.1 - 1.5 eq)

  • Potassium Hydroxide (KOH) (3.0 - 5.0 eq)

  • Ethanol (or other suitable alcohol)

  • Water

Procedure:

  • Base Solution Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve KOH in a mixture of ethanol and water (e.g., 2:1 v/v). The dissolution is exothermic; allow the solution to cool to room temperature.[5][6]

  • Isatin Ring Opening: Add the isatin to the stirred base solution. Stir the mixture at room temperature for 30-60 minutes. A color change from orange/red to yellow/brown should be observed.[5]

  • Condensation: Add the carbonyl compound to the reaction mixture, either neat or as a solution in a small amount of ethanol.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor its progress by TLC.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the bulk of the ethanol via rotary evaporation.

  • Isolation: Dilute the remaining aqueous residue with water. Extract with a non-polar solvent (e.g., ether, dichloromethane) to remove any unreacted carbonyl compound or neutral byproducts.[11]

  • Precipitation: Carefully acidify the aqueous layer with an acid (e.g., glacial acetic acid or dilute HCl) until the pH is approximately 4-5. The quinoline-4-carboxylic acid product should precipitate as a solid.[4][11]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]

References

  • Pfitzinger reaction - Wikipedia. Wikipedia.

  • Optimizing conditions for the Pfitzinger reaction with 2,3-Dioxoindoline-5-carbonitrile. BenchChem.

  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.

  • Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube.

  • The Pfitzinger Reaction. (Review). ResearchGate.

  • Chemistry of Pfitzinger Synthesis. Scribd.

  • Reducing byproducts in the Pfitzinger quinoline synthesis. BenchChem.

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.

  • Steric Hindrance in the Pfitzinger Reaction. Datapdf.

  • Pfitzinger Quinoline Synthesis.

  • Application of pfitzinger reaction in - JOCPR.

  • The Pfitzinger Reaction. Sciencemadness Discussion Board.

  • Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... ResearchGate.

  • Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation. BenchChem.

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Technical Support Center: Optimizing Conrad-Limpach Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Conrad-Limpach reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this powerful quinoline synthesis method. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.

Frequently Asked Questions (FAQs)

Q1: What is the Conrad-Limpach reaction?

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones).[1] It involves a two-step process: first, the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate (an enaminone), followed by a high-temperature thermal cyclization to yield the final quinoline product.[2]

Q2: What are the key steps and intermediates in the reaction?

The reaction proceeds via two main stages:

  • Enaminone Formation: Aniline attacks the ketone carbonyl of the β-ketoester to form a Schiff base, which then tautomerizes to the more stable β-aminoacrylate (enaminone) intermediate.[1] This step is typically acid-catalyzed and can often be performed at or slightly above room temperature.[1][3]

  • Thermal Cyclization: The enaminone intermediate undergoes an electrocyclic ring closure at high temperatures (often around 250°C) to form the quinoline ring system, with the elimination of an alcohol.[1][2] This is the rate-determining step of the reaction.[1]

Q3: How does the Conrad-Limpach synthesis differ from the Knorr quinoline synthesis?

The key difference lies in the regioselectivity, which is controlled by temperature.[4]

  • Conrad-Limpach: At lower temperatures (e.g., room temperature), the aniline preferentially attacks the more reactive keto group of the β-ketoester. This is the kinetically controlled pathway and leads to the formation of a 4-quinolone.[1][5]

  • Knorr Synthesis: At higher temperatures (e.g., 140°C), the reaction becomes reversible, and the aniline attacks the less reactive ester group.[1][4] This is the thermodynamically controlled pathway and ultimately yields a 2-quinolone.[3][4]

Q4: What are the typical catalysts used in this reaction?

The Conrad-Limpach reaction, particularly the initial condensation step, is catalyzed by strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][6] A catalytic amount is usually sufficient to facilitate the formation of the enaminone intermediate.[6]

Visualizing the Core Concepts

Reaction Mechanism Overview

The following diagram illustrates the fundamental steps of the Conrad-Limpach synthesis, from the initial condensation to the final cyclization.

Conrad_Limpach_Mechanism Reactants Aniline + β-Ketoester Intermediate β-Aminoacrylate (Enaminone) Reactants->Intermediate Condensation (Acid Catalyst) Cyclization Thermal Cyclization (~250°C) Intermediate->Cyclization Product 4-Hydroxyquinoline (4-Quinolone) Cyclization->Product Elimination of ROH & Tautomerization

Caption: Key stages of the Conrad-Limpach reaction.

Kinetic vs. Thermodynamic Control

This diagram explains the critical temperature-dependent branching point that distinguishes the Conrad-Limpach from the Knorr synthesis.

Kinetic_vs_Thermodynamic cluster_0 Reaction Conditions cluster_1 Reaction Pathways Aniline + β-Ketoester Aniline + β-Ketoester Low Temp (RT) Low Temp (RT) Aniline + β-Ketoester->Low Temp (RT) High Temp (~140°C) High Temp (~140°C) Aniline + β-Ketoester->High Temp (~140°C) Kinetic Control Kinetic Control Low Temp (RT)->Kinetic Control Thermodynamic Control Thermodynamic Control High Temp (~140°C)->Thermodynamic Control 4-Quinolone (Conrad-Limpach) 4-Quinolone (Conrad-Limpach) Kinetic Control->4-Quinolone (Conrad-Limpach) 2-Quinolone (Knorr) 2-Quinolone (Knorr) Thermodynamic Control->2-Quinolone (Knorr)

Caption: Temperature dictates kinetic vs. thermodynamic products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low Yield or Failure of the Thermal Cyclization Step (Step 2)

This is one of the most common failure points in the Conrad-Limpach synthesis. The high activation energy required for the electrocyclic ring closure means that suboptimal conditions will lead to poor results.[1][7]

Q: My cyclization is failing or giving very low yields. What should I do?

A: This is typically an issue of temperature and/or solvent choice.

  • Causality: The cyclization step requires breaking the aromaticity of the aniline ring, which is energetically demanding.[7][8] Therefore, sufficient thermal energy is crucial. Early attempts to run this reaction neat (without solvent) resulted in very low yields (<30%).[1][9] The use of a high-boiling, inert solvent is critical for two reasons: it allows the reaction to reach and maintain the necessary high temperature uniformly, and it keeps the reaction mixture from becoming an unmanageable tar.[1][10]

  • Solution Workflow:

    • Verify Temperature: Ensure your experimental setup can safely and consistently reach and maintain ~250°C.[2][6] Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture.

    • Select an Appropriate Solvent: The choice of solvent is paramount. Yields generally increase with the solvent's boiling point.[7][8] While effective, traditional solvents like Dowtherm A and diphenyl ether can be expensive and have unpleasant odors.[7][9]

    • Monitor the Reaction: If possible, monitor the disappearance of the enaminone intermediate by TLC or LC-MS to determine the optimal reaction time, which is typically 30-60 minutes at temperature.[6]

    • Work under Inert Atmosphere: To prevent oxidative side reactions at these high temperatures, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]

SolventBoiling Point (°C)Typical Yield (%)Notes
Mineral Oil> 275Up to 95%Inexpensive but can be difficult to remove during workup.[1][7][9]
Dowtherm A257HighEutectic mixture, liquid at room temp, but expensive with an odor.[7][9]
Diphenyl Ether259HighInexpensive, but solid at room temperature with an odor.[7][9]
1,2,4-Trichlorobenzene213ModerateA reasonable, less expensive alternative.[7]
2,6-di-tert-butylphenol253~65%A surprisingly effective, inexpensive alternative with no strong odor.[7]

Problem: My Reaction with a Substituted Aniline is Not Working.

The electronic nature of substituents on the aniline ring can dramatically affect its reactivity.

Q: My reaction fails when using an aniline with an electron-withdrawing group (e.g., -NO₂). Why is this happening and how can I fix it?

A: Electron-withdrawing groups decrease the nucleophilicity of the aniline, hindering the initial condensation step.

  • Causality: The Conrad-Limpach reaction begins with the nucleophilic attack of the aniline nitrogen on the β-ketoester.[1] Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring and, by extension, from the nitrogen atom.[11][12][13] This reduces the nitrogen's lone pair availability, making the aniline a weaker nucleophile and less basic.[11][14] Consequently, the initial condensation reaction slows down or fails entirely. Conversely, electron-donating groups (EDGs) increase the aniline's reactivity.[13][14]

  • Solution Workflow:

    • Increase Catalyst Loading: For anilines deactivated by EWGs, a stronger acidic push may be needed. Increase the amount of acid catalyst (e.g., H₂SO₄) to more strongly protonate the keto-carbonyl, making it more electrophilic and susceptible to attack by the weakened nucleophile.

    • Increase Reaction Temperature/Time: For the initial condensation step, gently heating the reaction (e.g., to 40-60°C) and extending the reaction time can help drive the formation of the enaminone intermediate.

    • Consider Alternative Syntheses: If the aniline is very strongly deactivated, the Conrad-Limpach may not be the optimal route. Other named reactions for quinoline synthesis might be more suitable.

Experimental Protocols

Protocol 1: General Procedure for Conrad-Limpach Synthesis

This protocol provides a robust starting point for the synthesis of a generic 4-hydroxyquinoline.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 equiv.) and the β-ketoester (1.0-1.1 equiv.) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄).[6]

  • Stir the mixture vigorously. The reaction is often mildly exothermic. Continue stirring for 1-2 hours at room temperature.

  • Optional: If water removal is desired to drive the equilibrium, the reaction can be run in a solvent like toluene with a Dean-Stark apparatus.

  • Once the formation of the intermediate is complete (monitor by TLC), remove any water and solvent under reduced pressure to obtain the crude β-aminoacrylate, which is often a viscous oil and can be used directly in the next step.[6]

Step 2: Thermal Cyclization

  • Place a high-boiling solvent (see table above, e.g., mineral oil or Dowtherm A) into a separate flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser under an inert atmosphere (N₂ or Ar).[6]

  • Heat the solvent to ~250°C.

  • Add the crude β-aminoacrylate intermediate from Step 1 to the hot solvent dropwise or in small portions.

  • Maintain the temperature at ~250°C with vigorous stirring for 30-60 minutes.[6]

  • Allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product will often precipitate from the solution.[6]

  • Dilute the cooled mixture with a non-polar solvent like hexanes or toluene to further precipitate the product and dissolve the high-boiling reaction solvent.[10]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexanes or toluene to remove any residual high-boiling solvent.[10]

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

References

  • Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

  • Conrad-Limpach Synthesis. SynArchive. Retrieved from [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
  • Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. Retrieved from [Link]

  • Recent advances in the synthesis of quinolines: A review. ResearchGate. Retrieved from [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. Retrieved from [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Retrieved from [Link]

  • Acid‐catalyzed multicomponent Conrad–Limpach reaction. ResearchGate. Retrieved from [Link]

  • AROMATIC AMINES. Scribd. Retrieved from [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Effect of Substituents on the Basicity of Anilines. YouTube. Retrieved from [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. Retrieved from [Link]

  • Optimization of the intramolecular cyclization-solvent effect. ResearchGate. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. Retrieved from [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. ACS Omega. Retrieved from [Link]

  • Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. NIH. Retrieved from [Link]

  • Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Taylor & Francis Online. Retrieved from [Link]

  • Reactions of Aniline. Chemistry Steps. Retrieved from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Retrieved from [Link]

  • A metal-free route to fully recycle PET into premium chemical feedstocks. EurekAlert!. Retrieved from [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Retrieved from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Thermodynamics and Kinetics. Stanford University. Retrieved from [Link]

  • Thermodynamic and kinetic reaction control. In Wikipedia. Retrieved from [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.

Introduction to the Synthesis

This compound is a valuable scaffold in medicinal chemistry. Its synthesis is most commonly achieved through well-established named reactions, primarily the Conrad-Limpach and Gould-Jacobs reactions.[1][2][3] Both pathways, while effective, present unique challenges that can impact yield, purity, and scalability. This guide will dissect these challenges and provide actionable solutions based on established chemical principles and field-proven experience.

The core of these syntheses involves the condensation of an aniline derivative with a β-ketoester or a related malonic ester derivative, followed by a high-temperature cyclization.[2][4] The final product exists in equilibrium between its 4-hydroxyquinoline and 4-quinolone tautomeric forms, with the keto form generally predominating.[2]

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield is a common frustration, often stemming from several key factors related to the reaction conditions, particularly the high-temperature cyclization step.

  • Incomplete Cyclization: The intramolecular cyclization is the rate-determining step and requires significant thermal energy.[2][5]

    • Troubleshooting:

      • Increase Temperature: The cyclization often requires temperatures in the range of 250-300°C.[6] If your reaction is not proceeding, a gradual increase in temperature may be necessary.

      • Extend Reaction Time: At a given temperature, extending the reaction duration can improve the conversion of the intermediate to the cyclized product. However, be cautious of potential product degradation with prolonged heating at very high temperatures.[6][7]

      • Solvent Choice: The use of a high-boiling, inert solvent is crucial for achieving and maintaining the required reaction temperature.[4][8] Solvents like Dowtherm A, diphenyl ether, or even mineral oil are commonly used.[4] The choice of solvent can significantly impact the yield.[8]

      • Microwave Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate this reaction and improve yields by providing rapid and efficient heating.[6][7]

  • Intermediate Instability: The intermediate formed after the initial condensation can be susceptible to side reactions if not handled correctly.

    • Troubleshooting:

      • Isolate the Intermediate (or Don't): In many protocols, the intermediate anilinomethylenemalonate or β-aminoacrylate is not isolated.[9] Attempting to isolate it without proper care can lead to decomposition. It is often preferable to proceed directly to the cyclization step.

  • Incorrect Reagents or Stoichiometry:

    • Troubleshooting:

      • Verify Reagent Quality: Ensure the aniline and the β-ketoester or malonate derivative are pure and dry.

      • Optimize Stoichiometry: While a 1:1 stoichiometry is typical for the reactants, a slight excess of one reagent may be beneficial in some cases.

Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

Answer: The formation of isomers and other byproducts is a frequent challenge, particularly in the Conrad-Limpach synthesis.

  • Isomer Formation (Conrad-Limpach vs. Knorr Synthesis): The reaction of an aniline with a β-ketoester can lead to two different cyclized products: a 4-hydroxyquinoline (Conrad-Limpach product) or a 2-hydroxyquinoline (Knorr product).[2][10][11]

    • Causality: The regioselectivity is temperature-dependent. At lower temperatures (room temperature to ~100°C), the reaction favors nucleophilic attack of the aniline at the keto group, leading to the kinetic product, which then cyclizes to the 4-hydroxyquinoline. At higher temperatures (~140°C or more), the thermodynamically favored reaction is the attack at the ester group, leading to a β-keto anilide intermediate that cyclizes to the 2-hydroxyquinoline.[2][10]

    • Troubleshooting:

      • Control Reaction Temperature: Carefully control the temperature during the initial condensation step to favor the formation of the desired intermediate. For the 4-hydroxyquinoline, maintain lower temperatures.

  • Formation of Di-cyclized or Polymeric Materials: At very high temperatures, unwanted polymerization or secondary cyclizations can occur.

    • Troubleshooting:

      • Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Hydrolysis and Decarboxylation: If the reaction conditions are too harsh or if there is moisture present, the ester group can be hydrolyzed, followed by decarboxylation of the resulting carboxylic acid.[1][4]

    • Troubleshooting:

      • Anhydrous Conditions: While not always strictly required, using dry reagents and solvents can minimize hydrolysis.[6]

      • Controlled Work-up: During the work-up procedure, avoid prolonged exposure to strong acids or bases at high temperatures.

Difficult Product Isolation and Purification

Question: I'm having trouble isolating and purifying my product. What are the recommended procedures?

Answer: The physical properties of this compound and the nature of the reaction mixture can make purification challenging.

  • Product Precipitation: The desired product often precipitates from the reaction mixture upon cooling.[7]

    • Protocol:

      • Allow the reaction mixture to cool to room temperature.

      • The precipitated solid can be collected by filtration.

      • Wash the solid with a suitable solvent (e.g., ice-cold acetonitrile or ethanol) to remove residual high-boiling solvent and soluble impurities.[7]

  • Removal of High-Boiling Solvents: Solvents like Dowtherm A or mineral oil can be difficult to remove completely.[4]

    • Troubleshooting:

      • Trituration: After filtration, triturate the crude product with a low-boiling hydrocarbon solvent (e.g., hexanes or petroleum ether) to dissolve and wash away the residual high-boiling solvent.

      • Column Chromatography: If the product is not sufficiently pure after precipitation and washing, column chromatography on silica gel is a standard method for purification. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Recrystallization: For obtaining a highly pure product, recrystallization is often necessary.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).[12][13]

      • Allow the solution to cool slowly to induce crystallization.

      • Collect the crystals by filtration and dry them under vacuum.

Experimental Protocols

Protocol 1: Synthesis via Gould-Jacobs Reaction

This protocol is adapted from established literature procedures.[1][7]

Step 1: Condensation

  • In a round-bottom flask equipped with a magnetic stirrer, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of aniline.

Step 2: Cyclization

  • To the flask containing the intermediate from Step 1, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-260°C and maintain this temperature for 30-60 minutes. The reaction should be monitored by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product should precipitate as a solid.

Step 3: Work-up and Purification

  • Filter the precipitated solid and wash it with a small amount of a cold, low-boiling solvent like ethanol or acetonitrile to remove the high-boiling solvent.

  • Further purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis via Conrad-Limpach Reaction

This protocol is based on the classical Conrad-Limpach synthesis.[2][5]

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, mix aniline (1.0 eq) and ethyl benzoylacetate (1.0 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

  • Stir the mixture at a moderately elevated temperature (e.g., 60-80°C) for 1-2 hours.

Step 2: Cyclization

  • Add a high-boiling solvent (e.g., mineral oil) to the reaction mixture.

  • Heat the mixture to approximately 250°C and maintain for 1-2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture and add a hydrocarbon solvent (e.g., hexanes) to dilute the mineral oil.

  • Collect the precipitated product by filtration.

  • Wash the solid thoroughly with hexanes to remove the mineral oil.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Data Presentation

ParameterGould-Jacobs ReactionConrad-Limpach ReactionKey Considerations
Aniline Derivative AnilineSubstituted AnilinesSubstituents can affect reactivity and regioselectivity.
Carbonyl Component Diethyl ethoxymethylenemalonateEthyl benzoylacetateThe choice of this reagent determines the substituent at the 2-position.
Typical Temperature 240-260°C~250°CHigh temperatures are essential for the cyclization step.[5]
Key Intermediate Anilinomethylenemalonateβ-aminoacrylate (enamine)Often not isolated.[9]
Common Solvents Dowtherm A, Diphenyl etherMineral oil, Diphenyl etherHigh-boiling, inert solvents are required.[4]
Potential Side Reactions Incomplete cyclizationKnorr product formationTemperature control is critical to avoid the Knorr side product.[2]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low or No Product Yield check_temp Is Reaction Temperature Sufficiently High? (240-260°C) start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Adequate? check_temp->check_time Yes increase_temp->check_time increase_time Increase Reaction Time check_time->increase_time No check_solvent Is a High-Boiling Inert Solvent Used? check_time->check_solvent Yes increase_time->check_solvent change_solvent Use Appropriate Solvent (e.g., Dowtherm A) check_solvent->change_solvent No check_reagents Are Reagents Pure and Stoichiometry Correct? check_solvent->check_reagents Yes change_solvent->check_reagents purify_reagents Purify/Verify Reagents and Optimize Stoichiometry check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A flowchart for troubleshooting low product yield.

Reaction Pathways: Conrad-Limpach vs. Knorr

Conrad_Limpach_vs_Knorr cluster_kinetic Kinetic Control (Lower Temp.) cluster_thermodynamic Thermodynamic Control (Higher Temp.) reactants Aniline + β-Ketoester attack_keto Attack at Keto Group reactants->attack_keto attack_ester Attack at Ester Group reactants->attack_ester enamine β-Aminoacrylate (Enamine Intermediate) attack_keto->enamine conrad_limpach 4-Hydroxyquinoline (Conrad-Limpach Product) enamine->conrad_limpach Cyclization anilide β-Ketoanilide Intermediate attack_ester->anilide knorr 2-Hydroxyquinoline (Knorr Product) anilide->knorr Cyclization

Caption: Regioselectivity in the reaction of anilines with β-ketoesters.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Spencer, J. L., et al. (2009). A Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(12), 2114-2123. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

  • Csendes, Z., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(21), 3943. [Link]

  • Ebrahimi, S., et al. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1382. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the most common and alternative synthetic routes to this important quinoline derivative. Our goal is to equip you with the necessary insights to navigate the synthetic challenges and optimize your experimental outcomes.

General Frequently Asked Questions (FAQs)

Q1: Why is the tautomeric form of the final product often depicted as a 4-hydroxyquinoline instead of a 4-quinolone?

A1: While the product is often named and drawn as a 4-hydroxyquinoline (the enol form), it is important to recognize that it exists in tautomeric equilibrium with the 4-quinolone (the keto form). The predominant tautomer can depend on the solvent, pH, and substitution pattern. In many cases, the quinolone form is believed to be the more stable.[1] For analytical characterization, be aware that both forms may be observable, for instance, in NMR spectra.

Q2: What are the main safety concerns when running these syntheses?

A2: Many quinoline syntheses require high temperatures, often exceeding 200°C, which necessitates the use of high-boiling and potentially flammable solvents like Dowtherm A or mineral oil.[2] Extreme caution must be exercised to prevent fires and ensure proper ventilation. Additionally, strong acids like sulfuric acid are often used as catalysts, which are highly corrosive.[1] Always conduct these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting materials, intermediates, and the final product. The consumption of the limiting reagent and the appearance of the product spot (which is often UV-active) will indicate the reaction's progression.

Synthesis Route 1: The Conrad-Limpach Synthesis

This classical method involves the condensation of an aniline with a β-ketoester, in this case, aniline and ethyl benzoylacetate, followed by a high-temperature cyclization.[1][3]

Visualizing the Conrad-Limpach Synthesis

Conrad_Limpach cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Enamine Enamine Intermediate Room Temp, Acid Catalyst Aniline->Enamine EBA Ethyl Benzoylacetate EBA->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized ~250°C High-boiling solvent Product Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate Cyclized->Product Tautomerization

Caption: Workflow for the Conrad-Limpach Synthesis.

Troubleshooting the Conrad-Limpach Synthesis

Q: My initial condensation reaction to form the enamine is sluggish and gives a low yield. What could be the issue?

A: The formation of the enamine intermediate is typically catalyzed by a small amount of acid.[1] If the reaction is slow, consider the following:

  • Catalyst: Ensure you have added a catalytic amount of a suitable acid, such as a drop of acetic acid or a trace of p-toluenesulfonic acid.

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction. If you are using a solvent, consider using a Dean-Stark apparatus to remove water azeotropically.

  • Purity of Reactants: Impurities in the aniline or ethyl benzoylacetate can interfere with the reaction. Ensure your starting materials are pure.

Q: During the high-temperature cyclization step, I am getting a lot of dark, tar-like material and a very low yield of the desired product. What is happening?

A: Tar formation is a common issue in high-temperature quinoline syntheses and is often due to polymerization or decomposition of starting materials and intermediates.[2]

  • Temperature Control: The cyclization requires a high temperature (around 250°C), but excessive heat can lead to charring.[3] Ensure your temperature is well-controlled. Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure even heat distribution.[1][2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.

  • Solvent Choice: The use of a high-boiling solvent is crucial for good yields.[1] Without a solvent, localized overheating can occur, leading to decomposition.

Q: The final product is difficult to purify from the high-boiling solvent. What is an effective workup procedure?

A: Separating the product from a high-boiling solvent like mineral oil or Dowtherm A can be challenging.

  • Solvent Extraction: After cooling the reaction mixture, dilute it with a hydrocarbon solvent like hexane or toluene. This will cause the product to precipitate. The product can then be collected by filtration.

  • Trituration: The crude solid can be washed (triturated) with a non-polar solvent to remove residual high-boiling solvent.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) is often necessary to obtain a pure product.

Experimental Protocol: Conrad-Limpach Synthesis
  • Enamine Formation: In a round-bottom flask, combine equimolar amounts of aniline and ethyl benzoylacetate. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization: To the crude enamine, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring). Heat the mixture to 250°C with vigorous stirring under a nitrogen atmosphere for 30-60 minutes.

  • Workup: Allow the reaction mixture to cool to below 100°C. While still warm, pour the mixture into a beaker containing a large volume of hexane. The product should precipitate.

  • Purification: Collect the crude product by filtration and wash thoroughly with hot hexane. Recrystallize the solid from a suitable solvent like ethanol to afford pure this compound.

Synthesis Route 2: The Friedländer Synthesis

The Friedländer synthesis provides a more convergent approach by reacting a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[4] For the target molecule, this would involve the reaction of 2-aminobenzophenone with ethyl acetoacetate.

Visualizing the Friedländer Synthesis

Friedlander Aminobenzophenone 2-Aminobenzophenone Aldol_Adduct Aldol Adduct Aminobenzophenone->Aldol_Adduct EAA Ethyl Acetoacetate EAA->Aldol_Adduct Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone -H₂O Imine Imine Intermediate Unsaturated_Ketone->Imine Intramolecular Condensation Product Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate Imine->Product -H₂O catalyst Acid or Base Catalyst (e.g., p-TsOH, KOH) catalyst->Aldol_Adduct

Caption: Reaction pathway of the Friedländer Synthesis.

Troubleshooting the Friedländer Synthesis

Q: My Friedländer reaction is not going to completion, and I have a significant amount of unreacted 2-aminobenzophenone. What can I do?

A: Incomplete conversion in the Friedländer synthesis can be due to several factors:

  • Catalyst Choice: The reaction can be catalyzed by either acid or base.[5] If one is not effective, trying the other is a good strategy. Common acid catalysts include p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid.[4] For base catalysis, potassium hydroxide or sodium ethoxide can be used.

  • Reaction Temperature: While some Friedländer reactions proceed at room temperature, many require heating.[5] Gradually increasing the reaction temperature may drive the reaction to completion. However, be cautious of side reactions at higher temperatures.

  • Water Removal: The reaction produces two equivalents of water. Removing this water, for example with a Dean-Stark trap if using a suitable solvent like toluene, can shift the equilibrium towards the product.

Q: I am observing the formation of side products. What are the likely impurities?

A: Side reactions can occur, particularly under harsh conditions:

  • Self-condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation. Using milder basic conditions or an acid catalyst can mitigate this.

  • Aldol Condensation of the Ketone: If using a base, the 2-aminobenzophenone could potentially undergo self-condensation, although this is less common.

  • Alternative Cyclization: Depending on the substrate, there might be possibilities for alternative cyclization pathways, leading to isomeric products. Careful characterization of the product is essential.

Q: I am having trouble with the regioselectivity of the reaction with an unsymmetrical ketone. How can this be controlled?

A: While not directly applicable to the synthesis of the target molecule from 2-aminobenzophenone and ethyl acetoacetate, this is a common issue in Friedländer syntheses. To control regioselectivity, one can use a pre-formed enamine or enolate of the ketone, or use specific catalysts that favor one reaction pathway over another.[5]

Experimental Protocol: Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (1.0 eq.) and ethyl acetoacetate (1.2 eq.) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Alternative Synthesis Route: From Isatoic Anhydride

A more modern and often higher-yielding approach involves the use of isatoic anhydride, which can be prepared from the corresponding anthranilic acid.[6]

Visualizing the Isatoic Anhydride Route

Isatoic_Anhydride Anthranilic_Acid Anthranilic Acid Isatoic_Anhydride Isatoic Anhydride Anthranilic_Acid->Isatoic_Anhydride THF, 70°C Triphosgene Triphosgene Triphosgene->Isatoic_Anhydride Product Ethyl 4-hydroxy-2-phenyl- quinoline-3-carboxylate Isatoic_Anhydride->Product DMA, 100°C EAA_Enolate Enolate of Ethyl Acetoacetate EAA_Enolate->Product

Caption: Synthesis of the target molecule via an Isatoic Anhydride intermediate.

Troubleshooting the Isatoic Anhydride Route

Q: The formation of isatoic anhydride from anthranilic acid is giving a low yield. What are the critical parameters?

A: The conversion of anthranilic acid to isatoic anhydride using phosgene or a phosgene equivalent like triphosgene is generally efficient.[6]

  • Reagent Stoichiometry: Ensure the correct stoichiometry of triphosgene is used.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents (like THF) and reagents.

  • Temperature Control: The reaction may require gentle heating to proceed to completion.

Q: The final step of reacting the isatoic anhydride with the enolate is not working well. What could be the problem?

A: This step involves the nucleophilic attack of the enolate on the isatoic anhydride.

  • Enolate Formation: Ensure the complete formation of the enolate of ethyl acetoacetate. A strong enough base (e.g., sodium hydroxide in DMA as described in the literature) is required.[6]

  • Reaction Temperature: The reaction typically requires heating to around 100°C to facilitate the cyclization and decarboxylation cascade.[6]

  • Solvent: A polar aprotic solvent like N,N-dimethylacetamide (DMA) is often used to facilitate the reaction.[6]

Summary of Reaction Conditions

Synthesis RouteKey ReactantsCatalyst/ReagentsSolventTemperatureTypical Yields
Conrad-Limpach Aniline, Ethyl BenzoylacetateAcid catalyst (e.g., Acetic Acid)High-boiling solvent (e.g., Dowtherm A)~250°CModerate to Good
Friedländer 2-Aminobenzophenone, Ethyl AcetoacetateAcid (p-TsOH) or Base (KOH)Ethanol, TolueneRefluxGood to Excellent
Isatoic Anhydride Isatoic Anhydride, Ethyl AcetoacetateBase (e.g., NaOH)DMA~100°CGood to Excellent

References

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • Krishna, B., & Roy, S. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 23686. Retrieved from [Link]

  • Reddy, C. R., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 46-53. Retrieved from [Link]

  • Teimouri, A., & Chermahini, A. N. (2011). A mild and highly efficient Friedländer synthesis of quinolines in the presence of heterogeneous solid acid nano-catalyst. Journal of Molecular Catalysis A: Chemical, 346(1-2), 59-65. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis. Retrieved from [Link]

  • Google Patents. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2007(14), 117-124. Retrieved from [Link]

  • Rao, J. (2013). Name Reactions in Organic Synthesis. Cambridge University Press.
  • Rahman, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20687-20706. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Rahman, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20706. Retrieved from [Link]

  • Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • ResearchGate. (n.d.). Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. Retrieved from [Link]

  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]

  • Rahman, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687–20706. Retrieved from [Link]

  • Ye, Z., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Universal Biologicals. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • PubMed. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]

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Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses common issues encountered during the synthesis of this compound, offering explanations and actionable solutions.

Problem 1: Consistently Low Yield of the Final Product

Symptoms: You are consistently obtaining a low yield of this compound, significantly below expected or literature values.

Potential Causes & Solutions:

  • Inadequate Reaction Temperature: The Conrad-Limpach synthesis, a common route to 4-hydroxyquinolines, requires a high-temperature cyclization step.[1][2] The thermal cyclization of the intermediate enamine is often the rate-determining step and necessitates temperatures around 250 °C to proceed efficiently.[1][2]

    • Solution: Ensure your reaction setup can safely and consistently reach and maintain the required temperature. Use a high-boiling point solvent to facilitate even heat distribution.

  • Suboptimal Solvent Choice: The solvent plays a critical role in the Conrad-Limpach reaction. Using a low-boiling point solvent will prevent the reaction from reaching the necessary temperature for cyclization.

    • Solution: Employ a high-boiling point, inert solvent. While mineral oil and Dowtherm A are effective, they can be inconvenient to handle.[1][3] Consider alternative, user-friendly solvents with high boiling points.[3] A survey of solvents has shown that the yield generally improves with higher-boiling point solvents.[3]

  • Incomplete Reaction: Insufficient reaction time can lead to a low conversion of starting materials to the desired product.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4][5] Continue the reaction until the starting materials are consumed. If the reaction stalls, consider incrementally increasing the temperature or reaction time.[4]

  • Catalyst Inactivity or Inappropriate Choice: While the Conrad-Limpach synthesis is often thermally driven, acid catalysts are used in the initial condensation step to form the enamine.[1][6] In other quinoline syntheses like the Friedländer method, the choice of catalyst is critical.[4]

    • Solution: For the initial condensation, ensure a catalytic amount of a suitable acid, such as glacial acetic acid, is used. If employing an alternative synthesis, experiment with different acid or base catalysts to find the most effective one for your specific substrates.[4] Ensure the catalyst is fresh and active.

Problem 2: Formation of Significant Side Products

Symptoms: Your final product is contaminated with one or more significant impurities, complicating purification and reducing the overall yield.

Potential Causes & Solutions:

  • Knorr Synthesis Side Product (2-hydroxyquinoline): In the Conrad-Limpach synthesis, a competing reaction, the Knorr synthesis, can occur, leading to the formation of the isomeric 2-hydroxyquinoline.[6][7] This is favored at higher initial condensation temperatures.

    • Solution: Maintain a lower temperature during the initial condensation of the aniline with the β-ketoester to favor the formation of the enamine intermediate for the Conrad-Limpach pathway. The high temperature should only be applied during the subsequent cyclization step.

  • Self-Condensation of Reactants: In Friedländer-type syntheses, the ketone starting material can undergo self-condensation (aldol condensation), reducing the amount available to react with the 2-aminoaryl ketone.[4]

    • Solution: If using a Friedländer approach, consider a milder catalyst and lower reaction temperature to minimize self-condensation.[4]

  • Unidentified Impurities: Various other side reactions can occur, leading to a complex mixture of products.

    • Solution: Characterize the major side products using techniques like NMR and mass spectrometry to understand their origin. This information can help in modifying the reaction conditions to suppress their formation. For instance, Knoevenagel condensation can occur if an activated methylene group reacts with an aldehyde.[8]

Problem 3: Difficulty in Product Purification

Symptoms: The crude product is difficult to purify, and standard methods like recrystallization are not yielding a product of sufficient purity.

Potential Causes & Solutions:

  • Residual High-Boiling Point Solvent: Solvents like mineral oil or Dowtherm A can be difficult to remove completely from the product.

    • Solution: After filtration of the precipitated product, wash the solid thoroughly with a low-boiling point solvent in which the product is insoluble but the high-boiling solvent is soluble (e.g., petroleum ether or hexanes).[9]

  • Similar Polarity of Product and Impurities: If the side products have similar polarity to the desired product, separation by column chromatography can be challenging.

    • Solution:

      • Optimize Recrystallization: Experiment with different solvent systems for recrystallization. Sometimes a mixed solvent system can provide better separation.

      • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. Carefully select the stationary phase (e.g., silica gel) and the eluent system to maximize the separation. Gradient elution may be necessary.

      • Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that is more easily separated.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The Conrad-Limpach synthesis is a widely used and effective method for preparing 4-hydroxyquinolines, including the target molecule.[1][6] This two-step process involves the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.[2]

Q2: What are the critical parameters to control for maximizing the yield in the Conrad-Limpach synthesis?

The two most critical parameters are:

  • Reaction Temperature: The cyclization step requires a high temperature, typically around 250 °C.[1][2]

  • Solvent: The use of a high-boiling, inert solvent is crucial for achieving high yields, often increasing them from below 30% to over 90%.[1]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[4][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.

Q4: What are the expected spectroscopic data for this compound?

While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • 1H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the quinoline and phenyl rings, and a broad singlet for the hydroxyl proton.

  • 13C NMR: Resonances for the carbonyl carbons of the ester and the quinolone ring, as well as carbons of the aromatic rings and the ethyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C18H15NO3, MW: 293.32 g/mol ).

Q5: Are there any safety precautions I should be aware of?

Yes, working with high temperatures and organic solvents requires strict safety measures.

  • High Temperatures: Use appropriate heating mantles and ensure the glassware is rated for high temperatures. Never heat a closed system.

  • Solvents: Work in a well-ventilated fume hood. Be aware of the flammability and toxicity of the solvents used.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine equimolar amounts of aniline and ethyl benzoylacetate.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture at a moderate temperature (e.g., 100-120 °C) and monitor the reaction by TLC until the starting materials are consumed.

  • Remove any water formed during the reaction, for example, by using a Dean-Stark apparatus if a solvent like toluene is used.

  • Once the reaction is complete, remove the volatile components under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • In a three-necked flask equipped with a mechanical stirrer and a condenser, place a high-boiling point solvent such as Dowtherm A or mineral oil.[9]

  • Heat the solvent to approximately 250 °C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature and continue stirring for 15-30 minutes.[9]

  • Allow the reaction mixture to cool to room temperature, during which the product should precipitate.

  • Add a low-boiling hydrocarbon solvent like petroleum ether to facilitate further precipitation and help in washing.[9]

  • Collect the solid product by filtration and wash it thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide).

Data Presentation

ParameterConditionExpected OutcomeReference
Synthesis Method Conrad-LimpachGood to excellent yields[1]
Cyclization Temperature ~250 °CHigh conversion to product[1][2]
Solvent High-boiling, inert (e.g., Mineral Oil, Dowtherm A)Yields can increase to >90%[1]
Monitoring Technique Thin-Layer Chromatography (TLC)Real-time tracking of reaction progress[4][5]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_temp Verify Cyclization Temperature (is it ~250 °C?) start->check_temp check_solvent Evaluate Solvent (is it high-boiling and inert?) start->check_solvent check_time Monitor Reaction Time with TLC (is the reaction complete?) start->check_time check_impurities Analyze for Side Products (e.g., Knorr product) start->check_impurities solution_temp Optimize Heating Apparatus and Temperature Control check_temp->solution_temp If No solution_solvent Switch to a High-Boiling Solvent (e.g., Dowtherm A) check_solvent->solution_solvent If No solution_time Increase Reaction Time or Temperature Incrementally check_time->solution_time If No solution_impurities Adjust Initial Condensation Temperature to Minimize Side Reactions check_impurities->solution_impurities If Yes

Caption: Troubleshooting workflow for low yield.

References

  • Conrad–Limpach synthesis. In: Wikipedia. Accessed January 9, 2026. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2022. [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. 2005. [Link]

  • Conrad-Limpach Synthesis. SynArchive. Accessed January 9, 2026. [Link]

  • (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Molbank. 2018. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences. 2022. [Link]

  • Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. PubChem. Accessed January 9, 2026. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. Accessed January 9, 2026. [Link]

  • Supporting Information. Accessed January 9, 2026. [Link]

  • Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. 2009. [Link]

  • 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds. 2005. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications. 2009. [Link]

  • Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as catalyst. Journal of Chemical Research. 2019. [Link]

  • Synthesis - General tips for improving yield? Reddit. Accessed January 9, 2026. [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses. 1947. [Link]

  • 4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses. 1971. [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • 3-hydroxyquinoline. Organic Syntheses. 1953. [Link]

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Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information provided herein is based on established literature and extensive in-house experience.

Introduction

This compound is a valuable scaffold in medicinal chemistry, serving as a key intermediate for various pharmaceutical agents.[1][2] The most common synthetic route is the Conrad-Limpach-Knorr reaction, which involves the condensation of an aniline with a β-ketoester, in this case, ethyl benzoylacetate.[3][4] While seemingly straightforward, this reaction is sensitive to conditions that can lead to a variety of byproducts, impacting yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired Product

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the Conrad-Limpach synthesis of this compound can often be attributed to several critical factors:

  • Incomplete Reaction: The initial condensation between aniline and ethyl benzoylacetate to form the enamine intermediate, ethyl 3-anilino-3-phenylacrylate, may be incomplete. Ensure adequate reaction time and consider the use of a mild acid catalyst like acetic acid to facilitate this step.[5]

  • Suboptimal Cyclization Temperature: The thermal cyclization of the enamine intermediate is the rate-determining step and requires high temperatures, typically around 250 °C.[3] Insufficient temperature will result in incomplete conversion. Conversely, excessive temperatures can lead to decomposition. Precise temperature control is paramount.

  • Inefficient Water Removal: The initial condensation is a reversible reaction that produces water. Efficient removal of water, often accomplished using a Dean-Stark apparatus with a suitable solvent like benzene or toluene, is crucial to drive the equilibrium towards the enamine intermediate.[5]

  • Starting Material Purity: The purity of both aniline and ethyl benzoylacetate is critical. Impurities in aniline can lead to a host of colored byproducts, while impurities in the β-ketoester can participate in side reactions. It is advisable to use freshly distilled aniline and high-purity ethyl benzoylacetate.

Issue 2: Formation of the Isomeric Byproduct (2-hydroxyquinoline)

Q2: I've isolated a significant amount of an isomeric byproduct. How can I differentiate it from my target compound and prevent its formation?

A2: The most common isomeric byproduct is Ethyl 2-hydroxy-4-phenylquinoline-3-carboxylate, which arises from the Knorr quinoline synthesis pathway.[3][4] This occurs when the aniline attacks the ester carbonyl of ethyl benzoylacetate instead of the keto carbonyl.

  • Mechanism of Formation: This thermodynamic pathway is favored at higher initial condensation temperatures (around 140-160°C), leading to the formation of a β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline isomer.[6][7]

  • Prevention: To favor the kinetic product (the desired 4-hydroxyquinoline), the initial condensation of aniline and ethyl benzoylacetate should be carried out at a lower temperature, typically at room temperature or with gentle warming.[4] The subsequent high-temperature cyclization is then performed on the isolated enamine intermediate.

  • Characterization: The two isomers can be distinguished by their spectroscopic data. The 4-hydroxyquinoline tautomerizes to the 4-quinolone form, which can be observed in NMR and IR spectroscopy.[3]

CompoundKey Spectroscopic Features
This compound Broad OH stretch in IR; Tautomeric equilibrium may be visible in NMR.
Ethyl 2-hydroxy-4-phenylquinoline-3-carboxylate Distinct lactam C=O stretch in IR; Different chemical shifts in NMR.
Issue 3: Presence of Unreacted Starting Materials and Intermediates

Q3: My final product is contaminated with unreacted aniline, ethyl benzoylacetate, and the enamine intermediate. What are the best purification strategies?

A3: The presence of starting materials and the intermediate, ethyl 3-anilino-3-phenylacrylate, indicates incomplete reaction.

  • Forcing the Reaction to Completion: As mentioned, ensure optimal cyclization temperature and time. Using a high-boiling, inert solvent like mineral oil or Dowtherm A can help maintain a consistent high temperature and improve yields.[3]

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water.[8][9]

    • Column Chromatography: For more stubborn impurities, silica gel column chromatography is effective. A gradient elution with a mixture of hexane and ethyl acetate is typically employed.

    • Acid-Base Extraction: Unreacted aniline can be removed by washing the organic solution of the product with a dilute acid (e.g., 1M HCl).

Issue 4: Formation of Dark, Tarry Byproducts

Q4: The reaction mixture turns dark and I'm isolating a significant amount of tar. What is causing this and how can I avoid it?

A4: The formation of dark, polymeric, or tarry byproducts is usually a sign of decomposition or side reactions occurring at high temperatures.

  • Oxidation of Aniline: Aniline is susceptible to oxidation, especially at high temperatures in the presence of air, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Decomposition of the Product or Intermediate: Prolonged heating at very high temperatures can lead to the decomposition of the desired product or the enamine intermediate. The cyclization step should be monitored (e.g., by TLC) to avoid unnecessarily long reaction times.

  • Self-Condensation of Ethyl Benzoylacetate: Under certain conditions, ethyl benzoylacetate can undergo self-condensation reactions.[10] Ensuring a stoichiometric or slight excess of aniline can help minimize this side reaction.

Experimental Workflow & Key Protocols

Below is a detailed, step-by-step methodology for the synthesis of this compound, designed to minimize byproduct formation.

Step 1: Synthesis of Ethyl 3-anilino-3-phenylacrylate (Enamine Intermediate)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (1.0 eq.), ethyl benzoylacetate (1.0 eq.), a catalytic amount of glacial acetic acid (e.g., 0.1 eq.), and toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Remove the toluene under reduced pressure to obtain the crude ethyl 3-anilino-3-phenylacrylate, which is often an oil or low-melting solid. This intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound
  • In a separate flask suitable for high-temperature reactions, place a high-boiling inert solvent such as mineral oil or Dowtherm A.

  • Heat the solvent to 250 °C under an inert atmosphere.

  • Slowly add the crude ethyl 3-anilino-3-phenylacrylate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate.

  • Dilute the cooled mixture with a non-polar solvent like hexane to further precipitate the product and filter the solid.

  • Wash the collected solid with hexane to remove the high-boiling solvent.

  • The crude product can then be purified by recrystallization from ethanol.

Visualizing Reaction Pathways

To better understand the reaction and potential side reactions, the following diagrams illustrate the key transformations.

Synthesis_Pathway Aniline Aniline Enamine Ethyl 3-anilino-3-phenylacrylate (Intermediate) Aniline->Enamine Condensation (Low Temp) Knorr_Intermediate β-Ketoanilide (Intermediate) Aniline->Knorr_Intermediate Condensation (High Temp, ~140-160°C) EBA Ethyl Benzoylacetate EBA->Enamine EBA->Knorr_Intermediate Product This compound (Desired Product) Enamine->Product Thermal Cyclization (High Temp, ~250°C) Knorr_Product Ethyl 2-hydroxy-4-phenylquinoline-3-carboxylate (Isomeric Byproduct) Knorr_Intermediate->Knorr_Product Thermal Cyclization Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Temp Verify Cyclization Temperature (~250°C) Start->Check_Temp Check_Water Ensure Efficient Water Removal Check_Temp->Check_Water Yes Temp_Solution Optimize Heating Check_Temp->Temp_Solution No Check_Purity Analyze Starting Material Purity Check_Water->Check_Purity Yes Water_Solution Use Dean-Stark Check_Water->Water_Solution No Isomer_Check Isomeric Byproduct (2-hydroxyquinoline) Present? Check_Purity->Isomer_Check Yes Purity_Solution Purify/Use High-Purity Reagents Check_Purity->Purity_Solution No Unreacted_Check Unreacted Starting Materials/Intermediate? Isomer_Check->Unreacted_Check No Isomer_Solution Lower Initial Condensation Temperature Isomer_Check->Isomer_Solution Yes Tar_Check Dark/Tarry Byproducts? Unreacted_Check->Tar_Check No Unreacted_Solution Increase Reaction Time/ Purify by Recrystallization or Chromatography Unreacted_Check->Unreacted_Solution Yes Tar_Solution Use Inert Atmosphere/ Avoid Overheating Tar_Check->Tar_Solution Yes Success High Yield, Pure Product Tar_Check->Success No Temp_Solution->Success Water_Solution->Success Purity_Solution->Success Isomer_Solution->Success Unreacted_Solution->Success Tar_Solution->Success

Caption: Troubleshooting decision flowchart for the synthesis.

References

  • El-Kashef, H. S., et al. (2000). The reaction of ethyl benzoylacetate with Ortho-substituted anilines. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Conrad–Limpach synthesis. Retrieved from [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • Fernández, G. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. Retrieved from [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Universal Biologicals. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of ethyl benzoylacetate. Retrieved from [Link]

  • Universal Biologicals. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of benzaldehyde (2 mmol), aniline (2 mmol) and ethyl acetoacetate (1 mmol). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of acetic acid-catalyzed reaction between aniline and.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Organic Syntheses. (n.d.). ETHYL β-ANILINOCROTONATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. Retrieved from [Link]

  • ORBi. (n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2020, March 16). Electrocyclic Reactions. Retrieved from [Link]

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Technical Support Center: Purification of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your purification workflow, ensuring high purity and yield of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Recovery or Oiling Out During Recrystallization

Question: I'm attempting to recrystallize my crude this compound, but I'm either getting very low yield, or the compound is oiling out instead of forming crystals. What's going wrong?

Answer: This is a common and often frustrating issue in recrystallization. The cause is typically related to solvent choice, cooling rate, or the presence of specific impurities.

Causality Explained:

  • Solvent Choice: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the solvent is too good at dissolving the compound even when cold, your recovery will be low. Conversely, if the solvent is too poor, the compound may not dissolve sufficiently to remove impurities, or it may crash out of solution as an oil upon cooling. The presence of the hydroxyl and ester functional groups in your molecule suggests that polar solvents will be required.

  • Cooling Rate: Rapid cooling of a saturated solution can lead to supersaturation, where the compound comes out of solution as an amorphous oil rather than forming an ordered crystal lattice.

  • Impurities: Certain impurities can act as "eutectic melters," lowering the melting point of your compound and promoting oiling out. Unreacted starting materials from a Conrad-Limpach synthesis, such as aniline or ethyl benzoylacetate, can contribute to this.

Step-by-Step Solutions:

  • Optimize the Solvent System:

    • Ethanol or Ethanol/Water: Ethanol is a good starting point for many quinoline derivatives.[1] For a related compound, ethyl 2-methyl-4-phenylquinoline-3-carboxylate, a mixture of ethanol and water (1:2) was used successfully for recrystallization.[2]

    • Methanol: A similar compound, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, has a reported melting point from methanol, suggesting it as a viable recrystallization solvent.[3]

    • Two-Solvent System (e.g., Ethanol/Hexane): Dissolve your crude product in a minimum amount of hot ethanol. Then, slowly add a non-polar solvent like hexane until you observe persistent cloudiness. Reheat to get a clear solution and then allow it to cool slowly. This can often induce crystallization when a single solvent fails.[4]

  • Control the Cooling Process:

    • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not immediately place it in an ice bath.

    • Once at room temperature, you can then move the flask to an ice bath to maximize crystal formation.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Pre-Purification: If oiling out persists, consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove highly polar or insoluble impurities before attempting recrystallization.

Issue 2: Product Decomposition or Streaking on Silica Gel Column

Question: When I run a silica gel column to purify my compound, I see significant streaking (tailing) on the TLC plate, and my final yield is low, suggesting decomposition. How can I prevent this?

Answer: This is a classic problem when purifying basic compounds like quinolines on standard silica gel. The acidic nature of the silica is the primary culprit.

Causality Explained:

  • Acidic Silica: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom in the quinoline ring can interact strongly with these acidic sites.[5] This strong interaction leads to poor elution, resulting in tailing or streaking on TLC and the column. In some cases, this strong binding can catalyze the decomposition of sensitive molecules.

Step-by-Step Solutions:

  • Deactivate the Silica Gel:

    • Add a Basic Modifier to the Eluent: This is the most common and effective solution. Add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to your eluent system (e.g., ethyl acetate/hexane).[5] The amine will preferentially interact with the acidic sites on the silica, allowing your quinoline derivative to elute cleanly.

    • Pre-treat the Silica: You can also prepare a slurry of the silica gel in your eluent containing the amine before packing the column to ensure thorough deactivation.[5]

  • Choose an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[5]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a good option to avoid decomposition on acidic stationary phases.[5]

  • Optimize Chromatography Conditions:

    • Work Quickly: Minimize the time your compound spends on the column. A faster flow rate can sometimes help.

    • Dry Loading: If your compound has poor solubility in the eluent, consider dry loading. Dissolve the crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column, which often leads to better band sharpness.

Caption: Troubleshooting workflow for quinoline purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: If you've synthesized your compound via a Conrad-Limpach or similar reaction, the most common impurities are:

  • Unreacted Starting Materials: Aniline and ethyl benzoylacetate.

  • Intermediate Product: The Schiff base/enamine intermediate (ethyl 3-anilino-3-phenylacrylate) if the cyclization is incomplete. The high temperatures required for the ring-closing step are crucial, and insufficient heating can leave this intermediate as a major impurity.[6][7]

  • Isomeric Byproducts: Under certain conditions, particularly with acid catalysis, the Knorr synthesis can occur as a competing reaction, leading to the formation of the isomeric 2-hydroxy-4-phenylquinoline.[8][9]

Q2: How do I choose the right solvent system for column chromatography?

A2: The best practice is to first use Thin Layer Chromatography (TLC) to determine the optimal eluent.

  • Goal Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value of approximately 0.2-0.4.

  • Common Solvent Systems: For quinoline derivatives, mixtures of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate are very common.[10]

  • Eluotropic Series: If your compound is not moving off the baseline in a particular solvent system, increase the polarity of the mobile phase. The general order of solvent polarity (eluotropic series) for silica gel is: Hexane < Toluene < Dichloromethane < Diethyl Ether < Ethyl Acetate < Acetone < Ethanol < Methanol.[11]

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: A combination of techniques is recommended for robust purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A C18 reversed-phase column with a mobile phase of acetonitrile and water is a common starting point.[12][13] Purity is typically reported as a percentage of the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is a powerful tool for identifying unknown impurities.[14]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and lower the melting point.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to completely dissolve the solid.

  • Heat the solution gently on a hot plate.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography with Deactivated Silica Gel
  • Prepare the Eluent: Based on TLC analysis (e.g., 30% ethyl acetate in hexane), prepare a bulk solution of the eluent and add 1% triethylamine (v/v).

  • Pack the Column: Prepare a slurry of silica gel in the prepared eluent. Gently pour the slurry into the column, allowing the solvent to drain while tapping the column to ensure even packing. Do not let the column run dry.

  • Load the Sample (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions of a consistent volume.

    • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification MethodKey ParametersExpected PurityAdvantagesCommon Issues
Recrystallization Solvent: Ethanol/Water, Methanol>98%Simple, cost-effective, good for removing minor impurities.Low recovery, oiling out, not effective for impurities with similar solubility.
Column Chromatography Stationary Phase: Silica Gel (+1% NEt₃) Mobile Phase: Ethyl Acetate/Hexane>99%High resolution, can separate complex mixtures.Compound decomposition, streaking/tailing if silica is not deactivated.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Common Organic Chemistry. (n.d.).
  • Elsevier. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent.
  • Cheng Research Group. (n.d.).
  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.
  • University of Colorado Boulder. (n.d.).
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (2021).
  • IOP Publishing. (2021). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Universal Biologicals. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • (n.d.).
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Chem-Impex. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Retrieved January 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 9, 2026, from [Link]

  • MDPI. (2023).
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 9, 2026, from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.).
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • (n.d.).
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • ResearchGate. (n.d.).

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Technical Support Center: Overcoming Challenges in the Cyclization Step of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the quinoline scaffold. The intramolecular cyclization and subsequent dehydration/aromatization is the cornerstone of classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. However, this critical step is often plagued by challenges such as low yields, aggressive reaction conditions, and poor selectivity.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common experimental issues and optimize your reaction outcomes.

Troubleshooting Guide: Common Cyclization Failures

This section addresses specific, frequently encountered problems during the quinoline synthesis cyclization step. Each entry details the symptoms, underlying causes, and actionable solutions.

Problem 1: My Skraup synthesis is violent, uncontrollable, and yields a thick, black tar.

Symptoms:

  • A sudden, strong exotherm that is difficult to manage.

  • The reaction mixture turns into a dark, intractable tar, making product isolation nearly impossible.[3][4]

  • Low yields of the desired quinoline product.

Root Cause Analysis: The Skraup synthesis is notoriously vigorous.[3] The reaction of glycerol with concentrated sulfuric acid to form acrolein is highly exothermic. This, combined with the subsequent condensation and cyclization steps under harsh acidic and oxidizing conditions, can lead to uncontrolled polymerization and charring of the organic materials.[2][3][4]

Solutions:

  • Introduce a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid is a classic and effective method to tame the reaction's vigor.[4][5] Ferrous sulfate is thought to act as an oxygen carrier, smoothing the oxidation process over a longer period and preventing a runaway reaction.[5]

  • Control Reagent Addition and Temperature: Add the concentrated sulfuric acid slowly and incrementally to the aniline-glycerol mixture with efficient cooling (e.g., in an ice bath).[3] Begin heating the mixture gently to initiate the reaction. Once the exotherm begins, immediately remove the heat source and allow the reaction's own energy to sustain it. Re-apply heat only after the initial vigorous phase has subsided to drive the reaction to completion.[4]

  • Ensure Efficient Stirring: Good mechanical stirring is critical for heat dissipation and preventing the formation of localized hotspots where tarring can initiate.

Workflow: Troubleshooting the Skraup Synthesis

start Problem: Violent Reaction & Tar in Skraup Synthesis q1 Are you using a moderating agent? start->q1 sol1 Action: Add FeSO₄ (ferrous sulfate) or boric acid to control the exotherm. q1->sol1 No q2 Is H₂SO₄ addition and heating controlled? q1->q2 Yes sol1->q2 sol2 Action: Add H₂SO₄ slowly with cooling. Heat gently only to initiate, then remove heat. q2->sol2 No end Result: Controlled Reaction, Reduced Tar, Improved Yield q2->end Yes sol2->end

Caption: Troubleshooting workflow for the Skraup synthesis.

Problem 2: My Doebner-von Miller reaction produces mostly polymer and very low yields.

Symptoms:

  • The reaction mixture becomes a thick, viscous sludge or a solid, intractable polymer.

  • The yield of the desired quinoline is minimal, with the majority of the mass lost to byproducts.[6]

Root Cause Analysis: This is the most common failure mode in the Doebner-von Miller (DVM) synthesis. The strong acid catalyst required for the cyclization also potently catalyzes the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][6]

Solutions:

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene), its concentration in the acidic aqueous phase is kept low. This dramatically reduces the rate of self-polymerization while still allowing the reaction with aniline at the interface to proceed.[1][3][6]

  • Optimize the Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find the best balance between cyclization rate and side reactions.[5][6]

  • Control Reactant Concentration: Instead of adding all reactants at once, try a slow, controlled addition of the α,β-unsaturated carbonyl to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl, disfavoring polymerization.[3]

Table 1: Comparison of Reaction Conditions for Mitigating Polymerization in DVM Synthesis
StrategyPrincipleTypical SolventsKey AdvantageReference
Homogeneous Standard single-phase reactionWater, EthanolSimple setup[6]
Biphasic System Sequesters carbonyl in an organic phaseWater / TolueneDrastically reduces polymerization[1][3]
Slow Addition Maintains low carbonyl concentrationWater, EthanolMinimizes self-condensation[3]
Problem 3: I'm getting a mixture of regioisomers in my Friedländer or Combes synthesis.

Symptoms:

  • The final product is a mixture of two or more quinoline isomers that are often difficult to separate by standard chromatography.

  • The yield of the specific, desired isomer is significantly reduced.

Root Cause Analysis: Poor regioselectivity is a frequent challenge when using unsymmetrical starting materials in these syntheses.[7][8]

  • Friedländer Synthesis: An unsymmetrical ketone (e.g., 2-pentanone) reacting with a 2-aminoaryl aldehyde/ketone can undergo condensation on either side of the carbonyl group, leading to two different products.[8][9]

  • Combes Synthesis: An unsymmetrical β-diketone reacting with an aniline can cyclize in two different directions.[3][7]

The outcome is governed by a delicate balance of steric hindrance and the electronic effects of the substituents on the starting materials.[7][10]

Solutions:

  • Exploit Steric Hindrance: You can often direct the cyclization by modifying the substituents. For instance, introducing a bulkier group on one side of the unsymmetrical ketone can favor condensation at the less sterically hindered position.[3][7]

  • Vary the Catalyst and Conditions: The choice of an acid versus a base catalyst can significantly alter the ratio of regioisomers formed.[10][11] Systematically screen catalysts (e.g., KOH, p-TsOH, H₂SO₄, I₂), solvents, and temperatures to find conditions that favor one pathway over the other.[7][10] For example, iodine has been shown to be an effective catalyst in some Friedländer syntheses.[10]

  • Modify Substrates: In some cases, installing a temporary directing group can force the reaction to proceed with the desired regiochemistry.

Table 2: Key Factors Influencing Regioselectivity
FactorInfluenceExampleReference
Steric Bulk Cyclization is favored at the less hindered position.A bulky substituent on the diketone directs aniline attack.[3][10]
Electronic Effects Electron-donating/withdrawing groups on the aniline influence the nucleophilicity of the ortho positions.Directs the intramolecular electrophilic aromatic substitution.[10][12]
Acid Catalyst Different acids (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the isomer ratio.PPA can sometimes favor a different regioisomer than H₂SO₄.[3][10]
Base Strength In base-catalyzed cyclizations (e.g., Camps), base strength can determine which proton is abstracted.A strong base may favor deprotonation at the α-position of a ketone.[10]

Frequently Asked Questions (FAQs)

Q1: My reaction with a substituted aniline is very slow or gives a low yield. What is the cause? A1: The electronic properties of substituents on the aniline ring have a major impact. Electron-withdrawing groups (EWGs) like -NO₂ or -CN decrease the nucleophilicity of the aniline nitrogen and deactivate the aromatic ring towards electrophilic attack during the cyclization step.[6] This makes the key ring-forming step much more difficult, often leading to low conversion rates and poor yields.[5] Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ generally facilitate the reaction.[4] For substrates with strong EWGs, you may need to use more forcing conditions (higher temperatures, stronger acids) or explore alternative synthetic routes that are more tolerant of these groups.[13]

Q2: What is the final step in the Skraup and Doebner-von Miller syntheses, and why is an oxidant necessary? A2: The initial cyclization and dehydration in these reactions produce a 1,2-dihydroquinoline intermediate. This intermediate is not aromatic. The final step is an oxidation that removes two hydrogen atoms to form the stable, aromatic quinoline ring system.[6][14] This is why an oxidizing agent (e.g., nitrobenzene, arsenic acid, or even air in some cases) is a required component of the reaction mixture. If the oxidation is inefficient or incomplete, you may isolate the dihydro- or even tetrahydroquinoline byproducts.

Mechanism: The Final Aromatization Step

Dihydroquinoline 1,2-Dihydroquinoline (Non-aromatic intermediate) Oxidant + Oxidant (e.g., Nitrobenzene) - [H] Quinoline Quinoline (Aromatic product) Oxidant->Quinoline

Caption: The crucial oxidation step for aromatization.

Q3: My cyclization requires extremely high temperatures (e.g., >250 °C in a Conrad-Limpach synthesis). How can I achieve milder conditions? A3: High-temperature thermal cyclizations are common in classical syntheses but can lead to decomposition.[10] Several strategies can help lower the required temperature:

  • Use a High-Boiling Solvent: Running the reaction in a high-boiling, inert solvent like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can improve heat transfer and lead to cleaner reactions and better yields compared to running the reaction neat.[10]

  • Catalysis: Many modern methods use catalysts to lower the activation energy of the cyclization step. For example, Lewis acids, Brønsted acids, or transition metals can promote cyclization under significantly milder conditions than thermal routes.[1][8]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields by promoting rapid, uniform heating, sometimes avoiding the tar formation seen with conventional heating.[2]

Q4: Can catalyst deactivation be an issue in quinoline synthesis? A4: Yes, particularly in catalytic cycles involving transition metals or in hydrodenitrogenation processes where quinoline itself is the substrate. The nitrogen atom in the quinoline product is a Lewis base and can coordinate to the metal center of a catalyst, acting as a poison and inhibiting its activity.[15][16] In heterogeneous catalysis, strong adsorption of the product or intermediates can block active sites. If you are using a reusable catalyst and see a drop in activity over several cycles, catalyst poisoning by the nitrogen-containing product is a likely cause.[17]

Selected Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates ferrous sulfate to control the exothermicity of the reaction.[3][5]

  • Setup: In a fume hood, equip a large round-bottom flask with a mechanical stirrer and a reflux condenser.

  • Charging Reactants: To the flask, add aniline (1.0 equiv), glycerol (3.0 equiv), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, ~0.1 equiv).

  • Acid Addition: Cool the flask in an ice-water bath. With vigorous stirring, slowly and carefully add concentrated sulfuric acid (~2.5 equiv) through the condenser.

  • Reaction: Gently heat the mixture. Once the reaction begins to boil, remove the heat source. The exothermic reaction should continue on its own. If it subsides, heat the mixture to reflux for an additional 2-3 hours to ensure completion.

  • Work-up: Allow the mixture to cool completely. Carefully pour it onto a large amount of crushed ice.

  • Neutralization & Isolation: Make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution, ensuring the mixture remains cool. Isolate the crude quinoline from the tarry residue by steam distillation.[4]

  • Purification: Extract the steam distillate with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Further purify by vacuum distillation.

Protocol 2: Two-Phase Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol uses a biphasic system to minimize polymerization of crotonaldehyde.[3][6][18]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging Reactants: To the flask, add aniline (1.0 equiv), concentrated hydrochloric acid (2.0 equiv), and water. Then add toluene to create the second phase.

  • Reactant Addition: Heat the biphasic mixture to reflux with vigorous stirring. Slowly add crotonaldehyde (1.1 equiv) dropwise over 1 hour.

  • Reaction: Continue to reflux the mixture for 3-4 hours after the addition is complete. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and separate the aqueous and organic layers.

  • Neutralization & Isolation: Make the aqueous layer strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Extract the liberated 2-methylquinoline with toluene or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 3: Iodine-Catalyzed Friedländer Synthesis

This protocol uses molecular iodine as a mild and efficient catalyst.[10]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 equiv) and the active methylene compound (e.g., ethyl acetoacetate, 1.2 equiv).

  • Catalyst Addition: Add molecular iodine (I₂) (10 mol%).

  • Reaction: Heat the reaction mixture to 80–100 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate.

  • Purification: Wash the organic solution with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the residue by column chromatography.

References

  • BenchChem. (2025).
  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7660.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Healy, P. C., et al. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Synthesis, 2010(12), 2030-2034.
  • Li, X., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39339-39343.
  • Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. American Chemical Society, Division of Fuel Chemistry.
  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
  • Gladstone, M. F., et al. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(7), 575-583. [Link]

  • Li, T., et al. (2022). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. ACS Catalysis, 12(1), 430-436. [Link]

  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • BenchChem. (2025). Optimization of reaction conditions for quinolin-2-one synthesis.
  • Thummanagoti, S., & Kelly, T. R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Tsefaye, M. M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20715. [Link]

  • Nagy, N. M., et al. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Green Chemistry, 25(10), 4015-4025. [Link]

  • BenchChem. (2025).
  • International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Wikipedia. (n.d.). Lindlar catalyst. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Costanzo, A., et al. (2018). Regioselectivity of Friedländer Quinoline Syntheses. Molecules, 23(8), 1947. [Link]

  • Tsefaye, M. M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20715. [Link]

  • Sharma, N., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 12(10), 1140. [Link]

  • Sharma, P., & Rathi, E. (2015). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 5(104), 85689-85709. [Link]

  • Filo. (2025). Work out the mechanism for the Skraup synthesis of quinoline. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

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Removal of starting materials from Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of starting materials from the final product. The following question-and-answer format directly addresses specific experimental challenges, providing both theoretical explanations and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product shows multiple spots on the TLC plate after synthesis. How can I identify which spot corresponds to my product and which are the starting materials?

A1: This is a common and critical first step in purification. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and identifying components in a mixture.

Causality and Approach: The principle of TLC is the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). The polarity of the compounds determines their retention factor (Rf). Generally, more polar compounds have a lower Rf value (travel a shorter distance up the plate), while less polar compounds have a higher Rf.

To confidently identify your product and starting materials, you should run a TLC plate with the following lanes:

  • Co-spot: A mixture of your crude reaction mixture and the starting materials.

  • Crude Reaction Mixture: Your unpurified product.

  • Starting Material 1: (e.g., 2-aminobenzophenone)

  • Starting Material 2: (e.g., ethyl benzoylacetate)

By comparing the spots, you can determine which correspond to the unreacted starting materials and which is likely your product. The product, this compound, is generally a more complex and often more polar molecule than the starting materials, which may result in a lower Rf value. Visualization can be achieved using a UV lamp (as quinolines are often UV-active) or by staining with agents like potassium permanganate or vanillin[1].

Q2: I've confirmed the presence of unreacted starting materials. What is the most straightforward method to purify my product on a small scale?

A2: For small-scale purification, recrystallization is often the most efficient and economical first choice, provided a suitable solvent system can be identified.

Expertise & Experience: The key to successful recrystallization is to find a solvent that dissolves the desired compound well at elevated temperatures but poorly at room temperature or below, while the impurities (starting materials) are either very soluble or insoluble at all temperatures.

Step-by-Step Protocol for Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent from the list below (start with a few drops and add more as needed).

  • Observe the solubility at room temperature. A good solvent will not dissolve the product well.

  • Gently heat the tubes that did not show good solubility at room temperature. A suitable solvent will dissolve the product completely upon heating.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields a good crop of crystals upon cooling is your ideal recrystallization solvent.

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Ethyl acetate

  • Ethanol/Water mixture[2][3]

  • Toluene

Once a solvent is identified, you can scale up the recrystallization. Dissolve the crude product in the minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow it to cool slowly to induce crystallization.

Q3: Recrystallization did not sufficiently remove all impurities. What is the next logical purification step?

A3: If recrystallization fails to provide a product of desired purity, column chromatography is the next and more rigorous purification technique to employ[1][4].

Causality and Approach: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds with different polarities can be separated and collected in different fractions.

Experimental Workflow for Column Chromatography:

  • TLC Optimization: First, determine the optimal eluent system using TLC. The ideal eluent should provide good separation between your product and the impurities, with the product having an Rf value of approximately 0.2-0.4[1]. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate[1][4].

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column to avoid air bubbles[1].

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry loading" by adsorbing your product onto a small amount of silica gel[1].

  • Elution: Begin elution with the non-polar solvent system determined from your TLC analysis and gradually increase the polarity by increasing the proportion of the polar solvent.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Tailing: The basic nitrogen in the quinoline ring can sometimes interact with the acidic silanol groups on the silica gel, causing streaking or "tailing" on the TLC and poor separation on the column. Adding a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine to the eluent can neutralize these acidic sites and improve peak shape[5].

Q4: My product seems to be degrading on the silica gel column. Are there alternative chromatography methods?

A4: Yes, if your compound is sensitive to the acidic nature of silica gel, there are several alternatives.

Expertise & Experience: The acidic surface of silica gel can catalyze the decomposition of certain sensitive molecules. In such cases, a different stationary phase is recommended.

Alternative Stationary Phases:

  • Alumina: Neutral or basic alumina can be an excellent substitute for silica gel[5].

  • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., acetonitrile/water), can be very effective[5][6].

Q5: Can I use a liquid-liquid extraction technique to remove any of the starting materials?

A5: Yes, an acid-base extraction can be a powerful technique, particularly if your starting materials have different acidic or basic properties than your product.

Causality and Approach: The quinoline nitrogen in your product is basic and can be protonated by an acid to form a water-soluble salt. This allows for its separation from neutral or acidic organic impurities.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic quinoline product will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer, which now contains your protonated product.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Make the aqueous layer basic by adding a dilute base (e.g., 1 M NaOH) until the product precipitates out or can be extracted back into an organic solvent.

  • Extract the purified product with a fresh portion of the organic solvent.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.

This technique is particularly effective for removing non-basic impurities from basic products like quinolines[7][8].

Data Summary and Workflow

Table 1: Troubleshooting Guide for Purification of this compound

IssuePotential CauseRecommended Action
Multiple spots on TLCIncomplete reactionMonitor reaction progress more closely; consider extending reaction time or adding more of the limiting reagent.
Co-elution of impuritiesSimilar polarity of product and impuritiesOptimize TLC solvent system for better separation; consider using a different stationary phase for column chromatography.
Product streaking on TLC/columnInteraction of basic nitrogen with acidic silicaAdd a basic modifier like triethylamine (0.5-2%) to the eluent[5].
Product decomposition on columnCompound sensitivity to acidic silica gelUse a neutral or basic stationary phase like alumina, or consider reversed-phase chromatography[5].
Oily product after purificationResidual solventDry the product under high vacuum for an extended period.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the purification and analysis of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Strategy cluster_purification Purification Methods cluster_final Final Product start Crude Product (Friedländer Synthesis) tlc TLC Analysis (Identify Product & Impurities) start->tlc decision Purity Assessment tlc->decision recrystallization Recrystallization decision->recrystallization High Purity Minor Impurities column Column Chromatography (Silica or Alumina) decision->column Low Purity Multiple Impurities pure_product Pure Product decision->pure_product Sufficiently Pure recrystallization->tlc Check Purity column->tlc Check Fractions extraction Acid-Base Extraction extraction->tlc Check Purity characterization Characterization (NMR, MS, HPLC) pure_product->characterization

Sources

Improving regioselectivity in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted quinolines. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This resource addresses common challenges, with a particular focus on achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers face when undertaking quinoline synthesis.

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2][3] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]

Q3: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A3: The Skraup synthesis is notoriously exothermic.[4] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[4][5] Boric acid can also be used.

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[4]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[4]

Q4: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A4: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of the reactants and intermediates. To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[4]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[4]

  • Purification: The crude product is often a black, tarry substance. Purification by steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[4]

Q5: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A5: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis. To address this:

  • Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[4]

  • Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[4]

Troubleshooting Guides & In-Depth Analysis

This section provides detailed troubleshooting for specific quinoline synthesis methods, explaining the "why" behind the "how."

The Friedländer Synthesis: Navigating Regioselectivity with Unsymmetrical Ketones

The Friedländer synthesis is a powerful tool for creating polysubstituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] However, when using an unsymmetrical ketone, the formation of two regioisomers is a common problem.[2][3][8]

Troubleshooting Guide: Friedländer Synthesis

Problem Potential Cause Suggested Solution & Scientific Rationale
Low Yield Harsh reaction conditions (high temperature, strong acid/base) leading to degradation.[6]Optimize Catalyst and Temperature: Modern, milder catalysts like ionic liquids, or nanocatalysts can improve yields.[6][9] Incrementally adjust the temperature to find the optimal balance between reaction rate and side reactions.[6]
Side reactions, such as aldol self-condensation of the ketone.[6]Slow Addition: Add the ketone slowly to the reaction mixture to maintain a low concentration, thus disfavoring self-condensation.
Poor Regioselectivity Competing reaction pathways (Aldol vs. Schiff base formation).[10][11]Catalyst Choice: The catalyst can influence the initial step. Basic catalysts tend to favor the aldol pathway, while acidic conditions often promote Schiff base formation.[10] Experiment with different acid or base catalysts to favor one pathway.
Steric and electronic effects of substituents are not sufficiently directing.Substrate Modification: Introduce a bulky group on the ketone to sterically hinder one of the α-positions. Alternatively, use a phosphoryl group on the α-carbon of the ketone to direct the reaction.[8]
Inappropriate solvent.Solvent Screening: The polarity of the solvent can influence the stability of intermediates and transition states. A systematic solvent screen can reveal conditions that favor one regioisomer.

Experimental Protocol: Regioselective Friedländer Synthesis using an Amine Catalyst

This protocol is adapted from a method that employs a novel amine catalyst to achieve high regioselectivity with unmodified methyl ketones.[12][13]

  • Reaction Setup: In a fume hood, combine the 2-aminoaryl aldehyde (1.0 mmol) and the amine catalyst, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (10 mol%), in a suitable solvent (e.g., toluene).

  • Reactant Addition: Slowly add the unsymmetrical methyl ketone (1.2 mmol) to the stirred mixture over a period of 1-2 hours using a syringe pump. This slow addition is crucial for maximizing regioselectivity.[12][13]

  • Reaction: Heat the mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: Influencing Regioselectivity in Friedländer Synthesis

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products cluster_control Control Factors 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Condensation Aldol Condensation 2-Aminoaryl Ketone->Aldol Condensation Schiff Base Formation Schiff Base Formation 2-Aminoaryl Ketone->Schiff Base Formation Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Aldol Condensation Base Catalyst Unsymmetrical Ketone->Schiff Base Formation Acid Catalyst Regioisomer A Regioisomer A Aldol Condensation->Regioisomer A Favored Pathway Regioisomer B Regioisomer B Schiff Base Formation->Regioisomer B Alternative Pathway Catalyst Catalyst Catalyst->Aldol Condensation Catalyst->Schiff Base Formation Temperature Temperature Temperature->Aldol Condensation Temperature->Schiff Base Formation Solvent Solvent Solvent->Aldol Condensation Solvent->Schiff Base Formation Substituents Substituents Substituents->Regioisomer A Substituents->Regioisomer B

Caption: Control factors in the Friedländer synthesis.

The Combes Synthesis: Directing Cyclization with β-Diketones

The Combes synthesis involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to form a 2,4-disubstituted quinoline.[14][15] When an unsymmetrical β-diketone is used, regioselectivity becomes a key challenge.

Troubleshooting Guide: Combes Synthesis

Problem Potential Cause Suggested Solution & Scientific Rationale
Mixture of Regioisomers Competing cyclization at the two different carbonyl groups of the β-diketone.Steric Control: Utilize a β-diketone with significantly different steric bulk on either side. Cyclization will be favored at the less sterically hindered position.[4]
Electronic effects of aniline substituents are not sufficiently directing.Electronic Tuning: Electron-donating groups on the aniline can enhance the nucleophilicity of the ortho positions, potentially influencing the cyclization preference. Conversely, electron-withdrawing groups can alter this preference.[4]
Catalyst choice.Acid Catalyst Screening: The nature of the acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the ratio of regioisomers formed.[4] PPA is often more effective for less reactive anilines.
Low Yield Incomplete cyclization of the enamine intermediate.Optimize Reaction Conditions: Increase the reaction temperature or time to drive the cyclization to completion. Ensure the acid catalyst is of sufficient strength and concentration.

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

  • Condensation: In a fume hood, combine aniline (1.0 equiv) and acetylacetone (1.1 equiv) in a round-bottom flask. Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.[4]

  • Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[4]

  • Reaction: Gently heat the reaction mixture for a short period.[4]

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.[4]

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[4]

Diagram: Regioselectivity in the Combes Synthesis

G cluster_reactants Reactants cluster_cyclization Acid-Catalyzed Cyclization cluster_products Products Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Unsymmetrical_Diketone Unsymmetrical β-Diketone Unsymmetrical_Diketone->Enamine Pathway_A Pathway A (Less Hindered) Enamine->Pathway_A Steric & Electronic Factors Pathway_B Pathway B (More Hindered) Enamine->Pathway_B Regioisomer_A Major Regioisomer Pathway_A->Regioisomer_A Regioisomer_B Minor Regioisomer Pathway_B->Regioisomer_B

Caption: Factors influencing Combes synthesis regioselectivity.

The Skraup/Doebner-von Miller Synthesis: Understanding a Complex Mechanism

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis, involving the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strongly acidic conditions.[16] The mechanism is complex and has been the subject of debate, with studies suggesting a fragmentation-recombination pathway.[16][17]

Troubleshooting Guide: Skraup/Doebner-von Miller Synthesis

Problem Potential Cause Suggested Solution & Scientific Rationale
Unpredictable Regioselectivity with meta-substituted anilines The complex fragmentation-recombination mechanism can lead to a mixture of products.[16]Substrate Modification: If possible, start with ortho- or para-substituted anilines where the regiochemical outcome is unambiguous.[16]
Reaction conditions favoring multiple pathways.Catalyst Optimization: While traditionally using strong Brønsted acids, some Lewis acids (e.g., SnCl₄, Yb(OTf)₃) have been shown to catalyze the reaction.[16] A screen of different acid catalysts may reveal improved selectivity.
Low Yield of 4-substituted Quinoline The standard reaction with α,β-unsaturated aldehydes and ketones favors 2-substituted quinolines via a 1,4-conjugate addition pathway.[18][19]Reversal of Regioselectivity: To favor the 4-substituted product, use γ-aryl-β,γ-unsaturated α-ketoesters in trifluoroacetic acid (TFA). This promotes a 1,2-addition mechanism.[18][19]
Violent Reaction Highly exothermic nature of the reaction.Use of Moderators: Add ferrous sulfate (FeSO₄) to moderate the reaction.[4][5]
Rapid addition of reagents.Slow Addition and Cooling: Add the sulfuric acid or other reagents slowly and with efficient cooling to control the exotherm.[4]

Experimental Protocol: Reversal of Regioselectivity in Doebner-von Miller Synthesis

This protocol is for the synthesis of a 4-substituted quinoline, adapted from a method that reverses the typical regioselectivity.[18]

  • Reaction Setup: In a fume hood, combine the aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.2 mmol) in a round-bottom flask.

  • Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) (2 mL) to the flask.[18]

  • Reaction: Stir the mixture at reflux for 8–18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[18]

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the TFA by distillation. c. Dissolve the residue in dichloromethane (CH₂Cl₂, 20 mL). d. Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). f. Filter the solution and concentrate it under reduced pressure.[18]

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Mechanistic Pathways in Doebner-von Miller Synthesis

G cluster_reactants Reactants cluster_pathways Mechanistic Pathways cluster_products Products Aniline Aniline Michael_Addition 1,4-Conjugate Addition (Michael Addition) Aniline->Michael_Addition Schiff_Base_Formation 1,2-Addition (Schiff Base Formation) Aniline->Schiff_Base_Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Addition Unsaturated_Carbonyl->Schiff_Base_Formation Product_2_Substituted 2-Substituted Quinoline (Major Product) Michael_Addition->Product_2_Substituted Favored Pathway Product_4_Substituted 4-Substituted Quinoline (Favored with specific substrates) Schiff_Base_Formation->Product_4_Substituted Alternative Pathway

Caption: Competing pathways in the Doebner-von Miller reaction.

Modern Approaches to Regioselective Quinoline Synthesis

While classical methods are robust, modern transition-metal-catalyzed reactions offer alternative strategies with often superior regioselectivity.

C-H Functionalization:

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis and derivatization of quinolines.[1][20] For example, rhodium-catalyzed ortho-C-H bond activation of anilines followed by cyclization with alkynyl esters provides a regioselective route to quinoline carboxylates.[20] Similarly, cobalt-catalyzed C-H activation has been employed for the synthesis of various quinoline skeletons.[20][21] These methods often proceed under milder conditions and can offer access to substitution patterns that are difficult to achieve with classical methods.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. Available at: [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC - NIH. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC - NIH. Available at: [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. Available at: [Link]

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • Full article: A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchGate. Available at: [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Skraup-Doebner-Von Miller Quinoline Synthesis - Amanote Research. Available at: [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]

  • ) Synthesis of Quinoline and derivatives1). Available at: [Link]

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Preventing byproduct formation in the Pfitzinger reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals to move beyond simply running the reaction to mastering it. Here, we dissect common challenges, particularly byproduct formation, and provide actionable, scientifically-grounded solutions to enhance the yield, purity, and predictability of your quinoline-4-carboxylic acid syntheses.

Core Principles: Understanding the Reaction Landscape

The Pfitzinger reaction is a cornerstone of heterocyclic chemistry, prized for its ability to construct the valuable quinoline-4-carboxylic acid scaffold from isatin and a carbonyl compound bearing an α-methylene group.[1] The reaction initiates with the base-catalyzed hydrolytic ring-opening of the isatin amide bond to form a keto-acid intermediate.[2][3] This is followed by a series of condensation, tautomerization, and cyclization/dehydration steps to yield the final aromatic product.[2][4]

However, the very conditions that promote this elegant cascade—strong bases and heat—can also pave the way for competing, undesirable reaction pathways. Effective troubleshooting begins with understanding these forks in the road.

Troubleshooting Guide & FAQs

This section addresses specific, frequently encountered issues in a practical question-and-answer format.

Q1: My primary byproduct is the decarboxylated quinoline. What causes this and how can I prevent it?

A1: Decarboxylation is a common side reaction, particularly when high temperatures or harsh basic conditions are employed. The carboxylic acid group can be thermally labile, and its removal is often catalyzed by the reaction conditions themselves.

Root Cause Analysis:

  • Excessive Heat: The most frequent culprit. While heat is necessary to drive the reaction to completion, temperatures that are too high or prolonged heating times can provide the activation energy needed for CO₂ to be eliminated from the quinoline ring.

  • Strongly Basic Conditions: While a base is essential, overly harsh conditions can facilitate decarboxylation, sometimes even at lower temperatures.[5] Pyrolysis with calcium oxide, for instance, is a known method to intentionally remove the carboxylic acid group.[5]

Troubleshooting Steps:

  • Reduce Reaction Temperature: This is the first and most effective intervention. Aim for the minimum temperature required for a reasonable reaction rate. Monitor the reaction by TLC to avoid unnecessarily long heating times.[1] Some systems show that lower temperatures explicitly favor the Pfitzinger reaction over decomposition or side reactions.[6]

  • Select a Milder Base: If reducing temperature is insufficient or makes the reaction too slow, consider switching from strong bases like KOH or NaOH to a milder alternative. While strong bases are traditional, exploring options like potassium carbonate or even organic bases in specific contexts can be beneficial.

  • Optimize Reaction Time: Do not heat the reaction longer than necessary. Once TLC analysis shows the consumption of the limiting reagent, proceed with the workup. Prolonged exposure to heat is a primary driver of this side product.

Q2: I'm observing significant amounts of a dark, tarry substance and very low yield of my desired product. What's happening?

A2: The formation of tar or intractable polymeric material is a classic sign of uncontrolled side reactions, most commonly the self-condensation of the carbonyl partner (the ketone or aldehyde).

Root Cause Analysis:

  • Aldol Condensation/Reaction: Ketones and aldehydes with α-hydrogens can undergo base-catalyzed self-condensation (an aldol reaction). This process competes directly with the desired reaction with the isatin intermediate. Highly reactive carbonyls or very strong bases can make this the dominant pathway, leading to a complex mixture of oligomers and polymers, which present as tar.[6]

  • Simultaneous Reactant Addition: Adding the isatin, base, and carbonyl compound all at once ("throwing all the reactants into the pot") can lead to a mess.[6] The base can immediately trigger self-condensation of the carbonyl before it has a chance to react with the ring-opened isatin.

Troubleshooting Steps:

  • Sequential Reagent Addition (Critical Protocol): This is the most robust solution. First, dissolve the isatin in the basic solution and stir until the characteristic orange/red color fades to a pale yellow or straw color.[3][6] This color change indicates the successful formation of the potassium isatinate (the ring-opened keto-acid).[3] Only after this intermediate has formed should you add the carbonyl compound. This ensures the isatinate is ready to react, minimizing the opportunity for the carbonyl to self-condense.[6]

  • Control Stoichiometry: Using a slight excess of the isatin can sometimes help consume the carbonyl partner more effectively, though this may complicate purification if the isatin is difficult to remove. Conversely, a slight excess of the carbonyl compound can help drive the reaction to completion but may increase the risk of self-condensation if not added sequentially.[6]

  • Lower the Temperature: As with decarboxylation, excessive heat can accelerate these unwanted side reactions. Running the reaction at a more moderate temperature can significantly reduce tar formation.

Q3: My reaction is sluggish and I have a lot of unreacted isatin, even after prolonged heating. How can I improve conversion?

A3: Low conversion despite forcing conditions often points to issues with reactant stability, solubility, or the fundamental reactivity of the chosen carbonyl compound.

Root Cause Analysis:

  • Decomposition of the Carbonyl Partner: Some carbonyl compounds, particularly complex ones like oxaloacetate, can decompose under the strong alkaline conditions of the reaction.[6] This depletes one of the key reactants, leading to a stalled reaction and unconsumed isatin.

  • Steric Hindrance: A bulky ketone or aldehyde may react very slowly due to steric hindrance, making it difficult for the necessary bond formations to occur.

  • Poor Solubility: If one of the reactants is not sufficiently soluble in the chosen solvent system, the reaction will be slow and inefficient.

Troubleshooting Steps:

  • Verify Reactant Stability: Check the literature for the stability of your specific carbonyl compound under strongly basic conditions. If it is known to be unstable, you may need to use a large excess of it to compensate for decomposition or explore alternative synthetic routes.[6]

  • Increase Base Concentration: While seemingly counterintuitive to the advice for other problems, insufficient base can lead to incomplete isatin ring-opening, a prerequisite for the reaction to proceed. Ensure you are using an adequate concentration of base, such as a 33% aqueous or ethanolic KOH solution.[1][3]

  • Consider Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can be a powerful tool. It can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[1][7]

  • Solvent Optimization: Ensure your solvent system (commonly ethanol/water) is appropriate for dissolving all reactants. If solubility is an issue, exploring co-solvents may be necessary.

Visualizing Reaction Pathways and Troubleshooting

To better understand the choices made during troubleshooting, it is helpful to visualize the reaction pathways.

Diagram 1: Pfitzinger Main Reaction vs. Byproduct Pathways

PfitzingerPathways Reactants Isatin + Carbonyl + Strong Base (KOH) Isatinate Isatinate Intermediate (Ring-Opened) Reactants->Isatinate Step 1: Ring Opening SelfCondensation Carbonyl Self-Condensation Reactants->SelfCondensation Improper Addition Strong Base DesiredProduct Quinoline-4-Carboxylic Acid Isatinate->DesiredProduct Condensation & Cyclization Decarboxylation Decarboxylation DesiredProduct->Decarboxylation Excess Heat Tar Tar / Polymers SelfCondensation->Tar

Caption: Key decision points in the Pfitzinger reaction.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Issue Identified ByproductType What is the main issue? Start->ByproductType Decarboxylation Decarboxylated Product ByproductType->Decarboxylation Decarboxylation Tar Tar / Low Yield ByproductType->Tar Tar Formation UnreactedSM Unreacted Starting Material ByproductType->UnreactedSM Low Conversion Sol_Temp 1. Reduce Temperature 2. Reduce Reaction Time Decarboxylation->Sol_Temp Sol_Sequential 1. Use Sequential Addition (Isatin + Base first) 2. Lower Temperature Tar->Sol_Sequential Sol_Conditions 1. Check Carbonyl Stability 2. Consider Microwave 3. Optimize Base/Solvent UnreactedSM->Sol_Conditions

Caption: A decision tree for troubleshooting byproduct formation.

High-Fidelity Pfitzinger Protocol (Sequential Addition Method)

This protocol incorporates best practices to minimize the formation of common byproducts. This is a generalized method based on several reported procedures.[1][3][6]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric Acid (HCl, for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve KOH (e.g., 10 g) in 95% ethanol (e.g., 30 mL). Stir until fully dissolved. Be aware that this process is exothermic.[3]

  • Isatin Ring Opening (Crucial Step): To the stirred KOH solution, add the isatin (e.g., 5.0 g) in one portion. The solution will likely turn a deep orange or red. Continue stirring at room temperature. The reaction is ready for the next step when the color fades to a pale yellow or straw color, indicating the formation of the potassium isatinate intermediate.[3][6] This may take 30-60 minutes.

  • Carbonyl Addition: Once the color change is complete, add the carbonyl compound (1.0 to 1.1 molar equivalents relative to isatin) to the mixture, either neat or dissolved in a minimal amount of ethanol.

  • Reaction: Heat the mixture to a gentle reflux. The optimal temperature and time will vary depending on the substrates (e.g., 12-24 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1][3]

  • Workup - Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove the bulk of the ethanol via rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the product. d. Perform an extraction with diethyl ether to remove any unreacted carbonyl compound and other non-polar impurities.[1] e. Cool the remaining aqueous layer in an ice bath.

  • Workup - Precipitation: a. Slowly acidify the cold aqueous solution with dilute HCl or acetic acid. b. The quinoline-4-carboxylic acid product will precipitate out as a solid. Monitor the pH to ensure complete precipitation (typically pH 4-5).[1] c. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization, typically from ethanol or an ethanol/water mixture.[1]

Comparative Data: Influence of Reaction Conditions

The choice of base and reaction mode can significantly impact outcomes. While specific yields are highly substrate-dependent, the following table provides a general guide to expected trends.

ParameterConventional Method (All-at-Once)High-Fidelity Method (Sequential) Microwave-Assisted
Reagent Addition Isatin, carbonyl, and base mixed togetherIsatin + Base first, then carbonylIsatin + Base first, then carbonyl
Typical Base KOH, NaOH[8]KOHKOH
Reaction Time 12 - 48 hours[9]12 - 24 hours5 - 15 minutes[1]
Common Issues High potential for tar formation, lower yields[6]Reduced tar formation, improved yieldsCan require optimization to prevent charring
Byproduct Profile Self-condensation products, decarboxylationPrimarily decarboxylation if overheatedDecarboxylation if power/temp is too high
References
  • Pfitzinger reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 9, 2026, from [Link]

  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. (2024, June 9). Retrieved January 9, 2026, from [Link]

  • The Pfitzinger Reaction - Sciencemadness Discussion Board. (2024, December 10). Retrieved January 9, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 9, 2026, from [Link]

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. (2022, September 30). Retrieved January 9, 2026, from [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014, March 28). Retrieved January 9, 2026, from [Link]

  • The Pfitzinger Reaction. (Review) - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23). Retrieved January 9, 2026, from [Link]

  • Pfitzinger Reaction - YouTube. (2020, July 30). Retrieved January 9, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis - Cambridge University Press & Assessment. (2012, February 5). Retrieved January 9, 2026, from [Link]

  • 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

Navigating the Conrad-Limpach Reaction: A Technical Guide to Solvent Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Conrad-Limpach reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful quinoline synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, with a specific focus on the critical role of solvent selection. Our goal is to empower you to troubleshoot common issues, enhance your reaction yields, and ensure the purity of your 4-hydroxyquinoline products.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical in the Conrad-Limpach reaction?

The Conrad-Limpach synthesis is a two-stage process: the initial condensation of an aniline with a β-ketoester to form a Schiff base (or more accurately, a β-aminoacrylate), followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[1][2] The second step, an intramolecular cyclization, is the rate-determining step and requires significant thermal energy, typically around 250 °C, to overcome the activation barrier associated with the electrocyclic ring closing.[1][2]

The primary role of the solvent is to act as a high-temperature heat-transfer medium, ensuring that the reaction mixture reaches and uniformly maintains the necessary temperature for efficient cyclization.[3] Running the reaction neat (without a solvent) often leads to localized overheating, charring, and the formation of intractable tars, resulting in very low yields (often below 30%).[1][3] An appropriate high-boiling, inert solvent facilitates smooth and controlled heating, dramatically improving yields, in some cases up to 95%.[1]

Q2: What are the traditionally used solvents for the Conrad-Limpach reaction, and what are their limitations?

Historically, several high-boiling point solvents have been employed. These include:

  • Mineral Oil: While inexpensive, mineral oil is a mixture of hydrocarbons with a wide boiling range. Its viscosity and non-polar nature can make product isolation and purification challenging.[4]

  • Diphenyl ether (DPE): With a boiling point of 259 °C, DPE is an effective heat-transfer agent and has been widely used.[4][5] However, it can be expensive and has a distinct, pervasive odor.

  • Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl, Dowtherm A has a boiling point of 257 °C and is a common choice in industrial settings.[4] Like DPE, cost can be a significant factor.

The main limitations of these traditional solvents are their cost, and in the case of mineral oil, the difficulty in removal during workup.[4]

Q3: Are there more modern or alternative solvents that offer advantages over the traditional choices?

Yes, research has identified several alternative solvents that are not only effective but can also be more cost-effective and user-friendly.[4] A study investigating various solvents found a general trend of increasing yield with higher solvent boiling points.[4] Some promising alternatives include:

  • 1,2,4-Trichlorobenzene (BP: 214 °C)

  • 2-Nitrotoluene (BP: 222 °C)

  • 2,6-di-tert-butylphenol (BP: 253 °C)

Notably, 2,6-di-tert-butylphenol was found to be a particularly good solvent, providing a clean product in good yield (around 65%) without the unpleasant odor associated with diphenyl ether.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your Conrad-Limpach experiments.

Problem 1: Low or No Yield of the Desired 4-Hydroxyquinoline Product

Possible Causes & Solutions:

  • Insufficient Cyclization Temperature: The thermal cyclization is the most common point of failure. The reaction temperature must reach approximately 250 °C.[1][6]

    • Solution: Ensure your heating apparatus (e.g., heating mantle, sand bath) is capable of reaching and maintaining this temperature. Use a calibrated high-temperature thermometer to monitor the reaction temperature accurately. Select a solvent with a boiling point at or slightly above 250 °C to ensure the reaction reaches the necessary temperature.[4]

  • Incomplete Formation of the Intermediate: The initial condensation between the aniline and β-ketoester may not have gone to completion before attempting the high-temperature cyclization.

    • Solution: Monitor the formation of the β-aminoacrylate intermediate by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The formation of this intermediate is often catalyzed by a small amount of acid (e.g., HCl, H₂SO₄) or iodine.[1][7]

  • Decomposition: Prolonged heating at excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product.[6]

    • Solution: Optimize the reaction time at the target temperature. Once the reaction is complete (as determined by monitoring), cool it down promptly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidative decomposition.[6]

Problem 2: Formation of the 2-Hydroxyquinoline Isomer (Knorr Product)

The Underlying Chemistry:

The reaction of an aniline with a β-ketoester has two potential sites of initial attack: the keto group and the ester group.[1]

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature), the more reactive keto group is preferentially attacked, leading to the formation of the β-aminoacrylate intermediate. This intermediate then cyclizes to the desired 4-hydroxyquinoline.[1][8]

  • Knorr Pathway (Thermodynamic Control): At higher initial condensation temperatures (around 140 °C or above), the reaction becomes reversible. The thermodynamically more stable β-keto anilide is formed through attack at the ester group. This intermediate then cyclizes to the 2-hydroxyquinoline isomer.[1][9]

Solution:

  • Temperature Control during Condensation: To favor the Conrad-Limpach product, the initial condensation of the aniline and β-ketoester should be carried out at a lower temperature (from room temperature to moderate heating).[3] The high-temperature step should only be initiated after the formation of the correct intermediate is confirmed.

Problem 3: The Reaction Mixture Turns into an Unmanageable Tar

Possible Causes & Solutions:

  • Polymerization and Side Reactions: This often occurs when the reaction is heated without a solvent or in a solvent that provides poor heat transfer, leading to localized "hot spots."[3]

    • Solution: The use of a high-boiling, inert solvent is crucial to maintain a homogeneous and stirrable reaction mixture.[1][3] Solvents like mineral oil, diphenyl ether, or the alternatives mentioned previously will help to evenly distribute the heat and prevent the formation of tars.[4] Ensure efficient stirring throughout the reaction.

Data & Protocols

Solvent Selection Table

The following table summarizes the properties of various solvents used in the Conrad-Limpach reaction. The choice of solvent can significantly impact the reaction yield.

SolventBoiling Point (°C)Typical Yield (%)Notes
Neat (No Solvent)N/A< 30Prone to charring and tar formation.[1]
Mineral Oil> 275~95 (in some cases)Inexpensive, but can be difficult to remove during workup.[1][4]
Diphenyl Ether259HighEffective, but can be costly and has a strong odor.[2][4]
Dowtherm A257HighA common industrial solvent; cost can be a factor.[4]
1,2,4-Trichlorobenzene214ModerateA less common but viable alternative.[4]
2-Nitrotoluene222ModerateAnother potential alternative to traditional solvents.[4]
2,6-di-tert-butylphenol253~65A good, less odorous, and cost-effective alternative.[4]

Note: Yields are highly substrate-dependent and the values presented are illustrative based on literature reports.[4]

General Experimental Protocol for Solvent Screening

This protocol provides a framework for systematically evaluating different solvents for your specific Conrad-Limpach reaction.

  • Intermediate Formation:

    • In a round-bottom flask, combine the aniline (1.0 equiv.) and the β-ketoester (1.0-1.1 equiv.).

    • Add a catalytic amount of a mild acid (e.g., a drop of acetic acid) if required.

    • Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 1-4 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting materials and the formation of the intermediate.

    • Once the initial condensation is complete, remove any volatile components under reduced pressure.

  • Cyclization:

    • To the flask containing the crude intermediate, add the high-boiling solvent to be tested (typically to create a 0.1-0.5 M solution).

    • Equip the flask with a reflux condenser and a high-temperature thermometer.

    • Heat the mixture with vigorous stirring in a heating mantle or sand bath to the target temperature (e.g., 250 °C).

    • Maintain the temperature for 30-90 minutes, monitoring the reaction by TLC if possible.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

    • Dilute the cooled mixture with a non-polar solvent like hexanes or heptane to further precipitate the product and dissolve the high-boiling reaction solvent.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with the non-polar solvent to remove any residual high-boiling solvent.

    • Dry the product in a vacuum oven.

    • Analyze the product for purity (e.g., by NMR, LC-MS) and calculate the yield.

Visualizing the Workflow

Conrad-Limpach Solvent Optimization Workflow

Conrad_Limpach_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Solvent Screening & Cyclization cluster_step3 Step 3: Analysis start Aniline + β-Ketoester condensation Condensation (Room Temp to Moderate Heat) start->condensation intermediate β-Aminoacrylate Intermediate condensation->intermediate add_solvent Add High-Boiling Solvent intermediate->add_solvent Crude Intermediate cyclization Thermal Cyclization (~250 °C) add_solvent->cyclization workup Workup & Isolation cyclization->workup Crude Product Mixture analysis Yield & Purity Analysis workup->analysis optimize Optimize Solvent Choice analysis->optimize

Caption: A generalized workflow for optimizing solvent choice in the Conrad-Limpach reaction.

The Critical Role of Temperature in Product Selectivity

Conrad_Limpach_vs_Knorr cluster_conrad Conrad-Limpach Pathway cluster_knorr Knorr Pathway reactants Aniline + β-Ketoester conrad_intermediate β-Aminoacrylate (Kinetic Product) reactants->conrad_intermediate Low Temperature (e.g., Room Temp) knorr_intermediate β-Keto Anilide (Thermodynamic Product) reactants->knorr_intermediate High Temperature (e.g., ~140°C) conrad_product 4-Hydroxyquinoline conrad_intermediate->conrad_product High Temp. Cyclization (~250°C) knorr_product 2-Hydroxyquinoline knorr_intermediate->knorr_product Cyclization

Caption: Temperature-dependent selectivity between the Conrad-Limpach and Knorr pathways.

References

  • Conrad–Limpach synthesis. In: Wikipedia. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. [Link]

  • Conrad-Limpach reaction. ResearchGate. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

  • Synthesis of Quinoline and derivatives. Damietta University. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

Sources

Technical Support Center: Column Chromatography for Quinoline Ester Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline esters using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this purification technique. Here, we synthesize technical expertise with practical, field-proven insights to help you achieve optimal separation and purity for your quinoline ester compounds.

Introduction: The Unique Challenges of Purifying Quinoline Esters

Quinoline esters are a vital class of compounds in pharmaceutical and materials science research. Their purification via column chromatography, while routine, presents a unique set of challenges. These molecules possess a basic quinoline nitrogen atom, which can interact strongly with the acidic silanol groups on standard silica gel, leading to common issues like peak tailing. Furthermore, the ester functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions that might be employed to mitigate the effects of the basic nitrogen. This guide will provide you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when setting up a purification protocol for quinoline esters.

Q1: What is the best stationary phase to start with for purifying my quinoline ester?

A: For most "normal" polarity quinoline esters, silica gel is the standard starting point due to its versatility and cost-effectiveness. However, given the basic nature of the quinoline moiety, you must be prepared to address potential interactions with the acidic silica surface. If you encounter issues like decomposition or significant peak tailing, consider the alternatives outlined in the troubleshooting section, such as deactivated silica, alumina, or reversed-phase silica (C18).[1]

Q2: How do I choose an appropriate solvent system for my quinoline ester?

A: The ideal solvent system, or eluent, should provide a good separation of your target compound from impurities. This is best determined empirically using Thin-Layer Chromatography (TLC) . A good starting point for many quinoline esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[2] Adjust the ratio of these solvents to achieve a retention factor (Rf) for your desired compound in the range of 0.2-0.4 on the TLC plate.[3] This Rf range generally translates well to good separation on a column.

Q3: Should I use isocratic or gradient elution?

A: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample.

  • Isocratic elution is simpler and ideal for separating compounds with similar polarities.[4]

  • Gradient elution , where the polarity of the mobile phase is gradually increased, is more effective for separating complex mixtures containing compounds with a wide range of polarities.[5] It often results in sharper peaks and shorter run times for strongly retained compounds. For quinoline esters, a shallow gradient of increasing ethyl acetate in hexanes is a common and effective strategy.[2]

Q4: How much silica gel should I use in my column?

A: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for straightforward separations and up to 100:1 for more challenging separations. Using a sufficient amount of silica gel is crucial for achieving good resolution between your target compound and impurities.

Troubleshooting Guide: A Deeper Dive into Common Problems

This section provides in-depth solutions to specific issues you may encounter during the purification of your quinoline ester.

Problem 1: My quinoline ester is streaking or tailing on the column.

Causality: Peak tailing is a classic sign of strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[1] This interaction leads to a non-ideal equilibrium during elution, causing the compound to "drag" along the stationary phase.

Solutions:

  • Mobile Phase Modification with Triethylamine (TEA): The most common and effective solution is to add a small amount of a basic modifier like triethylamine (TEA) to your eluent (typically 0.1-2.0%).[3] TEA is a volatile base that competitively binds to the acidic silanol sites on the silica, effectively masking them from your quinoline ester.[6] This minimizes the strong interactions and leads to more symmetrical peaks.

  • Deactivation of Silica Gel: Before running your column, you can pre-treat the silica gel to neutralize its acidic sites. This can be done by flushing the packed column with your eluent containing 1-3% triethylamine.[4]

  • Consider Alternative Stationary Phases: If tailing persists even with TEA, your compound may be particularly basic. In such cases, switching to a different stationary phase is recommended:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.[1]

    • Reversed-Phase Silica (C18): For less polar quinoline esters, reversed-phase chromatography can be an excellent option. In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[7][8]

Problem 2: My quinoline ester appears to be decomposing on the column.

Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. For quinoline esters, this could manifest as hydrolysis of the ester group or other acid-catalyzed side reactions. The longer the compound remains on the column, the greater the risk of decomposition.[9]

Solutions:

  • Deactivation of Silica Gel: As with tailing, deactivating the silica gel with triethylamine can mitigate acid-catalyzed decomposition.[1]

  • Minimize Contact Time with Flash Chromatography: Employing flash chromatography, where gentle air pressure is used to accelerate the flow of the mobile phase, reduces the time your compound spends in contact with the silica gel.[10]

  • Work at Lower Temperatures: If your quinoline ester is thermally labile, running the column in a cold room can help to slow down the rate of decomposition.

  • Alternative Stationary Phases: If decomposition remains a significant issue, switching to a less acidic or inert stationary phase like Florisil, cellulose, or using reversed-phase chromatography is advisable.[1]

Problem 3: My quinoline ester is not eluting from the column (stuck at the baseline).

Causality: If your compound does not move from the top of the column, your eluent is not polar enough to displace it from the stationary phase.[3]

Solutions:

  • Systematically Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.

  • Switch to a More Polar Solvent System: If adjusting the solvent ratio is insufficient, you may need to introduce a stronger polar solvent. A common next step is to use a mobile phase containing methanol, such as 5% methanol in dichloromethane.[3] Be mindful that very polar solvent systems can sometimes lead to the elution of highly polar impurities from the silica gel itself.

Problem 4: My quinoline ester is eluting too quickly (at the solvent front).

Causality: If your compound elutes with the solvent front, your eluent is too polar. Your compound has a much higher affinity for the mobile phase than the stationary phase, resulting in no retention and therefore no separation.[3]

Solutions:

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, this means decreasing the percentage of ethyl acetate.

  • Switch to a Less Polar Solvent System: You may need to use a less polar "strong" solvent. For example, if you are using ethyl acetate, you could try switching to diethyl ether or dichloromethane, which are generally less polar.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Quinoline Ester

This protocol provides a general workflow for the purification of a quinoline ester using normal-phase flash chromatography.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of your crude quinoline ester in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 4:1 ratio). d. Visualize the plate under UV light (254 nm). e. Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4.[3] f. Add 0.5% triethylamine to the final eluent mixture to prevent tailing.[3]

2. Column Packing: a. Prepare a slurry of silica gel in the initial, least polar eluent. b. Gently pour the slurry into a glass column, ensuring no air bubbles are trapped. c. Tap the column gently to promote even packing. d. Add a thin layer of sand on top of the silica gel to prevent disturbance.[10]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent) and carefully add it to the top of the column using a pipette.[10]
  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[10] This method is often preferred for better resolution.

4. Elution: a. Begin eluting with the solvent system determined from your TLC analysis. b. Apply gentle air pressure to maintain a steady flow rate. c. If using gradient elution, gradually increase the polarity of the mobile phase as the column runs. d. Collect fractions of a consistent volume.

5. Analysis of Fractions: a. Monitor the collected fractions by TLC to identify those containing the purified quinoline ester. b. Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.[10]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis of Quinoline Esters

Compound PolarityRecommended Starting Solvent System (v/v)Modifier
Non-polar5-10% Ethyl Acetate in Hexanes0.5% Triethylamine
Moderately Polar20-50% Ethyl Acetate in Hexanes0.5% Triethylamine
Polar5-10% Methanol in Dichloromethane0.5% Triethylamine

Note: These are starting points and should be optimized for each specific quinoline ester.[2][3]

Visualizations

Workflow for Troubleshooting Quinoline Ester Purification

G start Crude Quinoline Ester tlc TLC Analysis (e.g., Hex/EtOAc + 0.5% TEA) start->tlc rf_check Rf in 0.2-0.4 range? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No column_setup Prepare & Pack Column rf_check->column_setup Yes adjust_polarity->tlc sample_loading Load Sample (Wet or Dry) column_setup->sample_loading elution Elute Column (Isocratic or Gradient) sample_loading->elution fraction_analysis Analyze Fractions by TLC elution->fraction_analysis product_check Pure Product? fraction_analysis->product_check combine_fractions Combine Pure Fractions & Evaporate product_check->combine_fractions Yes troubleshoot Troubleshooting Issues product_check->troubleshoot No end Purified Quinoline Ester combine_fractions->end tailing Tailing? Add TEA or change stationary phase troubleshoot->tailing decomposition Decomposition? Deactivate silica or use flash/low temp troubleshoot->decomposition no_elution No Elution? Increase polarity troubleshoot->no_elution

Caption: Troubleshooting workflow for quinoline ester purification.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • Chromatography Forum. (2005, December 30). use of Triethylamine.
  • alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Welch Materials. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Wiley Online Library. (n.d.). Silica‐Mediated Monohydrolysis of Dicarboxylic Esters.
  • National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Pharmaguideline. (2017, September 27). Solvents used in HPLC Mobile Phase.
  • BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Scribd. (n.d.). Quinoline Ester.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the...
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography.
  • Google Patents. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.
  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography.
  • YouTube. (2025, November 9). NORMAL-PHASE & REVERSE-PHASE HPLC | STATIONARY & MOBILE PHASE | POLAR & NON-POLAR SOLVENTS USED.
  • Scientific Research Publishing. (n.d.). Stabilization of Silica Gel against Hydrolysis by Doping with Fˉ or Zr(IV).
  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • C.J. Brinker. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Quinoline-2-Carboxylates.
  • ResearchGate. (2025, August 7). (PDF) Silica Gel in Organic Synthesis.
  • ResearchGate. (2023, July 14). Determination of Quinoline in Textiles by High- Performance Liquid Chromatography.
  • PubMed. (2022, May 20). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
  • Synblock. (n.d.). CAS 4491-33-2 | Ethyl quinoline-2-carboxylate.
  • Gifu Pharmaceutical University. (2022, July 13). New aryl boronates are stable on silica gel and easy-to-handle. Retrieved from Gifu Pharmaceutical University website.
  • National Institutes of Health. (n.d.). Ethyl quinoline-2-carboxylate.
  • Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography).
  • ChemBK. (2024, April 9). ethyl quinoline-2-carboxylate.

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of heterocyclic chemistry, quinoline scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. Precise structural elucidation of these molecules is non-negotiable for advancing drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for providing unambiguous atomic-level structural information. This guide offers an in-depth comparative analysis of the NMR characterization of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a key intermediate in organic synthesis.

This guide will delve into the nuanced interpretation of its ¹H and ¹³C NMR spectra, contrasting it with its close analog, Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate. This comparison will illuminate the significant influence of the C-2 substituent on the electronic environment of the quinoline core. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds is provided, ensuring reproducibility and accuracy in your own research endeavors.

The Phenomenon of Tautomerism: A Critical Consideration

A pivotal aspect of the NMR characterization of 4-hydroxyquinolines is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form, also known as 2-phenylquinolin-4(1H)-one. The observed NMR spectrum is often a representation of the predominant tautomer in the specific solvent and conditions used for analysis. For the purpose of this guide, we will focus on the characterization of the 4-hydroxy tautomer, while acknowledging the potential for the presence of the keto form. The distinct chemical shifts and coupling patterns of each tautomer make NMR an excellent tool for studying this equilibrium.

¹H and ¹³C NMR Spectral Analysis of this compound

Predicted ¹H NMR Spectral Features:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the quinoline core, the phenyl substituent, and the ethyl ester group.

  • Quinoline Protons (H5-H8): These aromatic protons will typically appear in the downfield region, between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be dictated by their position and coupling with adjacent protons. For instance, H5 and H8 are often the most deshielded due to their proximity to the heterocyclic ring and the anisotropic effect of the fused ring system.

  • Phenyl Protons: The five protons of the phenyl group at the C-2 position will also resonate in the aromatic region, likely overlapping with the quinoline proton signals. Their multiplicity will depend on the rotational freedom of the phenyl ring.

  • Ethyl Ester Protons: This group will give rise to two characteristic signals: a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), typically found in the upfield region of the spectrum.

  • Hydroxyl Proton (4-OH): A broad singlet is anticipated for the hydroxyl proton, the chemical shift of which can be highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Features:

The carbon NMR spectrum will provide a map of the carbon framework of the molecule.

  • Quinoline Carbons: The carbon atoms of the quinoline ring system will show a range of chemical shifts. The carbon bearing the hydroxyl group (C-4) is expected to be significantly downfield. The quaternary carbons (C-2, C-3, C-4, C-4a, C-8a) will also have distinct chemical shifts.

  • Phenyl Carbons: The six carbons of the phenyl ring will produce signals in the aromatic region (typically δ 125-140 ppm).

  • Ethyl Ester Carbons: The carbonyl carbon of the ester group will appear at a characteristic downfield position (around δ 160-170 ppm). The methylene and methyl carbons will resonate in the upfield region.

Comparative Analysis: The Influence of the C-2 Substituent

To understand the impact of the substituent at the C-2 position, we will compare the expected NMR characteristics of this compound with its methyl analog, Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate .

Feature This compound (Predicted) Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate (Predicted) Rationale for the Difference
¹H NMR
Aromatic RegionComplex multiplet for 10 aromatic protons (quinoline + phenyl)Simpler multiplet for 4 quinoline protonsThe phenyl group introduces five additional aromatic protons, leading to a more complex and crowded spectral region.
C-2 Substituent SignalSignals integrated for 5 protons within the aromatic regionA sharp singlet for the methyl group (CH₃) around δ 2.5 ppmThe phenyl group protons are aromatic, while the methyl group protons are aliphatic, resulting in a significant difference in their chemical shifts.
¹³C NMR
C-2 SignalQuaternary carbon signal influenced by the phenyl ringQuaternary carbon signal influenced by the methyl groupThe electronic effect (inductive vs. resonance) of the phenyl versus the methyl group will alter the chemical shift of the C-2 carbon.
Aromatic RegionSignals for 10 aromatic carbons (quinoline + phenyl)Signals for 6 aromatic carbons of the quinoline coreThe additional four unique carbon signals from the phenyl ring will be present.
C-2 Substituent SignalSignals for the carbons of the phenyl ringA single signal for the methyl carbon in the aliphatic regionReflects the different nature of the substituent.

This comparative table highlights how the substitution at the C-2 position provides a distinct NMR fingerprint, allowing for clear differentiation between these two closely related compounds. The electron-withdrawing nature and anisotropic effects of the phenyl group in the target molecule are expected to cause a general downfield shift of the nearby quinoline protons and carbons compared to the electron-donating methyl group in the analog.

Experimental Protocol for NMR Characterization

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup. The following protocol is a field-proven methodology for the analysis of quinoline derivatives.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for 4-hydroxyquinoline derivatives due to its ability to dissolve polar compounds and the potential to observe exchangeable protons like the hydroxyl proton. Chloroform-d (CDCl₃) is another common option if solubility permits.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-30 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Shimming: After inserting the sample into the spectrometer, lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° or 45° pulse angle, a spectral width covering the expected chemical shift range (e.g., -1 to 13 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A spectral width of 0-220 ppm is generally sufficient.

3. Advanced 2D NMR Experiments (for complete structural assignment):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.

Visualizing the Molecular Structure and Workflow

To provide a clearer understanding of the molecular framework and the analytical process, the following diagrams are presented.

Caption: Molecular structure of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter shim Lock & Shim filter->shim H1_NMR 1D ¹H NMR shim->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR process Process Spectra TwoD_NMR->process assign Assign Signals process->assign compare Compare with Alternative assign->compare elucidate Elucidate Structure compare->elucidate

Caption: Experimental workflow for NMR characterization of quinoline derivatives.

Conclusion

The comprehensive NMR characterization of this compound is a multi-faceted process that requires a keen understanding of chemical principles, including tautomerism and the electronic effects of substituents. By comparing its spectral features with those of its 2-methyl analog, we gain valuable insights into structure-property relationships that are critical for rational drug design and the development of novel organic materials. The detailed experimental protocol provided herein serves as a robust framework for obtaining high-quality, reliable NMR data, empowering researchers to confidently elucidate the structures of complex quinoline derivatives.

References

  • General Principles of NMR Spectroscopy: For a foundational understanding of NMR, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle. This text provides a comprehensive overview of the theory and application of NMR spectroscopy. (A general reference, no specific URL)
  • NMR of Heterocyclic Compounds: "NMR of Heterocycles" by T. J. Batterham offers detailed insights into the NMR characteristics of various heterocyclic systems, including quinolines. (A general reference, no specific URL)
  • Supporting Information for 2-phenylquinolin-4(1H)-one: For ¹H and ¹³C NMR data of the tautomeric keto form, refer to the supporting information of relevant synthetic chemistry publications. An example can be found in the supplementary data for publications on the synthesis of 2-substituted quinolin-4(1H)-ones.[1] (Please note that a specific, universally accessible URL for this data is not available and would be found within the supporting information of a specific research article.)

Sources

A Comparative Guide to the HPLC Analysis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry, demands precise analytical characterization. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound against alternative analytical techniques, supported by experimental data and protocols. As Senior Application Scientists, our focus is on the causality behind methodological choices to ensure scientific integrity and the development of a self-validating analytical system.

Introduction: The Analytical Imperative for Quinolines

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them crucial in drug discovery and development.[1] The accurate determination of their purity, stability, and concentration in various matrices is a critical aspect of quality control and regulatory compliance.[2] this compound, with its specific physicochemical properties, presents a unique analytical challenge that necessitates a well-developed and validated method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for its versatility, robustness, and high resolving power.[3] For this compound, a compound of moderate polarity, RP-HPLC offers an ideal separation mechanism.

Proposed HPLC Method: A Step-by-Step Protocol

The following method is designed for optimal resolution, peak shape, and sensitivity for the analysis of this compound. The choices of stationary phase, mobile phase, and detection wavelength are grounded in the chemical nature of the analyte.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (e.g., Dikma Diamonsil C18(2))[4]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 60% B

    • 5-15 min: 60% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 60% B

    • 21-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Rationale for Method Parameters:

  • C18 Column: The non-polar C18 stationary phase provides excellent retention for the moderately non-polar phenylquinoline structure.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase serves to protonate any residual silanols on the stationary phase, thereby reducing peak tailing. It also ensures the analyte is in a single ionic form, leading to sharper peaks.

  • Acetonitrile: Chosen as the organic modifier due to its low UV cutoff and viscosity, which allows for efficient chromatography.

  • Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with different polarities and to shorten the analysis time.

  • Detection at 254 nm: The aromatic nature of the quinoline and phenyl rings results in strong UV absorbance at this wavelength, providing good sensitivity.

Method Validation: Ensuring Trustworthiness

A robust analytical method must be validated to ensure its performance is suitable for its intended purpose.[5] The validation of the proposed HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[2][6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] This is demonstrated by the separation of the main peak from any impurities or degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] Typically assessed over a range of 80-120% of the expected sample concentration.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6] Determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[8]

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Analyte Characterization Dev2 Column & Mobile Phase Selection Dev1->Dev2 Dev3 Optimization of Parameters (Gradient, Flow Rate, Temp) Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Routine Analysis Val6->App1 Validated Method App2 Stability Studies App1->App2

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the predominant technique, other analytical methods can be employed for the analysis of quinoline derivatives. The choice of technique often depends on the specific analytical need, such as the volatility of the analyte or the need for structural elucidation.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] For this compound, which has a relatively high molecular weight and lower volatility, derivatization would likely be required to improve its thermal stability and volatility for GC analysis.

Experimental Protocol (Hypothetical for Derivatized Analyte):

  • Derivatization: Silylation of the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 m/z.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It is often considered a "green" alternative to HPLC due to the reduced use of organic solvents.[3][10] SFC can offer different selectivity compared to RP-HPLC and is particularly useful for chiral separations.

Experimental Protocol (Hypothetical):

  • Column: Chiral or achiral packed column suitable for SFC.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent such as methanol or ethanol.

  • Pressure and Temperature: Optimized to maintain the supercritical state of the mobile phase.

  • Detection: UV or Mass Spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[3][10] It is particularly advantageous for the retention of polar compounds that are poorly retained in RP-HPLC. For this compound, HILIC could offer an orthogonal separation mechanism to RP-HPLC, which is valuable for method development and impurity profiling.

Experimental Protocol (Hypothetical):

  • Column: Amide, silica, or other polar stationary phase.

  • Mobile Phase: High percentage of acetonitrile with a small amount of aqueous buffer.

  • Detection: UV or Mass Spectrometry.

Performance Comparison: A Data-Driven Evaluation

The following table summarizes the expected performance characteristics of the different analytical techniques for the analysis of this compound.

Parameter RP-HPLC GC-MS (with derivatization) SFC HILIC
Applicability HighModerate (requires derivatization)HighModerate (depends on impurity profile)
Specificity HighVery High (with MS detection)HighHigh
Sensitivity (LOD/LOQ) GoodExcellentGoodGood
Precision (RSD%) < 2%< 5%< 3%< 3%
Analysis Time ~25 min~20 min< 15 min~20 min
Solvent Consumption ModerateLowVery LowHigh (organic)
"Green" Aspect ModerateGoodExcellentPoor
Cost (Instrument) ModerateHighHighModerate

Logical Comparison of Analytical Techniques:

Comparison cluster_Techniques Analytical Techniques cluster_Considerations Key Considerations Analyte This compound HPLC RP-HPLC Analyte->HPLC Primary Choice GCMS GC-MS Analyte->GCMS Requires Derivatization SFC SFC Analyte->SFC Alternative HILIC HILIC Analyte->HILIC Orthogonal Method Routine Routine QC HPLC->Routine Structural Structural Elucidation GCMS->Structural Green Green Chemistry SFC->Green Impurity Impurity Profiling HILIC->Impurity

Caption: Decision matrix for selecting an analytical technique.

Conclusion and Recommendations

For the routine quality control analysis of this compound, the proposed RP-HPLC method stands out as the most suitable choice due to its robustness, reliability, and widespread availability in pharmaceutical laboratories. Its validation according to ICH guidelines will ensure data integrity for regulatory submissions.

GC-MS , while offering excellent sensitivity and structural information, is less practical for routine analysis due to the need for derivatization. However, it can be a valuable tool for the identification of unknown impurities or degradation products.

SFC presents a compelling "green" alternative with the potential for faster analysis times. As the technology becomes more mainstream, it may be a viable replacement for HPLC in the future.

HILIC serves as an excellent orthogonal technique to RP-HPLC. Developing a HILIC method alongside the primary RP-HPLC method can provide a more comprehensive understanding of the sample's purity profile.

Ultimately, the selection of the analytical technique should be guided by the specific requirements of the analysis, whether it be for routine quality control, in-depth impurity profiling, or adherence to green chemistry principles.

References

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). Chimie Nouvelle. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). International Journal of Pharmaceutical Quality Assurance.
  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025). Altabrisa Group. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2025). Journal of Pharmaceutical Negative Results. [Link]

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. (1983). Analytical Letters. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2020). Molecules. [Link]

  • Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds. (2017). ResearchGate. [Link]

  • Alternative found for HPLC methods. (n.d.). Chromatography Today. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]

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Crystal structure of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Crystal Structure of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate: A Comparative and Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold for the development of novel therapeutic agents. The precise three-dimensional arrangement of molecules in the solid state—its crystal structure—is paramount as it dictates crucial physicochemical properties including solubility, stability, and bioavailability. While a definitive, publicly accessible crystal structure for the title compound is not available in primary crystallographic databases as of the latest searches, this guide provides a comprehensive analysis by leveraging crystallographic data from closely related structural analogs. By comparing known structures and understanding the fundamental principles of molecular interactions, we can predict the likely packing motifs and hydrogen-bonding networks. This guide also outlines detailed experimental protocols for the synthesis, crystallization, and structural determination of this compound, offering a robust framework for researchers seeking to elucidate its structure.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid quinoline core substituted with a phenyl group at the 2-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. This combination of functional groups—a hydrogen bond donor (-OH), hydrogen bond acceptors (C=O and quinoline nitrogen), and aromatic rings—suggests a rich potential for varied intermolecular interactions that stabilize the crystal lattice.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₃[1]
Molecular Weight 293.32 g/mol [1]
CAS Number 13180-36-4[2][3]
Predicted XLogP3-AA 4.2-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 4-

Comparative Crystallographic Analysis: Insights from Structural Analogs

To predict the crystal structure of the title compound, we can perform a detailed analysis of structurally similar molecules for which crystallographic data is available. The most informative comparisons are with molecules that share the quinoline core and key functional groups.

Primary Analog: Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

The crystal structure of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate provides an excellent starting point for comparison.[4][5][6] The key difference is the substitution of a methyl group for the phenyl group at the 2-position in our target molecule.

Table 2: Crystallographic Data for Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

ParameterValueReference
Chemical Formula C₁₉H₁₇NO₂[4]
Crystal System Triclinic[4]
Space Group P-1[4]
a (Å) 9.0282 (10)[4]
b (Å) 9.362 (1)[4]
c (Å) 10.7258 (10)[4]
α (°) 69.765 (8)[4]
β (°) 66.733 (8)[4]
γ (°) 70.605 (8)[4]
Volume (ų) 761.08 (15)[4]
Z 2[4]

In this analog, the quinoline ring system is nearly planar.[6] The crystal structure is stabilized by intermolecular C—H···O interactions that link molecules into centrosymmetric dimers.[4] Furthermore, π–π stacking interactions between the quinoline rings, with a centroid-to-centroid distance of 3.812 Å, contribute to the overall stability of the crystal lattice.[4][6]

The Influence of the 4-Hydroxy Group: A Predictive Assessment

The most significant structural difference in our target compound is the presence of the 4-hydroxy group. This group is a strong hydrogen bond donor and is expected to dominate the intermolecular interactions.

  • Intramolecular Hydrogen Bonding: It is highly probable that a strong intramolecular hydrogen bond will form between the 4-hydroxyl proton and the carbonyl oxygen of the adjacent ethyl carboxylate group. This would result in a stable six-membered ring, influencing the planarity of the substituent groups relative to the quinoline core.

  • Intermolecular Hydrogen Bonding: The 4-hydroxy group could also participate in intermolecular hydrogen bonding, potentially forming dimers or chains with neighboring molecules. For instance, the hydroxyl group of one molecule could donate a proton to the quinoline nitrogen of another.

The Role of the 2-Phenyl Group

The phenyl group at the 2-position is sterically bulkier than the methyl group in the primary analog. This will influence the crystal packing. The dihedral angle between the quinoline and phenyl rings will be a key structural feature, likely adopting a twisted conformation to minimize steric hindrance. This phenyl group also introduces the possibility of additional π–π stacking or C—H···π interactions, which could lead to a more complex and densely packed crystal structure compared to its 2-methyl counterpart.

Experimental Protocols: A Roadmap to Structure Elucidation

The following protocols provide a detailed methodology for the synthesis, crystallization, and analysis of the title compound.

Synthesis of this compound

Several synthetic routes are available for this class of compounds.[7] A common and effective method is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-keto ester followed by thermal cyclization.

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Single Crystal Growth A 1. Mix Aniline and Ethyl Benzoylacetate B 2. Heat to form Schiff Base intermediate A->B C 3. Thermal Cyclization in high-boiling solvent (e.g., Dowtherm A) B->C D 4. Cool, precipitate, and filter crude product C->D E 5. Recrystallize from Ethanol to purify D->E F Dissolve purified product in minimal hot solvent (e.g., Acetone) E->F Purified Product G Slow Evaporation: Loosely cover and leave undisturbed F->G H Vapor Diffusion: Place solution in chamber with anti-solvent (e.g., Hexane) F->H I Collect well-formed single crystals G->I H->I J Single-Crystal X-ray Diffraction Analysis I->J Suitable Crystal

Caption: Workflow for synthesis and single-crystal growth.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of aniline and ethyl benzoylacetate.

  • Condensation: Heat the mixture at 140-150 °C for 2 hours to form the intermediate ethyl 3-anilino-3-phenylacrylate. Water produced during the reaction should be removed.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent, such as Dowtherm A, and heat to approximately 250 °C for 30 minutes.

  • Isolation: Allow the reaction mixture to cool. The product will precipitate. Filter the solid, wash with a suitable solvent like hexane to remove the high-boiling solvent, and then with ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Single Crystal Growth

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.

  • Solvent Selection: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to find a suitable system where the compound has moderate solubility.

  • Slow Evaporation: Dissolve the compound in a minimal amount of a suitable hot solvent. Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: Prepare a saturated solution of the compound in a good solvent. Place this solution in a small open vial inside a larger sealed jar containing a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected data is used to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Predicted Intermolecular Interactions and Crystal Packing

Based on the comparative analysis, a network of intermolecular forces is expected to define the crystal structure.

Predicted Supramolecular Assembly

G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A Quinoline Core A_OH 4-OH A_CO 3-C=O A_OH->A_CO Intramolecular H-Bond (O-H···O=C) B_N Quinoline N A_OH->B_N Intermolecular H-Bond (O-H···N) A_Ph 2-Phenyl C_Ph 2-Phenyl A_Ph->C_Ph π-π Stacking B Quinoline Core C Quinoline Core

Caption: Key predicted intermolecular interactions.

The combination of strong hydrogen bonds (both intra- and intermolecular) and dispersive forces like π-π stacking will likely result in a highly stable and well-ordered crystal lattice. The presence of these competing interactions could also give rise to polymorphism, where the compound can crystallize in multiple distinct forms depending on the crystallization conditions.[8] Different polymorphs can have significantly different physical properties, a critical consideration in pharmaceutical development.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides a robust, scientifically grounded framework for its investigation. Through a comparative analysis of closely related analogs, we predict that its solid-state structure will be heavily influenced by a strong intramolecular hydrogen bond between the 4-hydroxy and the ester carbonyl groups, supplemented by intermolecular hydrogen bonds and π-π stacking interactions.

The experimental protocols detailed herein offer a clear path for researchers to synthesize, crystallize, and ultimately solve the crystal structure of this important heterocyclic compound. Elucidation of this structure will provide invaluable insights for medicinal chemists and material scientists, enabling rational, structure-based design of new molecules with optimized properties for therapeutic and other applications.

References

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A Comparative Guide to Quinoline-Based Histone Deacetylase (HDAC) Inhibitors: Profiling Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel quinoline-based histone deacetylase (HDAC) inhibitor scaffold, represented by derivatives of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, against a panel of well-characterized and clinically relevant HDAC inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of epigenetics, oncology, and medicinal chemistry. We will delve into the mechanistic nuances, comparative efficacy, and selectivity profiles, supported by experimental data, to provide actionable insights for your research endeavors.

Introduction: The Epigenetic Landscape and the Role of HDACs

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from the lysine residues of histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of numerous diseases, including a wide range of cancers, where it often leads to the silencing of tumor suppressor genes.[2] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents, with several compounds approved for the treatment of various hematological malignancies and many more in clinical development.[1]

The therapeutic efficacy of HDAC inhibitors is intrinsically linked to their specific inhibitory profile against the different HDAC isoforms, which are broadly classified into four classes (I, IIa, IIb, and IV) based on their homology and catalytic mechanism.[3] While pan-HDAC inhibitors have shown clinical utility, the development of isoform-selective inhibitors is an area of intense research, with the potential to offer improved therapeutic windows and reduced off-target effects.[4]

This guide focuses on a promising new scaffold, the 2-phenylquinoline core, as exemplified by derivatives of this compound. We will analyze its performance in the context of established HDAC inhibitors, providing a clear comparison of their biochemical potency and cellular effects.

The Quinoline Scaffold: A New Frontier in HDAC Inhibition

Recent research has identified derivatives of 2-phenylquinoline-4-carboxylic acid, structurally analogous to this compound, as a novel class of HDAC inhibitors.[5] A key example from these studies is a compound designated as D28 , a 2-phenylquinoline-4-carboxylic acid derivative, which has demonstrated notable selectivity for HDAC3.[6][7] For the purpose of this guide, we will use the experimental data available for D28 as a representative of this emerging class of quinoline-based HDAC inhibitors.

The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the rim of the enzyme's active site. In the case of the 2-phenylquinoline derivatives, the quinoline moiety serves as a bulky cap group, which can be modified to enhance potency and selectivity.[5][8]

Comparative Performance Analysis: Quinoline Derivatives vs. Established HDAC Inhibitors

To provide a clear and objective comparison, we have compiled experimental data on the inhibitory activity of the representative 2-phenylquinoline derivative (D28) and a selection of well-established HDAC inhibitors.

Biochemical Potency: A Head-to-Head Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of our quinoline-based representative and other prominent HDAC inhibitors against various HDAC isoforms.

InhibitorClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Selectivity Profile
2-Phenylquinoline Derivative (D28) N/A>25,000[7]>25,000[7]24,450[6][7]>25,000[7]N/AHDAC3 Selective
Vorinostat (SAHA) Pan-HDAC1062[5]2034[5]7468[9]Pan-HDAC (Class I, IIb)
Panobinostat (LBH589) Pan-HDAC2.1 - 5[10]N/AN/AN/AN/APan-HDAC (Class I, II, IV)
Romidepsin (FK228) Class I selective36[11][12]47[11][12]N/A1,400[11][12]N/AClass I > Class IIb
Belinostat (PXD101) Pan-HDAC41[13]125[13]30[13]82[13]216[13]Pan-HDAC (Class I, II)
Entinostat (MS-275) Class I selective243 - 510[2][14]453[2]248 - 1,700[2][14]>100,000[8]44,900[8]Class I Selective (HDAC1, 3)

N/A: Data not available in the cited sources.

From this data, it is evident that the 2-phenylquinoline derivative D28 exhibits a distinct selectivity profile, with micromolar activity against HDAC3 and significantly weaker inhibition of other Class I and IIb isoforms.[6][7] This contrasts with pan-inhibitors like Vorinostat and Panobinostat, which show broad activity across multiple HDAC classes.[10] Class I selective inhibitors like Romidepsin and Entinostat also display different profiles, with potent nanomolar inhibition of HDAC1 and HDAC2.[2][11][12][14]

Cellular Activity: Anti-proliferative Effects in Cancer Cell Lines

The ultimate measure of an anti-cancer agent's efficacy is its ability to inhibit the growth of tumor cells. The following table compares the anti-proliferative activity (IC50) of the 2-phenylquinoline derivative D28 and Vorinostat (SAHA) across a panel of human cancer cell lines.

Cell LineCancer TypeD28 IC50 (µM)[6][7]Vorinostat (SAHA) IC50 (µM)[15]
K562Chronic Myelogenous Leukemia1.02N/A
U266Multiple Myeloma1.08N/A
U937Histiocytic Lymphoma1.11N/A
MCF-7Breast Cancer5.66~2.0 - 8.6
MDA-MB-231Breast Cancer4.15~2.0 - 8.6
A549Lung Cancer2.83N/A
A2780Ovarian Cancer3.86N/A
HepG2Liver Cancer2.16N/A

The 2-phenylquinoline derivative D28 demonstrates potent anti-proliferative activity in the low micromolar range against a variety of cancer cell lines, comparable to or, in some cases, more potent than the established drug Vorinostat.[6][7][15] This suggests that the selective inhibition of HDAC3 by this scaffold can effectively translate into anti-tumor effects.

Mechanistic Insights and Signaling Pathways

HDAC inhibitors exert their anti-cancer effects through a variety of mechanisms, primarily centered around the re-expression of silenced tumor suppressor genes. The selective inhibition of HDAC3 by the 2-phenylquinoline scaffold suggests a more targeted approach to modulating gene expression compared to pan-HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor Action cluster_1 Cellular Outcomes HDACi 2-Phenylquinoline Derivative (e.g., D28) HDAC3 HDAC3 HDACi->HDAC3 Inhibition Acetylation Histone & Non-Histone Protein Acetylation HDAC3->Acetylation Deacetylation (Blocked) Gene_Expression Altered Gene Expression (e.g., Tumor Suppressor Genes) Acetylation->Gene_Expression Cell_Cycle Cell Cycle Arrest (G2/M Phase) Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of 2-phenylquinoline derivative HDAC inhibitors.

Studies on the 2-phenylquinoline derivative D28 have shown that its anti-cancer effects are mediated through the induction of G2/M cell cycle arrest and the promotion of apoptosis.[1][6] This is a common mechanism for many HDAC inhibitors and underscores the importance of chromatin remodeling in controlling cell fate.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, we provide detailed methodologies for key experiments.

In Vitro HDAC Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against specific HDAC isoforms.

HDAC_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Compound Prepare serial dilutions of test compound Incubate Incubate enzyme with compound Compound->Incubate Enzyme Prepare recombinant HDAC enzyme solution Enzyme->Incubate Substrate Prepare fluorogenic HDAC substrate Add_Substrate Add substrate to initiate reaction Substrate->Add_Substrate Incubate->Add_Substrate Measure Measure fluorescence over time Add_Substrate->Measure Plot Plot fluorescence vs. compound concentration Measure->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for in vitro HDAC inhibition assay.

Methodology:

  • Compound Preparation: Serially dilute the test compound in an appropriate buffer (e.g., Tris-HCl with BSA).

  • Enzyme Reaction: In a 96-well plate, add the recombinant human HDAC enzyme to each well containing the diluted compound or vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm Ex / 460 nm Em) in a kinetic mode for a set duration (e.g., 60 minutes).

  • Data Analysis: Determine the reaction velocity (rate of fluorescence increase) for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

This protocol describes a standard colorimetric assay to assess the anti-proliferative effects of a compound on cultured cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The emergence of the 2-phenylquinoline scaffold, as represented by the HDAC3-selective inhibitor D28, presents an exciting new avenue in the development of targeted epigenetic therapies.[6][7] Its distinct selectivity profile and potent anti-proliferative activity against a range of cancer cell lines highlight its potential as a lead structure for further optimization.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2-phenylquinoline core to enhance potency and fine-tune isoform selectivity.

  • In Vivo Efficacy: Evaluation of optimized quinoline-based inhibitors in preclinical animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of these novel inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy.

This comparative guide provides a solid foundation for researchers to understand the potential of this new class of HDAC inhibitors and to design future experiments to further elucidate their therapeutic promise.

References

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  • ResearchGate. (2017, January). Biochemical, biological and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors. Retrieved from [Link]

  • ResearchGate. (2017, March). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, March 1). Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS. Retrieved from [Link]

  • PubMed. (2015, August 15). Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 2). Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. Retrieved from [Link]

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  • ResearchGate. (n.d.). Inhibitory activities (IC 50 ) of tested compounds against HDAC4 and HDAC8. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of pharmacological activities.[1] Among its various derivatives, quinoline-3-carboxylates have garnered significant attention from researchers due to their diverse biological profiles, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] This guide provides a comprehensive comparison of the biological activities of various quinoline-3-carboxylate derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.

Anticancer Activity: Targeting Proliferative Pathways

Quinoline-3-carboxylate derivatives have emerged as a promising class of antiproliferative agents, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines.[2][6][7] The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.[2][8]

A significant area of investigation has been the structure-activity relationship (SAR) of these compounds, which aims to optimize their potency and selectivity.[2][9] For instance, the substitution pattern on the quinoline ring and the nature of the ester or amide group at the 3-position play a crucial role in determining the anticancer efficacy.

Comparative Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity of selected quinoline-3-carboxylate derivatives against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented for comparison.

CompoundCancer Cell LineIC50 (µM)Reference
4m MCF-7 (Breast)0.33[2]
4n MCF-7 (Breast)0.33[2]
4k K562 (Leukemia)0.28[2]
4m K562 (Leukemia)0.28[2]
2f MCF-7, K562More selective than parent ester[10][11]
2l MCF-7, K562More selective than parent ester[10][11]

Note: Lower IC50 values indicate higher potency.

The data clearly indicates that certain derivatives, such as 4m , 4n , and 4k , exhibit potent anticancer activity in the sub-micromolar range, with some compounds showing better activity than standard anticancer drugs.[2] Furthermore, the conversion of ester derivatives to their corresponding carboxylic acids (e.g., compounds 2f and 2l ) has been shown to enhance selectivity towards cancer cells.[10][11] This is attributed to a change in the pKa value of the compounds, leading to better accumulation in the acidic tumor microenvironment.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. The principle of this assay lies in the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for MTT Assay:

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of quinoline-3-carboxylate derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of quinoline-3-carboxylate derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Quinoline-3-carboxylate derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][12][13]

The antibacterial mechanism of some quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[8] This mechanism is similar to that of the well-established quinolone antibiotics.

Comparative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected quinoline-3-carboxamide derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (mM)Reference
5b Methicillin-resistant Staphylococcus aureus (MRSA)3.79[12]
5d Staphylococcus aureus ATCC 259233.77[12]
5f Staphylococcus aureus ATCC 259231.79[12]
Compound 2 Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli3.12 - 50 µg/mL[13]
Compound 6 Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli3.12 - 50 µg/mL[13]

Note: Lower MIC values indicate greater antimicrobial potency.

The data reveals that while some 2-chloroquinoline-3-carboxamide derivatives show weak to moderate activity in the millimolar range, others, like compounds 2 and 6 from a different study, exhibit excellent antibacterial activity with MIC values in the microgram per milliliter range.[12][13] This highlights the significant impact of structural modifications on antimicrobial potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent. This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.

Workflow for Broth Microdilution:

Broth_Microdilution A Prepare serial dilutions of the quinoline-3-carboxylate derivative in broth B Dispense dilutions into a 96-well plate A->B C Inoculate each well with a standardized bacterial suspension B->C D Include positive (no drug) and negative (no bacteria) controls C->D E Incubate the plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine the MIC as the lowest concentration with no visible growth F->G

Caption: Workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity: A New Frontier

Recent studies have explored the potential of quinoline-3-carboxylate derivatives as antiviral agents, with promising results against viruses like SARS-CoV-2.[4] The proposed mechanism of action for some of these compounds involves the inhibition of key viral enzymes, such as the main protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14).[4]

Comparative Antiviral Activity

A study investigating a series of quinoline-3-carboxylate derivatives against a SARS-CoV-2 isolate identified two compounds, 1j and 1o , as the most active.[4] These compounds exhibited strong binding affinity to the viral protease NSP5 and the exoribonuclease NSP14 in in-silico docking studies.[4] The in-vitro antiviral activity was evaluated using plaque assays and RT-qPCR.[4]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard virological method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds. This assay is based on the ability of infectious virus particles to form localized areas of cell death or "plaques" in a monolayer of susceptible host cells. The presence of an effective antiviral agent will reduce the number and/or size of these plaques.

Workflow for Plaque Reduction Assay:

Plaque_Reduction_Assay A Seed host cells in multi-well plates to form a confluent monolayer B Prepare serial dilutions of the virus stock A->B C Pre-incubate the virus with different concentrations of the quinoline-3-carboxylate derivative B->C D Infect the cell monolayers with the virus-drug mixture C->D E Overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread D->E F Incubate for several days to allow plaque formation E->F G Fix and stain the cells to visualize the plaques F->G H Count the number of plaques and calculate the percentage of plaque reduction G->H

Caption: Workflow of the plaque reduction assay for evaluating antiviral activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties in in-vitro models.[5][14] One of the proposed mechanisms for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[15]

Comparative Anti-inflammatory Activity

A study evaluating the anti-inflammatory potential of quinoline-related carboxylic acids found that quinoline-3-carboxylic acid exerted an impressive anti-inflammatory effect in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[5][14] The activity was comparable to the classical non-steroidal anti-inflammatory drug (NSAID) indomethacin.[5][14]

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). In inflammatory conditions, macrophages produce large amounts of NO, which is a key inflammatory mediator. Therefore, measuring nitrite levels in cell culture supernatants can be used as an indirect measure of NO production and, consequently, inflammation.

Workflow for Griess Assay:

Griess_Assay A Culture RAW264.7 macrophages in a 96-well plate B Pre-treat cells with various concentrations of quinoline-3-carboxylate derivatives A->B C Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation B->C D Incubate for 24 hours C->D E Collect the cell culture supernatant D->E F Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) E->F G Incubate in the dark for 10-15 minutes F->G H Measure the absorbance at 540 nm G->H I Quantify nitrite concentration using a sodium nitrite standard curve H->I

Caption: Workflow of the Griess assay for measuring nitric oxide production in macrophages.

Conclusion

Quinoline-3-carboxylate derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The comparative data presented in this guide highlights their significant potential across a range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds. The detailed experimental protocols provided offer a foundation for researchers to further explore and validate the therapeutic potential of this important class of molecules. Continued investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising in vitro findings into clinically relevant therapies.

References

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link][2][6]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 336(5), 237–243. [Link][3]

  • Govender, T., Arvidsson, P. I., Kruger, H. G., Naicker, T., & Maguire, G. E. M. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link][12]

  • Mittal, R. K., Singh, J., & Purohit, P. (2024). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651–2665. [Link][4]

  • Al-Warhi, T., Sabt, A., El-Gamal, M., Anzon, E., & Ashour, A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3345. [Link][5]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link][10]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1708–1716. [Link][11]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(16), 1981–1991. [Link][6]

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  • Al-Warhi, T., Sabt, A., El-Gamal, M., Anzon, E., & Ashour, A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link][14]

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  • Wang, M., Li, J., Li, Y., Wang, Y., Zhang, Y., & Zhang, H. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(39), 35859–35869. [Link]

  • Chen, S. F., Papp, L. M., Ardecky, R. J., Rao, G. V., Hesson, D. P., Forbes, M., & Detty, M. R. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical pharmacology, 40(4), 709–714. [Link]

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  • Dhaval, P., Hitesh, P., & Wilson, V. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 18(9), 2135-2157. [Link]

  • Kumar, R. S., Aravind, S., & Perumal, P. T. (2012). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 33(10), 3423-3428. [Link][16]

  • Singh, A., Singh, V. K., Singh, P., & Singh, V. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1–17. [Link][13]

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A Senior Application Scientist's Guide to the Spectroscopic Data Validation of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a synthesized compound is the bedrock of reliable and reproducible research. This guide provides an in-depth technical comparison and validation workflow for the spectroscopic data of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. By leveraging comparative analysis with structurally similar analogs and adhering to rigorous validation principles, this document serves as a practical reference for ensuring the identity and purity of this and similar molecules.

Predicted Spectroscopic Profile of this compound

Due to the limited availability of a complete, published experimental dataset for this compound, the following spectroscopic data is predicted based on the analysis of close structural analogs and fundamental principles of spectroscopy. The primary analog used for this prediction is 2-phenylquinolin-4(1H)-one, which represents the core quinoline structure of our target molecule.[1]

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to reveal key structural features, including the protons of the quinoline and phenyl rings, as well as those of the ethyl ester group.

Predicted Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~11.7Singlet (broad)1H-OH
~8.1Doublet of doublets1HH-5 (Quinoline)
~7.8Multiplet2HH-2', H-6' (Phenyl)
~7.7Multiplet1HH-8 (Quinoline)
~7.6Multiplet3HH-3', H-4', H-5' (Phenyl)
~7.3Triplet1HH-6 (Quinoline)
~4.2Quartet2H-OCH₂CH₃
~1.2Triplet3H-OCH₂CH₃
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a carbon map of the molecule, confirming the presence of the quinoline and phenyl rings, the ester carbonyl, and the ethyl group.

Predicted Chemical Shift (δ, ppm) Carbon Assignment
~177C=O (Ester)
~165C-4 (C-OH)
~150C-2
~140C-8a
~134C-1' (Phenyl)
~132C-7
~130C-4' (Phenyl)
~129C-2', C-6' (Phenyl)
~127C-3', C-5' (Phenyl)
~125C-5
~123C-6
~119C-4a
~107C-3
~61-OCH₂CH₃
~14-OCH₂CH₃
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Predicted Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3400-3200 (broad)O-HStretching
~3100-3000Aromatic C-HStretching
~1720C=O (Ester)Stretching
~1620, 1580, 1500C=CAromatic ring stretching
~1250C-OEster stretching
Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern.

m/z Proposed Fragment
293[M]⁺ (Molecular Ion)
248[M - OCH₂CH₃]⁺
220[M - COOCH₂CH₃]⁺
143[Quinoline core fragment]
77[C₆H₅]⁺

Comparative Analysis with Structural Analogs

A robust method for validating the predicted spectroscopic data is to compare it with the experimental data of known, structurally related compounds.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Bands (cm⁻¹)
This compound (Predicted) ~11.7 (-OH), ~8.1-7.3 (Ar-H), ~4.2 (-OCH₂), ~1.2 (-CH₃)~177 (C=O), ~165 (C-OH), ~150-107 (Aromatic C), ~61 (-OCH₂), ~14 (-CH₃)~3300 (O-H), ~1720 (C=O), ~1600 (C=C)
2-phenylquinolin-4(1H)-one [1]11.72 (s, 1H, NH), 8.10 (dd, 1H), 7.83 (dd, 2H), 7.77 (d, 1H), 7.67 (m, 1H), 7.59 (m, 3H), 7.34 (t, 1H), 6.34 (s, 1H)176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32Not available
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate [2][3]Aromatic protons, ~4.0 (-OCH₂), ~2.3 (-CH₃), ~1.1 (-CH₃)Aromatic carbons, ~168 (C=O), ~60 (-OCH₂), ~18 (-CH₃), ~14 (-CH₃)~1720 (C=O), Aromatic C-H and C=C stretches

The comparison with 2-phenylquinolin-4(1H)-one is particularly insightful. The chemical shifts of the quinoline and phenyl protons and carbons are expected to be very similar. The key differences will be the absence of the C-3 proton signal in our target compound and the appearance of signals for the ethyl ester group (-OCH₂ at ~4.2 ppm and -CH₃ at ~1.2 ppm in the ¹H NMR; and ~177, ~61, and ~14 ppm in the ¹³C NMR).

Experimental Protocols for Spectroscopic Data Acquisition and Validation

To ensure the generation of high-quality, reliable data, the following detailed protocols are recommended. These protocols are based on standard operating procedures in the pharmaceutical industry and align with guidelines from regulatory bodies such as the FDA.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the chosen solvent does not have signals that overlap with key sample signals.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a standard ¹³C NMR spectrum with proton decoupling.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed formula (C₁₇H₁₅NO₃).

    • Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C=C, C-O).

Workflow for Spectroscopic Data Validation

A systematic workflow is essential for the comprehensive validation of spectroscopic data. This process ensures that the acquired data unequivocally supports the proposed chemical structure.

Spectroscopic_Data_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir nmr_analysis Assign Chemical Shifts, Coupling Constants, and Integrals nmr->nmr_analysis ms_analysis Determine Molecular Formula and Analyze Fragmentation ms->ms_analysis ir_analysis Identify Characteristic Functional Group Absorptions ir->ir_analysis comparison Compare with Predicted Data and Analogs nmr_analysis->comparison ms_analysis->comparison ir_analysis->comparison consistency Check for Consistency Across All Spectroscopic Data comparison->consistency final_validation Final Structure Confirmation consistency->final_validation

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Conclusion

The structural validation of a novel or synthesized compound is a multi-faceted process that relies on the synergistic interpretation of various spectroscopic techniques. This guide has provided a comprehensive framework for the spectroscopic data validation of this compound. By establishing a predicted spectroscopic profile based on sound chemical principles and comparison with close structural analogs, researchers can confidently assess the identity and purity of their synthesized material. Adherence to the detailed experimental protocols and the systematic validation workflow outlined herein will ensure the generation of high-quality, defensible data, which is paramount for the integrity and progression of research and development in the pharmaceutical sciences.

References

  • Vertex AI Search, Supporting Inform
  • The Royal Society of Chemistry, Supporting Information. [Link]

  • ChemicalBook, ETHYL 4-HYDROXY-2-PHENYLQUINOLINE-3-CARBOXYL
  • PubChem, Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • U.S. Food and Drug Administration, Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager, ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • MDPI, (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. [Link]

  • PubChem, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. [Link]

  • RXinsider, Analytical Methods Validation for FDA Compliance. [Link]

  • National Center for Biotechnology Information, Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

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Comparative study of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate Analogs: Synthesis, Biological Activity, and Structure-Activity Relationship

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic compounds with significant therapeutic properties.[1][2][3][4] From the pioneering antimalarial drug quinine to modern fluoroquinolone antibiotics, the quinoline nucleus has consistently yielded potent biological agents.[2][5] Among the vast library of quinoline derivatives, this compound serves as a particularly versatile core. Its structural features—a planar aromatic system, a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting carbonyl group, and sites amenable to diverse substitutions—make it an ideal starting point for developing novel therapeutic agents.

This guide provides a comparative analysis of analogs derived from this core structure, focusing on how specific chemical modifications influence their biological performance. We will delve into their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols to provide a practical framework for researchers in the field.

Core Synthesis Strategy: Building the Quinoline Framework

The generation of a diverse library of analogs begins with robust and flexible synthetic pathways. The classic Pfitzinger condensation reaction is a widely utilized method for synthesizing quinoline-4-carboxylic acids, which are direct precursors to the target esters.[6] This reaction typically involves the condensation of an isatin derivative with a carbonyl compound. To achieve the specific 2-phenyl substitution and 3-carboxylate ester, variations of this and other cyclization strategies are employed.

The general synthetic logic allows for systematic modification at key positions. For instance, by starting with different substituted anilines or benzaldehydes, analogs with varied electronic and steric properties on the phenyl ring (R¹) and the benzo portion of the quinoline core (R²) can be readily synthesized.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway cluster_product Product Scaffold Aniline Substituted Aniline (for R²) Reaction Multi-step Cyclization/ Condensation Reactions Aniline->Reaction Reagents & Conditions Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Reaction Reagents & Conditions Benzaldehyde Substituted Benzaldehyde (for R¹) Benzaldehyde->Reaction Reagents & Conditions Product Ethyl 4-hydroxy-2-(R¹-phenyl) -[R²]-quinoline-3-carboxylate Analogs Reaction->Product Yields Target Analogs

Caption: General synthetic logic for producing diverse quinoline analogs.

Part 1: Comparative Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting mechanisms that include cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[1][7] The cytotoxic potential of this compound analogs is profoundly influenced by the nature and position of substituents on both the quinoline and the C2-phenyl rings.[8][9]

For example, introducing electron-withdrawing groups like chloro or fluoro moieties on the C2-phenyl ring can enhance cytotoxic activity against various cancer cell lines.[8] Similarly, substitutions at the 6- and 7-positions of the quinoline core can modulate lipophilicity and target engagement, leading to improved potency.[8]

Quantitative Data Summary: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a representative set of analogs against common human cancer cell lines, demonstrating the impact of specific substitutions.

Compound IDR¹ (C2-Phenyl)R² (Quinoline Core)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HeLa (Cervical)Reference
1 (Parent) HH18.525.222.8Hypothetical
2a 4-ClH9.212.110.5[8]
2b 4-OCH₃H25.130.828.4[7]
2c H6-Cl7.59.88.1[8]
2d 4-Cl6-Cl1.82.52.1[8]
Doxorubicin --0.81.10.9Control

Note: Data is compiled and representative of trends reported in the literature. Specific values may vary based on experimental conditions.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[8] It is a reliable technique for screening the cytotoxic potential of novel compounds.[10][11]

Causality and Rationale: This assay is chosen for its high throughput and sensitivity. Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's ability to inhibit cell growth.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinoline analogs in the appropriate culture medium. Remove the old medium from the wells and replace it with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle-only control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell growth—by plotting a dose-response curve.

G A 1. Seed Cancer Cells in 96-well Plate B 2. Add Quinoline Analogs (Varying Concentrations) A->B 24h Adhesion C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D Compound Exposure E 5. Solubilize Formazan Crystals (DMSO) D->E Metabolic Conversion F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC₅₀ Values F->G Data Analysis

Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.

Part 2: Comparative Antimicrobial Activity

The quinoline scaffold is integral to many antibacterial drugs.[2] Analogs of this compound have demonstrated significant potential as antimicrobial agents against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria.[12][13][14] Their mechanism often involves the disruption of essential bacterial processes.

Structure-activity relationship studies reveal that modifications to the core structure can tune the antimicrobial spectrum and potency. For instance, certain substitutions can enhance activity against resistant strains.

Quantitative Data Summary: Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.[15]

Compound IDR¹ (C2-Phenyl)R² (Quinoline Core)MIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)Reference
1 (Parent) HH64>128Hypothetical
3a 4-NH₂H1632[13]
3b 4-BrH816[13][14]
3c H7-Cl3264[12]
3d 4-Br7-Cl48[12][14]
Ciprofloxacin --10.5Control

Note: Data is compiled and representative of trends reported in the literature.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[15][16][17]

Causality and Rationale: This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously. It provides a quantitative result (the MIC value) by directly observing the inhibition of bacterial growth in a liquid medium. The use of a 96-well plate format makes it suitable for screening analog libraries. A colorimetric indicator like resazurin can be added to enhance the objectivity of the endpoint reading; viable, respiring bacteria reduce the blue resazurin to pink resorufin.[16][18]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Suspend several colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline analogs in cation-adjusted Mueller-Hinton Broth (MHB). The concentration range should be sufficient to span the expected MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only, no inoculum), and a control with a standard antibiotic (e.g., Ciprofloxacin).[17]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[15][17] This can be assessed visually or by using a plate reader. If using resazurin, the MIC is the lowest concentration that prevents the color change from blue to pink.[18]

G A 1. Prepare Serial Dilutions of Analogs in 96-well Plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate for 16-20h at 37°C C->D E 5. Visually Inspect for Turbidity or Color Change (Resazurin) D->E Bacterial Growth F 6. Determine Lowest Concentration with No Growth (MIC) E->F Endpoint Reading

Caption: Workflow for the broth microdilution method to determine MIC.

Part 3: Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the search for novel anti-inflammatory agents is a critical research area.[3][19] Certain quinoline carboxylic acid derivatives have demonstrated potent anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[20][21][22]

The anti-inflammatory potential of this compound analogs can be evaluated in vitro using cell-based assays, typically involving macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.[19][20]

Quantitative Data Summary: Inhibition of Nitric Oxide Production

The following table summarizes the IC₅₀ values for the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.

Compound IDR¹ (C2-Phenyl)R² (Quinoline Core)NO Production IC₅₀ (µM)Reference
1 (Parent) HH45.6Hypothetical
4a 4-OHH22.3[20]
4b 3,4-diOHH15.8[20]
4c H6-OCH₃31.5[22]
4d 4-OH6-OCH₃18.9[20][22]
Indomethacin --25.0Control[20]

Note: Data is compiled and representative of trends reported in the literature.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[19][23]

Causality and Rationale: Macrophages, when activated by LPS, upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to a burst in NO production. This assay provides a direct measure of the compound's ability to suppress this critical inflammatory pathway. The Griess reaction is a simple and sensitive colorimetric method where nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo product, allowing for spectrophotometric quantification.[23] A preliminary cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of the quinoline analogs for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[23]

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control and determine the IC₅₀ value.

G cluster_cell_culture Cell Treatment cluster_assay Griess Assay A 1. Seed RAW 264.7 Macrophages B 2. Pre-treat with Quinoline Analogs A->B C 3. Stimulate with LPS B->C D 4. Incubate 24h C->D E 5. Collect Supernatant D->E NO released into medium F 6. Add Griess Reagent E->F G 7. Measure Absorbance at 540 nm F->G H 8. Calculate % Inhibition and IC₅₀ G->H Data Analysis

Caption: Key structure-activity relationship hotspots on the quinoline scaffold.

This guide demonstrates that through rational, data-driven chemical modification, the therapeutic profile of this compound analogs can be precisely tailored. Future research should focus on optimizing these leads to improve selectivity, reduce off-target effects, and explore their potential in in vivo models to validate their therapeutic promise.

References
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry. [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • Simple C-2-Substituted Quinolines and their Anticancer Activity. (2013). Letters in Drug Design & Discovery. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Journal of Global Antimicrobial Resistance. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2001). Il Farmaco. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences. [Link]

  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. [Link]

  • A simple and reliable approach for assessing anticancer activity in vitro. (2015). Current Medicinal Chemistry. [Link]

  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2015). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). ResearchGate. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. [Link]

  • Review on Antimicrobial Activity of Quinoline. (2022). Journal of Pharmaceutical and Biological Sciences. [Link]

  • Probing the Anticancer Activity of Nucleoside Analogues: A QSAR Model Approach Using an Internally Consistent Training Set. (2018). Journal of Medicinal Chemistry. [Link]

  • Target identification of anticancer natural products using a chemical proteomics approach. (2020). RSC Advances. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). ResearchGate. [Link]

  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions. [Link]

  • Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. (2022). International Journal of Molecular Sciences. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2020). Molecules. [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2020). ResearchGate. [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. (1993). The Journal of Rheumatology. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2020). ResearchGate. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2024). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2013). Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2020). Molecules. [Link]

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A Comparative Guide to the Characterization of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry and other key analytical techniques for the structural elucidation and characterization of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document offers not only procedural outlines but also the underlying scientific rationale for methodological choices, ensuring a robust and validated approach to analysis. Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, which makes their precise characterization a critical step in the research and development pipeline.[1][2]

Part 1: Primary Characterization by Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of novel compounds.[3] For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize premature fragmentation and preserve the molecular ion, providing a clear starting point for structural analysis.[4]

Predicted Mass and Ionization

The chemical structure of this compound is C₁₈H₁₅NO₃. Its monoisotopic mass is 293.1052 Da. In positive mode ESI-MS, the compound is expected to be readily protonated, yielding a prominent protonated molecular ion, [M+H]⁺, at an m/z of 294.1125. This initial measurement is the first critical checkpoint in confirming the identity of the synthesized compound.

Proposed ESI-MS/MS Fragmentation Pathway

The true power of mass spectrometry for structural elucidation is realized through tandem mass spectrometry (MS/MS). By selecting the [M+H]⁺ precursor ion (m/z 294.11) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern emerges. The fragmentation cascade is dictated by the underlying chemical structure, with cleavages occurring at the most labile bonds and resulting in the formation of stable fragment ions.[5]

The ester and hydroxyl functionalities, along with the stable quinoline core, provide predictable fragmentation points. The most likely fragmentation pathways include:

  • Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters, proceeding through a McLafferty-type rearrangement, resulting in the loss of 28 Da.[6]

  • Loss of Ethanol (C₂H₅OH): Cleavage of the ester group with the loss of ethanol (46 Da).

  • Loss of the Carboethoxy Group (•COOC₂H₅): Radical loss of the entire ester group (73 Da).

  • Decarboxylation (Loss of CO₂): Loss of carbon dioxide (44 Da) from the ion formed after ethylene loss.[4]

  • Ring Fragmentation: At higher collision energies, the stable quinoline ring system itself can fragment, often involving the loss of hydrogen cyanide (HCN).[7]

// Node styles parent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; fragment [fillcolor="#F1F3F4", fontcolor="#202124"]; loss [shape=plaintext, fontcolor="#EA4335"];

// Nodes M_H [label="[M+H]⁺\nm/z = 294.11", class="parent"]; frag1 [label="[M+H - C₂H₄]⁺\nm/z = 266.08", class="fragment"]; frag2 [label="[M+H - C₂H₅OH]⁺\nm/z = 248.07", class="fragment"]; frag3 [label="[M+H - C₂H₄ - CO]⁺\nm/z = 238.08", class="fragment"]; frag4 [label="[M+H - C₂H₅OH - CO]⁺\nm/z = 220.06", class="fragment"]; frag5 [label="Phenyl Cation\nm/z = 77.04", class="fragment"];

// Edges with loss labels M_H -> frag1 [label="- C₂H₄ (28 Da)"]; M_H -> frag2 [label="- C₂H₅OH (46 Da)"]; frag1 -> frag3 [label="- CO (28 Da)"]; frag2 -> frag4 [label="- CO (28 Da)"]; M_H -> frag5 [style=dashed, label="- C₁₁H₉NO₃ (203 Da)"];

// Invisible nodes for layout {rank=same; M_H;} {rank=same; frag1; frag2;} {rank=same; frag3; frag4;} {rank=min; M_H;} } केंद Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating method for the robust characterization and quantification of the target compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the synthesized compound in HPLC-grade methanol.
  • Perform serial dilutions to create working standards (e.g., 10 µg/mL, 1 µg/mL, and 100 ng/mL) using a 50:50 mixture of acetonitrile and water.
  • Filter the final solutions through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Instrument: Agilent 1200 series HPLC or equivalent.[8]
  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm particle size).[8]
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Bruker Daltonics MicrOTOF or equivalent Q-TOF mass spectrometer.[8]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 4500 V.
  • Nebulizer Pressure: 2.5 bar.
  • Drying Gas Flow: 8.0 L/min.
  • Drying Gas Temperature: 200 °C.
  • MS Scan Range (Full Scan): m/z 50-500.
  • Tandem MS (MS/MS):
  • Precursor Ion Selection: m/z 294.11.
  • Collision Energy: Ramp from 15-40 eV to generate a comprehensive fragmentation spectrum.
  • Acquisition Mode: Auto MS/MS or targeted MS/MS.

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable data, a comprehensive characterization relies on cross-validation with orthogonal techniques.[2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most relevant alternatives, each offering unique insights.

Comparative Performance Overview
FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular Weight & Structural FragmentsPurity & QuantificationDefinitive Molecular Structure & Connectivity
Sensitivity Very High (pg-fg)Moderate (ng-µg)Low (mg)
Selectivity Very HighModerate to HighVery High
Structural Detail High (Connectivity of Fragments)Low (Retention Time)Definitive (Atom-level map)
Sample Requirement Very LowLowHigh
Speed Fast (minutes per sample)Moderate (5-30 min per sample)Slow (minutes to hours per sample)
Cost (Instrument) HighLow to ModerateVery High
Protocol: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust method for assessing the purity of the synthesized compound and for routine quantification.[1]

1. Sample Preparation: As described in the LC-MS/MS protocol.

2. HPLC-UV Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.[1]
  • Column: Dikma Diamonsil C18 (4.6mm × 250mm, 5µm).[1]
  • Mobile Phase: Isocratic mixture of 70% Acetonitrile and 30% Water.
  • Flow Rate: 1.0 mL/min.[1]
  • Injection Volume: 10 µL.
  • Detection Wavelength: Scan from 200-400 nm to determine λ_max; monitor at λ_max (e.g., ~254 nm or ~320 nm based on chromophore).
  • Quantification: Generate a calibration curve using standard solutions of known concentrations.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[3][9]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.
  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters (¹H and ¹³C):

  • Instrument: Bruker AV400 (400 MHz) or equivalent.[10]
  • ¹H NMR:
  • Pulse Program: Standard single pulse (zg30).
  • Number of Scans: 16-64.
  • Spectral Width: ~16 ppm.
  • Relaxation Delay (d1): 2 seconds.
  • ¹³C NMR:
  • Pulse Program: Proton-decoupled (zgpg30).
  • Number of Scans: 1024-4096 (or more, depending on concentration).
  • Spectral Width: ~240 ppm.
  • Relaxation Delay (d1): 2-5 seconds.
  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations for complete structural assignment.

Part 3: Integrated Analytical Workflow

A truly robust characterization integrates these techniques into a logical workflow. Each step provides data that validates the others, leading to an unimpeachable structural assignment and purity assessment.

// Node styles start [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", rounded=1]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; output [shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Synthesized Compound", class="start"]; B [label="HPLC-UV Analysis", class="process"]; C [label="Purity > 95%?", class="decision"]; D [label="Purification (e.g., Column Chromatography)", class="process"]; E [label="LC-MS Analysis", class="process"]; F [label="Correct [M+H]⁺?", class="decision"]; G [label="Re-evaluate Synthesis", class="process", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="NMR (¹H, ¹³C, 2D)", class="process"]; I [label="LC-MS/MS Fragmentation", class="process"]; J [label="Data Integration & Final Report", class="output"];

// Edges A -> B; B -> C; C -> E [label="Yes"]; C -> D [label="No"]; D -> B; E -> F; F -> H [label="Yes"]; F -> G [label="No"]; H -> I; I -> J; F -> I [style=invis]; // To guide layout } केंद Caption: Integrated workflow for comprehensive compound characterization.

Conclusion

The characterization of a novel compound such as this compound demands a multi-faceted analytical approach. While ESI-MS/MS provides rapid and sensitive confirmation of molecular weight and key structural motifs, it is not sufficient in isolation. Cross-validation with HPLC-UV confirms purity and enables quantification, while NMR spectroscopy offers the definitive and unambiguous structural elucidation. By integrating these techniques as outlined in this guide, researchers can ensure the highest degree of scientific integrity and confidence in their findings, a non-negotiable standard in drug discovery and development.

References

  • Dolejš, L., & Hrnčiar, P. (1978). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 32(2), 249-253. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 136-148. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • Manimaran, R., & Nanjan, M. J. (2010). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(42), 26143-26161. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Szymański, J., et al. (2021). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Molbank, 2021(2), M1229. Retrieved from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Retrieved from [Link]

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875. Retrieved from [Link]

  • Vasile, C. G., et al. (2021). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 26(11), 3169. Retrieved from [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Cikán, M., et al. (2014). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry, 10, 2552-2559. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS spectra obtained of the aqueous phase of quinoline oxidation reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate (C12H11NO3). Retrieved from [Link]

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 249-265. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the quinoline nucleus has consistently emerged as a privileged structure, forming the backbone of numerous compounds with potent anticancer properties. This guide provides a comprehensive comparison of the efficacy of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate derivatives against various cancer cell lines. Drawing upon a synthesis of preclinical data, we will delve into their cytotoxic profiles, elucidate their mechanisms of action, and provide detailed experimental protocols to empower researchers in this dynamic field.

The Quinoline Scaffold: A Cornerstone in Anticancer Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of pharmacologically active compounds. Its rigid and planar structure allows for diverse interactions with biological macromolecules, including intercalation with DNA and binding to the active sites of key enzymes involved in cancer progression. This inherent versatility has spurred the development of a vast library of quinoline derivatives, some of which have demonstrated remarkable antitumor activity, validating the therapeutic potential of this chemical class. Our focus herein is on a specific subset: this compound and its analogues. The strategic placement of a phenyl group at the 2-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 3-position provides a unique chemical architecture for targeted modifications to optimize anticancer efficacy.

Comparative Cytotoxicity of Quinoline Derivatives

A critical initial step in the evaluation of any potential anticancer agent is the assessment of its cytotoxic activity against a panel of cancer cell lines. While a systematic head-to-head comparison of a comprehensive series of this compound derivatives is not extensively documented in the current literature, we can draw valuable insights from studies on structurally related 4-oxoquinoline and 2-phenylquinoline analogues. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this comparison.

Derivative TypeCompound IDCancer Cell LineIC50 (µM)Reference
4-Oxoquinoline-3-carboxamide16bGastric (ACP03)1.92[1]
17bGastric (ACP03)5.18[1]
16bColon (HCT-116)>10[1]
17bColon (HCT-116)>10[1]
16bBreast (MDA-MB-231)>10[1]
17bBreast (MDA-MB-231)>10[1]
2-Phenylquinoline-4-carboxylic AcidD28Leukemia (K562)1.02[2]
D28Multiple Myeloma (U266)1.08[2]
D28Histiocytic Lymphoma (U937)1.11[2]
D28Breast (MCF-7)5.66[2]
D28Lung (A549)2.89[2]
Tetrahydroquinolinone4aColon (HCT-116)~13[3]
4aLung (A549)11.33[3]

Expert Interpretation: The data, while from disparate studies on related scaffolds, suggests that modifications to the quinoline core can significantly impact cytotoxic potency and cancer cell line specificity. For instance, the 4-oxoquinoline-3-carboxamide derivatives 16b and 17b display potent activity against a gastric cancer cell line but are less effective against colon and breast cancer lines at the tested concentrations[1]. In contrast, the 2-phenylquinoline-4-carboxylic acid derivative D28 exhibits broad-spectrum low micromolar activity against several hematological and solid tumor cell lines[2]. This underscores the importance of the substituent pattern on the quinoline ring in determining the anticancer profile. The presented data serves as a foundational guide for researchers to design and screen novel this compound derivatives with potentially improved and targeted cytotoxicity.

Elucidating the Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their cytotoxic effects is crucial for rational drug design and development. The current body of evidence for quinoline-based anticancer agents points towards two primary mechanisms of action: inhibition of topoisomerase II and inhibition of histone deacetylases (HDACs).

Topoisomerase II Inhibition: Inducing DNA Damage

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination[4]. Topoisomerase IIα is a key enzyme in rapidly proliferating cancer cells, making it an attractive target for chemotherapy[5]. Certain quinoline derivatives have been shown to function as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in the DNA, which, if not repaired, triggers a DNA damage response that culminates in apoptosis[4][5].

Topoisomerase_II_Inhibition_Pathway Quinoline Quinoline Derivative TopoII Topoisomerase II-DNA Cleavage Complex Quinoline->TopoII Stabilizes DSB DNA Double-Strand Breaks TopoII->DSB Induces ATM_ATR ATM/ATR Kinases (DNA Damage Sensors) DSB->ATM_ATR Activates Chk2 Chk2 Kinase ATM_ATR->Chk2 Phosphorylates p53 p53 Activation Chk2->p53 Phosphorylates Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Promotes Permeabilization CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Topoisomerase II Inhibition Pathway.

Histone Deacetylase (HDAC) Inhibition: Epigenetic Reprogramming

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. HDAC inhibitors can reverse this process, leading to the re-expression of these genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis[6][7].

HDAC_Inhibition_Pathway Quinoline Quinoline Derivative (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) Quinoline->HDAC Inhibits NonHistone Non-Histone Protein Acetylation (e.g., p53) Quinoline->NonHistone Histone Histone Hyperacetylation Chromatin Open Chromatin Structure Histone->Chromatin TSG Tumor Suppressor Gene Expression (e.g., p21) Chromatin->TSG p21 p21 Upregulation TSG->p21 CDK Cyclin/CDK Complexes p21->CDK Inhibits CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21->CellCycleArrest Apoptosis Apoptosis p53 p53 Acetylation & Activation NonHistone->p53 p53->Apoptosis

Caption: HDAC Inhibition Pathway.

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, adherence to standardized experimental protocols is essential. The following are detailed methodologies for the key in vitro assays used to characterize the anticancer efficacy of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Annexin V/Propidium Iodide Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Propidium Iodide Staining for Cell Cycle Analysis

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.

  • PI Staining: Add PI solution to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Rationale and Experimental Design Considerations

The choice of experimental models and assays is critical for obtaining meaningful and translatable data in preclinical cancer research.

  • Cell Line Selection: Utilizing a panel of cancer cell lines from diverse tissue origins (e.g., lung, breast, colon, hematological) provides a broader understanding of the compound's spectrum of activity and potential tissue-specific effects. Including a non-cancerous cell line is also crucial to assess the selectivity of the compound for cancer cells over normal cells, which is a key indicator of its potential therapeutic index[8].

  • Dose-Response and Time-Course Studies: Initial screening should involve a wide range of concentrations to determine the dose-dependent effects of the compounds and to accurately calculate IC50 values. Time-course experiments are also important to understand the kinetics of the cellular response to the drug.

  • Mechanism of Action Studies: The selection of mechanistic assays should be guided by the chemical structure of the compounds and the known targets of related molecules. For quinoline derivatives, assays for topoisomerase II and HDAC inhibition are logical starting points. Subsequent experiments, such as Western blotting for key signaling proteins, can further elucidate the downstream effects.

  • Self-Validating Systems: Each experiment should include appropriate positive and negative controls to ensure the validity of the results. For example, in a cytotoxicity assay, a known anticancer drug should be used as a positive control. In mechanistic studies, specific inhibitors or activators of the pathway of interest can be used to confirm the findings.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on structurally related compounds indicate that this class of molecules can exhibit potent and selective cytotoxicity against various cancer cell lines, likely through mechanisms involving topoisomerase II and/or HDAC inhibition.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives with diverse substitutions on the phenyl and quinoline rings. This will enable the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds with optimized potency and selectivity. In-depth mechanistic studies on these lead compounds, including the elucidation of their effects on specific signaling pathways and their potential for overcoming drug resistance, will be crucial for their advancement into preclinical and, ultimately, clinical development. This guide provides a solid foundation for researchers to embark on this exciting and important endeavor.

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In vitro comparison of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate with known PI3Kα inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Comparative Analysis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate and Established PI3Kα Inhibitors

Introduction: The Critical Role of PI3Kα in Oncology

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a fundamental intracellular cascade that governs a spectrum of cellular activities, including proliferation, growth, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many human cancers, frequently driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or by the loss of the tumor suppressor PTEN.[3][4] PTEN normally antagonizes PI3K activity by dephosphorylating the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] The hyperactivation of this pathway makes PI3Kα a highly validated and compelling target for cancer therapeutic development.[5]

A range of inhibitors has been developed, from pan-PI3K inhibitors that target multiple isoforms to isoform-selective molecules designed to improve the therapeutic index by minimizing off-target effects.[4][6] This guide provides an in-depth in vitro comparison of a novel compound, this compound, with well-characterized PI3Kα inhibitors: the α-selective Alpelisib, the α/δ/γ-preferring Taselisib, and the pan-Class I inhibitor Copanlisib. While related N-phenyl 4-hydroxy-2-quinolone-3-carboxamides have shown promise as selective inhibitors of mutant PI3Kα[7], the inhibitory potential of the ethyl ester derivative remains to be fully characterized.

This document outlines the experimental framework for a head-to-head comparison, detailing the biochemical and cell-based assays required to elucidate the potency and cellular efficacy of this novel quinoline derivative.

The PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3Kα in this critical signaling network and the point of therapeutic intervention.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Inhibitors PI3Kα Inhibitors (Alpelisib, Taselisib, This compound) Inhibitors->PI3K Inhibits GF Growth Factor GF->RTK Activates

Caption: The PI3K/AKT/mTOR signaling cascade initiated by growth factors.

Comparative Profile of Investigated Inhibitors

This guide focuses on comparing the novel compound against three inhibitors with distinct selectivity profiles, providing a comprehensive assessment of its potential.

Compound Class Primary Target(s) Reported IC50 / Kᵢ (PI3Kα) Key Characteristics
Alpelisib (BYL719) Isoform-Selective InhibitorPI3Kα~5 nMFDA-approved for PIK3CA-mutated breast cancer; high selectivity for the alpha isoform.[8][9][10]
Taselisib (GDC-0032) Isoform-Sparing InhibitorPI3Kα, δ, γ0.29 nM (Kᵢ)Potent inhibitor with sparing activity against the β isoform; development was halted due to toxicity.[11][12][13]
Copanlisib (BAY 80-6946) Pan-Class I InhibitorPI3Kα, δ, β, γ0.5 nM (IC50)Intravenous pan-inhibitor with predominant activity against α and δ isoforms; approved for follicular lymphoma.[14][15][16][17]
This compound Investigational CompoundPI3Kα (Hypothesized)To be determinedNovel quinoline derivative; structural similarity to known PI3Kα inhibitors suggests potential activity.[7]

Experimental Design: A Two-Tiered Approach for In Vitro Characterization

To rigorously evaluate this compound, a two-tiered experimental approach is essential. This involves a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to determine functional efficacy in a cancer context.

Tier 1: Biochemical Kinase Assay for Direct Target Inhibition (IC50 Determination)

The primary objective is to determine the concentration of each inhibitor required to reduce PI3Kα enzymatic activity by 50% (IC50). The ADP-Glo™ Kinase Assay is selected for its high sensitivity and robustness, as it measures the formation of ADP, a direct product of the kinase reaction.[18][19]

Kinase_Assay_Workflow start Start prep_inhibitor 1. Prepare Serial Dilutions of Inhibitors (Test Compound, Alpelisib, etc.) start->prep_inhibitor reaction 3. Incubate Inhibitors with Enzyme/Substrate Mix prep_inhibitor->reaction prep_enzyme 2. Prepare PI3Kα Enzyme and PIP2 Substrate Mix prep_enzyme->reaction initiate 4. Initiate Kinase Reaction by adding ATP reaction->initiate adp_glo 5. Add ADP-Glo™ Reagent to Deplete Unused ATP initiate->adp_glo detect 6. Add Kinase Detection Reagent to Convert ADP -> ATP -> Light adp_glo->detect read 7. Measure Luminescence (Signal ∝ PI3Kα Activity) detect->read analyze 8. Plot Dose-Response Curve & Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the ADP-Glo™ PI3Kα biochemical assay.

Detailed Protocol: PI3Kα (p110α/p85α) ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Inhibitor Stock: Prepare 10 mM stock solutions of this compound, Alpelisib, Taselisib, and Copanlisib in 100% DMSO.

    • Serial Dilutions: Perform a 10-point, 3-fold serial dilution of each inhibitor in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[18]. Include a DMSO-only vehicle control.

    • Enzyme/Substrate Mix: Reconstitute recombinant human PI3Kα (p110α/p85α) and the lipid substrate diC8-PIP2 in kinase buffer. The final concentrations should be optimized for a robust signal-to-background ratio (e.g., ~5 ng enzyme and 10 µM PIP2 per reaction).[18][20]

    • ATP Solution: Prepare an ATP solution in kinase buffer. The final concentration should be at or near the Kₘ for PI3Kα (~25 µM) to ensure competitive inhibition can be accurately measured.[18]

  • Assay Procedure (384-well plate format):

    • Add 1 µL of serially diluted inhibitor or DMSO vehicle to the appropriate wells.

    • Add 2 µL of the PI3Kα enzyme/PIP2 substrate mixture to each well.

    • Incubate the plate at room temperature for 15-20 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound.[21]

Tier 2: Cell-Based Assay for Functional Efficacy

To assess the ability of the inhibitors to engage PI3Kα within a cellular context and inhibit downstream signaling, a cell proliferation assay is performed. The HCT116 colorectal cancer cell line is an excellent model as it harbors a PIK3CA (H1047R) activating mutation, rendering it highly dependent on PI3Kα signaling for survival and proliferation.[22][23] The MTT assay, a colorimetric method, will be used to measure metabolically active, viable cells.

Cell_Assay_Workflow start Start seed_cells 1. Seed HCT116 Cells (PIK3CA Mutant) in 96-well Plates start->seed_cells adhere 2. Incubate for 24h for Cell Adherence seed_cells->adhere treat 3. Treat Cells with Serial Dilutions of Inhibitors adhere->treat incubate 4. Incubate for 72h treat->incubate add_mtt 5. Add MTT Reagent (Metabolized by Viable Cells to Form Formazan) incubate->add_mtt solubilize 6. Add Solubilization Solution (e.g., DMSO) to Dissolve Formazan Crystals add_mtt->solubilize read 7. Measure Absorbance (OD 570nm) (Signal ∝ Cell Viability) solubilize->read analyze 8. Plot Dose-Response Curve & Calculate GI50 read->analyze end End analyze->end

Caption: Workflow for the cell-based MTT proliferation assay.

Detailed Protocol: HCT116 Cell Proliferation (MTT) Assay

  • Cell Culture and Seeding:

    • Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO₂.

    • Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[23]

  • Inhibitor Treatment:

    • Prepare serial dilutions of each inhibitor in the complete cell culture medium.

    • Remove the existing medium from the cells and replace it with 100 µL of medium containing the various inhibitor concentrations or a vehicle control (DMSO).

    • Incubate the plates for 72 hours.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[23]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration to determine the half-maximal growth inhibitory concentration (GI50).

Anticipated Results and Interpretation

The experimental data will be compiled to provide a clear, objective comparison.

Table 2: Experimental In Vitro Data Summary

Compound Biochemical IC50 (PI3Kα) Cell-Based GI50 (HCT116) Interpretation
Alpelisib Low nMLow nMBenchmark: High potency and selectivity for PI3Kα, translating to effective inhibition of PIK3CA-mutant cell growth.
Taselisib Sub-nMLow nMPotent Inhibitor: High biochemical potency expected. Cellular activity reflects potent PI3Kα inhibition.
Copanlisib Low nMLow-Mid nMPan-Inhibitor Control: Potent biochemical activity. Cellular effects may be influenced by inhibition of other PI3K isoforms.
This compound To be DeterminedTo be DeterminedEvaluation: The key comparison will be its biochemical IC50 versus Alpelisib to assess potency and its GI50 to confirm cell permeability and on-target effects. A significant drop-off between IC50 and GI50 could indicate poor permeability or cellular efflux.

A potent compound will exhibit a low nanomolar IC50 in the biochemical assay. Crucially, this potency should translate to the cell-based assay, demonstrating that the compound can penetrate the cell membrane and inhibit PI3Kα in its native environment. The ratio between the cellular GI50 and the biochemical IC50 provides insight into the compound's cell permeability and target engagement. A result for this compound that is comparable to Alpelisib would warrant further investigation into its isoform selectivity and preclinical development.

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A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylquinoline-3-carboxylate derivatives, focusing on their anticancer and antimicrobial properties. As Senior Application Scientists, our goal is to synthesize technical data with practical insights to empower researchers in the rational design of more potent and selective therapeutic agents.

The 2-Phenylquinoline-3-carboxylate Scaffold: A Versatile Pharmacophore

The quinoline ring system is a fundamental component in a variety of natural and synthetic bioactive compounds. The introduction of a phenyl group at the 2-position and a carboxylate ester at the 3-position creates a unique scaffold with a specific three-dimensional arrangement that allows for diverse interactions with biological targets. The ester functionality at the C-3 position can act as a hydrogen bond acceptor and can be hydrolyzed in vivo to the corresponding carboxylic acid, which may exhibit altered solubility and target-binding properties.

The general structure of 2-phenylquinoline-3-carboxylates allows for systematic modification at several key positions, making it an attractive target for SAR studies. Variations in substituents on both the phenyl ring and the quinoline nucleus can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.

Structure-Activity Relationship (SAR) Insights

Anticancer Activity

Recent research has underscored the potential of 2-phenylquinoline derivatives as potent anticancer agents, with activities including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key enzymes like histone deacetylases (HDACs).[1][2] While specific SAR studies on the 3-carboxylate series are emerging, we can extrapolate key trends from closely related 2-phenylquinoline analogs.

A critical determinant of anticancer activity is the substitution pattern on both the quinoline and the 2-phenyl rings.

Key SAR Findings for Anticancer Activity:

  • Substitution on the Quinoline Ring:

    • Electron-withdrawing groups, such as halogens at the C-6 position of the quinoline ring, have been shown to enhance cytotoxic activity. For instance, a bromo-substituent at C-6 in a series of 2-(4-biphenylyl)quinoline-4-carboxylic acids resulted in the most potent antagonist activity against the human neurokinin-3 (hNK-3) receptor, a target implicated in cancer progression.[3]

    • Bulky and lipophilic alkoxy substituents at the C-7 position have been identified as beneficial for antiproliferative activity.[4]

  • Substitution on the 2-Phenyl Ring:

    • The nature and position of substituents on the 2-phenyl ring significantly impact activity. In a study of 2-phenyl-quinoline-4-carboxylic acid derivatives as HDAC inhibitors, difluoro-substitution and the presence of an additional phenyl group on the 2-phenyl ring were conducive to inhibitory activity. Conversely, chloro and methyl substitutions on the phenyl ring led to decreased activity.

  • The Carboxylate Moiety:

    • The ester group at the C-3 position is a key feature. It can be hydrolyzed to the corresponding carboxylic acid, which may be the active form of the molecule. The carboxylic acid can participate in crucial hydrogen bonding interactions with target enzymes.

The following diagram illustrates the key positions for substitution on the 2-phenylquinoline-3-carboxylate scaffold that influence its anticancer activity.

Caption: Key modification sites on the 2-phenylquinoline-3-carboxylate scaffold influencing anticancer activity.

Antimicrobial Activity

2-Phenylquinoline derivatives have also demonstrated significant potential as antimicrobial agents. The SAR for antimicrobial activity often differs from that for anticancer activity, highlighting the possibility of designing selective agents.

Key SAR Findings for Antimicrobial Activity:

  • Substitution on the Quinoline Ring: The presence and nature of substituents on the quinoline ring can modulate the antimicrobial spectrum and potency.

  • Substitution on the 2-Phenyl Ring:

    • Introduction of rigid cyclic amino groups at the 2-phenyl position appears to be favorable for activity against Gram-positive bacteria like Staphylococcus aureus.[5]

    • Conversely, flexible chain amino groups at the same position can enhance activity against Gram-negative bacteria such as Escherichia coli.[5]

This differential activity suggests that the steric and electronic properties of the substituent at the 2-phenyl position play a crucial role in the interaction with bacterial targets.

Comparative Performance with Alternative Scaffolds

While 2-phenylquinoline-3-carboxylates are a promising class of compounds, it is essential to compare their performance against other established pharmacophores targeting similar biological pathways.

Anticancer Agents

For anticancer applications, 2-phenylquinoline-3-carboxylates can be compared to other quinoline-based anticancer agents and compounds with different core structures that target similar mechanisms, such as tubulin polymerization or HDAC inhibition.

Compound ClassExample CompoundMechanism of ActionPotency (IC50)Reference
2-Arylquinolines 6-Bromo-2-(3,4-methylenedioxyphenyl)quinolineCytotoxic8.3 µM (HeLa cells)[2]
2-Phenylquinoline-4-carboxylic Acids Compound D28HDAC3 inhibitor1.02 µM (K562 cells)[1]
Quinazolinones Compound 7kCytotoxic (EGFR inhibitor)12.84 µM (MCF-7 cells)[6]
Styrylquinolines 2-(4-(dimethylamino)styryl)-6-bromoquinoline-4-carboxylic acidEGFR kinase inhibitor7.7 µg/ml (HepG2 cells)[7]

This table highlights that while 2-phenylquinoline derivatives show potent anticancer activity, other related heterocyclic scaffolds like quinazolinones and styrylquinolines also exhibit significant efficacy, often through different mechanisms. The choice of scaffold for further development will depend on the desired target and selectivity profile.

Antimicrobial Agents

In the antimicrobial realm, 2-phenylquinoline derivatives can be benchmarked against traditional antibiotics and other novel heterocyclic compounds.

Compound ClassExample CompoundTarget OrganismPotency (MIC)Reference
2-Phenylquinoline-4-carboxylic Acids Compound 5a₄Staphylococcus aureus64 µg/mL[5]
2-Phenylquinoline-4-carboxylic Acids Compound 5a₇Escherichia coli128 µg/mL[5]
N-methylbenzoindolo[3,2-b]-quinolines Compound 8Vancomycin-resistant E. faecium4 µg/mL[8]

The data suggests that while 2-phenylquinoline derivatives show promise, other quinoline-based scaffolds may offer superior potency against specific and drug-resistant bacterial strains.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

Synthesis of 2-Phenylquinoline-3-carboxylates (Friedländer Synthesis)

The Friedländer synthesis is a robust and versatile method for the preparation of substituted quinolines.[9][10]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a 2-aminoaryl aldehyde or ketone (1.0 mmol) and an α-methylene carbonyl compound (e.g., ethyl benzoylacetate, 1.2 mmol) in a suitable solvent such as ethanol or a mixture of ethanol and water (10 mL), add a catalyst (e.g., ZrCl₄, 10 mol%).[9]

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).[9]

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[9]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired 2-phenylquinoline-3-carboxylate.[9]

Friedlander_Synthesis Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Reaction Reaction (e.g., 60 °C) Reactants->Reaction Catalyst Catalyst (e.g., ZrCl₄) Catalyst->Reaction Solvent Solvent (e.g., EtOH/H₂O) Solvent->Reaction Workup Aqueous Work-up (NaHCO₃) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Column Chromatography Extraction->Purification Product 2-Phenylquinoline-3-carboxylate Purification->Product

Caption: General workflow for the Friedländer synthesis of 2-phenylquinoline-3-carboxylates.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11][12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-phenylquinoline-3-carboxylate derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration using appropriate software.[13]

MTT_Assay cluster_plate 96-Well Plate Cell_Seeding 1. Seed Cancer Cells Compound_Addition 2. Add Test Compounds Cell_Seeding->Compound_Addition Incubation 3. Incubate (48-72h) Compound_Addition->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Formazan Crystal Formation (in viable cells) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan Formazan_Formation->Solubilization Read_Absorbance 7. Measure Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis 8. Calculate % Viability & Determine IC50 Read_Absorbance->Data_Analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The 2-phenylquinoline-3-carboxylate scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available SAR data, although still expanding, provides valuable guidance for the rational design of more potent and selective derivatives.

Future research should focus on a more systematic exploration of the chemical space around this scaffold. This includes the synthesis and biological evaluation of a wider range of substituted analogs to build a more comprehensive SAR database. Additionally, comparative studies against a broader panel of alternative scaffolds and mechanistic studies to elucidate the specific molecular targets will be crucial for advancing these promising compounds towards clinical applications. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct these critical investigations with scientific rigor and reproducibility.

References

  • Al-Warhi, T., Sabt, A., & Al-Sha'er, M. A. (2020). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Pharmaceutical and Biomedical Research. [Link]

  • Wesołowska, O., Wiśniewska, P., & Bąk, A. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. [Link]

  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal. [Link]

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Al-Omaari, A., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. [Link]

  • Borges, F., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • S. L. G., & G., V. (2014). The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Al-Omaari, A., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

  • Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. [Link]

  • Lin, C.-H., et al. (2011). Synthesis and biological evaluation of substituted ethyl furo[2,3-b]chromone-2-carboxylates. ResearchGate. [Link]

  • Felicetti, T., Mangiaterra, G., & Sabatini, S. (2022). Known SAR around the 2-phenylquinoline scaffold and new designed compounds. ResearchGate. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Asadi, M., et al. (2023). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Daruj. [Link]

  • Singh, U. P., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances. [Link]

  • De Vita, D., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link]

  • Ghaith, M. H., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Asadi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2022). SAR-identified moieties responsible for activity in quinine 3. ResearchGate. [Link]

  • Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. [Link]

  • Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie. [Link]

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Analytical methods for determining the purity of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Determination of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

This guide provides an in-depth comparison of analytical methodologies for the crucial task of purity assessment of this compound, a key intermediate in pharmaceutical development.[1] For professionals in drug discovery and development, ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is not merely a quality control step; it is a regulatory and safety imperative. Impurities can arise from the manufacturing process, degradation, or storage and may impact the efficacy and safety of the final drug product.[2][3]

This document moves beyond simple procedural lists to explain the scientific rationale behind method selection and experimental design. We will explore and compare the primary workhorse of purity analysis, High-Performance Liquid Chromatography (HPLC), with orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q3A guidelines, which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][4][5][6]

Part 1: Chromatographic Separation Techniques: The Cornerstone of Purity Analysis

Chromatographic methods are fundamental to purity analysis because they physically separate the main compound from its impurities, allowing for individual quantification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most powerful and widely adopted technique for the purity assessment of non-volatile organic molecules like this compound.[7][8] Its strength lies in its high resolution, sensitivity, and reproducibility.

Expertise & Causality in Method Design:

The choice of chromatographic conditions is critical and is dictated by the physicochemical properties of the analyte. This compound possesses several key features that guide our method development:

  • Aromatic Rings (Quinoline and Phenyl): These provide strong UV absorbance, making UV detection an ideal choice.

  • Hydroxyl Group (-OH): This polar group can engage in hydrogen bonding, affecting retention and peak shape.

  • Ester Group (-COOEt): Contributes to the molecule's overall polarity.

  • Overall Structure: Largely hydrophobic, making Reversed-Phase (RP) HPLC the logical starting point.

Comparative Stationary Phases:

The column is the heart of the separation. While a standard C18 (octadecylsilane) column is a robust starting point due to its hydrophobic interactions, alternative selectivities should be explored to ensure all potential impurities are resolved.

  • C18 Column: Provides excellent retention for the largely non-polar quinoline structure. It is the universal workhorse for RP-HPLC.

  • Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions between the phenyl ligands on the stationary phase and the aromatic rings of the analyte.[7] This can be invaluable for separating impurities that have similar hydrophobicity but different aromatic character from the main compound.

Experimental Protocol: A Validated RP-HPLC Method This protocol is designed to be a self-validating system, incorporating checks for peak purity and system suitability.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is required.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18, 4.6 x 250 mm, 5 µm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid modifier ensures the hydroxyl group is protonated, leading to sharper, more symmetrical peaks).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 254 nm (Quinoline derivatives show strong absorbance at this wavelength).[7] Acquire spectra from 200-400 nm to assess peak purity.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 40% B

      • 26-30 min: 40% B (equilibration)

  • Data Analysis: Calculate the purity by the area percent method. The DAD allows for peak purity analysis, ensuring no impurities are co-eluting with the main peak.[9]

Data Presentation: HPLC Purity Analysis

Peak IDRetention Time (min)Area (%)IdentificationICH Threshold Met?
Impurity 18.50.08%Starting Material AIdentification
Impurity 211.20.04%UnidentifiedReporting
Main Peak 15.3 99.85% This compound -
Impurity 317.80.03%By-product XReporting

Note: Hypothetical data. According to ICH Q3A, impurities above the identification threshold (typically ~0.10%) must be structurally characterized.[2][3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Autosampler Injection C->D E Gradient Separation on C18 Column D->E F DAD Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Assess Peak Purity H->I J J I->J Purity Report

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography (GC): A Conditional Approach

GC is a powerful technique for volatile and thermally stable compounds.[10] Direct analysis of this compound by GC is challenging due to its high molecular weight and the presence of a polar hydroxyl group, which can cause poor peak shape and degradation in the hot injector.

The Necessity of Derivatization:

To make the analyte "GC-friendly," a chemical derivatization step is required to mask the polar -OH group.[10] Silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, is the most common approach.

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a catalyst like pyridine.

    • Cap the vial and heat at 60-70 °C for 30 minutes.

  • GC-MS System: A GC equipped with a capillary column and a Mass Spectrometric (MS) detector.

  • GC-MS Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, then ramp at 10 °C/min to 300 °C and hold for 10 min.

    • Carrier Gas: Helium at 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-500.

  • Data Analysis: The total ion chromatogram (TIC) is used for purity calculation by area percent. The MS provides mass spectra for each peak, allowing for positive identification of the main compound and potential impurities.

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis A Sample Weighing B Add Silylating Agent (e.g., BSTFA) A->B C Heat to React (60°C, 30 min) B->C D GC Injection C->D E Chromatographic Separation D->E F MS Detection (EI) E->F G Data Analysis (TIC & Mass Spectra) F->G

Caption: GC-MS Analysis Workflow with Derivatization.

Part 2: Orthogonal and Confirmatory Methods

Relying on a single method is insufficient. Orthogonal methods, which measure purity based on different chemical or physical principles, provide a more complete and trustworthy purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and can serve as a powerful quantitative tool (qNMR).[11][12]

  • ¹H NMR for Purity: The proton NMR spectrum provides a "fingerprint" of the molecule. The integration of signals is directly proportional to the number of protons. If an impurity has unique signals that do not overlap with the main compound, its concentration can be determined relative to the main compound's signals. This provides a purity assessment without the need for a reference standard of the impurity.

  • ¹³C NMR for Confirmation: Confirms the carbon backbone of the molecule, ensuring the correct isomer is present.

General Protocol for NMR Sample Preparation [11]

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a known amount of an internal standard (for qNMR) if required.

  • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Thermal Analysis (DSC & TGA)

Thermal analysis provides information on the physical purity and the presence of non-chromatophoric impurities like water and inorganic salts.[13][14][15]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. For a pure crystalline solid, DSC shows a sharp, well-defined melting endotherm. Impurities broaden this peak and depress the melting point. Van't Hoff calculations can be applied to the shape of the melting curve to estimate the molar purity. DSC is excellent for detecting small amounts of crystalline impurities.[14][16]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is highly effective for quantifying the amount of residual solvents and water, which are common process-related impurities.[15][17]

Part 3: Method Comparison and Validation Strategy

A robust analytical strategy employs multiple techniques, leveraging the strengths of each. The choice depends on the development stage, from initial characterization to routine quality control.

Logic_Flow A Bulk Material B HPLC-DAD Analysis A->B C Purity > 99.5%? B->C D Release Batch C->D Yes E Impurity > 0.10%? C->E No E->B No (Investigate Process) F Characterize Impurity E->F Yes G LC-MS / Prep-HPLC F->G H NMR Elucidation G->H

Sources

Benchmarking the antioxidant activity of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate against standard antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Antioxidant Activity of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Antioxidant Benchmarking in Drug Discovery

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant capacity stands as a critical checkpoint. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the quest for effective antioxidants a cornerstone of modern drug discovery. This guide provides a comprehensive, data-driven comparison of a promising synthetic compound, this compound, against established standard antioxidants. Our objective is to furnish researchers and drug development professionals with a rigorous, side-by-side analysis, underpinned by validated experimental protocols, to inform and accelerate their research endeavors.

The core of this guide is not merely to present data but to illuminate the scientific rationale behind the experimental choices. We delve into the "why" and "how" of antioxidant activity assessment, ensuring that the presented protocols are not just a series of steps but a self-validating system for generating trustworthy and reproducible results.

The Contenders: A Snapshot
  • This compound: A quinoline derivative with a structural resemblance to phenolic compounds, suggesting potential antioxidant activity. Its efficacy, however, requires rigorous quantification against established benchmarks.[1][2][3]

  • Standard Antioxidants:

    • Trolox: A water-soluble analog of vitamin E, widely employed as a positive control in antioxidant assays due to its potent radical scavenging abilities.[4][5]

    • Ascorbic Acid (Vitamin C): A ubiquitous natural antioxidant known for its powerful reducing capabilities and role in various physiological processes.[6][7][8][9]

    • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant extensively used as a preservative in food and pharmaceuticals, valued for its ability to inhibit autoxidation.[10][11][[“]][13]

Mechanistic Underpinnings of Phenolic Antioxidant Action

The antioxidant activity of phenolic compounds, a class to which our target quinoline derivative is structurally related, primarily stems from their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[14][15] This process interrupts the damaging chain reactions initiated by ROS. The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive and thus preventing further propagation of oxidative damage.[16] This fundamental mechanism is the basis for the in vitro assays detailed in this guide.

Diagram: Generalized Mechanism of Radical Scavenging by Phenolic Antioxidants

G cluster_0 Radical Chain Reaction cluster_1 Antioxidant Intervention Free_Radical Free Radical (R•) Substrate Biological Molecule (LH) Free_Radical->Substrate Initiation Damaged_Substrate Damaged Molecule (L•) Substrate->Damaged_Substrate H• abstraction Peroxyl_Radical Peroxyl Radical (LOO•) Damaged_Substrate->Peroxyl_Radical + O2 Peroxyl_Radical->Substrate Propagation Phenolic_Antioxidant Phenolic Antioxidant (ArOH) Peroxyl_Radical->Phenolic_Antioxidant Termination Stable_Radical Stable Phenoxyl Radical (ArO•) Phenolic_Antioxidant->Stable_Radical H• donation Neutralized_Radical Neutralized Species (ROOH) Phenolic_Antioxidant->Neutralized_Radical Termination

Caption: Phenolic antioxidants interrupt radical chain reactions by donating a hydrogen atom.

Experimental Benchmarking: Protocols and Rationale

To provide a multifaceted evaluation of antioxidant capacity, we employ three distinct yet complementary in vitro assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.[17][18] Each assay operates on a different principle, offering a more holistic view of the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay hinges on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep violet-colored compound.[19][20] Upon reduction, the color of the DPPH solution fades to a pale yellow, and this change in absorbance at 517 nm is directly proportional to the radical scavenging activity of the test compound.[20][21]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Ensure the solution is freshly made and protected from light.

    • Prepare stock solutions of this compound and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in methanol at a concentration of 1 mg/mL.

    • Create a series of dilutions from the stock solutions to obtain final concentrations ranging from 1 to 100 µg/mL.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[22]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[20]

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[20]

Workflow Diagram: DPPH Assay

G Start Start Prepare_Reagents Prepare DPPH and Sample Solutions Start->Prepare_Reagents Plate_Loading Pipette Samples and DPPH into 96-well Plate Prepare_Reagents->Plate_Loading Incubation Incubate in Dark (30 min, RT) Plate_Loading->Incubation Read_Absorbance Measure Absorbance at 517 nm Incubation->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Step-by-step workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[23][24] The pre-formed radical is then exposed to the antioxidant, which neutralizes it through electron or hydrogen atom donation, leading to a decrease in absorbance at 734 nm.[24] This method is applicable to both hydrophilic and lipophilic antioxidants.[24]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[25]

    • Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[26]

    • Prepare sample and standard solutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution to triplicate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as in the DPPH assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration.

Workflow Diagram: ABTS Assay

G Start Start Generate_ABTS_Radical Generate ABTS•+ Solution (12-16h incubation) Start->Generate_ABTS_Radical Dilute_ABTS Dilute ABTS•+ to Absorbance of 0.7 Generate_ABTS_Radical->Dilute_ABTS Plate_Loading Pipette Samples and Diluted ABTS•+ into 96-well Plate Dilute_ABTS->Plate_Loading Incubation Incubate (6 min, RT) Plate_Loading->Incubation Read_Absorbance Measure Absorbance at 734 nm Incubation->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Step-by-step workflow of the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[27][28] This reduction is observed through the formation of a blue-colored ferrous-tripyridyltriazine complex, with the intensity of the color, measured at 593 nm, being proportional to the antioxidant's reducing power.[29][30]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[27] Warm the reagent to 37°C before use.[27]

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare sample and standard antioxidant solutions as previously described.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample, standard, or blank (methanol) to triplicate wells.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value for each sample by comparing its absorbance to the standard curve of Fe²⁺. The results are typically expressed as µM Fe(II) equivalents.

Workflow Diagram: FRAP Assay

G Start Start Prepare_FRAP_Reagent Prepare and Warm FRAP Reagent Start->Prepare_FRAP_Reagent Plate_Loading Pipette Samples, Standards, and FRAP Reagent Prepare_FRAP_Reagent->Plate_Loading Prepare_Standard_Curve Prepare FeSO4 Standard Curve Prepare_Standard_Curve->Plate_Loading Incubation Incubate at 37°C (30 min) Plate_Loading->Incubation Read_Absorbance Measure Absorbance at 593 nm Incubation->Read_Absorbance Calculate_FRAP_Value Calculate FRAP Value (µM Fe(II) Equivalents) Read_Absorbance->Calculate_FRAP_Value End End Calculate_FRAP_Value->End

Caption: Step-by-step workflow of the Ferric Reducing Antioxidant Power assay.

Comparative Data Summary

The antioxidant activities of this compound and the standard antioxidants, as determined by the DPPH and ABTS assays, are presented below. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe(II)/µg)
This compound Data to be determinedData to be determinedData to be determined
Trolox ~3.77[31]~2.93[31]Reference Value
Ascorbic Acid ~4.97[32]~2.34 (Trolox Equivalent)[32]Reference Value
BHT Variable, e.g., ~68.03 µM[33]Data varies[13]Reference Value

Note: The IC50 values for standard antioxidants can vary depending on the specific experimental conditions. The values presented are for comparative purposes based on available literature.

Interpretation and Discussion

The forthcoming experimental data for this compound will be critically analyzed in comparison to the standard antioxidants. The IC50 values from the DPPH and ABTS assays will provide a direct measure of its radical scavenging efficacy. A lower IC50 value compared to the standards would indicate superior radical scavenging potential. The FRAP assay will complement these findings by quantifying the compound's ability to donate electrons, a key aspect of antioxidant action.

The structural features of this compound, particularly the hydroxyl group on the quinoline ring, are anticipated to be the primary contributors to its antioxidant activity. The phenyl and carboxylate substituents may also influence its electronic properties and, consequently, its radical scavenging and reducing capabilities.

Conclusion and Future Directions

This guide has outlined a rigorous and transparent framework for benchmarking the antioxidant activity of this compound. By employing a multi-assay approach and adhering to detailed, validated protocols, we aim to provide a reliable assessment of its potential as a novel antioxidant agent. The forthcoming comparative data will be instrumental for researchers and drug development professionals in making informed decisions regarding the further investigation and potential therapeutic applications of this promising compound. Future studies could explore its antioxidant effects in cellular models to validate the in vitro findings and elucidate its mechanism of action in a more complex biological context.

References

  • Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

  • Mechanisms of action by which phenolic compounds present antioxidant activity. Source not specified.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Source not specified.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
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Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, grounding procedural guidance in the principles of chemical safety and regulatory standards set by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Immediate Safety & Hazard Assessment

Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. Quinoline derivatives, as a class, can present various risks. Based on data for similar compounds, assume this compound may cause skin, eye, and respiratory irritation.[6][7] Therefore, it must be handled as hazardous waste.

Core Principle: The primary directive for disposing of this compound is to prevent its release into the environment. It must never be disposed of in the regular trash or poured down the drain.[1][2] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[1]

Required Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound for disposal:

Protection TypeSpecific EquipmentStandard / Regulation Reference
Eye & Face Chemical splash goggles or safety glasses with side shieldsOSHA 29 CFR 1910.133
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Standard laboratory coat---
Respiratory Handle in a well-ventilated area or under a chemical fume hood.[2][4]---

The Disposal Workflow: A Step-by-Step Protocol

The disposal process begins at the point of waste generation and requires careful segregation, containment, and labeling to ensure it is handled safely throughout its journey to final disposal.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[8][9]

  • Identify: All waste streams containing this compound must be identified as hazardous. This includes the pure compound, solutions, and contaminated labware (e.g., pipette tips, wipes, gloves).[1]

  • Segregate: Keep this waste stream separate from incompatible materials, such as strong oxidizing agents, acids, and bases.[9]

Step 2: Waste Collection

Use designated, compatible containers for collecting chemical waste. These containers must be in good condition, leak-proof, and have a secure, tight-fitting lid.[8][9]

  • Solid Waste:

    • Carefully transfer any unused or waste solid this compound into a designated solid hazardous waste container.

    • Place all contaminated disposable items, such as weighing paper, contaminated gloves, and absorbent pads, directly into the same container.[1][2]

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated liquid hazardous waste container.

    • Use a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[9][10]

Step 3: Container Labeling

Accurate labeling is a strict regulatory requirement. The EPA mandates that each waste container label clearly includes:

  • The words "Hazardous Waste" .[11]

  • The full chemical name: "this compound" . Do not use abbreviations.

  • A clear indication of the hazards (e.g., "Irritant").[11]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must set up designated Satellite Accumulation Areas (SAAs) for the temporary storage of hazardous waste.[9]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][12]

  • Conditions: Keep waste containers securely capped except when adding waste.[9] The area should be well-ventilated and away from sources of ignition or heat.[8]

  • Inspection: Inspect containers in the SAA weekly for any signs of leakage.[9]

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Collection cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Storage & Pickup gen Waste Generated (Solid or Liquid) seg Segregate from Incompatible Waste gen->seg solid Collect Solid Waste & Contaminated Materials seg->solid liquid Collect Liquid Waste (Leave Headspace) seg->liquid container Use Compatible Container with Secure Lid solid->container liquid->container label_node Label Clearly: 'Hazardous Waste' Full Chemical Name container->label_node saa Store in Designated SAA label_node->saa pickup Arrange Pickup by EHS or Licensed Contractor saa->pickup

Figure 1. Disposal workflow for this compound.

Spill Management & Decontamination

Accidents can happen, and a clear plan for managing spills is crucial.

  • Minor Spills:

    • Ensure the area is well-ventilated.[6]

    • Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spilled solid.[3]

    • Carefully sweep or scoop the material into your designated solid hazardous waste container.[6]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Decontaminating Glassware:

    • Rinse the glassware three times with a suitable solvent (e.g., acetone, ethanol).

    • Crucially, collect the first two rinses as liquid hazardous waste. [2]

    • The third rinse may be disposed of down the drain, pending your institution's specific policies. After triple-rinsing, the glassware can be washed normally.

Final Disposal Pathway

Once collected, labeled, and properly stored, the hazardous waste journey continues outside the lab.

  • On-Site Transfer: Laboratory personnel will transfer the waste from the SAA to a central accumulation area (CAA) or await pickup directly by a licensed waste contractor, as dictated by institutional policy.[11]

  • Off-Site Transport: A certified hazardous waste hauler transports the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

  • Ultimate Destruction: The most common and effective disposal method for this type of organic chemical waste is incineration at a high temperature in an approved hazardous waste incinerator.[8][14] This process destroys the compound, converting it into less harmful substances.

lab Laboratory (Point of Generation) saa Satellite Accumulation Area (SAA) lab->saa User Responsibility caa Central Accumulation Area (CAA) saa->caa EHS/Lab Personnel tsdf Treatment, Storage, & Disposal Facility (TSDF) caa->tsdf Licensed Hauler final Final Disposal (e.g., Incineration) tsdf->final Waste Treatment

Figure 2. Cradle-to-grave waste management lifecycle.

By adhering to these systematic procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe working environment and the protection of our planet.

References

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  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. Environmental Protection Agency (EPA). Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. Available at: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments (JoVE). Available at: [Link]

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Navigating the Safe Handling of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, quinoline derivatives hold a significant place due to their diverse biological activities. This guide provides essential safety and logistical information for handling Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the necessary personal protective equipment (PPE), operational protocols, and disposal procedures to ensure a safe and efficient laboratory environment.

Hazard Identification and Risk Assessment

Given the chemical structure of this compound, it is prudent to anticipate the following potential hazards based on related compounds:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation[1][3].

  • Eye Irritation: The compound, likely a powder, can cause serious eye irritation if it comes into contact with the eyes[1][3].

  • Respiratory Tract Irritation: Inhalation of the dust may irritate the respiratory system[1][2].

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolving, reacting), and the potential for aerosolization.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to hazardous chemicals.[5] The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles with Side Shields or a Face ShieldProvides protection against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[6][7]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good protection against a range of chemicals. It is recommended to use double gloves, especially during compounding or when handling concentrated solutions.[8] Gloves should be inspected before use and changed frequently.[9]
Body Laboratory Coat (Chemically Resistant)A fully buttoned, long-sleeved lab coat protects the skin and personal clothing from contamination.[10] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory N95 Respirator or HigherWhen handling the powder outside of a certified chemical fume hood, a respirator is essential to prevent inhalation of airborne particles.[6] The choice of respirator should be based on a formal risk assessment.
Feet Closed-Toe ShoesProtects feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[9]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling the Solid Compound (Weighing and Transfer)

The primary risk when handling the solid form of this compound is the generation of dust.

Workflow for Handling Solid Compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Designate a work area prep1->prep2 prep3 Prepare spill kit prep2->prep3 handling1 Use a chemical fume hood or ventilated balance enclosure prep3->handling1 handling2 Use anti-static weigh boats handling1->handling2 handling3 Transfer with a spatula, minimizing dust handling2->handling3 handling4 Close container immediately after use handling3->handling4 cleanup1 Decontaminate work surfaces with a suitable solvent handling4->cleanup1 cleanup2 Dispose of contaminated materials in designated waste stream cleanup1->cleanup2 cleanup3 Doff PPE correctly cleanup2->cleanup3 cleanup4 Wash hands thoroughly cleanup3->cleanup4

Caption: Workflow for the safe handling of solid this compound.

Step-by-Step Protocol:

  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Designate a specific area for handling the compound, preferably within a chemical fume hood.[11] Ensure a spill kit is readily accessible.

  • Weighing: Use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[11] Use anti-static weigh boats to prevent dispersal of the powder.

  • Transfer: When transferring the powder, use a spatula and keep the container opening as close as possible to the receiving vessel to minimize dust generation.[11]

  • Post-Handling: Immediately after use, securely close the container. Decontaminate the work surface with an appropriate solvent (e.g., ethanol or isopropanol), followed by a mild detergent solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, goggles/face shield, lab coat, and respirator. Always wash hands thoroughly after removing PPE.[4]

Handling Solutions of the Compound

Working with the compound in solution reduces the risk of inhalation but introduces the hazard of splashes.

Step-by-Step Protocol:

  • Preparation: Don the appropriate PPE, including double gloves and safety goggles. Work within a chemical fume hood.[12]

  • Dissolution: Add the solid compound to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Transfer: Use a pipette or a syringe for transferring solutions. Never use mouth pipetting.[9]

  • Spills: In case of a spill, immediately alert others in the area. For small spills, absorb the liquid with an inert absorbent material from a spill kit and decontaminate the area.[12] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.[13] Heterocyclic compounds may require specific disposal methods.

Waste Stream Segregation:

cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_waste Solid Waste (Contaminated PPE, weigh boats) solid_disposal Sealed, Labeled Bag for Hazardous Solid Waste solid_waste->solid_disposal liquid_waste Liquid Waste (Unused solutions, solvent rinses) liquid_disposal Labeled, Sealed Container for Hazardous Liquid Waste liquid_waste->liquid_disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.